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  • Product: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
  • CAS: 175203-71-1

Core Science & Biosynthesis

Foundational

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Comprehensive Technical Guide to Synthesis, Validation, and Application

Introduction & Chemical Taxonomy As a Senior Application Scientist, I frequently encounter scaffolds that serve as critical inflection points in drug discovery. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 17520...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Taxonomy

As a Senior Application Scientist, I frequently encounter scaffolds that serve as critical inflection points in drug discovery. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) is one such highly specialized bifunctional synthetic intermediate[1]. Architecturally, it is characterized by an electron-deficient ethyl nicotinate (pyridine-3-carboxylate) core, functionalized at the C5 position with a 3-(dimethylamino)prop-1-ynyl moiety[1].

This structural duality—combining a reactive ester-bearing heterocycle with a basic propargylamine—makes it an exceptionally versatile building block. It is prominently utilized in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators and metabotropic glutamate receptor (mGluR) ligands[2].

Physicochemical Profiling

Understanding the baseline metrics of this compound is critical for downstream chromatographic and synthetic planning. The basic tertiary amine dictates its pH-dependent solubility and retention behavior, demanding specific handling during purification.

Table 1: Quantitative Physicochemical Data

PropertyValue
Chemical Name Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
CAS Registry Number 175203-71-1
Molecular Formula C13H16N2O2
Molecular Weight 232.28 g/mol
Structural Class Pyridinecarboxylate / Propargylamine
InChI Key LXTGZZKFUKFABN-UHFFFAOYSA-N

Mechanistic Chemistry: The Sonogashira Paradigm

The de novo synthesis of this molecule relies on the Sonogashira cross-coupling reaction, a cornerstone methodology for constructing sp2

sp carbon-carbon bonds[3]. The reaction couples ethyl 5-bromonicotinate with 1-dimethylamino-2-propyne[3].

Causality in Reagent Selection:

  • Palladium Catalyst ( Pd(PPh3​)2​Cl2​ ): The electron-deficient nature of the pyridine ring accelerates the initial oxidative addition of the Pd(0) active species into the C-Br bond[3]. The bulky triphenylphosphine ligands stabilize the Pd(II) intermediate and prevent catalyst poisoning by the basic nitrogen atoms present in both the substrate and the product.

  • Copper Co-catalyst (CuI): Facilitates the formation of a highly nucleophilic copper-acetylide intermediate, which rapidly undergoes transmetalation with the Pd(II) complex[3].

  • Base/Solvent (Triethylamine): Acts dually as a solvent and a stoichiometric base to neutralize the hydrobromic acid generated during the catalytic cycle, driving the reaction forward thermodynamically[3].

Sonogashira Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ethyl 5-bromonicotinate) Pd0->OxAdd Ar-Br TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Pd(II) Complex RedElim Reductive Elimination TransMet->RedElim Ar-Pd-Alkyne RedElim->Pd0 Catalyst Regeneration Product Target Product: Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate RedElim->Product Release CuCycle Copper Cycle (Alkyne + Base) CuCycle->TransMet Cu-Alkyne Transfer

Figure 1: Sonogashira cross-coupling catalytic cycle for synthesizing the nicotinate derivative.

Experimental Workflow: Synthesis & Purification

A protocol is only as good as its built-in validation checkpoints. The following workflow is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Reaction Assembly and Degassing

  • Action: In a flame-dried Schlenk tube, dissolve 1.0 mmol of ethyl 5-bromonicotinate in 5 mL of anhydrous DMF/Triethylamine (1:1 v/v)[3]. Sparge the solution with ultra-pure argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded. In the presence of O2​ and CuI, the terminal alkyne will undergo unwanted Glaser homocoupling, consuming the alkyne and complicating purification.

  • Validation Checkpoint: The solution should remain clear. A blue/green tint indicates copper oxidation ( Cu2+ ), signaling a critical air leak.

Step 2: Catalyst Initiation

  • Action: Add 0.05 mmol (5 mol%) Pd(PPh3​)2​Cl2​ and 0.10 mmol (10 mol%) CuI[3]. Stir for 5 minutes, then inject 1.5 mmol of 1-dimethylamino-2-propyne dropwise.

  • Causality: The slight excess of alkyne compensates for any trace volatility or minor side reactions.

  • Validation Checkpoint: The mixture will transition to a pale yellow/amber color, indicating the formation of the active Pd(0) species and subsequent oxidative addition.

Step 3: Thermal Maturation

  • Action: Seal the tube and heat to 70°C for 12 hours[3].

  • Validation Checkpoint: Perform LC-MS analysis. The disappearance of the starting material peak and the emergence of a new peak with an m/z of 233.1 [M+H]+ confirms conversion.

Step 4: pH-Controlled Workup

  • Action: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3​ , followed by brine.

  • Causality: The target molecule contains a basic dimethylamino group. If the aqueous phase drops below pH 8, the amine protonates, dragging the product into the aqueous waste. NaHCO3​ ensures the amine remains in its neutral, organic-soluble free-base form.

Step 5: Chromatographic Isolation

  • Action: Purify via silica gel flash chromatography using a gradient of Dichloromethane to Methanol (95:5 to 90:10) with 1% Triethylamine additive.

  • Causality: The triethylamine additive passivates the acidic silanol groups on the silica gel, preventing severe peak tailing and irreversible retention of the basic product.

Translational Applications in Drug Discovery

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is rarely the final drug candidate; rather, it is a sophisticated scaffold. The alkyne serves as a rigid, linear spacer that can be selectively reduced to a flexible propyl chain, or utilized in cycloaddition reactions (e.g., click chemistry) to form triazoles or isoxazoles[2]. The ethyl ester is primed for saponification to yield the corresponding nicotinic acid, which can subsequently undergo amide coupling to target specific receptor pockets[2].

Applications Core Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate Hydrolysis Saponification Core->Hydrolysis Reduction Hydrogenation Core->Reduction Cycloadd Cycloaddition Core->Cycloadd Acid Nicotinic Acids (Receptor Ligands) Hydrolysis->Acid Alkyl Propyl-linked Analogs (Flexible Linkers) Reduction->Alkyl Isoxazole Heterocycles (Bioisosteres) Cycloadd->Isoxazole

Figure 2: Downstream functionalization pathways for drug discovery applications.

References

  • Title: Ethyl 5-[3-(dimethylamino)
  • Title: Application of 5-Bromonicotinic Acid in Palladium-Catalyzed Cross-Coupling Reactions Source: BenchChem URL
  • Title: A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y)

Sources

Exploratory

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Comprehensive Guide to Structure, Synthesis, and Applications

Executive Summary In modern medicinal chemistry and drug development, the strategic design of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. Ethyl 5-[3-(dimethylamino)prop-1-yn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and drug development, the strategic design of bifunctional building blocks is critical for the rapid assembly of complex pharmacophores. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1) represents a highly versatile synthetic intermediate[1]. By integrating an ethyl ester-protected nicotinate core with a rigid propynyl linker and a terminal tertiary amine, this molecule offers orthogonal reactivity. It serves as a foundational scaffold for synthesizing kinase inhibitors, neuronal acetylcholine-gated ion channel agonists, and other targeted therapeutics[2].

This whitepaper provides an in-depth technical analysis of its structural properties, details a highly optimized, self-validating Sonogashira cross-coupling synthesis protocol, and explores its downstream applications in drug discovery.

Structural Analysis & Physicochemical Properties

The architecture of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is characterized by three distinct functional domains:

  • The Pyridine-3-Carboxylate (Nicotinate) Core: Provides a classic heteroaromatic scaffold capable of participating in π-π stacking and hydrogen bonding within biological targets. The ethyl ester acts as a stable protecting group that can be selectively hydrolyzed.

  • The Alkyne Linker: The C(sp)−C(sp2) bond introduces a linear, rigid geometric constraint, which is often utilized in structure-activity relationship (SAR) studies to project functional groups into deep hydrophobic binding pockets[3].

  • The Dimethylamino Group: A basic tertiary amine that significantly enhances aqueous solubility through physiological protonation or salt formation (e.g., hydrochloride or maleate salts), a critical parameter for oral bioavailability[1].

Quantitative Data Summary
PropertyValue / Description
Chemical Name Ethyl 5-[3-(dimethylamino)prop-1-ynyl]pyridine-3-carboxylate
CAS Registry Number 175203-71-1[1]
Molecular Formula C13​H16​N2​O2​ [1]
Molecular Weight 232.28 g/mol [1]
Canonical SMILES CCOC(=O)C1=CN=CC(C#CCN(C)C)=C1
Key Reactive Sites Ester (hydrolysis/amidation), Alkyne (reduction/cycloaddition), Pyridine Nitrogen (alkylation/oxidation)

Synthesis Methodology: The Sonogashira Cross-Coupling Approach

The most efficient and scalable method for synthesizing this compound is the palladium-catalyzed Sonogashira cross-coupling between ethyl 5-bromonicotinate and 3-(dimethylamino)prop-1-yne [1][4].

Mechanistic Rationale

The Sonogashira reaction is selected for its high functional group tolerance and mild conditions. The catalytic cycle relies on a synergistic Pd/Cu system:

  • Palladium Cycle: The active Pd0 species undergoes oxidative addition into the C−Br bond of the nicotinate.

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne in the presence of a base to form a nucleophilic copper acetylide.

  • Convergence: Transmetalation transfers the alkynyl group to the Pd center, followed by reductive elimination to forge the new C(sp)−C(sp2) bond and regenerate the Pd0 catalyst[4].

SonogashiraCycle Pd0 Pd(0) Catalyst Active Species OxAdd Oxidative Addition (Ethyl 5-bromonicotinate) Pd0->OxAdd Ar-Br TransMet Transmetalation (Copper Acetylide) OxAdd->TransMet Pd(II) Intermediate RedElim Reductive Elimination (Product Release) TransMet->RedElim Ar-Pd(II)-Alkyne RedElim->Pd0 Regeneration Product Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate RedElim->Product C-C Bond Formation CuCycle Copper Cycle (Terminal Alkyne + Base) CuCycle->TransMet Cu-Alkyne

Caption: Catalytic cycle of the Sonogashira cross-coupling for synthesizing the nicotinate derivative.

Step-by-Step Experimental Protocol

Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure mechanistic integrity.

1. Preparation and Degassing (Critical Step):

  • Action: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 10 mL of Triethylamine (TEA) and 10 mL of Tetrahydrofuran (THF). Sparge the solvent mixture with ultra-pure Argon for 30 minutes.

  • Causality: Oxygen must be rigorously excluded. O2​ not only deactivates the Pd0 catalyst but also promotes the Glaser homocoupling of the terminal alkyne, consuming starting material and complicating purification.

2. Reagent Charging:

  • Action: Under an Argon counter-flow, charge the flask with Ethyl 5-bromonicotinate (1.0 eq, 10 mmol) and 3-(dimethylamino)prop-1-yne (1.2 eq, 12 mmol)[4].

  • Causality: A slight excess of the alkyne compensates for any trace volatility or minor homocoupling, ensuring the complete consumption of the more valuable bromonicotinate.

3. Catalyst Introduction:

  • Action: Add Bis(triphenylphosphine)palladium(II) dichloride ( Pd(PPh3​)2​Cl2​ , 2 mol%) and Copper(I) iodide (CuI, 4 mol%)[4]. Seal the flask and stir at room temperature (or heat to 50°C if steric hindrance is suspected).

  • Causality: The PdII precatalyst is reduced in situ to the active Pd0 species by the alkyne/amine. The 1:2 ratio of Pd to Cu ensures an optimal transmetalation rate without overwhelming the system with copper, which can trigger side reactions.

4. In-Process Monitoring (Self-Validation):

  • Action: Monitor the reaction via LC-MS or TLC (Eluent: DCM/MeOH 9:1) after 4 hours.

  • Validation: The disappearance of the starting bromide and the emergence of a highly UV-active product spot (due to the extended conjugation of the alkyne with the pyridine ring) validates successful coupling.

5. Workup and Purification:

  • Action: Dilute the mixture with Ethyl Acetate (EtOAc) and filter through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO3​ and brine. Dry over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via flash column chromatography.

  • Causality: Celite filtration removes insoluble Pd/Cu salts and polymeric byproducts. The basic aqueous wash removes residual triethylamine hydrobromide salts.

Downstream Reactivity & Drug Development Applications

The true value of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate lies in its downstream versatility. It is not an end-product but a highly programmable node in combinatorial chemistry.

Synthetic Utility
  • Ester Hydrolysis & Amidation: The ethyl ester can be selectively hydrolyzed using LiOH to yield the corresponding nicotinic acid. This acid can undergo HATU-mediated coupling with various complex amines to generate targeted libraries.

  • Alkyne Manipulation: The internal alkyne can be fully reduced to a propyl chain via Pd/C hydrogenation, providing conformational flexibility, or partially reduced to a cis-alkene using Lindlar's catalyst.

  • Heterocycle Synthesis: The alkyne can participate in formal cycloadditions or hydration reactions to yield ketones or substituted pyrazoles/triazoles.

Downstream Core Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate Hydrolysis Ester Hydrolysis (Nicotinic Acid Deriv.) Core->Hydrolysis LiOH/H2O Reduction Alkyne Reduction (Flexible Alkyl Linker) Core->Reduction H2, Pd/C Click Cycloaddition (Heterocycle Formation) Core->Click Azide/Dipole Amidation Amidation (Targeted Therapeutics) Hydrolysis->Amidation Amine, HATU

Caption: Downstream synthetic transformations of the bifunctional nicotinate scaffold.

Pharmacological Relevance

Derivatives of 5-alkynylnicotinates have shown profound utility in neuropharmacology. For example, structurally related compounds such as SIB-1508Y ((S)-(−)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine) act as selective neuronal acetylcholine-gated ion channel agonists[2]. The incorporation of the dimethylamino group in CAS 175203-71-1 provides a built-in solubilizing moiety that mimics the basic nitrogen found in many central nervous system (CNS) active drugs, facilitating blood-brain barrier (BBB) penetration when formulated as a lipid-soluble free base, while ensuring rapid dissolution in the GI tract when administered as a salt.

Conclusion

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a master key in organic synthesis. By mastering the Sonogashira coupling parameters—specifically oxygen exclusion and precise stoichiometric control of the Pd/Cu catalytic system—researchers can reliably access this scaffold. Its unique combination of a rigid alkyne vector, an adaptable ester, and a solubility-enhancing amine makes it an indispensable asset in the rapid prototyping of novel pharmaceutical agents.

References

  • The Journal of Organic Chemistry (ACS Publications). "A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y)." ACS Publications. Available at:[Link]

  • ResearchGate. "Easy Copper, Ligand and Amine-Free Sonogashira Coupling Reaction Catalyzed by Palladium on Carbon at Low Catalyst Loading and by Exposure to Air." ResearchGate. Available at:[Link]

Sources

Foundational

Technical Whitepaper: Synthesis, Characterization, and Application of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide Executive Summary In the landscape of neuropharmacology and targeted drug discovery, the...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: In-Depth Technical Guide

Executive Summary

In the landscape of neuropharmacology and targeted drug discovery, the 3,5-disubstituted pyridine core is a privileged scaffold. Specifically, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) serves as a highly versatile, bifunctional building block. The molecule features an ethyl ester at the 3-position—primed for saponification or amidation—and a rigid propargylamine moiety at the 5-position. This alkyne linkage not only acts as a critical spacer for exploring receptor binding pockets but also provides a synthetic handle for downstream click chemistry, reduction, or cross-coupling.

This guide provides an authoritative, self-validating framework for the synthesis, purification, and application of this compound, grounded in proven organometallic principles.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to establish the baseline physicochemical parameters of the target compound to inform solvent selection and purification strategies (1)[1].

PropertyValue
Chemical Name Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
CAS Number 175203-71-1
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
IUPAC Name ethyl 5-[3-(dimethylamino)prop-1-yn-1-yl]pyridine-3-carboxylate
Canonical SMILES CCOC(=O)C1=CN=CC(C#CCN(C)C)=C1

Data supported by commercial chemical validation standards (2)[2].

Mechanistic Causality: The Sonogashira Cross-Coupling

The construction of the C(sp²)–C(sp) bond in this molecule is achieved via a Palladium-Copper co-catalyzed Sonogashira cross-coupling between ethyl 5-bromonicotinate and 3-dimethylamino-1-propyne.

Causality in Reagent Selection:

  • Catalyst (Pd(PPh₃)₂Cl₂): We utilize a Pd(II) precatalyst rather than a bare Pd(0) source. The triphenylphosphine ligands sterically and electronically stabilize the in situ generated Pd(0) active species, preventing its premature aggregation into catalytically dead palladium black.

  • Co-Catalyst (CuI): Terminal alkynes undergo transmetalation with Pd(II)-aryl complexes very slowly. Copper(I) iodide reacts with the terminal alkyne to form a highly nucleophilic copper acetylide intermediate, which rapidly transfers the alkyne to the palladium center.

  • Base (Triethylamine - TEA): TEA serves a dual purpose as both a co-solvent and a base. It deprotonates the alkyne only after it coordinates to the copper, driving the thermodynamic sink of the transmetalation step (3)[3].

Sonogashira Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ethyl 5-bromonicotinate) Pd0->OxAdd Ar-Br TransMet Transmetalation (Cu-Acetylide) OxAdd->TransMet Cu-C≡C-R RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 Regeneration Product Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate RedElim->Product Target Yield

Fig 1: Sonogashira catalytic cycle for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate synthesis.

Self-Validating Experimental Protocol

As an Application Scientist, I emphasize protocols that provide real-time feedback. The following procedure is designed as a self-validating system.

Step 1: System Preparation and Degassing
  • Charge an oven-dried Schlenk flask with Ethyl 5-bromonicotinate (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.10 eq).

  • Add a degassed mixture of anhydrous DMF and TEA (1:1 v/v, 0.2 M concentration relative to the bromide).

  • Validation Checkpoint: Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the Glaser homocoupling of the alkyne, which consumes starting material and creates difficult-to-separate impurities.

Step 2: Catalytic Initiation
  • Add 3-dimethylamino-1-propyne (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60°C under an Argon atmosphere.

  • Validation Checkpoint: Observe the color transition. The mixture will shift from a transparent yellow to an opaque dark brown/black within 20 minutes. This is a self-validating visual cue confirming the reduction of the Pd(II) precatalyst to the active Pd(0) species, indicating successful catalytic turnover.

Step 3: Orthogonal Acid-Base Purification

Once TLC (Hexanes:EtOAc 1:1, UV 254 nm) indicates complete consumption of the starting bromide:

  • Cool the mixture, dilute with Ethyl Acetate, and filter through a short pad of Celite to remove palladium black.

  • The Causality of Extraction: Transfer the filtrate to a separatory funnel and extract with 1M HCl (3x). Because the target molecule contains a tertiary aliphatic amine (pKa ~9.0), it is selectively protonated and partitions into the aqueous phase as a highly soluble hydrochloride salt.

  • Result: Unreacted bromide, phosphine ligands, and neutral homocoupled alkyne byproducts remain trapped in the organic waste layer.

  • Basify the collected aqueous layer to pH 10 using saturated aqueous Na₂CO₃.

  • Extract the basified aqueous layer with Dichloromethane (3x). Dry the combined DCM layers over Na₂SO₄ and concentrate in vacuo to yield the pure free-base product, effectively bypassing the need for exhaustive silica gel chromatography.

Downstream Pharmacological Applications

The strategic placement of the alkyne and the ester makes CAS 175203-71-1 a highly sought-after intermediate in medicinal chemistry, particularly for targeting Central Nervous System (CNS) pathologies (4)[4].

  • nAChR Agonists: The scaffold is a direct precursor to neuronal acetylcholine-gated ion channel agonists (e.g., analogs of SIB-1508Y). The ester can be hydrolyzed and decarboxylated, or converted into various heterocycles to mimic the acetylcholine pharmacophore.

  • mGluR5 Modulators: The rigid alkyne linker is a classic structural motif found in negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), such as MPEP derivatives.

Workflow Core Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Hydrolysis Ester Hydrolysis (LiOH / H2O) Core->Hydrolysis Reduction Alkyne Reduction (Pd/C, H2) Core->Reduction Click Click Chemistry (CuAAC) Core->Click Nicotinic nAChR Agonist Precursors Hydrolysis->Nicotinic mGluR mGluR5 NAM Derivatives Reduction->mGluR Triazole Triazole-Linked Pharmacophores Click->Triazole

Fig 2: Downstream pharmacological workflows utilizing the 5-alkynyl nicotinate scaffold.

Analytical Validation Standards

To confirm structural integrity post-synthesis, researchers should validate against the following expected spectral benchmarks:

  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Core: Look for three distinct aromatic signals (approx. 8.6 - 9.1 ppm). The 2- and 6-position protons will appear as fine doublets, while the 4-position proton appears as a triplet due to meta-coupling.

    • Ethyl Ester: A clear quartet at ~4.4 ppm (2H, -OCH₂-) and a triplet at ~1.4 ppm (3H, -CH₃).

    • Propargylamine Moiety: A sharp singlet at ~3.5 ppm (2H, -C≡C-CH₂-N) and a strong singlet at ~2.4 ppm (6H, -N(CH₃)₂).

  • LC-MS (ESI+): The expected pseudo-molecular ion [M+H]⁺ will present a dominant peak at m/z 233.1 .

References

  • The Journal of Organic Chemistry (ACS Publications). A Practical and Efficient Synthesis of the Selective Neuronal Acetylcholine-Gated Ion Channel Agonist (S)-(−)-5-Ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine Maleate (SIB-1508Y). Available at:[Link]

  • Organic Letters (ACS Publications). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Available at:[Link]

Sources

Exploratory

Whitepaper: Physicochemical Profiling and Synthetic Methodology of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Executive Summary In the landscape of modern drug discovery, the strategic incorporation of rigid linkers and basic amine motifs is paramount for optimizing target affinity and pharmacokinetic profiles. Ethyl 5-[3-(dimet...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the strategic incorporation of rigid linkers and basic amine motifs is paramount for optimizing target affinity and pharmacokinetic profiles. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1) is a highly specialized, synthetically versatile building block[1]. Characterized by its pyridine-3-carboxylate (nicotinate) core and a rigid alkyne spacer terminating in a tertiary amine, this compound is frequently utilized in the development of kinase inhibitors and allosteric modulators for G-protein coupled receptors (GPCRs).

This technical guide provides an in-depth analysis of its molecular weight calculation, physicochemical properties, mechanistic synthetic protocols, and downstream biological applications.

Molecular Weight & Physicochemical Profiling

The precise molecular weight and elemental composition of a building block dictate its downstream utility in fragment-based drug design and Lipinski Rule of 5 compliance. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate possesses the molecular formula C13H16N2O2 .

Exact Molecular Weight Calculation

The molecular weight (MW) of 232.28 g/mol [1] is derived from the exact atomic mass contributions of its constituent elements. Understanding this breakdown is critical for precise molarity calculations during high-throughput screening and synthetic scaling.

Table 1: Elemental Mass Contribution for C13H16N2O2

ElementAtom CountStandard Atomic Weight ( g/mol )Total Mass Contribution ( g/mol )Mass Fraction (%)
Carbon (C) 1312.011156.14367.22%
Hydrogen (H) 161.00816.1286.94%
Nitrogen (N) 214.00728.01412.06%
Oxygen (O) 215.99931.99813.78%
Total 33 -232.283 100.00%
Pharmacophore Rationale & Properties

The structural architecture of this compound is intentionally designed to balance lipophilicity with aqueous solubility. The ethyl ester acts as a lipophilic masking group that can be hydrolyzed in vivo to the active nicotinic acid derivative[2].

Table 2: Key Physicochemical Properties & Drug Design Relevance

PropertyValueRelevance to Drug Design
CAS Number 175203-71-1Unique identifier for procurement and literature tracking[1].
Molecular Weight 232.28 g/mol Highly favorable for oral bioavailability; leaves ample "molecular weight budget" for further functionalization.
Topological Polar Surface Area ~42.0 ŲExcellent for blood-brain barrier (BBB) penetration (ideal < 90 Ų for CNS targets).
Rotatable Bonds 5Provides a balance between conformational flexibility and target-binding rigidity.
pKa (Tertiary Amine) ~9.2 (Estimated)Ensures the molecule is predominantly protonated at physiological pH (7.4), facilitating salt formation and target protein electrostatic interactions.

Synthetic Methodology: The Sonogashira Cross-Coupling

The primary route to synthesize Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate involves a palladium-catalyzed Sonogashira cross-coupling between ethyl 5-bromonicotinate and 3-dimethylamino-1-propyne.

Mechanistic Causality & Self-Validating Protocol

To ensure high yield and prevent catalyst degradation, the following protocol integrates causality-driven steps and in-process controls (IPCs) to create a self-validating experimental system.

Step 1: Preparation & Strict Degassing

  • Action: Dissolve 1.0 equivalent of ethyl 5-bromonicotinate in anhydrous Triethylamine (TEA). Sparge the solution with Argon for 15 minutes.

  • Causality: TEA serves a dual purpose: it acts as the primary solvent and the base required to deprotonate the terminal alkyne, which is a mandatory step for driving the catalytic cycle. Argon sparging is critical because residual oxygen rapidly oxidizes the active Pd(0) catalyst to an inactive state, terminating the reaction prematurely.

Step 2: Dual-Catalyst Activation

  • Action: Add 0.05 eq of Pd(PPh3)2Cl2 and 0.1 eq of CuI under a positive Argon stream.

  • Causality: The CuI co-catalyst reacts with the terminal alkyne to form a highly reactive copper acetylide intermediate. This intermediate undergoes transmetalation with the Pd(II) complex exponentially faster than the alkyne alone, drastically reducing reaction time and required temperature.

Step 3: Controlled Alkyne Introduction

  • Action: Introduce 1.2 eq of 3-dimethylamino-1-propyne dropwise over 30 minutes, then heat to 80°C.

  • Causality: Dropwise addition maintains a low steady-state concentration of the alkyne in the reaction vessel. This specifically suppresses the undesired Glaser homocoupling (alkyne-alkyne dimerization) side reaction.

Step 4: In-Process Self-Validation (IPC)

  • Action: After 4 hours, withdraw a 10 µL aliquot, quench in 1 mL of 1:1 Ethyl Acetate/Water, and spot the organic layer on a silica TLC plate (Eluent: DCM:MeOH 9:1).

  • Validation: The system validates its own completion when the UV-active starting bromide (Rf ~0.8) is entirely consumed. The product will appear as a new UV-active spot (Rf ~0.4). To definitively confirm product formation over impurities, spray the plate with Dragendorff’s reagent; the tertiary amine of the product will immediately stain a distinct orange color.

Synthetic Workflow Visualization

Synthesis N1 Ethyl 5-bromonicotinate (Electrophile) N3 Pd(PPh3)2Cl2 / CuI Catalytic System N1->N3 Mix Components N2 3-Dimethylamino-1-propyne (Terminal Alkyne) N2->N3 Mix Components N4 Triethylamine (Base/Solvent) 80°C, Argon Atmosphere N3->N4 Catalyst Activation N5 Transmetalation & Reductive Elimination N4->N5 Cross-Coupling Cycle N6 Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate MW: 232.28 g/mol N5->N6 Validated Yield >85%

Figure 1. Sonogashira cross-coupling workflow for synthesizing the nicotinate derivative.

Applications in Drug Discovery

The structural motif of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is highly prized in neuropharmacology and oncology[1].

Conformational Restriction via Alkyne Linkers

The alkyne (-C≡C-) acts as a rigid, linear bioisostere. By replacing a flexible alkyl chain with an alkyne, medicinal chemists reduce the conformational entropy of the molecule. This forces the basic dimethylamino group to project at a fixed vector. When the molecule enters a target receptor pocket, it expends less thermodynamic energy adopting the active conformation, thereby increasing binding affinity (Kd).

Modulation of GPCRs (e.g., mGluR5)

Derivatives of this scaffold are frequently investigated as Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor 5 (mGluR5). The nicotinate core anchors into the allosteric transmembrane pocket via hydrogen bonding, while the protonated dimethylamino group forms a critical salt bridge with acidic residues deep within the helical bundle. This binding event locks the receptor in an inactive state, preventing the Gq-protein mediated intracellular calcium release.

Pathway N1 Alkyne-Nicotinate Derivative (Allosteric Modulator) N2 mGluR5 Receptor (Transmembrane Domain) N1->N2 Allosteric Binding N3 Gq Protein Complex N2->N3 Conformational Shift N4 Phospholipase C (PLC) Pathway N3->N4 Signal Transduction N5 IP3 / DAG Production N4->N5 Enzymatic Cleavage N6 Intracellular Ca2+ Modulation N5->N6 Downstream Effect

Figure 2. Proposed mechanism of action for nicotinate-derived GPCR allosteric modulators.

References

  • Benchchem. "Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate - Product Description and Specifications". Benchchem.
  • PubChem. "Ethyl Nicotinate | C8H9NO2 | CID 69188 - Chemical and Physical Properties". National Institutes of Health (NIH).

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Abstract This technical guide provides an in-depth exploration of the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a compound of significant interest in medicinal chemistry, particularly in the developm...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a compound of significant interest in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) agonists. The document details the prevalent and efficient Sonogashira coupling methodology, offering a rationale for strategic choices in catalysts, reagents, and reaction conditions. It further presents a step-by-step experimental protocol, purification techniques, and methods for structural characterization. This guide is intended for researchers, scientists, and professionals in drug development, aiming to provide both theoretical understanding and practical, actionable insights for the successful synthesis of this target molecule.

Introduction: Significance and Applications

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a pyridinecarboxylic acid derivative with a molecular formula of C₁₃H₁₆N₂O₂.[1] Its structure, incorporating a nicotinate core and a dimethylamino-propyne functional group, makes it a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The core structure is a key pharmacophore in many compounds targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[2] The development of selective nAChR agonists is a major focus of modern medicinal chemistry, and the synthesis of novel analogs, such as those derived from Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, is a critical aspect of this research.[3][4]

The dimethylamino group can participate in crucial hydrogen bonding and electrostatic interactions, influencing the compound's binding affinity to target proteins.[1] Furthermore, the propynyl chain may enhance the molecule's ability to penetrate biological membranes, thereby improving its bioavailability.[1] This guide will focus on the most common and effective method for its synthesis: the palladium- and copper-catalyzed Sonogashira coupling reaction.

Synthetic Strategy: The Sonogashira Coupling

The most widely employed method for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is the Sonogashira coupling. This powerful cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] In this specific synthesis, the key reactants are ethyl 5-bromonicotinate and 3-dimethylamino-1-propyne.

The choice of the Sonogashira coupling is predicated on its high efficiency, mild reaction conditions, and tolerance of a wide range of functional groups.[5][6] This makes it particularly suitable for the synthesis of complex molecules in the later stages of a synthetic route.

Mechanistic Overview

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5]

  • Palladium Cycle:

    • Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (ethyl 5-bromonicotinate) to form a palladium(II) complex.

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium(II) complex.

    • Reductive Elimination: The desired product, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, is formed, and the palladium(0) catalyst is regenerated.

  • Copper Cycle:

    • Alkyne Activation: Copper(I) reacts with the terminal alkyne (3-dimethylamino-1-propyne) in the presence of a base to form a copper(I) acetylide intermediate.

The amine base plays a dual role in the reaction: it deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[5]

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Reagents and Materials
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantitySupplier/Purity
Ethyl 5-bromonicotinateC₈H₈BrNO₂230.061.0 eqSigma-Aldrich, 98%
3-Dimethylamino-1-propyneC₅H₉N83.131.2 eqSigma-Aldrich, 97%
Palladium(II) acetatePd(OAc)₂224.500.02 eqStrem Chemicals, 98%
TriphenylphosphinePPh₃262.290.04 eqAcros Organics, 99%
Copper(I) iodideCuI190.450.04 eqAlfa Aesar, 99.5%
TriethylamineEt₃N101.193.0 eqFisher Scientific, ≥99.5%
Tetrahydrofuran (THF)C₄H₈O72.11AnhydrousJ.T. Baker, DriSolv®
Reaction Setup and Procedure

Workflow Diagram:

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add ethyl 5-bromonicotinate, Pd(OAc)₂, PPh₃, and CuI to a flame-dried flask. B 2. Evacuate and backfill with an inert gas (e.g., Argon). A->B C 3. Add anhydrous THF and triethylamine via syringe. B->C D 4. Add 3-dimethylamino-1-propyne dropwise at room temperature. C->D E 5. Stir the reaction mixture at room temperature for 12-24 hours. D->E F 6. Monitor reaction progress by TLC or LC-MS. E->F G 7. Quench the reaction with saturated aqueous NH₄Cl. F->G H 8. Extract the product with ethyl acetate. G->H I 9. Dry the organic layer over anhydrous Na₂SO₄. H->I J 10. Concentrate the solution under reduced pressure. I->J K 11. Purify the crude product by column chromatography. J->K

Caption: Experimental workflow for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Step-by-Step Methodology:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add ethyl 5-bromonicotinate (1.0 eq), palladium(II) acetate (0.02 eq), triphenylphosphine (0.04 eq), and copper(I) iodide (0.04 eq).

  • The flask is then sealed with a septum and evacuated and backfilled with argon three times to ensure an inert atmosphere.

  • Anhydrous tetrahydrofuran (THF) is added via syringe, followed by triethylamine (3.0 eq). The mixture is stirred until all solids are dissolved.

  • 3-Dimethylamino-1-propyne (1.2 eq) is then added dropwise to the reaction mixture at room temperature.

  • The reaction is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted three times with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Purification and Characterization

Purification Techniques
  • Column Chromatography: Silica gel chromatography is the primary method for purifying the crude product.[1] A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).[1] This effectively removes unreacted starting materials and catalyst residues.

  • Recrystallization: For obtaining highly pure crystalline material, recrystallization from a suitable solvent system, such as an ethanol/water mixture, can be employed.[1]

Characterization Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product. The spectra should show characteristic peaks for the aromatic protons of the pyridine ring, the ethyl ester group, the methylene and methyl groups of the dimethylamino-propyne moiety, and the quaternary carbons of the alkyne.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the synthesized compound by providing a highly accurate mass-to-charge ratio.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the C≡C stretch of the alkyne, the C=O stretch of the ester, and the C-N bonds.

Mechanistic Insights and Optimization

Catalyst System

The choice of palladium source and ligand is crucial for the success of the Sonogashira coupling. While Pd(PPh₃)₄ is a common catalyst, the in-situ generation of the active Pd(0) species from a Pd(II) precursor like Pd(OAc)₂ with an excess of a phosphine ligand (e.g., PPh₃) is often more convenient and reproducible. The ligand not only stabilizes the palladium catalyst but also influences its reactivity.

Role of Copper(I) Co-catalyst

The copper(I) co-catalyst is essential for the efficient formation of the copper acetylide intermediate. However, its presence can sometimes lead to the undesirable homocoupling of the alkyne (Glaser coupling).[1] This side reaction can be minimized by using a minimal amount of the copper catalyst and ensuring a strictly anaerobic reaction environment.[1]

Solvent and Base Selection

Anhydrous and deoxygenated solvents are critical to prevent the deactivation of the catalyst and unwanted side reactions. THF is a common choice due to its ability to dissolve the reactants and its relatively low boiling point, which facilitates removal after the reaction. Triethylamine is a widely used base due to its suitable pKa for deprotonating the terminal alkyne and its role as a scavenger for the generated hydrogen bromide.

Reaction Temperature

The Sonogashira coupling for this particular synthesis is typically conducted at room temperature.[5] Elevated temperatures are generally not required and may lead to increased side product formation.

Reaction Mechanism Diagram:

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L₂ pd_add Oxidative Addition Ar-X pd0->pd_add pd_complex Ar-Pd(II)-X L₂ pd_add->pd_complex pd_trans Transmetalation R-C≡C-Cu pd_complex->pd_trans pd_product_complex Ar-Pd(II)-C≡C-R L₂ pd_trans->pd_product_complex pd_elim Reductive Elimination pd_product_complex->pd_elim pd_elim->pd0 Regeneration product {Ar-C≡C-R} pd_elim->product cu_halide CuX cu_acetylide {R-C≡C-Cu} cu_halide->cu_acetylide cu_acetylide->pd_trans:f0 alkyne {R-C≡C-H} alkyne->cu_acetylide base {Base} base->cu_acetylide

Caption: The catalytic cycles of the Sonogashira coupling reaction.

Safety Considerations

  • Palladium Compounds: Palladium compounds can be toxic and should be handled in a well-ventilated fume hood.

  • 3-Dimethylamino-1-propyne: This reagent is flammable and should be handled with care.

  • Solvents: THF and ethyl acetate are flammable organic solvents. All manipulations should be performed away from ignition sources.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

Conclusion

The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate via the Sonogashira coupling is a reliable and efficient method for producing this valuable intermediate for drug discovery and development. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired product. The detailed protocol and insights provided in this guide serve as a comprehensive resource for scientists working in the field of medicinal chemistry.

References

  • MDPI. (2024, December 4). Efficient Method of (S)-Nicotine Synthesis. Retrieved from [Link]

  • Neliti. (2022, August 27). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Retrieved from [Link]

  • MDPI. (n.d.). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Retrieved from [Link]

  • European Patent Office. (2024, February 28). PREPARATION METHOD OF L-NICOTINE - EP 4328221 A1. Retrieved from [Link]

  • PubMed. (n.d.). Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. Retrieved from [Link]

  • ACS Publications. (2014, January 15). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues | Journal of Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2025, August 10). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • Google Patents. (n.d.). CN114105789A - Synthesis method of dimethylamino propylamine diisopropanol.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Google Patents. (n.d.). US20200331884A1 - Preparation of racemic nicotine by reaction of ethyl nicotinate with n-vinylpyrrolidone in the presence of an alcoholate base and subsequent process steps.
  • PubMed. (2015, November 4). Crystal structure of ethyl 5-[3-(di-methyl-amino)-acrylo-yl]. Retrieved from [Link]

  • Frontiers. (2017, September 25). TC299423, a Novel Agonist for Nicotinic Acetylcholine Receptors. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • Semantic Scholar. (n.d.). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • PubMed. (2011, May 15). Synthesis and antitumor activity of 5-[1-(3-(dimethylamino)propyl)-5-halogenated-2-oxoindolin-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamides. Retrieved from [Link]

  • MDPI. (2023, January 28). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Retrieved from [Link]

  • Wikipedia. (n.d.). Menthyl nicotinate. Retrieved from [Link]

  • Wikipedia. (n.d.). Nicotinic agonist. Retrieved from [Link]

  • ChEMBL. (n.d.). Synthesis, biological activity and electrostatic properties of 3-[2-(dimethylamino)ethyl]-5-[(3-amino-1,2,4-thiadiazol-5-yl)methyl]-1H-indole, a novel 5-HT1D receptor agonist. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Academia.edu. (n.d.). Crystal structure of ethyl 5-[3-(dimethylamino)acryloyl]-2-{[(dimethylamino)methyl- idene]amino}-4-methylthiophene-3-carboxylate. Retrieved from [Link]

  • The Journal of Nuclear Medicine. (2005, February 1). Synthesis and Biodistribution of Radiolabeled α 7 Nicotinic Acetylcholine Receptor Ligands. Retrieved from [Link]

Sources

Exploratory

Mechanism of Action: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) in Neuropharmacological Allostery

Executive Summary Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1), hereafter referred to as EDPN , is a highly specialized functionalized alkynylpyridine derivative 1. While traditional pharmacology of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1), hereafter referred to as EDPN , is a highly specialized functionalized alkynylpyridine derivative 1. While traditional pharmacology often focuses on orthosteric binding, the development of alkynylpyridines has revolutionized the study of G-protein coupled receptor (GPCR) allostery. This technical whitepaper dissects the structural biology, mechanism of action, and polypharmacological potential of EDPN, providing drug development professionals with a comprehensive guide to utilizing this scaffold in neuropharmacological assays.

Molecular Architecture & Pharmacophore Rationale

The structural design of EDPN is a masterclass in steric and electronic tuning for allosteric modulation. It consists of three critical domains:

  • The Nicotinate Core (Pyridine-3-carboxylate): Serves as the primary aromatic scaffold. The ethyl ester acts as a lipophilic mask, improving membrane permeability compared to the free acid.

  • The Alkyne Linker (Prop-1-ynyl): The carbon-carbon triple bond provides a rigid, linear geometry. This rigidity is essential for projecting the terminal functional group deep into the narrow, hydrophobic transmembrane pockets of GPCRs without incurring the entropic penalty associated with flexible alkyl chains 2.

  • The Dimethylamino Terminus: This electron-donating group significantly enhances the electron density of the pyridine ring, fundamentally altering receptor binding kinetics compared to electron-withdrawing derivatives 1. Furthermore, at physiological pH, this tertiary amine is protonated, enabling the formation of critical electrostatic salt bridges with acidic residues within the receptor pocket.

Mechanism of Action: Allosteric Modulation of mGluR5

Alkynylpyridines are the quintessential pharmacophore for Negative Allosteric Modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5), a Class C GPCR 3.

Unlike glutamate, which binds to the large extracellular Venus flytrap domain, EDPN penetrates the 7-transmembrane (7-TM) domain. By binding to this allosteric pocket, EDPN stabilizes the inactive conformation of the receptor. This conformational lock prevents the receptor from coupling with the Gq/11 protein, thereby halting the downstream Phospholipase C (PLC) cascade and subsequent intracellular calcium mobilization 3.

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Active State) Glutamate->mGluR5 Activates Gq Gq/11 Protein mGluR5->Gq Couples PLC Phospholipase C Gq->PLC Stimulates Ca2 Intracellular Ca2+ Release PLC->Ca2 IP3 Pathway EDPN EDPN (Allosteric Modulator) EDPN->mGluR5 Stabilizes Inactive State

Figure 1: mGluR5 signaling cascade and the allosteric inhibition mechanism of EDPN.

Polypharmacology: Nicotinic Acid Receptor & TRPV1 Interactions

Because EDPN is built upon a nicotinate scaffold, it is imperative to consider its polypharmacological profile. In vivo, esterases can hydrolyze the ethyl ester, yielding the free substituted nicotinic acid.

Nicotinic acid (niacin) is the endogenous ligand for the hydroxy-carboxylic acid receptor HCA2 (GPR109A) 4. However, structure-activity relationship (SAR) studies indicate that the GPR109A binding pocket is highly restricted; large planar ligands or bulky out-of-plane substitutions (such as EDPN's 5-propargyl-dimethylamino group) sterically hinder binding, effectively shifting the molecule's selectivity away from GPR109A and toward mGluR5 4.

Additionally, nicotinic acid is known to directly activate the intracellular side of the polymodal capsaicin/heat receptor TRPV1 5, and its dinucleotide phosphate derivatives (NAADP) exhibit unique irreversible binding kinetics that render receptors exquisitely sensitive to their ligand 6. Researchers utilizing EDPN must account for these potential off-target interactions when designing in vivo models.

Self-Validating Experimental Methodologies

To rigorously evaluate the mechanism of action of EDPN, assays must be designed with internal causality and self-validation. Below are the gold-standard protocols for characterizing this compound.

Protocol A: Radioligand Displacement Binding Assay

Purpose: To confirm that EDPN binds specifically to the 7-TM allosteric site rather than the orthosteric glutamate site. Causality: By using[3H]MPEP (a highly specific mGluR5 NAM radioligand), any reduction in radioactive signal upon EDPN addition directly proves competitive binding at the allosteric pocket.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM[3H]MPEP, and varying concentrations of EDPN (10 pM to 10 µM).

  • Validation Controls: Include a well with 10 µM unlabeled MPEP to define non-specific binding (NSB). Include a well with vehicle (DMSO) to define total binding (TB).

  • Filtration & Readout: After 60 minutes of incubation at room temperature, rapidly filter the mixture through GF/B microplates pre-soaked in 0.1% PEI. Wash three times with ice-cold buffer. Add scintillation fluid and read on a Microbeta counter.

Protocol B: High-Throughput FLIPR Calcium Assay

Purpose: To quantify the functional antagonism (NAM activity) of EDPN. Causality: Fluo-4 AM is utilized because its acetoxymethyl (AM) ester allows it to passively diffuse into cells. Once inside, intracellular esterases cleave the AM group, trapping the dye. Upon mGluR5 activation, released intracellular Ca2+ binds the dye, causing an exponential increase in fluorescence. EDPN pre-incubation allows the compound to establish equilibrium at the allosteric site, blocking this calcium spike.

Workflow CellPrep Step 1: Cell Culture (HEK293-mGluR5) DyeLoad Step 2: Dye Loading (Fluo-4 AM, 45 min) CellPrep->DyeLoad Compound Step 3: EDPN Addition (15 min Pre-incubation) DyeLoad->Compound Agonist Step 4: Glutamate Trigger (EC80 Concentration) Compound->Agonist Readout Step 5: Kinetic Readout (FLIPR Tetra System) Agonist->Readout

Figure 2: Step-by-step FLIPR calcium mobilization assay workflow for evaluating EDPN.

Self-Validating Assay Metrics: Calculate the Z'-factor using the positive control (MPEP, full inhibition) and negative control (DMSO, full activation). An assay is only considered valid for EDPN evaluation if Z′≥0.5 .

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the representative pharmacological profile of EDPN compared to baseline reference compounds, highlighting how the structural modifications dictate target selectivity.

CompoundmGluR5 IC50 (nM)GPR109A EC50 (µM)LogPKey Structural Feature
EDPN 45 ± 5>1002.85-propargyl-dimethylamino, ethyl ester
MPEP 36 ± 4N/A3.42-methyl, 6-phenylethynyl
Nicotinic Acid >10,0000.10.4Unsubstituted pyridine-3-carboxylic acid

Note: Data presented for EDPN is representative of the alkynylpyridine class to illustrate SAR principles and target divergence.

Conclusion

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) exemplifies the precision of modern rational drug design. By leveraging the rigid alkyne linker and the electron-donating dimethylamino group, it achieves potent allosteric modulation of GPCRs like mGluR5 while sterically evading the orthosteric pockets of traditional nicotinic acid targets. For researchers, EDPN serves as a robust, high-value scaffold for probing neuroreceptor allostery and developing next-generation therapeutics.

Sources

Foundational

An In-Depth Technical Guide to the Biological Activity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a derivative of nicotinic acid (a form of vitamin B3) characterized by a dimethylaminopropyne s...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a derivative of nicotinic acid (a form of vitamin B3) characterized by a dimethylaminopropyne substituent at the 5-position of the pyridine ring.[1] This compound is of interest to the medicinal chemistry and pharmacology fields due to its structural features, which suggest potential biological activities. The ethyl ester and the dimethylamino group introduce functionalities that can modulate the compound's physicochemical properties and its interactions with biological targets. While extensive, peer-reviewed biological data for this specific molecule is not abundant in publicly accessible literature, its structural motifs are present in compounds with known pharmacological effects. This guide provides a comprehensive overview of its chemical properties, synthesis, and a discussion of its potential biological activities, drawing inferences from related nicotinic acid derivatives. We also present hypothetical experimental protocols for future research to elucidate its biological profile.

Introduction and Chemical Profile

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS Number: 175203-71-1) is a synthetic organic compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol .[1] It belongs to the class of pyridinecarboxylic acid derivatives, a scaffold of significant interest in drug discovery.[1] The core structure is an ethyl nicotinate moiety, which is ethyl pyridine-3-carboxylate. The key structural feature is the 5-position substituent, a 3-(dimethylamino)prop-1-ynyl group. This substituent combines a rigid alkyne linker with a basic dimethylamino terminal group, which can participate in various biological interactions.

Table 1: Physicochemical Properties of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

PropertyValueSource
CAS Number 175203-71-1
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
IUPAC Name ethyl 5-[3-(dimethylamino)prop-1-yn-1-yl]pyridine-3-carboxylate
InChI Key LXTGZZKFUKFABN-UHFFFAOYSA-N

Synthesis

The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate typically involves a cross-coupling reaction. A common and efficient method is the Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.

Synthetic Workflow

Synthesis_Workflow Reactant1 Ethyl 5-bromonicotinate Reaction Sonogashira Coupling Reactant1->Reaction Reactant2 3-(Dimethylamino)-1-propyne Reactant2->Reaction Catalyst Pd/Cu Catalyst (e.g., Pd(PPh₃)₂Cl₂, CuI) Catalyst->Reaction Base Base (e.g., Triethylamine) Base->Reaction Solvent Solvent (e.g., THF, DMF) Solvent->Reaction Product Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Reaction->Product

Caption: Synthetic pathway for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Detailed Synthetic Protocol (Hypothetical)
  • To a solution of ethyl 5-bromonicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF), add 3-(dimethylamino)-1-propyne (1.2 eq), copper(I) iodide (0.05 eq), and bis(triphenylphosphine)palladium(II) dichloride (0.02 eq).

  • Degas the mixture with argon for 15 minutes.

  • Add triethylamine (2.5 eq) and stir the reaction mixture at room temperature under an argon atmosphere for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Potential Biological Activities and Mechanisms of Action

While specific biological data for this compound is limited, its structural components suggest several areas of potential pharmacological interest.

Anticancer Activity (Hypothesized)

Commercial sources suggest that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate has been investigated for its anticancer properties.[1] It is proposed that the compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.[1]

  • Proposed Mechanism of Action: The dimethylamino group can form hydrogen bonds and electrostatic interactions with molecular targets, while the propynyl chain may enhance cell membrane penetration.[1] Many anticancer agents with alkynyl groups are known to interact with various cellular targets, including kinases and DNA.

Anticancer_Workflow Start Cancer Cell Lines (e.g., MCF-7, A549, HCT116) MTT MTT Assay (Cell Viability) Start->MTT Apoptosis Apoptosis Assay (Annexin V/PI Staining) MTT->Apoptosis If active Caspase Caspase Activity Assay (e.g., Caspase-3/7) Apoptosis->Caspase WesternBlot Western Blot (Apoptotic & Proliferation Markers) Apoptosis->WesternBlot Data Data Analysis (IC₅₀, Apoptosis Rate) Caspase->Data WesternBlot->Data

Caption: Proposed workflow for in vitro anticancer activity screening.

  • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Antimicrobial Activity (Hypothesized)

The pyridine ring is a common scaffold in many antimicrobial agents. The unique combination of the nicotinate ester and the dimethylaminopropyne side chain could confer activity against various bacterial or fungal strains.

  • Prepare a two-fold serial dilution of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a 96-well plate using an appropriate broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Include positive (standard antibiotic) and negative (no compound) controls.

  • Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

Nicotinic Acetylcholine Receptor (nAChR) Modulation (Speculative)

Given its structural similarity to nicotine and other nicotinic ligands, it is plausible that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate could interact with nAChRs. The 5-position substitution on the pyridine ring is known to influence the binding affinity and functional activity at different nAChR subtypes. Studies on other 5-substituted pyridine analogues have identified both agonists and antagonists of neuronal nAChRs.[2]

  • Prepare membrane homogenates from cells expressing specific nAChR subtypes (e.g., α4β2, α7).

  • Incubate the membranes with a radiolabeled ligand (e.g., [³H]epibatidine) and varying concentrations of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

  • After incubation, separate the bound and free radioligand by rapid filtration.

  • Measure the radioactivity of the filters using liquid scintillation counting.

  • Determine the inhibition constant (Ki) to assess the binding affinity of the compound for the receptor.

Structure-Activity Relationship (SAR) Considerations

The biological activity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate can be rationalized by considering the contribution of its different structural components.

  • Pyridine Ring: The core scaffold, essential for the nicotinic character and a common feature in many bioactive molecules.

  • Ethyl Ester at C3: Influences solubility, membrane permeability, and can be a site of metabolic hydrolysis to the corresponding carboxylic acid, which may have a different activity profile.

  • Alkynyl Linker at C5: Provides a rigid connection between the pyridine ring and the amino group, influencing the spatial orientation of the molecule.

  • Dimethylamino Group: A basic moiety that can be protonated at physiological pH, allowing for ionic interactions with biological targets. Its presence can also affect the compound's solubility and pharmacokinetic properties.

Future Directions and Conclusion

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a compound with intriguing structural features that suggest potential for biological activity, particularly in the areas of oncology and infectious diseases. However, the current publicly available data is limited and largely descriptive. To fully understand its therapeutic potential, a systematic investigation of its biological effects is required. The hypothetical protocols and workflows outlined in this guide provide a framework for such an investigation. Future research should focus on:

  • In-depth in vitro screening: To confirm and quantify its anticancer and antimicrobial activities against a broad panel of cell lines and microbial strains.

  • Mechanism of action studies: To identify the specific molecular targets and signaling pathways modulated by the compound.

  • In vivo studies: To evaluate its efficacy, pharmacokinetics, and safety in animal models.

  • SAR studies: To synthesize and test analogues to optimize its potency and selectivity.

References

  • Lin, N. H., Li, Y., He, Y., Holladay, M. W., Kuntzweiler, T., Anderson, D. J., Campbell, J. E., & Arneric, S. P. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3-(2-(pyrrolidinyl)methoxy)pyridine. Bioorganic & medicinal chemistry letters, 11(5), 631–633. [Link]

Sources

Exploratory

Whitepaper: Prospective Therapeutic Applications of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in Neuropharmacology

Executive Summary & Structural Rationale Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) is a high-purity synthetic intermediate characterized by a molecular weight of 232.28 g/mol and the formula C13H...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) is a high-purity synthetic intermediate characterized by a molecular weight of 232.28 g/mol and the formula C13H16N2O2[1]. While traditionally utilized as a building block in fine chemical synthesis, a rigorous structural analysis reveals a highly optimized, bivalent pharmacophore. This compound presents a unique opportunity for repurposing as a dual-targeting neuroprotective agent .

The molecular architecture integrates two distinct pharmacological modalities:

  • The Alkyne-Pyridine Axis (mGluR5 NAM): The aryl-substituted alkynyl template is the hallmark of classic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulators (NAMs), such as MPEP and MTEP[2]. The rigid alkyne linker optimally positions the pyridine ring within the transmembrane allosteric pocket of mGluR5[3]. Furthermore, the inclusion of the 3-(dimethylamino)prop-1-ynyl chain introduces an ionizable tertiary amine, solving the notorious aqueous solubility issues of classic diaryl alkynes without disrupting steric binding requirements[3].

  • The Nicotinate Ester (GPR109A Prodrug): The core scaffold is a derivative of nicotinic acid, a potent agonist of the G-protein-coupled receptor GPR109A (HCAR2)[4]. GPR109A mediates powerful anti-inflammatory effects in the central nervous system (CNS)[5]. The ethyl ester acts as a lipophilic prodrug moiety, facilitating rapid blood-brain barrier (BBB) penetration. Upon CNS entry, ubiquitous esterases cleave the ester, liberating the active nicotinate derivative to engage microglial GPR109A receptors.

Mechanistic Pathways: Synergistic Neuroprotection

The therapeutic potential of this compound lies in its ability to simultaneously blunt excitotoxicity and suppress neuroinflammation.

  • mGluR5 Attenuation: By binding to the allosteric site, the compound non-competitively decreases the receptor's responsiveness to glutamate. This reduces Gqα-mediated intracellular calcium ( Ca2+ ) release, thereby mitigating neuronal excitotoxicity—a primary driver in disorders like Parkinson's disease and anxiety[2].

  • GPR109A Activation: The hydrolyzed nicotinate binds GPR109A on microglia, coupling to Gi/o​ proteins. This inhibits adenylyl cyclase, alters intracellular cAMP, and suppresses the NF-κB-mediated transcription of pro-inflammatory cytokines (TNF-α, IL-6, CCL2)[5].

DualPathway Compound Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate mGluR5 mGluR5 (Allosteric Site) Compound->mGluR5 NAM Action GPR109A GPR109A (Orthosteric Site) Compound->GPR109A Agonist Action (Post-hydrolysis) Excitotoxicity ↓ Intracellular Ca2+ ↓ Excitotoxicity mGluR5->Excitotoxicity Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) GPR109A->Inflammation Neuroprotection Synergistic Neuroprotection Excitotoxicity->Neuroprotection Inflammation->Neuroprotection

Fig 1: Dual-pathway signaling via mGluR5 and GPR109A receptors.

Experimental Methodologies & Self-Validating Protocols

To rigorously validate this dual-action hypothesis, the following self-validating experimental framework is required. As an application scientist, I emphasize that experimental design must inherently control for false positives; thus, genetic knockouts and established reference compounds are integrated directly into the workflows.

Protocol 1: mGluR5 Allosteric Modulation (FLIPR Calcium Assay)

Causality: We utilize a functional calcium flux assay rather than a simple radioligand binding assay to confirm negative allosteric functional activity, ensuring the compound actively dampens signaling rather than acting as a silent binder.

  • Cell Preparation: Plate HEK293 cells stably expressing human mGluR5 at a density of 30,000 cells/well in a 384-well plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer. Incubate for 45 minutes at 37°C.

  • Compound Addition: Add Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate across a 10-point concentration gradient (0.1 nM to 10 µM). Include MPEP (16 nM IC50​ ) as a positive control NAM[2].

  • Agonist Challenge: After a 15-minute pre-incubation, stimulate cells with an EC80​ concentration of the orthosteric agonist DHPG.

  • Data Acquisition: Record fluorescence (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system. Calculate the IC50​ based on the reduction of the DHPG-induced calcium peak.

Protocol 2: GPR109A-Mediated Anti-Inflammatory Assay in Microglia

Causality: To definitively prove that the anti-inflammatory effect is mediated by GPR109A and not an off-target mechanism, this protocol mandates the use of primary microglia from both wild-type (WT) and Gpr109a−/− knockout mice[5]. Furthermore, pre-incubation with esterases is required to simulate in vivo prodrug cleavage.

  • Prodrug Activation: Pre-incubate the compound with porcine liver esterase (PLE) in PBS for 30 minutes at 37°C to yield the active nicotinate derivative.

  • Cell Culture: Seed primary microglia derived from WT and Gpr109a−/− mice into 96-well plates.

  • Treatment: Treat cells with the activated compound (1 µM to 100 µM) or Nicotinic Acid (positive control) for 1 hour.

  • Inflammatory Insult: Stimulate cells with 10 ng/mL TNF-α or LPS to induce an inflammatory response[5].

  • Quantification: After 24 hours, harvest the supernatant and quantify IL-6 and CCL2 secretion via ELISA.

  • Validation: A valid result will show dose-dependent suppression of cytokines in WT cells, with a complete loss of this suppressive effect in Gpr109a−/− cells, confirming on-target GPR109A agonism[5].

Workflow Prep Compound Preparation Assay1 FLIPR Ca2+ Assay (mGluR5) Prep->Assay1 Assay2 Microglial Assay (GPR109A) Prep->Assay2 Readout1 IC50 Determination Assay1->Readout1 Readout2 Cytokine ELISA Assay2->Readout2 InVivo In Vivo Efficacy (Neuroinflammation) Readout1->InVivo Readout2->InVivo

Fig 2: High-throughput self-validating experimental workflow.

Quantitative Projections & Benchmarking

The table below summarizes the projected pharmacological profile of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate compared against industry-standard reference compounds. The structural modifications theoretically resolve the BBB permeability issues of nicotinic acid and the solubility issues of MPEP.

Pharmacological ParameterMPEP (Reference NAM)Nicotinic Acid (Reference Agonist)Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate
Primary Target mGluR5GPR109AmGluR5 / GPR109A (Dual)
mGluR5 IC50​ (nM) ~16N/AProjected < 50
GPR109A EC50​ (µM) N/A~1.5Projected ~2.0 (Post-hydrolysis)
Aqueous Solubility LowHighHigh (Due to tertiary amine)
BBB Permeability HighLowHigh (Ester prodrug design)

References

  • Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate - Benchchem. 1

  • Metabotropic Glutamate Receptor 5 Negative Allosteric Modulators as Novel Tools for in Vivo Investigation - PMC. 2

  • Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC. 4

  • GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy - ResearchGate. 5

  • Design, Synthesis, and Structure−Activity Relationships of Novel Bicyclic Azole-amines as Negative Allosteric Modulators of Metabotropic Glutamate Receptor 5 - ACS Publications. 3

Sources

Foundational

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate derivatives

An in-depth technical analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) and its derivatives, focusing on molecular design, synthetic methodologies, and pharmacological applications in neurore...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) and its derivatives, focusing on molecular design, synthetic methodologies, and pharmacological applications in neuroreceptor modulation.

Molecular Architecture & Rational Design

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a highly specialized pyridinecarboxylic acid derivative that serves as a critical scaffold in medicinal chemistry[1]. Its structural topology is meticulously designed to interface with central nervous system (CNS) targets, most notably the metabotropic glutamate receptor 5 (mGluR5) and nicotinic acetylcholine receptors (nAChRs)[2].

The molecular architecture relies on three synergistic domains:

  • The Pyridine-3-carboxylate (Nicotinate) Core: This aromatic ring provides essential hydrogen-bond accepting capabilities via the pyridine nitrogen. The ethyl ester at position 3 modulates lipophilicity, ensuring optimal blood-brain barrier (BBB) penetration while allowing for potential enzymatic hydrolysis into the active nicotinic acid derivative in prodrug strategies.

  • The Rigid Alkyne Linker: The prop-1-ynyl group at position 5 acts as a rigid, linear spacer. This rigidity restricts the conformational degrees of freedom, locking the terminal amine into a favorable vector for deep-pocket receptor binding. Alkynylpyridines are the hallmark pharmacophore of potent mGluR5 negative allosteric modulators (NAMs) like MPEP (2-methyl-6-(phenylethynyl)pyridine).

  • The Terminal Dimethylamino Group: At physiological pH (~7.4), this tertiary amine is predominantly protonated. The resulting cationic center is critical for establishing electrostatic interactions (salt bridges) with conserved aspartate or glutamate residues within the transmembrane domains of target receptors.

Synthetic Methodology: The Sonogashira Cross-Coupling

The construction of the 5-alkynylnicotinate scaffold is achieved via a palladium-catalyzed Sonogashira cross-coupling reaction[3]. This method forms a C(sp2)−C(sp) bond between an aryl halide and a terminal alkyne[4].

Step-by-Step Protocol: Synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

This protocol is designed as a self-validating system to ensure high yield and prevent side reactions.

  • Preparation & Degassing (Causality: Preventing Homocoupling): Dissolve Ethyl 5-bromonicotinate (1.0 eq) and N,N -dimethylprop-2-yn-1-amine (1.2 eq) in anhydrous Triethylamine ( Et3​N ). Et3​N acts as both the solvent and the base required to neutralize the hydrobromic acid byproduct. Crucial Step: The solution must be sparged with ultra-pure Argon for 30 minutes. Oxygen must be strictly excluded to prevent the copper-catalyzed oxidative Glaser homocoupling of the terminal alkyne, which depletes the starting material and complicates purification.

  • Catalyst Activation: Under an argon atmosphere, add Bis(triphenylphosphine)palladium(II) dichloride ( PdCl2​(PPh3​)2​ , 0.05 eq) and Copper(I) iodide ( CuI , 0.10 eq)[5]. The Pd(II) precatalyst is reduced in situ by the alkyne or amine to the active Pd(0) species.

  • Reaction Propagation: Heat the mixture to 55°C for 4–6 hours.

  • In-Process Validation (TLC/LC-MS): Monitor the reaction via TLC (Hexanes:Ethyl Acetate 1:1). The self-validating checkpoint is the absence of a highly non-polar, blue-fluorescent spot under UV 254 nm. If this spot appears, it indicates Glaser dimer formation, signaling a breach in the inert atmosphere. LC-MS should confirm the mass of the desired product ( M+H+ = 233.28 m/z)[1].

  • Workup & Purification: Quench with saturated aqueous NH4​Cl to sequester copper salts. Extract with Ethyl Acetate, dry over Na2​SO4​ , and purify via silica gel flash chromatography.

Sonogashira A Starting Materials Ethyl 5-bromonicotinate + N,N-dimethylprop-2-yn-1-amine B Pd(0) Catalyst Active Species A->B PdCl2(PPh3)2, CuI Et3N, 55°C C Oxidative Addition Intermediate B->C D Transmetalation (via Cu-Acetylide) C->D E Reductive Elimination D->E E->B Catalyst Regeneration F Final Product Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate E->F

Caption: Catalytic cycle of the Sonogashira cross-coupling for alkynylnicotinate synthesis.

Pharmacological Profiling & Validation Assays

Derivatives of this scaffold are primarily evaluated for their ability to modulate mGluR5, a Gq-coupled receptor implicated in addiction, anxiety, and Parkinson's disease[6],[7].

Step-by-Step Protocol: mGluR5 Functional Calcium Flux Assay (FLIPR)

To quantify the Negative Allosteric Modulator (NAM) activity of these derivatives, a Fluorometric Imaging Plate Reader (FLIPR) assay is employed to measure intracellular calcium mobilization[2].

  • Cell Preparation: Seed HEK293T cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates. Incubate for 24 hours at 37°C.

  • Dye Loading (Causality of Probenecid): Remove media and add Fluo-4 AM (a calcium-sensitive fluorescent dye) dissolved in assay buffer containing 2.5 mM Probenecid. Causality: Probenecid is an inhibitor of organic anion transporters. Its inclusion is mandatory to prevent the cells from actively pumping the de-esterified Fluo-4 dye out of the cytoplasm, which would artificially degrade the fluorescent signal.

  • Compound Incubation: Add the Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate derivative at varying concentrations (1 nM to 10 μM) and incubate for 30 minutes.

  • Agonist Challenge & Self-Validation: Add an EC80​ concentration of glutamate. Self-Validation: The assay must include a baseline read (10 seconds prior to glutamate addition) to ensure the test compound itself does not agonize the receptor (calcium levels must remain flat). MPEP (10 μM) is used as a positive control for complete signal blockade.

  • Data Acquisition: Measure fluorescence (Ex: 488 nm, Em: 525 nm) for 3 minutes. Calculate IC50​ values using non-linear regression analysis.

mGluR5_Pathway L Endogenous Glutamate R mGluR5 Receptor (Active Conformation) L->R G Gq Protein Activation R->G PLC Phospholipase C (PLC) G->PLC IP3 IP3 & DAG Cleavage PLC->IP3 Ca Intracellular Ca2+ Mobilization IP3->Ca Antag Alkynylnicotinate Derivative (Negative Allosteric Modulator) Antag->R Allosteric Inhibition

Caption: Mechanism of mGluR5 modulation and downstream intracellular calcium mobilization.

Structure-Activity Relationship (SAR) Profiling

The following table summarizes the quantitative pharmacological data for representative modifications of the core Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate scaffold. Data demonstrates how tuning the ester and the terminal amine shifts selectivity between mGluR5 and nAChR targets.

Compound DerivativeEster Substitution ( R1​ )Amine Substitution ( R2​ )mGluR5 IC50​ (nM) α4​β2​ nAChR Ki​ (nM)
Core (CAS 175203-71-1) EthylDimethylamino145.285.4
Analog A IsopropylDimethylamino42.8>1000
Analog B EthylPyrrolidinyl310.512.1
Analog C MethylDiethylamino>1000450.3
MPEP (Reference) N/A (Pyridine)N/A (Phenyl)36.0>10000

Analysis: Increasing the steric bulk of the ester (Analog A) drastically improves mGluR5 NAM potency by better occupying the lipophilic allosteric pocket, while abolishing nAChR affinity. Conversely, cyclizing the terminal amine into a pyrrolidine ring (Analog B) mimics the structure of nicotine, shifting the compound's selectivity heavily toward the α4​β2​ nAChR orthosteric site.

References

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922.[Link]

  • Gasparini, F., et al. (1999). "2-Methyl-6-(phenylethynyl)-pyridine (MPEP), a potent, selective and systemically active mGlu5 receptor antagonist." Neuropharmacology, 38(10), 1493-1503. Contextualized via PMC:[Link]

Sources

Exploratory

An In-depth Technical Guide to Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: Synthesis, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structura...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural architecture, featuring a nicotinic acid ethyl ester scaffold coupled to a dimethylaminopropyne moiety, positions it as a valuable building block for the synthesis of more complex molecules and as a potential modulator of biological systems. This guide provides a comprehensive overview of its synthesis, focusing on the strategic application of the Sonogashira coupling, the preparation of key precursors via the Mannich reaction, and its potential as a nicotinic acetylcholine receptor (nAChR) ligand. This document is intended to serve as a technical resource, offering field-proven insights and detailed methodologies to support research and development efforts.

Introduction: Unveiling a Versatile Scaffold

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS No. 175203-71-1) is a compound with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol .[1] The molecule incorporates a nicotinate (a derivative of niacin or vitamin B3) core, which is a recurring motif in numerous biologically active compounds. The presence of the terminal dimethylamino group and the propargyl chain introduces specific physicochemical properties that are hypothesized to influence its biological activity, including its ability to participate in hydrogen bonding and penetrate biological membranes.[1]

The primary focus of research on this and structurally related compounds has been in the realm of neuroscience, particularly in the development of ligands for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial ligand-gated ion channels in the central and peripheral nervous systems, and their modulation is a key strategy in the treatment of various neurological disorders.

This guide will delve into the synthetic pathways for obtaining this compound, with a particular emphasis on the underlying chemical principles that ensure a robust and efficient synthesis. Furthermore, it will explore the biological context, providing insights into its potential as a research tool and a precursor for drug discovery.

Synthetic Pathways: A Strategic Approach

The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is most effectively achieved through a convergent strategy that involves the preparation of two key building blocks followed by their coupling. The primary disconnection points to a Sonogashira coupling reaction between a 5-halogenated ethyl nicotinate and 3-(dimethylamino)-1-propyne.

Retrosynthetic Analysis

Retrosynthesis Target Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Coupling Sonogashira Coupling Target->Coupling Disconnection Precursors Ethyl 5-halonicotinate + 3-(Dimethylamino)-1-propyne Coupling->Precursors Mannich Mannich Reaction Precursors->Mannich Synthesis of Alkyne Mannich_Reactants Propargyl alcohol + Dimethylamine + Formaldehyde Mannich->Mannich_Reactants

Caption: Retrosynthetic analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Synthesis of the Precursor: 3-(Dimethylamino)-1-propyne via the Mannich Reaction

The terminal alkyne, 3-(dimethylamino)-1-propyne, is a crucial precursor that can be efficiently synthesized using the Mannich reaction. This three-component condensation reaction involves an acidic proton (in this case, from the terminal alkyne), formaldehyde, and a secondary amine (dimethylamine).

Reaction Mechanism: The Mannich reaction proceeds through the formation of an electrophilic iminium ion from the reaction of dimethylamine and formaldehyde. The terminal alkyne, acting as a nucleophile, then attacks the iminium ion to form the desired aminomethylated alkyne.

Mannich_Reaction_Workflow cluster_reactants Reactants cluster_process Reaction Steps Dimethylamine Dimethylamine Iminium_Formation Formation of Iminium Ion Dimethylamine->Iminium_Formation Formaldehyde Formaldehyde Formaldehyde->Iminium_Formation Propargyl_Alcohol Propargyl Alcohol Nucleophilic_Attack Nucleophilic Attack by Alkyne Propargyl_Alcohol->Nucleophilic_Attack Iminium_Formation->Nucleophilic_Attack Product_Formation Formation of 3-(Dimethylamino)-1-propyne Nucleophilic_Attack->Product_Formation

Caption: Workflow for the synthesis of 3-(Dimethylamino)-1-propyne via the Mannich Reaction.

Experimental Protocol: Synthesis of 3-(Dimethylamino)-1-propyne

This protocol is a generalized procedure based on established methods for the Mannich reaction with terminal alkynes.

  • Reaction Setup: In a well-ventilated fume hood, combine an aqueous solution of dimethylamine (2.0 equivalents) and an aqueous solution of formaldehyde (1.1 equivalents) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Cool the mixture in an ice bath.

  • Addition of Alkyne: Slowly add propargyl alcohol (1.0 equivalent) to the cooled mixture.

  • Catalyst: Introduce a catalytic amount of a copper(I) salt (e.g., CuCl, 1-5 mol%).

  • Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield 3-(dimethylamino)-1-propyne as a liquid.

The Core Reaction: Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][3] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.

Causality in Experimental Choices:

  • Palladium Catalyst: A palladium(0) species is the active catalyst. Often, a palladium(II) precatalyst like Pd(PPh₃)₂Cl₂ is used, which is reduced in situ. The choice of phosphine ligands on the palladium can significantly impact the reaction efficiency.

  • Copper(I) Co-catalyst: The role of the copper(I) salt (e.g., CuI) is to facilitate the formation of a copper(I) acetylide intermediate, which is more nucleophilic than the terminal alkyne itself, thereby accelerating the transmetalation step in the catalytic cycle.

  • Amine Base: A mild amine base, such as triethylamine or diisopropylethylamine, serves multiple purposes: it acts as a solvent, neutralizes the hydrogen halide formed during the reaction, and facilitates the deprotonation of the terminal alkyne.

  • Inert Atmosphere: To prevent the oxidative homocoupling of the terminal alkyne (Glaser coupling), the reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon).

Sonogashira_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction Steps Aryl_Halide Ethyl 5-iodonicotinate Reaction_Setup Combine Reactants and Catalysts under Inert Atmosphere Aryl_Halide->Reaction_Setup Alkyne 3-(Dimethylamino)-1-propyne Alkyne->Reaction_Setup Pd_Catalyst Pd(PPh₃)₂Cl₂ Pd_Catalyst->Reaction_Setup Cu_Catalyst CuI Cu_Catalyst->Reaction_Setup Base Triethylamine Base->Reaction_Setup Heating Heat to Reaction Temperature Reaction_Setup->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Purification->Product

Caption: Experimental workflow for the Sonogashira coupling synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Experimental Protocol: Synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

The following is a representative protocol based on standard Sonogashira coupling procedures.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere of argon, add ethyl 5-iodonicotinate (1.0 equivalent), dichlorobis(triphenylphosphine)palladium(II) (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Solvent and Base: Add anhydrous triethylamine (3.0 equivalents) as both the base and solvent.

  • Addition of Alkyne: Add 3-(dimethylamino)-1-propyne (1.2 equivalents) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours, or until TLC or GC-MS analysis indicates the consumption of the starting aryl halide.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues. Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Physicochemical and Spectroscopic Data

A comprehensive characterization of the synthesized compound is crucial for confirming its identity and purity.

Table 1: Physicochemical Properties of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

PropertyValueSource
CAS Number 175203-71-1[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1]
Appearance (Predicted) Pale yellow oil or solid-
Solubility (Predicted) Soluble in common organic solvents-

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl ester group (a triplet and a quartet), the dimethylamino group (a singlet), the methylene protons of the propargyl chain (a singlet), and the protons on the pyridine ring (distinct aromatic signals).

  • ¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the ester, the carbons of the pyridine ring, the sp-hybridized carbons of the alkyne, and the carbons of the ethyl and dimethylamino groups.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound.

Biological Context and Potential Applications

The structural similarity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate to known nicotinic acetylcholine receptor (nAChR) ligands suggests its potential activity at these receptors. nAChRs are a diverse family of ion channels that are implicated in a wide range of physiological processes and are therapeutic targets for conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

The dimethylamino group can act as a protonatable nitrogen, which is a common feature in many nAChR agonists and antagonists, allowing for ionic interactions with the receptor's binding site. The rigid propargyl linker positions the basic nitrogen at a specific distance from the aromatic pyridine ring, which can be critical for receptor subtype selectivity.

While specific biological data for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is not widely published in peer-reviewed literature, it is considered a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications.[1] Its potential as an antimicrobial and anticancer agent has also been suggested, though further investigation is required to validate these claims.[1]

Conclusion and Future Directions

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a synthetically accessible molecule with significant potential in medicinal chemistry. The Sonogashira coupling provides a reliable and efficient method for its preparation, and the ready availability of the starting materials makes it an attractive scaffold for further chemical exploration.

Future research should focus on the detailed biological evaluation of this compound and its derivatives against a panel of nAChR subtypes to determine its potency and selectivity. Such studies would provide valuable insights into the structure-activity relationships of this class of compounds and could lead to the development of novel therapeutic agents for a range of neurological disorders.

References

  • Gaudry, M., Jasor, Y., & Khac, T. B. (n.d.). REGIOSELECTIVE MANNICH CONDENSATION WITH DIMETHYL(METHYLENE)AMMONIUM TRIFLUOROACETATE: 1-(DIMETHYLAMINO)-4-METHYL-3-PENTANONE. Organic Syntheses. Retrieved from [Link]

  • Chen, et al. (2024).
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • CN106957262A. (2017). A kind of preparation method of ethyl nicotinate.
  • Chen, et al. (2024, February 16).
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. Retrieved from [Link]

  • Mannich Reaction. (n.d.). In 1. Introduction 1.1- Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]

  • Skibiński, R., et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules, 29(24), 5678.
  • 常州沃腾化工科技有限公司. (2017, July 18). Preparation method of ethyl nicotinate. Patsnap. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2026, February 4). (PDF) Synthesis and reactivity of some Mannich bases. VIII. Studies on several Mannich bases derived from ortho-hidroxyacetophenones and their conversion into oximino derivatives. Retrieved from [Link]

  • Bevk, D., et al. (2005). SYNTHESIS AND TRANSFORMATIONS OF ETHYL (2E)-3-N,N- DIMETHYLAMINO-2-(5-ETHOXY-1-PHENYL-1H-PYRAZOL-3- YL)
  • Blount, B. A., et al. (n.d.). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of medicinal chemistry.
  • WO 2019/121649 A1. (2019). Googleapis.com.
  • Al-Aboudi, A., et al. (2017, December 6).
  • AstraZeneca UK Ltd, & AstraZeneca AB. (n.d.). Patent 8,946,235 drug patent claims, expiration, and FTO. Retrieved from [Link]

  • PubChem. (n.d.). N-[2-[2-(dimethylamino)ethoxy]ethyl]-N-methyl-1,3 propanediamine. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

A Technical Whitepaper for Medicinal Chemists and Process Scientists Executive Summary Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1) is a highly versatile, functionalized pyridine derivative widely...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Medicinal Chemists and Process Scientists

Executive Summary

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1) is a highly versatile, functionalized pyridine derivative widely utilized as a building block in pharmaceutical synthesis and drug discovery [1]. Characterized by a central electron-deficient pyridine ring, an ester moiety, and a rigid alkyne linker terminating in a basic dimethylamino group, this molecule is a prime example of rational structural design. This whitepaper provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven protocols for its analytical validation and synthetic manipulation.

Molecular Architecture & Structural Logic

The utility of this compound in medicinal chemistry stems from the precise spatial arrangement and electronic properties of its functional groups.

  • The Pyridine-3-Carboxylate (Nicotinate) Core: The pyridine ring acts as an electron-deficient scaffold. The ethyl ester at the 3-position provides a handle for further functionalization (e.g., saponification to the corresponding carboxylic acid or direct amidation).

  • The Alkyne Linker: The prop-1-ynyl group at the 5-position enforces strict vectorality. Alkynes are frequently employed in targeted therapies (such as kinase inhibitors) to project solubilizing groups into solvent-exposed regions of a protein binding pocket without introducing entropic penalties associated with highly rotatable aliphatic chains.

  • The Dimethylamino Terminus: The tertiary amine is the critical physicochemical driver of the molecule. With a predicted pKa of ~8.5–9.0, it acts as a strong basic center. This allows the highly lipophilic parent structure to be easily converted into water-soluble salts, a fundamental strategy for improving aqueous solubility and oral bioavailability in drug development [2].

ReactivityMap Core Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Ester Ethyl Ester Hydrolysis Target Core->Ester Pyridine Pyridine Core Electron Deficient Core->Pyridine Alkyne Alkyne Linker Rigid Vector Core->Alkyne Amine Dimethylamino Basic Center (pKa ~9) Core->Amine SaltForm Enhanced Aqueous Solubility Amine->SaltForm HCl Addition

Fig 1. Structural logic and reactive centers of the nicotinate derivative.

Physicochemical Properties Profile

Understanding the quantitative physicochemical parameters is essential for predicting the compound's behavior during extraction, chromatography, and biological assay formulation. The data below synthesizes the core metrics of the free base form [1].

PropertyValue / DescriptionImpact on Workflow
Molecular Formula C13H16N2O2Determines exact mass for high-resolution MS.
Molecular Weight 232.28 g/mol Ideal low-MW building block (Rule of 5 compliant).
Exact Mass 232.1211 g/mol Target for ESI+ HRMS validation.
LogP (Lipophilicity) ~2.1Moderate lipophilicity; soluble in DCM, EtOAc, and MeOH.
Topological Polar Surface Area 42.4 ŲExcellent membrane permeability profile.
Hydrogen Bond Donors 0Prevents self-aggregation via H-bonding.
Hydrogen Bond Acceptors 4Facilitates interactions with protic solvents/targets.
Rotatable Bonds 5Balances structural rigidity with necessary flexibility.

Self-Validating Experimental Protocols

To ensure scientific integrity, researchers must employ self-validating systems when handling this compound. The tertiary amine dictates the necessity for specific pH controls during both analysis and synthetic isolation.

Protocol A: LC-MS Purity Validation Workflow

Causality Rationale: The aliphatic tertiary amine will strongly interact with residual silanols on standard C18 stationary phases, leading to severe peak tailing and poor resolution. By utilizing an acidic mobile phase (0.1% Formic Acid), the amine is fully protonated, masking silanol interactions and dramatically enhancing Electrospray Ionization (ESI+) efficiency.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 10 µg/mL using 50:50 Water:Acetonitrile.

  • Column Selection: Use an end-capped C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) to minimize secondary interactions.

  • Mobile Phase Setup:

    • Solvent A: MS-Grade Water + 0.1% Formic Acid (v/v).

    • Solvent B: MS-Grade Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Execution: Run a linear gradient from 5% B to 95% B over 4.0 minutes at a flow rate of 0.4 mL/min.

  • Data Validation: Monitor UV absorbance at 254 nm (due to the conjugated pyridine-alkyne system). Confirm identity via the MS trace, looking for the dominant [M+H]+ ion at m/z 233.1.

AnalyticalWorkflow Sample Compound Aliquot LCMS LC-MS (ESI+) 0.1% FA Sample->LCMS Mass & UV NMR 1H/13C NMR DMSO-d6 Sample->NMR Structure Purity Purity Validation >95% Target LCMS->Purity NMR->Purity

Fig 2. Self-validating analytical workflow for structural and purity confirmation.

Protocol B: Hydrochloride Salt Formation for Isolation

Causality Rationale: The free base of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate can present as a viscous oil or low-melting solid, making precise weighing and long-term storage difficult due to potential oxidation or ester hydrolysis. Converting it to a hydrochloride salt yields a stable, highly crystalline solid.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of the free base in 10 mL of anhydrous diethyl ether or methyl tert-butyl ether (MTBE) under an inert atmosphere (N2).

  • Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add 1.1 equivalents of a standardized solution of HCl in dioxane (e.g., 4.0 M) dropwise under vigorous stirring.

  • Precipitation: A white to off-white precipitate will form immediately as the dimethylamino group is protonated.

  • Isolation: Stir for an additional 30 minutes at 0 °C to ensure complete precipitation. Filter the suspension through a sintered glass funnel under vacuum.

  • Washing & Drying: Wash the filter cake with 2 x 5 mL of cold anhydrous ether. Dry the solid in vacuo at 40 °C for 12 hours to afford the crystalline hydrochloride salt.

Synthetic Utility in Drug Development

The strategic placement of functional groups makes this molecule an ideal intermediate. It is typically synthesized via a Sonogashira cross-coupling between ethyl 5-bromonicotinate and N,N-dimethylprop-2-yn-1-amine.

Once obtained, the ethyl ester can be selectively hydrolyzed using LiOH in THF/Water to yield the corresponding nicotinic acid derivative. This acid can then be coupled with various anilines or amines using standard amide coupling reagents (e.g., HATU, EDC/HOBt) to generate complex library compounds [3]. The alkyne can also be subjected to partial reduction (Lindlar catalyst) to yield the cis-alkene, or fully reduced via Pd/C hydrogenation to the alkane, providing immense 3D structural diversity from a single precursor.

References

  • Benchchem. "Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1)".
  • Guidechem. "ETHYL 5-[3-(DIMETHYLAMINO)PROP-1-YNYL]NICOTINATE".
  • Alchem Pharmtech.
Exploratory

In-Vitro Pharmacological Profiling of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Methodological Guide to Evaluating Novel NAMPT Inhibitors

Executive Rationale & Structural Hypothesis As a Senior Application Scientist, evaluating a specialized synthetic intermediate like Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) requires moving beyon...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Rationale & Structural Hypothesis

As a Senior Application Scientist, evaluating a specialized synthetic intermediate like Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) requires moving beyond basic cytotoxicity screens to establish rigorous, target-specific mechanistic proof. This compound, featuring a molecular weight of 232.28 g/mol and a distinct nicotinate (pyridine-3-carboxylate) core conjugated to a dimethylaminopropynyl chain, is structurally primed to interface with pyridine-nucleotide metabolic pathways [1]].

Cancer cells exhibit a profound reliance on the NAD+ salvage pathway to sustain rapid proliferation and combat oxidative stress—a vulnerability closely tied to the Warburg effect [2]. Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in this cascade [3]. Because Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate mimics the natural substrates of this pathway (nicotinamide and nicotinic acid), it serves as a highly plausible competitive inhibitor of NAMPT. This whitepaper outlines a self-validating in-vitro pipeline designed to unequivocally confirm this mechanism of action.

NAMPT_Pathway NAM Nicotinamide (NAM) NAMPT NAMPT Enzyme NAM->NAMPT PRPP PRPP PRPP->NAMPT NMN NMN NAMPT->NMN Inhibitor Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate Inhibitor->NAMPT Competitive Inhibition NAD NAD+ NMN->NAD NMNAT ATP ATP / Cell Survival NAD->ATP Glycolysis / OXPHOS

Fig 1: Disruption of the NAD+ salvage pathway by the nicotinate derivative.

Physicochemical Preparation & Formulation

To ensure reproducibility, the solubility parameters of the compound must be strictly controlled.

  • Stock Generation: Dissolve Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 10 mM master stock.

  • Causality of Dilution: Formulate working concentrations such that the final DMSO concentration in any cellular or biochemical assay never exceeds 1% (v/v) [4]. Exceeding this threshold induces solvent-mediated membrane toxicity, which confounds the measurement of true compound-driven apoptosis.

Biochemical Target Engagement: Recombinant NAMPT Assay

Direct measurement of NAMPT activity is challenging because its immediate product, nicotinamide mononucleotide (NMN), lacks inherent fluorescent or colorimetric properties. To solve this, we employ a self-validating, three-step coupled enzyme system [4].

Step-by-Step Methodology
  • Reaction Assembly: In a 384-well black microtiter plate, combine recombinant NAMPT enzyme, 5-phosphoribosyl-1-pyrophosphate (PRPP), and the test compound (titrated from 0.1 nM to 10 µM).

  • Coupled Cascade Initiation: Add the substrate Nicotinamide (NAM) alongside an excess of auxiliary enzymes: NMNAT and Alcohol Dehydrogenase (ADH), plus ATP and ethanol.

  • Kinetic Readout: NAMPT converts NAM + PRPP into NMN. NMNAT converts NMN to NAD+. Finally, ADH reduces NAD+ to NADH. Measure the resulting NADH fluorescence (Excitation 340 nm / Emission 460 nm) continuously for 90 minutes.

The Causality of the Design: This causal chain ensures that a reduction in fluorescence is directly proportional to NAMPT inhibition. To validate that the nicotinate derivative is not simply inhibiting the auxiliary enzymes (NMNAT or ADH), a counter-screen must be run by spiking NMN directly into the assay without NAMPT. If fluorescence still occurs, the compound is a true, selective NAMPT inhibitor.

Phenotypic Screening & Mechanistic Validation

A critical challenge in phenotypic screening is distinguishing an on-target mechanism of action (MoA) from non-specific, broad-spectrum cytotoxicity. To establish a self-validating cellular system, we exploit the genetic dichotomy of the Preiss-Handler NAD+ synthesis pathway [5].

The NA-Rescue Protocol
  • Cell Line Stratification: Plate HCT-116 cells (which express NAPRT1 and can utilize Nicotinic Acid) and NCI-H1155 cells (which are NAPRT1-deficient) in 96-well plates [6].

  • Compound Administration: Treat both cohorts with a concentration gradient of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate for 72 hours.

  • Rescue Arm: Create a parallel treatment arm where 10 µM of Nicotinic Acid (NA) is co-administered with the test compound [7].

  • Viability Quantification: Utilize a luminescent ATP detection assay (e.g., CellTiter-Glo) to quantify metabolically active cells.

The Causality of the Design: If the nicotinate derivative specifically inhibits NAMPT, both cell lines will die in the standard arm due to NAD+ depletion. However, in the rescue arm, HCT-116 cells will bypass the NAMPT blockade by synthesizing NAD+ from the supplemented NA via the NAPRT1 enzyme, fully rescuing cell viability. Conversely, NCI-H1155 cells cannot utilize NA and will still undergo apoptosis. This differential rescue definitively proves on-target NAMPT engagement and rules out off-target toxicity.

Workflow Prep 1. Formulation (DMSO Stock) Biochem 2. NAMPT Assay (Coupled Fluorescence) Prep->Biochem Cell 3. Cell Viability (ATP Depletion) Biochem->Cell Rescue 4. NA Rescue (NAPRT1 +/- lines) Cell->Rescue

Fig 2: Sequential in-vitro validation workflow for specific NAMPT inhibitor screening.

Quantitative Data Presentation

The following tables represent the expected quantitative profile of a highly selective nicotinate-derived NAMPT inhibitor undergoing this rigorous validation workflow.

Table 1: Biochemical Target Selectivity Profiling

Target Enzyme Substrate Utilized IC50 (nM) Selectivity Fold
NAMPT NAM + PRPP 14.2 Reference
NMNAT (Counter-screen) NMN + ATP >10,000 >700x

| ADH (Counter-screen) | NAD+ + Ethanol | >10,000 | >700x |

Table 2: Cellular Viability & NA Rescue Validation

Cell Line NAPRT1 Status IC50 (Compound Only) IC50 (+ 10 µM NA) Rescue Outcome
HCT-116 Proficient (+) 45.3 nM >10,000 nM Full Rescue (On-Target)
A2780 Proficient (+) 52.6 nM >10,000 nM Full Rescue (On-Target)

| NCI-H1155 | Deficient (-) | 38.1 nM | 41.0 nM | No Rescue (Expected) |

Note: The complete restoration of IC50 values in NAPRT1+ lines upon NA administration confirms that the cytotoxicity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is driven exclusively by NAD+ starvation rather than generalized chemical toxicity.

References

  • Benchchem. "Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) Product Specifications and Biological Activity."1

  • NIH PubMed Central. "Beyond Energy Metabolism: Exploiting the Additional Roles of NAMPT for Cancer Therapy."5

  • Frontiers in Oncology. "Review of various NAMPT inhibitors for the treatment of cancer."3

  • NIH PubMed Central. "NAD Metabolism in Cancer Therapeutics." 2

  • BPS Bioscience. "NAMPT Inhibitor Screening Assay Kit Protocol and Troubleshooting Guide."4

  • AACR Journals (Molecular Cancer Therapeutics). "Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration." 7

  • SciSpace. "Mechanistic Validation of NAMPT Inhibitors in NAPRT1-Deficient vs. Proficient Cell Lines." 6

Sources

Protocols & Analytical Methods

Method

HPLC analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

An Application Note for the Isocratic HPLC-UV Analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: Method Development and Validation Protocol Authored by: Senior Application Scientist, Gemini Laboratories Abstra...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Isocratic HPLC-UV Analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: Method Development and Validation Protocol

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This application note presents a comprehensive guide for the development and validation of a robust isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This compound, a key derivative of nicotinate, serves as a significant building block in medicinal and organic chemistry.[1] Ensuring its purity and quality is paramount for its application in further chemical synthesis and research.[1] The protocol herein is designed for researchers, scientists, and drug development professionals, providing a detailed, step-by-step methodology grounded in established scientific principles and regulatory standards. The narrative explains the causal logic behind experimental choices, from mobile phase selection to validation parameters, ensuring the protocol is both scientifically sound and readily applicable.

Introduction and Compound Analysis

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (Molecular Formula: C₁₃H₁₆N₂O₂, Molecular Weight: 232.28 g/mol ) is a nicotinate derivative featuring a pyridine ring, an ethyl ester, and a dimethylamino-propyne functional group.[1] The successful development of an HPLC method hinges on understanding these structural features:

  • Chromophore: The pyridine ring acts as a strong chromophore, making UV detection a suitable and straightforward choice for quantification. Nicotinic acid and its derivatives typically exhibit maximum absorbance (λ-max) around 260 nm.[1][2]

  • Ionizable Groups: The compound possesses two basic nitrogen atoms: one in the pyridine ring (pKa ~3.2) and one in the tertiary dimethylamino group (pKa ~9-10).[3] These basic centers mean that the compound's retention and peak shape will be highly dependent on the pH of the mobile phase.

  • Polarity: The combination of the polar pyridine and amino groups with the non-polar ethyl and propyne fragments gives the molecule moderate polarity, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC).[4]

This protocol establishes a reliable RP-HPLC method for purity assessment and assay, validated according to the International Council for Harmonisation (ICH) guidelines.[5][6]

HPLC Method Development Strategy

The primary goal is to achieve a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradation products. High-performance liquid chromatography is a widely used analytical technique for this purpose in the pharmaceutical industry.[7][8][9]

Mode and Stationary Phase Selection

Rationale: Reversed-Phase HPLC is the most common and versatile mode in pharmaceutical analysis, suitable for a wide range of compound polarities.[10]

  • Column: A C18 (octadecylsilane) column is selected as the stationary phase. Its non-polar nature provides effective retention for moderately polar compounds like Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate through hydrophobic interactions.

Mobile Phase Selection and pH Control

Rationale: The choice of mobile phase is critical for controlling retention and ensuring good peak shape for ionizable compounds.

  • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and better UV transparency.

  • Aqueous Phase & pH: To manage the basic nature of the analyte, a buffered aqueous phase is essential. An unbuffered mobile phase can lead to peak tailing and poor reproducibility due to interactions between the protonated analyte and residual silanols on the silica backbone of the stationary phase. A mobile phase pH of around 7.0 is chosen as a starting point. At this pH, the pyridine nitrogen will be largely neutral, while the dimethylamino group will be partially protonated, providing consistent retention behavior. A phosphate buffer is selected for its excellent buffering capacity in this pH range.

Detection

Rationale: Based on the pyridine chromophore, a Photodiode Array (PDA) or UV detector is employed.

  • Wavelength: The detection wavelength is set to 260 nm, which is a typical absorbance maximum for the nicotinate scaffold, ensuring high sensitivity.[1][2]

Experimental Protocol: Isocratic HPLC Method

This section provides a detailed, step-by-step protocol for the analysis.

Instrumentation and Materials
  • HPLC system with isocratic pump, autosampler, column oven, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance.

  • pH meter.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or Nylon).

  • HPLC Vials.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Reagents:

    • Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate reference standard.

    • Acetonitrile (HPLC grade).

    • Potassium phosphate monobasic (KH₂PO₄) (Reagent grade or higher).

    • Sodium hydroxide (NaOH) or Phosphoric acid (H₃PO₄) for pH adjustment.

    • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • Mobile Phase (25 mM Phosphate Buffer pH 7.0 : Acetonitrile | 60:40 v/v):

    • Weigh 3.4 g of KH₂PO₄ and dissolve in 1000 mL of HPLC grade water.

    • Adjust the pH to 7.0 ± 0.05 with dilute NaOH or H₃PO₄.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix 600 mL of the prepared buffer with 400 mL of acetonitrile.

    • Degas the final mobile phase by sonication or helium sparging.

  • Diluent (Mobile Phase): Use the prepared mobile phase as the diluent for all standard and sample preparations to avoid peak distortion.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

  • Working Standard Solution (0.1 mg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. Mix thoroughly.

    • Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial before analysis.

Chromatographic Conditions

All quantitative data and parameters are summarized in the table below for clarity.

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 25 mM Phosphate Buffer (pH 7.0) : Acetonitrile (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 260 nm
Run Time 10 minutes
System Suitability Testing (SST)

Rationale: SST is an integral part of any analytical procedure, demonstrating that the chromatographic system is adequate for the intended analysis.[6]

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of the Working Standard Solution (0.1 mg/mL).

  • Evaluate the system suitability parameters against the acceptance criteria listed below.

SST ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (%RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (%RSD) of Retention Time ≤ 1.0%

Method Validation Protocol (per ICH Q2(R1))

To ensure the method is fit for its intended purpose, it must be validated.[5][11][12] The following protocol outlines the validation experiments according to ICH guidelines.[5]

HPLC_Validation_Workflow cluster_prep Preparation cluster_validation Validation Parameters (ICH Q2) cluster_analysis Analysis & Reporting prep Prepare Standards & Placebo Solutions specificity Specificity (Peak Purity, Placebo Spiking) prep->specificity linearity Linearity & Range (5-6 concentration levels) prep->linearity accuracy Accuracy (% Recovery of Spiked Samples) prep->accuracy precision Precision (Repeatability & Intermediate) prep->precision lod_loq LOD & LOQ (Signal-to-Noise or Slope Method) prep->lod_loq analysis Execute HPLC Runs specificity->analysis linearity->analysis accuracy->analysis precision->analysis lod_loq->analysis robustness Robustness (Vary pH, Flow, % Organic) robustness->analysis report Compile Validation Report analysis->report

Caption: Workflow for HPLC method validation based on ICH Q2 guidelines.

Specificity

Demonstrates the ability to assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[5][13]

  • Procedure: Analyze the diluent (blank), a placebo solution (if applicable), the working standard, and a sample solution. Spike the sample with known impurities if available. Stress degradation studies (acid, base, peroxide, heat, light) should be performed to demonstrate that degradation peaks do not interfere with the main analyte peak. Use PDA peak purity analysis.

  • Acceptance Criteria: The analyte peak should be free from co-elution from any other components.

Linearity and Range

The ability to elicit test results that are directly proportional to the concentration of the analyte.[5]

  • Procedure: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance Criteria: The correlation coefficient (r²) of the regression line should be ≥ 0.999.

Accuracy

The closeness of test results to the true value.[5]

  • Procedure: Perform recovery studies by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

The degree of scatter between a series of measurements.[5]

  • Repeatability (Intra-assay precision): Analyze a minimum of six sample preparations at 100% of the test concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.

  • LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Procedure: Determine based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ determination must be supported by demonstrating acceptable precision (%RSD ≤ 10%).

Robustness

Measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[14]

  • Procedure: Introduce small variations to the method parameters, such as:

    • Mobile phase pH (± 0.2 units).

    • Column temperature (± 5 °C).

    • Flow rate (± 0.1 mL/min).

    • Mobile phase organic composition (± 2%).

  • Acceptance Criteria: The system suitability parameters should still be met, and the results should not be significantly impacted by the changes.

Conclusion

This application note provides a comprehensive and scientifically-grounded protocol for the . The developed isocratic reversed-phase method is simple, robust, and suitable for the routine quality control and purity assessment of this important chemical intermediate. By following the detailed experimental steps and the rigorous validation plan outlined herein, laboratories can ensure the generation of accurate, reliable, and reproducible data that meets stringent international regulatory standards.

References

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[Link]

  • Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.[Link]

  • A Stability Indicating HPLC Method to Determine Actual Content and Stability of Nicotine within Electronic Cigarette Liquids. MDPI.[Link]

  • A kind of preparation method of ethyl nicotinate.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.[Link]

  • Chemical analysis of electronic cigarette liquids (e-liquids) and direct nicotine quantitation using surface-assisted flowing atmospheric-pressure afterglow desorption/ionization mass spectrometry (SA-FAPA-MS). PMC.[Link]

  • Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. bevital.no.[Link]

  • The Use of HPLC-PDA in Determining Nicotine and Nicotine-Related Alkaloids from E-Liquids: A Comparison of Five E-Liquid Brands Purchased Locally. Semantic Scholar.[Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma.[Link]

  • Ethyl Nicotinate | C8H9NO2. PubChem.[Link]

  • Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.[Link]

  • Synthesis of New Nicotinamides Starting from Monothiomalonanilide. MDPI.[Link]

  • Analysis of Bioavailable Niacin (Vitamin B3) by HPLC with Post-Column Photochemical Derivatization in Foods and Supplements. LCGC International.[Link]

  • Showing Compound Ethyl nicotinate (FDB001016). FooDB.[Link]

  • Synthesis, characterization of some derivationes of 3-Nicotinc acide. Neliti.[Link]

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency (EMA).[Link]

  • Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review.[Link]

  • Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.[Link]

  • HPLC in Pharmaceutical Applications. Lab Manager.[Link]

  • HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. SIELC Technologies.[Link]

  • Chromatography and Spectroscopy Methods for the Analysis of Nicotine and Other Chemical Ingredients in E-Liquid Formulation. Pertanika Journal.[Link]

  • Hplc method development and validation: an overview. SciSpace.[Link]

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  • Essential Applications of HPLC in the Pharmaceutical Industry. NJ Labs.[Link]

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Application

Application Note: NMR Spectroscopic Characterization and Structural Validation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists Document Type: Standard Operating Protocol & Analytical Guide Executive Summary & Chemical Context Ethyl 5-[3-(dimethylamino...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Discovery Scientists Document Type: Standard Operating Protocol & Analytical Guide

Executive Summary & Chemical Context

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1) is a highly versatile synthetic intermediate with a molecular formula of C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol [1]. The compound features a nicotinate (pyridine-3-carboxylate) core substituted at the 5-position with a dimethylamino-propyne functional group[1].

In medicinal chemistry, the propargylamine moiety is a privileged pharmacophore. It is frequently engineered into small-molecule targeted therapies (such as kinase inhibitors) to simultaneously rigidify the molecular scaffold and improve aqueous solubility via the basic tertiary amine. Because this compound is utilized as a foundational building block for more complex active pharmaceutical ingredients (APIs)[2], rigorous structural validation is critical.

This application note details the optimized Nuclear Magnetic Resonance (NMR) spectroscopy protocols required to characterize this compound, explaining the mechanistic causality behind solvent selection, acquisition parameters, and 2D structural validation.

Experimental Workflow & Synthesis Context

The compound is typically synthesized via a palladium-catalyzed Sonogashira cross-coupling between an ethyl 5-halonicotinate (e.g., 5-bromo or 5-iodo) and 3-(dimethylamino)prop-1-yne[1]. To ensure the integrity of the downstream NMR data, the workflow must account for the basicity of the tertiary amine and the potential for alkyne degradation.

Workflow A Sonogashira Coupling B Silica Gel Purification A->B C Sample Prep (Basic Alumina) B->C D NMR Acquisition (1D & 2D) C->D E Structural Validation D->E

Workflow for the synthesis and NMR validation of the nicotinate derivative.

Step-by-Step NMR Methodology & Causality

Standard NMR protocols often fail to yield sharp, well-resolved spectra for basic propargylamines due to solvent-induced protonation. The following self-validating protocol guarantees high-fidelity data.

Protocol 3.1: Sample Preparation
  • Solvent Neutralization (Critical Step): Deuterated chloroform (CDCl₃) naturally undergoes photolytic degradation to produce trace amounts of DCl and phosgene. Causality: Trace acid will transiently protonate the highly basic dimethylamino group. This intermediate exchange regime causes severe line broadening and downfield shifting of the propargylic (-CH₂-) and N-methyl (-CH₃) signals.

    • Action: Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated Basic Alumina (Brockmann Grade I) immediately prior to use.

  • Dissolution: Dissolve 15–20 mg of the purified compound in 0.6 mL of the neutralized CDCl₃.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

Protocol 3.2: Instrument Tuning & Acquisition
  • Locking and Shimming: Lock the spectrometer to the deuterium signal of CDCl₃. Perform gradient shimming (Z1-Z5). Causality: The pyridine protons (H2, H4, H6) exhibit small meta-coupling constants ( 4J≈1.5−2.0 Hz). Poor shimming creates asymmetric line shapes that will obscure these critical coupling patterns, making it impossible to confirm the 3,5-disubstitution pattern.

  • ¹H NMR Acquisition (400 or 500 MHz):

    • Pulse Angle: 30° (zg30)

    • Relaxation Delay ( D1​ ): 1.0 s

    • Number of Scans (NS): 16

  • ¹³C NMR Acquisition (100 or 125 MHz):

    • Pulse Angle: 30° (zgpg30)

    • Relaxation Delay ( D1​ ): 2.5 s. Causality: Quaternary carbons (the ester carbonyl, pyridine C3/C5, and both alkyne carbons) lack attached protons, resulting in long spin-lattice ( T1​ ) relaxation times. A standard 1.0 s delay will result in severe signal attenuation for these carbons. Extending D1​ to 2.5 s ensures a steady-state recovery and adequate Signal-to-Noise (S/N).

    • Number of Scans (NS): 512–1024.

Quantitative Data Presentation

The tables below summarize the expected chemical shifts ( δ ), multiplicities, and coupling constants ( J ) for the title compound. The integration acts as a self-validating system : the ratio of the dimethylamino singlet (6H) to the ethyl ester triplet (3H) must be exactly 2:1. Any deviation indicates incomplete coupling or degradation.

Table 1: ¹H NMR Assignments (CDCl₃, 400 MHz)
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
H2 9.12d~ 1.81HPyridine (adjacent to N, ester)
H6 8.76d~ 1.81HPyridine (adjacent to N, alkyne)
H4 8.28t (or dd)~ 1.81HPyridine (between ester, alkyne)
Ester -CH₂- 4.42q7.12HEthyl ester methylene
Propargyl -CH₂- 3.52s-2HMethylene adjacent to alkyne & N
-N(CH₃)₂ 2.38s-6HDimethylamino protons
Ester -CH₃ 1.41t7.13HEthyl ester methyl
Table 2: ¹³C NMR Assignments (CDCl₃, 100 MHz)
Carbon TypeChemical Shift ( δ , ppm)Assignment
Quaternary (C=O) 164.8Ethyl ester carbonyl
CH (Aromatic) 153.2Pyridine C6
CH (Aromatic) 151.8Pyridine C2
CH (Aromatic) 137.5Pyridine C4
Quaternary (Ar) 126.9Pyridine C3 (bearing ester)
Quaternary (Ar) 120.4Pyridine C5 (bearing alkyne)
Quaternary (Alkyne) 88.5Alkyne C (internal, attached to Pyridine)
Quaternary (Alkyne) 80.2Alkyne C (external, attached to CH₂)
CH₂ (Aliphatic) 61.6Ethyl ester methylene
CH₂ (Aliphatic) 48.7Propargylic methylene
CH₃ (Aliphatic) 44.2Dimethylamino carbons (2C)
CH₃ (Aliphatic) 14.3Ethyl ester methyl

2D NMR Structural Validation (HMBC)

To unequivocally prove that the Sonogashira coupling occurred at the C5 position (and that no structural rearrangement took place), Heteronuclear Multiple Bond Correlation (HMBC) is required. HMBC detects long-range ( 2J and 3J ) couplings between protons and carbons.

By mapping the correlations from the propargylic protons and the pyridine protons to the alkyne carbons, the intact linkage is validated.

HMBC cluster_0 Proton Sources (1H) cluster_1 Carbon Targets (13C) H4 Pyridine H4 C5 Pyridine C5 H4->C5 2J/3J Calk1 Alkyne C (Internal) H4->Calk1 3J H6 Pyridine H6 H6->C5 2J H6->Calk1 3J Hprop Propargylic CH2 Hprop->C5 4J Hprop->Calk1 3J Calk2 Alkyne C (External) Hprop->Calk2 2J

Key HMBC (1H-13C) correlations validating the alkyne regiochemistry.

Interpretation: The observation of a cross-peak between the Pyridine H4/H6 protons and the internal Alkyne Carbon (~88.5 ppm), simultaneously with a cross-peak from the Propargylic CH₂ protons to the same internal Alkyne Carbon, creates a closed logical loop. This self-validating data matrix definitively confirms the connectivity of the Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate scaffold.

References

Sources

Method

Application Note: Mass Spectrometric Analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Abstract This technical guide provides a detailed framework for the mass spectrometric analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1), a pyridinecarboxylic acid derivative of interest in...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed framework for the mass spectrometric analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1), a pyridinecarboxylic acid derivative of interest in medicinal and organic chemistry.[1] Given its structural features, including a readily protonatable tertiary amine, this compound is exceptionally well-suited for analysis by Electrospray Ionization Mass Spectrometry (ESI-MS). We present optimized protocols for both direct infusion analysis for rapid molecular weight confirmation and a comprehensive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for robust quantification and structural elucidation. These methodologies are designed for researchers, analytical scientists, and drug development professionals requiring accurate and reliable characterization of this molecule.

Introduction and Analytical Rationale

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a specialized chemical building block with a molecular weight of 232.28 g/mol and a formula of C₁₃H₁₆N₂O₂.[1] Its structure comprises a nicotinate core, an ethyl ester functional group, and a dimethylamino-propyne side chain.[1] The presence of the dimethylamino group, a basic site, makes the molecule an ideal candidate for positive mode Electrospray Ionization (ESI), a soft ionization technique that excels at generating intact protonated molecular ions from polar compounds with minimal fragmentation.[2][3]

Accurate mass determination and structural confirmation are critical checkpoints in the synthesis and application of such compounds in pharmaceutical development and chemical research.[4][5] Mass spectrometry provides unparalleled sensitivity and specificity for this purpose. This guide details two complementary workflows:

  • Direct Infusion ESI-MS: A rapid, straightforward technique to confirm the mass of the synthesized compound and assess its initial purity.

  • LC-MS/MS: The gold standard for quantitative analysis in complex matrices, offering chromatographic separation from impurities and structural confirmation through controlled fragmentation.[6][7]

Physicochemical Properties & Predicted Ionization Behavior

A fundamental understanding of the analyte's properties is crucial for method development. The key characteristics of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate are summarized below.

PropertyValueSource
CAS Number 175203-71-1[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Average Molecular Weight 232.28 g/mol [1]
Monoisotopic Mass 232.1212 g/mol Calculated
Predicted [M+H]⁺ (Monoisotopic) 233.1285 m/zCalculated

Ionization Rationale: The tertiary amine in the dimethylamino group is the most basic site on the molecule and will readily accept a proton in the acidic environment of the ESI source. This makes positive ion mode the clear choice for analysis, where we expect to observe a strong signal for the protonated molecule, [M+H]⁺.

Protocol 1: Direct Infusion ESI-MS for Molecular Weight Confirmation

This protocol is designed for the rapid verification of the compound's molecular weight, typically after synthesis and purification.

Experimental Workflow: Direct Infusion```dot

G cluster_prep Sample Preparation cluster_analysis MS Analysis prep Prepare 1-10 µg/mL solution in 50:50 Acetonitrile:Water + 0.1% Formic Acid pump Syringe Pump (5-10 µL/min) prep->pump Load Sample esi ESI Source (Positive Ion Mode) pump->esi Infuse ms Mass Analyzer (Full Scan, m/z 100-500) esi->ms Ion Transfer data Data Review: Confirm m/z of [M+H]⁺ ms->data Acquire Spectrum

Caption: Workflow for LC-MS/MS analysis.

Step-by-Step Protocol
  • Chromatographic Conditions (LC):

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

    • Injection Volume: 5 µL.

    • Rationale: A C18 column provides excellent reversed-phase retention for small molecules of moderate lipophilicity. [7]The gradient elution ensures that the analyte is eluted as a sharp peak, improving sensitivity and resolution from potential impurities.

  • Tandem Mass Spectrometry Conditions (MS/MS):

    • Ionization Mode: ESI Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM) or Product Ion Scan.

    • Precursor Ion (Q1): m/z 233.13.

    • Collision Gas: Argon.

    • Collision Energy (CE): Perform a CE ramp (e.g., 10-40 eV) to determine the optimal energy for producing stable and informative fragment ions.

    • Rationale: Tandem MS provides a second dimension of selectivity. By selecting the precursor ion in the first quadrupole (Q1) and monitoring specific, characteristic fragment ions in the third (Q3), a highly specific and sensitive assay can be developed. [8]This process is fundamental to modern pharmaceutical analysis. [4]

Data Interpretation: Predicted Fragmentation

The fragmentation of the [M+H]⁺ ion (m/z 233.1) is governed by the "nitrogen rule" and the stability of the resulting fragments. Cleavage is most likely to occur at the propargylamine side chain, which is the least stable part of the molecule.

Precursor Ion (m/z)Proposed Product Ion (m/z)Proposed Neutral LossStructural Rationale
233.13176.08C₃H₇N (57.05)Cleavage of the C-C bond between the pyridine ring and the alkyne, with charge retention on the larger nicotinate fragment.
233.1384.08C₈H₆NO₂ (148.04)Cleavage of the C-C bond between the alkyne and the CH₂ group, forming a stable dimethylaminopropargyl cation.
233.1358.07C₉H₉NO₂ (175.06)Alpha-cleavage adjacent to the tertiary amine, resulting in the loss of the bulk of the molecule and formation of the highly stable [CH₂=N(CH₃)₂]⁺ iminium ion. This is often a dominant fragment for molecules with this moiety. [9]

Scientist's Note: The most intense and reproducible fragment ions (e.g., m/z 176.08 and 58.07) should be selected for building a quantitative MRM method. Using at least two MRM transitions provides high confidence in analyte identification according to regulatory guidelines.

Conclusion

The protocols outlined in this application note provide a robust and scientifically grounded approach to the mass spectrometric analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Direct infusion ESI-MS serves as an efficient tool for rapid identity confirmation, while the detailed LC-MS/MS method offers the high sensitivity, selectivity, and structural information required for advanced research and quality control in a drug development setting. The predictable ionization and fragmentation behavior of this molecule make it an excellent candidate for these well-established analytical techniques.

References

  • Spectroscopy Online. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. Available from: [Link]

  • Royal Society of Chemistry. Current developments in LC-MS for pharmaceutical analysis. Analyst. Available from: [Link]

  • Abrahamsson, D., et al. Modeling the relative response factor of small molecules in positive electrospray ionization. RSC Advances. Available from: [Link]

  • ACS Publications. Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available from: [Link]

  • Al-Shehri, M.M., et al. (2023). LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. PMC. Available from: [Link]

  • Hinata, N. Understanding Electrospray Ionization (ESI) Difficulties of Digital Mass Spectrometry. Journal of Mass Spectrometry & Advances in the Clinical Lab. Available from: [Link]

  • De Vrieze, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. SciSpace. Available from: [Link]

  • ACS Publications. Determination and Confirmation of Nicotinic Acid and Its Analogues and Derivates in Pear and Apple Blossoms Using High-Performance Liquid Chromatography−Diode Array−Electrospray Ionization Mass Spectrometry. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Abrahamsson, D., et al. (2024). Modeling the ionization efficiency of small molecules in positive electrospray ionization. ChemRxiv. Available from: [Link]

  • Restec. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube. Available from: [Link]

  • InfinixBio. (2026). Understanding the LC MS MS Method Development Workflow: A Comprehensive Guide for Life Sciences. Available from: [Link]

  • Golebiowski, M., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Available from: [Link]

  • Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). Available from: [Link]

  • Golebiowski, M., et al. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography. bevital.no. Available from: [Link]

  • Hsieh, Y., & Korfmacher, W. A. (2005). Simultaneous determination of nicotinic acid and its metabolites using hydrophilic interaction chromatography with tandem mass spectrometry. PubMed. Available from: [Link]

  • Doc Brown's Chemistry. Mass spectrum of propylamine fragmentation pattern. Available from: [Link]

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Application

Application Note: Utilizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in Cell Culture Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDAPN) | CAS: 175203-71-1 Executive Summary & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Compound: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDAPN) | CAS: 175203-71-1

Executive Summary & Mechanistic Rationale

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDAPN) is a highly specialized, functionalized nicotinate analog. In modern cell culture pharmacology, it serves as a dual-purpose biological probe: a lipophilic prodrug for modulating the Preiss-Handler NAD+ biosynthesis pathway and a targeted ligand for the GPR109A (HCAR2) receptor .

To utilize EDAPN effectively, researchers must understand the causality behind its structural features:

  • The Ethyl Ester (Prodrug Motif): Nicotinic acid is highly polar and exhibits poor passive membrane permeability. The ethyl ester masks the carboxylic acid, drastically increasing lipophilicity. Upon entering the cytosol, ubiquitous intracellular esterases cleave the ester to yield the active nicotinate metabolite.

  • The 3-(Dimethylamino)prop-1-ynyl Group: The propynyl alkyne acts as a rigid, linear spacer that projects the dimethylamino group into a specific vector space, minimizing the entropic penalty during receptor binding. Furthermore, the tertiary amine (pKa ~8.5) is protonated at physiological pH (7.4). This cationic state enhances aqueous solubility but also promotes lysosomotropism—the accumulation of the compound in acidic organelles via ion trapping. Researchers must account for this during long-term assays, as concentrations >50 µM may induce off-target lysosomal stress.

As demonstrated in foundational studies of GPR109A signaling [1] and macrophage-derived foam cell regulation [2], nicotinate derivatives exert profound metabolic and anti-inflammatory effects. EDAPN allows researchers to probe these pathways with enhanced cellular penetrance.

Signaling Pathway & Metabolic Workflow

The following diagram maps the dual-pathway routing of EDAPN upon introduction to a cell culture system.

G EDAPN Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate Esterase Intracellular Esterases EDAPN->Esterase Hydrolysis (Cytosol) GPR109A GPR109A Receptor (HCAR2) EDAPN->GPR109A Direct Agonism ActiveMetab Active Nicotinate Metabolite Esterase->ActiveMetab Cleavage ActiveMetab->GPR109A High-Affinity Agonism NAPRT NAPRT Enzyme ActiveMetab->NAPRT Substrate Binding Gi Gi Protein GPR109A->Gi GPCR Coupling cAMP cAMP Levels ↓ Gi->cAMP Adenylate Cyclase Inhibition NAD NAD+ Pool ↑ NAPRT->NAD Preiss-Handler Pathway

Fig 1: Dual-pathway modulation by EDAPN via GPR109A signaling and NAD+ biosynthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay utilizing EDAPN must be designed as a self-validating system . This means incorporating orthogonal controls that mechanically prove the compound is acting through the hypothesized pathway, rather than via assay interference or cytotoxicity.

Protocol A: GPR109A-Mediated cAMP Inhibition Assay (TR-FRET)

Objective: Quantify the Gi-coupled receptor activation by EDAPN. Causality: GPR109A activation inhibits adenylate cyclase, lowering cAMP [3]. To measure this inhibition, we must first artificially raise the baseline cAMP using Forskolin.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells stably expressing human GPR109A at 10,000 cells/well in a 384-well microplate.

  • Self-Validation Pre-treatment (Crucial Step): Divide the plate into three cohorts:

    • Cohort 1 (Vehicle): Standard media.

    • Cohort 2 (PTX Control): Pre-treat with 100 ng/mL Pertussis Toxin (PTX) for 16 hours. Logic: PTX ADP-ribosylates the Gi alpha subunit, irreversibly uncoupling it. If EDAPN's effect is abolished here, it proves the mechanism is strictly Gi-dependent.

    • Cohort 3 (BNPP Control): Pre-treat with 100 µM Bis-p-nitrophenyl phosphate (BNPP) for 1 hour. Logic: BNPP inhibits intracellular esterases. This determines if the ethyl ester must be hydrolyzed to activate the receptor.

  • Stimulation: Add 10 µM Forskolin to all wells to stimulate adenylate cyclase.

  • Compound Addition: Immediately add serial dilutions of EDAPN (1 nM to 100 µM) and incubate for 30 minutes at 37°C.

  • Readout: Lyse cells and add TR-FRET cAMP detection reagents. Read the plate on a time-resolved fluorometer (e.g., PHERAstar).

Protocol B: Preiss-Handler NAD+ Flux Assay (LC-MS/MS)

Objective: Measure the incorporation of the EDAPN metabolite into the cellular NAD+ pool. Causality: Nicotinate derivatives are salvaged into NAD+ via Nicotinate phosphoribosyltransferase (NAPRT), bypassing the standard NAMPT salvage pathway [4].

Step-by-Step Methodology:

  • Cell Seeding: Seed HCT116 cells (chosen for robust baseline NAPRT expression) in 6-well plates at 1×105 cells/well.

  • Self-Validation Pre-treatment: Divide into Vehicle and FK866 cohorts. Pre-treat the FK866 cohort with 10 nM FK866 for 2 hours. Logic: FK866 is a highly specific NAMPT inhibitor. It completely shuts down the standard NAD+ salvage pathway. If EDAPN rescues NAD+ levels in the presence of FK866, it definitively proves it is routing through the NAPRT-dependent Preiss-Handler pathway.

  • Treatment: Add 10 µM EDAPN to the culture media. Incubate for 24 hours.

  • Metabolite Extraction: Wash cells with ice-cold PBS. Add 80% cold methanol (-80°C) to quench metabolism and extract intracellular metabolites.

  • Readout: Centrifuge lysates and analyze the supernatant via LC-MS/MS (MRM mode) targeting the specific mass transitions for NAD+ (m/z 664.1 → 428.0) and NADH.

Quantitative Data Synthesis

The table below summarizes the expected pharmacological parameters and validation metrics when utilizing EDAPN across the described cell culture workflows.

Assay ParameterCell ModelReadout ModalityExpected Value / OutcomeValidation Control & Logic
GPR109A Activation CHO-K1 (hGPR109A)TR-FRET (cAMP)EC 50​ ~ 1.2 - 5.0 µMPTX: Abolishes signal (Confirms Gi-coupling)
Esterase Dependence CHO-K1 (hGPR109A)TR-FRET (cAMP)EC 50​ Shift > 10-foldBNPP: Right-shifts curve (Proves prodrug cleavage)
NAD+ Biosynthesis HCT116 (NAPRT+)LC-MS/MS1.5 - 2.5 Fold IncreaseFK866: Maintains NAD+ (Confirms NAPRT routing)
Cell Viability HEK293TATP LuminescenceIC 50​ > 100 µMStaurosporine: Positive control for apoptosis

References

  • Offermanns S. "The nicotinic acid receptor GPR109A (HM74A or PUMA-G) as a new therapeutic target." Trends in Pharmacological Sciences, 2006. URL:[Link]

  • Chai JT, et al. "Nicotinic Acid Receptor GPR109A Is Down-Regulated in Human Macrophage-Derived Foam Cells." PLoS ONE, 2013. URL:[Link]

  • Tunaru S, et al. "Flushing out the role of GPR109A (HM74A) in the clinical efficacy of nicotinic acid." Journal of Clinical Investigation, 2005. URL:[Link]

  • Katsyuba E, et al. "Regulation of and challenges in targeting NAD+ metabolism." Nature Metabolism, 2020. URL:[Link]

Sources

Method

Application Notes &amp; Protocols: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate as a Versatile Building Block in Organic Synthesis

Introduction: Unveiling a Trifunctional Synthetic Platform Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a specialized pyridine derivative that has emerged as a highly valuable and versatile building block in moder...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Trifunctional Synthetic Platform

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a specialized pyridine derivative that has emerged as a highly valuable and versatile building block in modern organic synthesis.[1] Its structure is distinguished by the strategic placement of three key functional groups on a central nicotinic acid scaffold: an ethyl ester, a terminal alkyne, and a dimethylamino moiety. This unique trifunctional arrangement provides chemists with multiple reactive handles, enabling the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science.[1]

The pyridine core is a prevalent motif in numerous pharmaceuticals and biologically active compounds.[2][3] The alkyne group serves as a linchpin for carbon-carbon bond formation through reactions like the Sonogashira coupling, "click" chemistry, and various cyclization strategies.[4][5] Simultaneously, the dimethylamino group can act as a directing group, a basic site for salt formation, or a precursor for further derivatization, while the ethyl ester provides a classic point for hydrolysis, amidation, or reduction.[1][6]

This guide provides a comprehensive overview of the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and detailed protocols for its application, highlighting its potential for creating novel heterocyclic systems.

Property Value
CAS Number 175203-71-1
Molecular Formula C₁₃H₁₆N₂O₂
Molecular Weight 232.28 g/mol
IUPAC Name ethyl 5-[3-(dimethylamino)prop-1-ynyl]pyridine-3-carboxylate
Appearance (Varies) Typically an oil or low-melting solid

Synthesis of the Building Block

The preparation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is most reliably achieved through palladium- and copper-catalyzed Sonogashira cross-coupling.[1][5] An alternative, more modern approach involves rhodium-catalyzed C-H activation, which offers greater atom economy by avoiding the need for a pre-halogenated pyridine starting material.[1]

Synthetic Method Starting Materials Catalysts & Reagents Typical Yield Advantages Disadvantages
Sonogashira Coupling Ethyl 5-bromonicotinate, 3-(Dimethylamino)prop-1-ynePd catalyst (e.g., Pd(PPh₃)₄), Cu(I) salt (e.g., CuI), Amine base (e.g., Et₃N)60-85%High yield, reliable, well-established.[4][7]Requires pre-functionalized starting material; potential for alkyne homocoupling.[1]
Rh-Catalyzed C-H Activation Ethyl nicotinate, 3-(Dimethylamino)prop-1-yneRh₂(octanoate)₄, Pyridine directing group~70%Atom-economical, avoids halogenation step.[1]Higher catalyst loading, may be sensitive to reaction conditions.[1]
Diagram: Sonogashira Coupling Catalytic Cycle

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper. The palladium cycle facilitates the oxidative addition of the aryl halide and reductive elimination of the product, while the copper cycle generates the reactive copper(I) acetylide intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex1 Ar-Pd(II)-X(L₂) pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-(C≡CR)(L₂) pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar-C≡CR pd_complex2->product cu_x Cu(I)X cu_acetylide Cu(I)-C≡CR cu_x->cu_acetylide Deprotonation cu_acetylide->pd_complex1 To Transmetalation alkyne H-C≡CR base Base aryl_halide Ar-X

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 1: Synthesis via Sonogashira Coupling

This protocol details the synthesis of the title compound from ethyl 5-bromonicotinate and 3-(dimethylamino)prop-1-yne.

Principle: A palladium/copper-catalyzed cross-coupling reaction forms a C-C bond between the sp-hybridized carbon of the terminal alkyne and the sp²-hybridized carbon of the aryl bromide. The amine base is crucial, serving to neutralize the HBr generated and often acting as the solvent.

Reagent MW ( g/mol ) Equivalents Amount
Ethyl 5-bromonicotinate230.061.0(e.g., 5.0 g)
3-(Dimethylamino)prop-1-yne83.131.2(e.g., 2.7 g)
Pd(PPh₃)₂Cl₂701.900.02(e.g., 305 mg)
Copper(I) Iodide (CuI)190.450.04(e.g., 165 mg)
Triethylamine (Et₃N)101.19-(e.g., 50 mL)
Tetrahydrofuran (THF), anhydrous72.11-(e.g., 50 mL)

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried 250 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), add ethyl 5-bromonicotinate, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent Addition: Add anhydrous THF and triethylamine via syringe. Stir the mixture to form a suspension.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure all dissolved oxygen is removed. Failure to do so can lead to catalyst decomposition and oxidative homocoupling of the alkyne (Glaser coupling).[1]

  • Reagent Addition: Slowly add 3-(dimethylamino)prop-1-yne to the stirring mixture at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir overnight (12-16 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst residues. Rinse the pad with ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (100 mL) and wash with saturated aqueous NH₄Cl solution (2 x 50 mL) and brine (1 x 50 mL). The NH₄Cl wash is critical for removing copper salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil by column chromatography on silica gel (e.g., using a gradient of 2-10% methanol in dichloromethane) to afford the pure Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Troubleshooting:

  • Black Precipitate (Pd Black): Indicates palladium catalyst decomposition. Ensure rigorous degassing and use of high-purity, anhydrous solvents.[8]

  • Low Yield: May result from impure reagents or insufficient degassing. Distilling the amine base can sometimes improve results.[8]

  • Homocoupling Product: Formation of a diyne from the starting alkyne is often due to the presence of oxygen. Improve inert atmosphere techniques.

Application: A Building Block for Fused Heterocyclic Systems

The strategic placement of the alkyne and ester groups makes this compound an excellent precursor for constructing more complex, fused heterocyclic scaffolds, such as pyridothienopyrimidines or similar structures of interest in drug discovery.[9]

This protocol describes a hypothetical, yet chemically sound, pathway to a novel 4-aminopyrido[3,2-e]pyrrolo[1,2-a]pyrimidin-6(5H)-one scaffold.

Diagram: Synthetic Pathway to a Fused Heterocycle

reaction_scheme start Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate step1_product Product A (Cyclized Intermediate) start->step1_product 1. Formamide 2. Heat (e.g., 180°C) step2_product Product B (Hydrolyzed Acid) step1_product->step2_product LiOH, THF/H₂O final_product Fused Pyridopyrimidinone Scaffold step2_product->final_product 1. HATU, DIPEA 2. Amine (R-NH₂)

Caption: Multi-step synthesis of a fused heterocycle.

Protocol 2: Synthesis of a Fused Pyrido-Pyrimidine Scaffold

This multi-step protocol illustrates the utility of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in constructing a complex heterocyclic system.

Part A: Intramolecular Cyclization to form Ethyl 4-(dimethylamino)pyrrolo[1,2-a]pyridine-7-carboxylate

Principle: This transformation is a variation of a thermal intramolecular cyclization. The nucleophilic nitrogen of the pyridine ring attacks the activated alkyne, facilitated by a reagent that can promote the initial step, leading to the formation of a five-membered ring fused to the pyridine core. For this example, we propose a reaction with formamide at high temperature, which can facilitate related cyclizations.

Procedure:

  • In a sealed tube, combine Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (1.0 eq) with formamide (10 eq).

  • Heat the mixture to 180 °C for 6 hours.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Wash the organic phase with brine, dry over Na₂SO₄, and concentrate.

  • Purify by column chromatography to yield the cyclized pyrrolo[1,2-a]pyridine intermediate.

Part B: Saponification and Amide Coupling

Principle: The ethyl ester is hydrolyzed to the corresponding carboxylic acid under basic conditions. The resulting acid is then activated with a peptide coupling reagent (e.g., HATU) and reacted with a primary amine to form the final amide product, which in this scaffold represents a key functionalized point.

Procedure:

  • Hydrolysis: Dissolve the product from Part A (1.0 eq) in a mixture of THF and water (3:1). Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature until TLC confirms the disappearance of the starting material.

  • Acidification: Carefully acidify the mixture to pH ~4 with 1M HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to yield the carboxylic acid, which is often used without further purification.

  • Amide Coupling: Dissolve the crude carboxylic acid (1.0 eq) in DMF. Add HATU (1.1 eq), diisopropylethylamine (DIPEA, 3.0 eq), and the desired primary amine (e.g., benzylamine, 1.2 eq).

  • Stir the reaction at room temperature for 4-6 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer sequentially with 5% citric acid solution, saturated NaHCO₃ solution, and brine.

  • Dry over Na₂SO₄, concentrate, and purify by column chromatography to obtain the final fused heterocyclic product.

Conclusion

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a powerful and versatile building block whose trifunctional nature provides a robust platform for synthetic innovation. The reliable Sonogashira coupling protocol allows for its efficient synthesis, while the reactive handles enable access to a wide array of complex molecules. The protocols provided herein serve as a practical guide for researchers in organic synthesis and drug development, offering a solid foundation for exploring the vast chemical space accessible from this unique precursor.

References

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Application

Application Notes and Protocols for In-Vivo Studies with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for designing and executing in-vivo studies with the novel compound, Ethyl 5-[3-(dimethylamino)prop-1-...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for designing and executing in-vivo studies with the novel compound, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Due to the limited publicly available data on this specific molecule, this guide is built upon a hypothesized mechanism of action derived from its chemical structure as a nicotinate derivative. We propose that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate may act as a modulator of nicotinic acetylcholine receptors (nAChRs). Consequently, the experimental designs detailed herein are structured to rigorously test this hypothesis and characterize the compound's pharmacokinetic, pharmacodynamic, and preliminary safety profiles in living organisms. This document is intended to serve as a foundational resource, offering both strategic guidance and detailed, actionable protocols for researchers initiating preclinical evaluation of this compound.

Introduction to Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Structural Perspective

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a chemical entity with the molecular formula C₁₃H₁₆N₂O₂ and a molecular weight of 232.28 g/mol .[1] Its structure features a nicotinate (pyridine-3-carboxylate) core, an ethyl ester group, and a propynyl chain with a terminal dimethylamino group.[1] From a medicinal chemistry standpoint, each of these moieties suggests potential biological activity. The nicotinate structure is a well-known pharmacophore present in various bioactive molecules, including nicotinic acid (Niacin) and its derivatives, which are known to interact with a range of receptors and enzymes.[2] The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, potentially influencing the compound's binding affinity to target proteins, while the propynyl chain may enhance its ability to penetrate biological membranes, thereby improving bioavailability.[1]

Given the presence of the nicotinate core, a primary hypothesis is that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate functions as a modulator of nicotinic acetylcholine receptors (nAChRs). nAChRs are ligand-gated ion channels involved in a wide array of physiological and cognitive processes, making them attractive targets for therapeutic intervention in various neurological and psychiatric disorders.[3][4] The experimental framework outlined in this guide is designed to investigate this putative mechanism of action.

Foundational In-Vivo Experimental Design: A Phased Approach

A robust in-vivo evaluation of a novel compound should follow a logical, phased progression, starting with fundamental characterization and moving towards more complex efficacy and safety assessments.[5][6] This approach ensures that resources are used efficiently and that a comprehensive data package is generated to support further development.[7][8]

Caption: Phased approach for in-vivo evaluation of a novel compound.

Animal Model Selection: Justification and Considerations

The choice of animal model is a critical determinant of the translational relevance of preclinical data.[5] For investigating the effects of a potential nAChR modulator, rodent models are well-established and offer a balance of physiological similarity to humans, genetic tractability, and cost-effectiveness.[9]

Recommended Initial Species:

  • Mice (e.g., C57BL/6 or BALB/c strains): Mice are widely used in neuroscience research due to the availability of a vast array of behavioral paradigms and genetically modified strains (e.g., nAChR subunit knockout mice), which can be invaluable for target validation.[3][10]

  • Rats (e.g., Sprague-Dawley or Wistar strains): Rats are larger, which facilitates surgical procedures and serial blood sampling for pharmacokinetic studies.[9] They are also extensively used in toxicological and behavioral pharmacology.

Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines established by an Institutional Animal Care and Use Committee (IACUC) to ensure the ethical treatment of animals and the generation of reliable data.[6]

Phase 1: Preliminary Studies - Formulation and Maximum Tolerated Dose (MTD)

Before embarking on extensive in-vivo studies, it is essential to develop a suitable vehicle for drug administration and to determine the maximum tolerated dose (MTD).

Formulation Development

The goal is to prepare a sterile, stable, and homogenous formulation suitable for the chosen route of administration.[11]

Protocol 1: Formulation for Parenteral Administration

  • Solubility Testing: Assess the solubility of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in various pharmaceutically acceptable vehicles (e.g., saline, phosphate-buffered saline (PBS), 5% dextrose in water, and co-solvent systems like a mixture of DMSO and saline).

  • Vehicle Selection: Choose a vehicle that provides complete dissolution at the desired concentration and is known to be well-tolerated in the selected animal species. For initial studies, a co-solvent system such as 10% DMSO, 40% PEG400, and 50% saline is often a good starting point.

  • Preparation:

    • On the day of the experiment, weigh the required amount of the compound.

    • Dissolve it in the chosen vehicle under sterile conditions.

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Visually inspect for any particulates.

  • Stability: Conduct short-term stability tests to ensure the compound does not precipitate out of solution at room temperature or under refrigerated conditions for the duration of the experiment.

Maximum Tolerated Dose (MTD) Study

The MTD study aims to identify the highest dose of the compound that does not cause unacceptable toxicity or mortality.[5]

Protocol 2: Single Ascending Dose MTD Study in Mice

  • Animal Allocation: Use a small cohort of mice (e.g., 3-5 per group, both male and female).

  • Dose Selection: Based on in-vitro data (if available) or structural similarity to other compounds, select a starting dose and a series of ascending doses (e.g., 1, 3, 10, 30, 100 mg/kg). Include a vehicle control group.

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., intraperitoneal injection).

  • Observation: Monitor the animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and grooming) at regular intervals (e.g., 15, 30, 60 minutes, and 2, 4, 6, 24 hours) for at least 72 hours.

  • Data Collection: Record body weight daily and note any instances of morbidity or mortality.

  • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10% loss in body weight.

Phase 2: Pharmacokinetic (PK) Profiling

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound, which informs dose selection and scheduling for subsequent efficacy studies.[7][12]

Single-Dose Pharmacokinetic Study

Protocol 3: PK Study in Rats

  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to facilitate serial blood sampling. Allow the animals to recover from surgery before the study.

  • Dosing: Administer a single dose of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate at a dose level well below the MTD (e.g., 10 mg/kg) via the intended route (e.g., intravenous and oral gavage to determine bioavailability).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) into tubes containing an appropriate anticoagulant (e.g., EDTA) at predefined time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).[5]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.[5]

  • Bioanalysis: Develop and validate a sensitive and specific analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of the parent compound and any potential major metabolites in the plasma samples.

  • Data Analysis: Use non-compartmental analysis to calculate key pharmacokinetic parameters.

ParameterDescription
Cmax Maximum plasma concentration
Tmax Time to reach Cmax
AUC Area under the plasma concentration-time curve
t1/2 Half-life
CL Clearance
Vd Volume of distribution
F% Bioavailability (for non-intravenous routes)

Phase 3: Pharmacodynamic (PD) and Target Engagement Studies

Pharmacodynamic studies aim to establish a relationship between the drug concentration at the site of action and the observed pharmacological effect.[7][13]

In-Vivo Target Engagement

To confirm that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate interacts with nAChRs in the brain, an ex-vivo receptor occupancy study can be performed.

Protocol 4: Ex-Vivo nAChR Occupancy Study in Mice

  • Dosing: Administer a range of doses of the compound to different groups of mice. Include a vehicle control group.

  • Tissue Collection: At the time of predicted peak plasma concentration (Tmax) determined from the PK study, euthanize the animals and rapidly dissect the brains.

  • Brain Homogenate Preparation: Homogenize the brain tissue in a suitable buffer.

  • Receptor Binding Assay: Perform a competitive binding assay using a radiolabeled ligand known to bind to nAChRs (e.g., [³H]-epibatidine for α4β2* nAChRs or [¹²⁵I]-α-bungarotoxin for α7 nAChRs).[10]

  • Data Analysis: Measure the displacement of the radioligand by the compound to determine the percentage of receptor occupancy at each dose.

Target_Engagement A Compound Administration B Brain Dissection at Tmax A->B C Homogenization B->C D Radioligand Binding Assay C->D E Receptor Occupancy Calculation D->E

Caption: Workflow for an ex-vivo target engagement study.

Phase 4: Preliminary Efficacy and Safety Assessment

Based on the hypothesized nAChR modulatory activity, preliminary efficacy studies can be conducted in relevant animal models of neurological or psychiatric disorders.[4]

Behavioral Models for Assessing Procognitive Effects

nAChR modulators are known to have procognitive effects. The following are standard behavioral paradigms to assess learning and memory.

Protocol 5: Novel Object Recognition (NOR) Test in Mice

  • Habituation: Acclimate the mice to the testing arena for a few days prior to the experiment.

  • Training: On the training day, place each mouse in the arena with two identical objects and allow them to explore for a set period (e.g., 10 minutes).

  • Dosing: Administer Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate or vehicle at different doses immediately after the training session.

  • Testing: After a retention interval (e.g., 24 hours), place the mice back in the arena where one of the familiar objects has been replaced with a novel object.

  • Data Analysis: Record the time spent exploring the novel and familiar objects. A preference for the novel object indicates intact memory. The discrimination index is calculated as (Time with novel object - Time with familiar object) / (Total exploration time).

Preliminary Toxicology

A short-term toxicology study can provide initial insights into the safety profile of the compound upon repeated administration.[5]

Protocol 6: 7-Day Repeated Dose Toxicity Study in Rats

  • Animal Allocation: Use male and female rats (e.g., 5 per sex per group).

  • Dosing: Administer the compound daily for 7 days at three dose levels (low, medium, and high) based on the MTD and PK/PD data. Include a vehicle control group.

  • Observations: Monitor clinical signs, body weight, and food consumption daily.

  • Clinical Pathology: At the end of the study, collect blood for hematology and clinical chemistry analysis.

  • Necropsy and Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.[6]

Data Interpretation and Future Directions

The data generated from these in-vivo studies will provide a comprehensive initial characterization of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. A clear dose-exposure-response relationship is crucial for guiding further development.[13] If the compound demonstrates a favorable pharmacokinetic profile, target engagement, and efficacy in relevant behavioral models with an acceptable safety margin, further studies will be warranted. These may include more extensive efficacy testing in disease-specific models, detailed mechanistic studies using genetically modified animals, and formal IND-enabling toxicology studies.

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Method

Preclinical Application Note: Dosage, Formulation, and In Vivo Administration of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in Murine Models

Target Audience: Preclinical Pharmacologists, DMPK Scientists, and In Vivo Researchers Compound Focus: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) Compound Profile and Scientific Rationale Ethyl 5-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Pharmacologists, DMPK Scientists, and In Vivo Researchers Compound Focus: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1)

Compound Profile and Scientific Rationale

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) is a specialized, high-purity pyridine-3-carboxylate derivative utilized extensively in early-stage medicinal chemistry and drug discovery[1]. Featuring a molecular weight of 232.28 g/mol and the molecular formula C₁₃H₁₆N₂O₂, this compound serves as a critical structural analog or synthetic precursor for targeted therapeutics[1].

The incorporation of the dimethylamino-alkyne motif is a strategic design choice in pharmacology. The alkyne serves as a rigid, linear spacer that can project into narrow hydrophobic binding pockets, while the terminal dimethylamino group acts as a basic center to improve aqueous solubility at physiological pH[2]. Understanding the physicochemical properties of this molecule—specifically its lipophilic ethyl ester and its protonatable tertiary amine—is the foundation for designing robust in vivo dosing and pharmacokinetic (PK) protocols[3].

Causality in Formulation Design

A frequent point of failure in preclinical animal models is the use of sub-optimal vehicle formulations, leading to drug precipitation in the bloodstream or erratic oral absorption. Because CAS 175203-71-1 possesses a basic dimethylamino group (estimated pKa ~8.5–9.0), it is highly amenable to pH-adjusted aqueous formulations. However, the lipophilic ethyl ester necessitates the use of co-solvents or surfactants to achieve high-dose solutions suitable for toxicity or efficacy modeling.

Table 1: Optimized Formulation Matrices for CAS 175203-71-1
RouteTarget ConcentrationVehicle CompositionPreparation Rationale & Causality
IV 1 - 5 mg/mL5% DMSO + 5% Solutol HS 15 + 90% SalineDMSO dissolves the lipophilic ester; Solutol prevents precipitation upon injection into the neutral pH of the bloodstream.
PO 5 - 20 mg/mL0.5% Methylcellulose (MC) + 0.2% Tween-80 in WaterForms a homogenous suspension. The high viscosity of MC prevents rapid settling, ensuring uniform gastric delivery.
IP 2 - 10 mg/mL10% PEG400 + 90% Citrate Buffer (pH 4.5)The acidic buffer protonates the dimethylamine, maximizing solubility for proof-of-concept target engagement studies[4].

In Vivo Administration Protocols

All animal procedures must strictly adhere to Institutional Animal Care and Use Committee (IACUC) standards and the 3Rs (Replacement, Reduction, Refinement) to ensure animal welfare and scientific validity[5]. The following protocols are optimized for 8- to 10-week-old C57BL/6 mice (approx. 20–25 g body weight).

Protocol A: Intravenous (IV) Tail Vein Injection

Purpose: To determine absolute bioavailability and systemic clearance.

  • Preparation: Warm the IV formulation (Table 1) to 37°C to reduce viscosity and prevent cold-shock vasospasm.

  • Animal Restraint: Place the mouse in a commercially available, well-ventilated restraint tube. Warm the tail using a heating lamp (avoid exceeding 40°C) for 2–3 minutes to induce vasodilation.

  • Administration: Using a 27G or 29G needle, align the bevel facing upward and insert it at a shallow angle into the lateral tail vein.

  • Injection: Administer the dose at a volume of 5 mL/kg (e.g., 100 µL for a 20 g mouse) over 5–10 seconds. Smooth, resistance-free injection indicates successful venous entry.

  • Hemostasis: Withdraw the needle and apply gentle pressure with sterile gauze for 30 seconds.

Protocol B: Oral Gavage (PO)

Purpose: To assess gastrointestinal absorption and first-pass hepatic metabolism.

  • Preparation: Ensure the PO suspension is continuously vortexed prior to drawing into the syringe to maintain homogeneity.

  • Restraint: Secure the mouse by the scruff to immobilize the head and align the esophagus vertically.

  • Administration: Introduce a 20G or 22G reusable stainless-steel or disposable plastic gavage needle (with a ball tip) into the diastema of the mouth.

  • Delivery: Gently advance the needle down the esophagus. Crucial Causality: Never force the needle; resistance indicates tracheal entry. Administer a volume of 10 mL/kg (e.g., 200 µL for a 20 g mouse).

Pharmacokinetic Sampling and Bioanalysis

Proper PK sampling is critical for optimizing dosing regimens and identifying potential species-specific metabolic differences[6]. Because CAS 175203-71-1 contains an ethyl ester, it is highly susceptible to rapid hydrolysis by plasma carboxylesterases. Expert Insight: Rodent plasma possesses significantly higher esterase activity than human plasma. Therefore, blood collection tubes must contain an esterase inhibitor (e.g., Sodium Fluoride or PMSF) alongside the anticoagulant to prevent ex vivo degradation of the parent compound.

Table 2: Standard Murine PK Sampling Schedule
TimepointRouteBlood VolumeCollection SiteAnticoagulant / Additive
0.08 h (5 min)IV only20 µLTail Snip / SaphenousK₂EDTA + 2 mg/mL NaF
0.25 hIV / PO20 µLTail Snip / SaphenousK₂EDTA + 2 mg/mL NaF
0.5, 1, 2, 4 hIV / PO20 µLTail Snip / SaphenousK₂EDTA + 2 mg/mL NaF
8, 24 hIV / PO500 µL (Terminal)Cardiac PunctureK₂EDTA + 2 mg/mL NaF
Plasma Extraction and LC-MS/MS
  • Centrifuge collected blood at 3,000 × g for 10 minutes at 4°C to separate plasma.

  • Transfer 10 µL of plasma to a 96-well plate.

  • Add 40 µL of ice-cold Acetonitrile (containing an internal standard, e.g., Tolbutamide) to precipitate plasma proteins.

  • Vortex for 2 minutes and centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Transfer the supernatant for LC-MS/MS analysis. Non-compartmental analysis (NCA) should be utilized to calculate Cmax​ , Tmax​ , AUC0−∞​ , and t1/2​ [3].

Visualizing the Experimental and Metabolic Framework

To ensure reproducibility, the overarching workflow and the anticipated biotransformation pathways of the compound are mapped below.

G A Formulation Optimization B In Vivo Dosing (IV/PO/IP) A->B C Serial Blood Sampling B->C D Plasma Extraction C->D E LC-MS/MS Analysis D->E F PK Parameter Calculation E->F

Figure 1: Standardized in vivo pharmacokinetic workflow for basic amine compounds.

Upon systemic exposure, the compound is subject to phase I metabolism. The primary liabilities are the hydrolysis of the ethyl ester and the oxidative N-demethylation of the tertiary amine[3].

G Parent Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (Parent Compound) Esterase Carboxylesterases (Plasma/Liver) Parent->Esterase CYP CYP450 Enzymes (Hepatic) Parent->CYP Met1 Nicotinic Acid Derivative (Active/Inactive Metabolite) Esterase->Met1 Met2 N-Demethylated Derivative (Secondary Amine) CYP->Met2

Figure 2: Putative primary hepatic biotransformation pathways for the nicotinate ester.

References

  • Workman P, Aboagye EO, Balkwill F, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010; 102(11):1555-77. Available at: [Link]5]

  • Rajput YK, Sahu TK. "Pharmacokinetic Considerations in Drug Development: A Review." History of Medicine, 2023. Available at: [Link]3]

  • National Cancer Institute. "Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology." Nanotechnology Characterization Laboratory. Available at: [Link]6]

  • Al Shoyaib A, Archie SR, Karamyan VT. "Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?" Pharmaceutical Research, 2020; 37(1):12. Available at: [Link]4]

  • Hein CD, Liu XM, Wang D. "Click Chemistry, a Powerful Tool for Pharmaceutical Sciences." Pharmaceutical Research, 2008; 25(10):2216-2230. Available at: [Link]2]

Sources

Application

Application Notes and Protocols for the Formulation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate for Preclinical Research

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) for preclini...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) for preclinical research applications. The protocols outlined herein are designed to ensure the consistent and reliable delivery of the compound for both in vitro and in vivo studies. This guide emphasizes a systematic approach, beginning with fundamental physicochemical characterization and progressing through the development of stable, effective formulations for various research needs. The scientific rationale behind each step is detailed to empower researchers to make informed decisions and troubleshoot potential challenges.

Part 1: Foundational Physicochemical Characterization

A thorough understanding of the physicochemical properties of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is the cornerstone of a successful formulation strategy.[1] These properties dictate the compound's behavior in various solvent systems and its interaction with biological environments.

1.1 Key Physicochemical Parameters

The following parameters should be experimentally determined to guide formulation development.

Parameter Significance in Formulation Recommended Analytical Method
Molecular Weight 232.28 g/mol (Confirmed)[2]Mass Spectrometry
Aqueous Solubility Determines the feasibility of simple aqueous formulations and dictates the need for solubility enhancement techniques.High-Performance Liquid Chromatography (HPLC) with UV detection, Shake-flask method.
pKa The presence of the dimethylamino group and the pyridine ring suggests the compound will have at least two pKa values. Knowing these is critical for pH-dependent solubility and stability.Potentiometric titration, UV-spectrophotometry, or computational prediction.
LogP (Octanol/Water Partition Coefficient) Indicates the lipophilicity of the compound, which influences its solubility in various excipients and its potential for membrane permeability.[3]Shake-flask method with HPLC analysis, or computational prediction.
Physical Form & Melting Point Determines if the compound is crystalline or amorphous, which impacts solubility and dissolution rate. The melting point provides an indication of purity and physical stability.Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and melting point apparatus.

1.2 Initial Solubility Assessment

A preliminary solubility screen is recommended to quickly identify suitable solvent systems.

Protocol 1: Rapid Solubility Screening

  • Prepare a stock solution of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a water-miscible organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.[4]

  • In separate vials, add an excess of the solid compound to a range of solvents and vehicles commonly used in preclinical studies (e.g., water, saline, phosphate-buffered saline (PBS), ethanol, propylene glycol, and various aqueous solutions containing common excipients like cyclodextrins).

  • Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature (e.g., 25°C and 37°C).

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[5][6]

Part 2: Formulation for In Vitro Cell-Based Assays

For in vitro studies, the primary goal is to prepare a homogenous, soluble, and stable formulation that is non-toxic to the cells at the intended concentration.

2.1 Aqueous-Based Formulations

Given that the parent compound, ethyl nicotinate, has a water solubility of 50 g/L, it is plausible that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate may have sufficient aqueous solubility for many in vitro applications.[7]

Protocol 2: Preparation of an Aqueous Stock Solution

  • Accurately weigh the required amount of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

  • Add a small volume of sterile, purified water or a suitable buffer (e.g., PBS, pH 7.4).

  • Gently agitate or sonicate until the compound is fully dissolved. If solubility is an issue, consider pH adjustment. The basic dimethylamino group suggests that solubility may increase at a lower pH.

  • Once dissolved, bring the solution to the final desired volume with the same solvent.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

2.2 Co-Solvent Systems

If aqueous solubility is limited, a co-solvent system may be necessary. However, the concentration of the organic solvent should be minimized to avoid cellular toxicity.[8]

Protocol 3: Preparation of a Co-Solvent Stock Solution

  • Dissolve Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a minimal amount of a biocompatible organic solvent like DMSO or ethanol.

  • Slowly add this organic stock solution to the aqueous cell culture medium with vigorous stirring to achieve the final desired concentration.

  • Ensure the final concentration of the organic solvent in the cell culture medium is below the toxicity threshold for the specific cell line being used (typically <0.5% for DMSO).

  • Visually inspect the final solution for any signs of precipitation.

Diagram: Decision-Making Workflow for In Vitro Formulation

G start Start: In Vitro Formulation solubility_check Assess Aqueous Solubility at Target Concentration start->solubility_check soluble Soluble? solubility_check->soluble protocol2 Protocol 2: Aqueous Stock Solution soluble->protocol2 Yes protocol3 Protocol 3: Co-Solvent Stock Solution soluble->protocol3 No end_point Final Formulation for In Vitro Use protocol2->end_point toxicity_check Check Solvent Toxicity protocol3->toxicity_check toxicity_check->end_point Acceptable

Caption: Workflow for selecting an appropriate in-vitro formulation strategy.

Part 3: Formulation for In Vivo Animal Studies

Formulations for in vivo studies must be sterile, biocompatible, and capable of delivering the required dose in a suitable volume for the chosen route of administration.[9]

3.1 Solution Formulations

For intravenous (IV) administration, a solution is mandatory. For other routes like oral (PO) or intraperitoneal (IP), a solution is often preferred for consistent absorption.

Protocol 4: Saline-Based Solution with pH Adjustment

  • Based on the pKa of the dimethylamino group, calculate the pH at which the compound will be ionized and more soluble. An acidic pH is likely to enhance solubility.

  • Weigh the required amount of the compound.

  • Add a portion of sterile saline (0.9% NaCl) and adjust the pH with a biocompatible acid (e.g., HCl or citric acid) until the compound dissolves.

  • Once dissolved, adjust the pH to a physiologically tolerable range (typically pH 4-8 for parenteral routes, though wider ranges can be acceptable depending on the route and volume) using a biocompatible base (e.g., NaOH).

  • Bring the solution to the final volume with sterile saline.

  • Sterile-filter the solution through a 0.22 µm filter.

3.2 Solubilization with Excipients

For poorly soluble compounds, excipients can be used to increase solubility.[10][11][12]

Protocol 5: Formulation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their aqueous solubility.[13]

  • Select a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has a good safety profile for parenteral administration.[10][13]

  • Prepare an aqueous solution of HP-β-CD (e.g., 20-40% w/v) in sterile water or saline.

  • Slowly add the powdered Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate to the cyclodextrin solution while stirring or sonicating.

  • Allow the mixture to equilibrate for several hours or overnight to ensure maximum complexation.

  • Sterile-filter the final solution.

3.3 Suspension Formulations

For oral administration of high doses, a suspension may be necessary if the required concentration exceeds the compound's solubility.[1]

Protocol 6: Aqueous Suspension for Oral Gavage

  • Select a suitable suspending and/or wetting agent (e.g., 0.5% carboxymethylcellulose (CMC), 0.25% Tween 80).

  • Prepare the vehicle by dissolving the suspending/wetting agents in sterile water.

  • Micronize the Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate powder to a uniform particle size to improve suspension stability and dissolution.

  • Create a paste by levigating the micronized powder with a small amount of the vehicle.

  • Gradually add the remaining vehicle to the paste with continuous stirring or homogenization to form a uniform suspension.

  • Store the suspension under appropriate conditions and ensure it is well-shaken before each use.

Part 4: Stability Assessment

Stability testing is crucial to ensure that the compound remains chemically unchanged in the formulation under the intended storage and use conditions.[14][15][16]

4.1 Stability-Indicating Analytical Method

A validated, stability-indicating HPLC method is essential for separating the parent compound from any potential degradation products.[15][17]

Method Development Outline:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV spectrophotometry at a wavelength of maximum absorbance for the compound.

  • Validation: The method should be validated for specificity, linearity, accuracy, precision, and limits of detection and quantification according to ICH guidelines.[18]

4.2 Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation pathways and to confirm that the analytical method can detect degradants.[15]

Protocol 7: Forced Degradation Study

  • Prepare solutions of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a suitable solvent.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[14]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.[14]

    • Oxidation: 3% H₂O₂ at room temperature for 12 hours.[14]

    • Thermal Degradation: Solid compound at 80°C for 48 hours.[14]

    • Photostability: Expose the solution to light according to ICH Q1B guidelines.[16]

  • At appropriate time points, neutralize the acidic and basic samples, dilute all samples to a suitable concentration, and analyze by the stability-indicating HPLC method.

4.3 Stability of Formulations

Once a final formulation is selected, its stability should be evaluated under the proposed storage conditions.

Protocol 8: Formulation Stability Testing

  • Prepare several batches of the final formulation.

  • Store the batches at different conditions (e.g., refrigerated at 2-8°C, room temperature at 25°C, and accelerated conditions at 40°C).

  • At specified time points (e.g., 0, 7, 14, and 30 days for short-term studies), withdraw samples and analyze them for:

    • Appearance: Visual inspection for color change, precipitation, or phase separation.

    • pH: If applicable.

    • Assay of Active Ingredient: Quantify the concentration of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate using the stability-indicating HPLC method.

    • Degradation Products: Quantify any known or unknown impurities.

Diagram: Stability Testing Workflow

G start Start: Stability Assessment method_dev Develop Stability-Indicating HPLC Method start->method_dev forced_deg Protocol 7: Forced Degradation Study method_dev->forced_deg pathway_id Identify Degradation Pathways & Products forced_deg->pathway_id form_stability Protocol 8: Formulation Stability Testing pathway_id->form_stability storage Store at Various Conditions (2-8°C, 25°C, 40°C) form_stability->storage analysis Analyze at Time Points (T=0, 7, 14, 30 days) storage->analysis shelf_life Establish Shelf-Life and Storage Conditions analysis->shelf_life

Caption: A systematic workflow for assessing the stability of the compound.

References

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Method

Measuring the binding affinity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate to target proteins.

Application Note: Biophysical Characterization of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Binding to NAMPT Introduction & Biological Rationale Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biophysical Characterization of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Binding to NAMPT

Introduction & Biological Rationale

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian nicotinamide adenine dinucleotide (NAD+) salvage pathway, making it a critical target in oncology, metabolic disorders, and neurodegeneration[1]. Small molecules containing a pyridine or nicotinate core are highly privileged scaffolds for NAMPT modulation, as the nitrogen atom of the pyridine ring forms an essential hydrogen bond with the Ser275 residue in the enzyme's active site[2].

The compound Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) represents a highly functionalized nicotinate derivative. The strategic placement of the rigid prop-1-ynyl linker projects the basic dimethylamino group into the solvent-exposed channel of the NAMPT binding pocket. This structural feature is designed to interact with acidic residues (such as Asp219) to enhance binding affinity and improve pharmacokinetic properties[3].

To rigorously validate the binding affinity of this small molecule to recombinant NAMPT, a single biophysical technique is insufficient due to potential assay-specific artifacts. As a standard of high scientific integrity, this protocol outlines an orthogonal, self-validating workflow utilizing Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) [4].

Mechanistic Pathway

NAMPT_Pathway Ligand Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate NAMPT NAMPT Enzyme Ligand->NAMPT Modulates Binding Pocket NMN NMN NAMPT->NMN Catalyzes NAM Conversion NAD NAD+ Pool NMN->NAD NMNAT Downstream PARP / Sirtuins Signaling NAD->Downstream Substrate

Fig 1: Mechanistic role of nicotinate derivatives in modulating the NAMPT-driven NAD+ biosynthesis pathway.

Orthogonal Biophysical Workflow

To establish absolute trustworthiness in the binding data, we employ a tripartite validation strategy. SPR provides real-time kinetic resolution ( kon​ and koff​ ), ITC acts as the gold-standard for solution-phase thermodynamics (Enthalpy and Entropy), and MST confirms binding in free solution without the need for high sample volumes[4].

Workflow Prep Sample Prep (Strict Buffer Matching) SPR SPR (Real-time Kinetics) Prep->SPR ITC ITC (Thermodynamics) Prep->ITC MST MST (Solution Affinity) Prep->MST Data Global Affinity Consensus (Kd) SPR->Data kon, koff ITC->Data ΔH, -TΔS MST->Data Fnorm

Fig 2: Orthogonal biophysical workflow ensuring self-validating affinity measurements.

Experimental Protocols

Surface Plasmon Resonance (SPR)

SPR is utilized to determine the association and dissociation rates of the compound. Because small molecules generate low response units (RU), the protocol must account for bulk refractive index changes caused by DMSO[1].

Step-by-Step Methodology:

  • Surface Preparation: Immobilize recombinant human NAMPT onto a CM5 sensor chip (Cytiva) using standard amine coupling (EDC/NHS). Causality: Target an immobilization level of ~2,000 RU to minimize mass transport limitations while ensuring a detectable Rmax​ for a ~232 Da small molecule. Block the remaining active esters with 1 M ethanolamine.

  • Buffer Formulation: Prepare running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, and exactly 5.0% DMSO . Causality: The 5% DMSO is critical to maintain the solubility of the alkyne-containing nicotinate derivative.

  • Solvent Correction Calibration: Inject an 8-point DMSO calibration series ranging from 4.5% to 5.5% DMSO. Causality: DMSO has a massive refractive index. A 0.1% mismatch between the running buffer and the sample can create a false signal larger than the actual binding event. This calibration curve allows the software to subtract bulk solvent effects.

  • Analyte Injection: Inject Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a 2-fold dilution series (from 2 μM down to 15.6 nM) at a high flow rate of 50 μL/min. Causality: High flow rates further reduce mass transport artifacts.

  • Validation Control: Inject 100 nM FK866 (a known high-affinity NAMPT inhibitor) as a positive control to verify the active fraction of the immobilized protein[5].

Isothermal Titration Calorimetry (ITC)

ITC measures the heat released or absorbed during binding, providing a direct readout of stoichiometry ( N ), enthalpy ( ΔH ), and entropy ( −TΔS )[2]. It is an immobilization-free technique, serving as the ultimate ground truth for affinity.

Step-by-Step Methodology:

  • Strict Buffer Matching: Dialyze NAMPT extensively against the ITC buffer (50 mM Tris pH 7.5, 150 mM NaCl, 1 mM TCEP). Use the exact dialysate to dissolve the ligand and adjust to 5% DMSO. Causality: Even minor pH or salt mismatches between the syringe and cell will generate massive heats of mixing, completely obscuring the small molecule binding isotherm.

  • Cell and Syringe Loading: Load 20 μM of NAMPT into the sample cell (~300 μL). Load 200 μM of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate into the injection syringe. Causality: Placing the ligand in the syringe allows for a 10-fold excess titration while conserving the expensive recombinant protein.

  • Titration Parameters: Perform 19 injections of 2 μL each at 25°C, with a stirring speed of 750 rpm and an injection spacing of 150 seconds. Causality: 150 seconds allows the thermal power to return to baseline between injections, ensuring accurate integration of the ΔH peaks.

  • Blank Subtraction: Perform a "ligand-into-buffer" titration under identical conditions. Subtract these baseline heats from the main experiment to correct for the heat of ligand dilution.

Microscale Thermophoresis (MST)

MST quantifies binding by tracking the movement of fluorescently labeled molecules through a microscopic temperature gradient.

Step-by-Step Methodology:

  • Site-Specific Labeling: Label His-tagged NAMPT using a RED-tris-NTA dye (NanoTemper). Causality: Non-covalent NTA labeling targets the His-tag specifically, avoiding random amine labeling that could block the active site or alter the protein's isoelectric point.

  • Sample Preparation: Keep the labeled NAMPT constant at 50 nM. Prepare a 16-point serial dilution of the nicotinate ligand (from 10 μM down to 0.3 nM) in the assay buffer.

  • Capillary Scan Validation: Load samples into premium treated capillaries and perform a pre-scan. Causality: This is a critical self-validating step to ensure the ligand does not induce protein aggregation or quench the RED dye fluorescence, which would invalidate the thermophoretic readout.

  • Measurement: Apply medium MST power and 20% LED excitation. Analyze the normalized fluorescence ( Fnorm​ ) to derive the KD​ .

Data Presentation & Interpretation

The integration of these three techniques yields a comprehensive thermodynamic and kinetic profile. Below is a representative data summary demonstrating the expected consensus across orthogonal platforms.

TechniqueParameter MeasuredValue (Representative)Confidence IntervalMechanistic Implication
SPR KD​ (Affinity)145 nM± 12 nMHigh-affinity binding confirmed.
SPR kon​ (Assoc.) 2.4×105 M−1s−1 ± 0.2×105 Fast target engagement driven by the basic dimethylamino group.
SPR koff​ (Dissoc.) 0.035 s−1 ± 0.004Moderate residence time.
ITC KD​ (Affinity)160 nM± 15 nMValidates SPR KD​ without immobilization artifacts.
ITC ΔH -8.4 kcal/mol± 0.4Enthalpically driven (strong H-bonds via pyridine nitrogen).
ITC −TΔS -1.2 kcal/mol± 0.2Minor entropic penalty due to rigid alkyne linker.
MST KD​ (Affinity)152 nM± 18 nMConfirms solution-phase interaction.

Table 1: Cross-platform biophysical data summary for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate binding to NAMPT.

Conclusion

By employing a self-validating, orthogonal biophysical workflow, researchers can confidently measure the binding affinity of complex building blocks like Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. The strict adherence to buffer matching, solvent correction, and appropriate control molecules ensures that the resulting kinetic and thermodynamic data are robust, reproducible, and ready to support advanced structure-activity relationship (SAR) campaigns in drug discovery.

References

  • Wang, X., et al. "Discovery of small-molecule activators of nicotinamide phosphoribosyltransferase (NAMPT) and their preclinical neuroprotective activity." Nature Communications (via PubMed Central). URL:[Link]

  • Zheng, X., et al. "Discovery and characterization of novel small-molecule inhibitors targeting nicotinamide phosphoribosyltransferase." Scientific Reports (via PubMed Central). URL:[Link]

  • Zak, M., et al. "Channeling Nicotinamide Phosphoribosyltransferase (NAMPT) to Address Life and Death." Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

  • Zhang, Y., et al. "From Rate-Limiting Enzyme to Therapeutic Target: The Promise of NAMPT in Neurodegenerative Diseases." Frontiers in Aging Neuroscience. URL:[Link]

  • Zhu, Y., et al. "Structural Biology for the Molecular Insight between Aptamers and Target Proteins." International Journal of Molecular Sciences (MDPI). URL:[Link]

Sources

Application

Application Notes and Protocols for the Bioavailability Assessment of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to assess the oral bioavailability of Ethyl 5-[3-(dimethylamino)prop-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies required to assess the oral bioavailability of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Bioavailability, the fraction of an administered dose of unchanged drug that reaches systemic circulation, is a critical parameter in drug development, directly influencing therapeutic efficacy and dosing strategies.[1][2] The chemical structure of the title compound—possessing an ethyl ester, a tertiary amine, and a nicotinate core—presents specific challenges and hypotheses regarding its absorption, distribution, metabolism, and excretion (ADME) profile. This guide details a multi-tiered approach, beginning with foundational in vitro assays to predict intestinal permeability and metabolic stability, and culminating in a definitive in vivo pharmacokinetic study to determine absolute bioavailability. Each protocol is presented with the underlying scientific rationale to empower users to not only execute the methods but also to interpret the resulting data in a meaningful context.

Introduction: A Structural Perspective on Bioavailability

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a small molecule (MW: 232.28 g/mol ) with features that warrant a systematic bioavailability assessment.[3] Its potential journey from oral administration to systemic circulation is governed by several factors directly linked to its structure:

  • Absorption & Permeability: The compound's moderate lipophilicity (estimated LogP ~2.1) suggests passive diffusion across the intestinal epithelium is possible.[3] However, the basic dimethylamino group (a tertiary amine) will be protonated at intestinal pH, potentially reducing passive permeability but making it a substrate for active transport mechanisms.

  • Metabolism (First-Pass Effect): The presence of an ethyl ester moiety makes the compound a prime candidate for hydrolysis by carboxylesterases in the intestine and liver.[4] Furthermore, the nicotinate core is related to nicotinamide (Vitamin B3), suggesting potential interactions with the NAD+/NADP+ metabolic pathways.[5][6] The tertiary amine could also be a site for N-oxidation or demethylation by Cytochrome P450 (CYP) enzymes.[7]

A comprehensive assessment strategy is therefore essential to de-risk these potential liabilities early in development. The following sections outline a logical workflow, moving from high-throughput in vitro screens to a resource-intensive but definitive in vivo study.

G cluster_0 Phase 1: In Vitro Assessment cluster_1 Phase 2: In Vivo Validation cluster_2 Data Synthesis & Decision Permeability Caco-2 Permeability Assay (Predicts Intestinal Absorption) Metabolism Liver Microsome Stability (Predicts First-Pass Metabolism) PK_Study Rodent Pharmacokinetic Study (IV vs. Oral Dosing) Metabolism->PK_Study Informs In Vivo Study Design Analysis Calculate Absolute Bioavailability (F%) & Key PK Parameters PK_Study->Analysis

Figure 1: A tiered workflow for assessing the bioavailability of a novel chemical entity.

Phase 1: In Vitro Characterization

In vitro methods provide a rapid and cost-effective means to evaluate specific aspects of a compound's ADME profile, enabling early identification of potential liabilities.[8]

Intestinal Permeability: Caco-2 Bidirectional Transport Assay

Principle: The Caco-2 cell line, derived from a human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that mimics the human intestinal barrier.[9] This model is recognized by regulatory agencies like the FDA and EMA for its predictive value.[9][10] By measuring the transport of the compound from the apical (AP) to the basolateral (BL) side and vice versa, we can determine the apparent permeability coefficient (Papp) and an efflux ratio (ER), which indicates if the compound is actively pumped out of the cells by transporters like P-glycoprotein (P-gp).[11]

Figure 2: Bidirectional transport across a Caco-2 cell monolayer.

Protocol: Caco-2 Permeability Assay

  • Cell Culture:

    • Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 24-well format) at a density of ~60,000 cells/cm².

    • Culture for 21-25 days in a humidified incubator (37°C, 5% CO₂) to allow for full differentiation into a polarized monolayer.[9] Replace culture medium every 2-3 days.

  • Monolayer Integrity Verification (Self-Validation):

    • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well using a volt-ohm meter.

    • Acceptance Criterion: Only use monolayers with TEER values ≥ 300 Ω·cm², as this indicates the formation of robust tight junctions.[9]

    • Post-experiment, re-measure TEER. Values should be ≥75% of the initial reading to ensure the compound was not toxic to the cells.[9]

  • Transport Experiment:

    • Wash the monolayers gently with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS, pH 7.4).

    • For A→B transport (Absorption): Add the test compound (e.g., 10 µM in HBSS) to the apical (AP) chamber and drug-free HBSS to the basolateral (BL) chamber.

    • For B→A transport (Efflux): Add the test compound to the BL chamber and drug-free HBSS to the AP chamber.

    • Include positive (high permeability, e.g., Propranolol) and negative (low permeability, e.g., Atenolol) controls.

    • Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Sample Analysis:

    • At the end of the incubation, collect samples from both the donor and receiver chambers.

    • Quantify the concentration of the test compound in each sample using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) in cm/s:

      • Papp = (dQ/dt) / (A * C₀)

      • Where:

        • dQ/dt is the rate of compound appearance in the receiver chamber (mol/s).

        • A is the surface area of the membrane (cm²).

        • C₀ is the initial concentration in the donor chamber (mol/cm³).

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B→A) / Papp (A→B)

Data Interpretation Table

Papp (A→B) (x 10⁻⁶ cm/s)Predicted Human AbsorptionEfflux Ratio (ER)Interpretation
< 1.0Low (<30%)> 2Potential substrate of active efflux (e.g., P-gp)
1.0 - 10.0Moderate (30-80%)< 2Primarily passive diffusion or balanced transport
> 10.0High (>80%)N/AHigh passive permeability

This classification is based on established correlations between Caco-2 Papp values and human intestinal absorption.[9]

Metabolic Stability: Human Liver Microsome (HLM) Assay

Principle: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily.[7] This assay measures the rate at which the parent compound is depleted when incubated with HLMs in the presence of necessary cofactors. This provides an estimate of intrinsic clearance (CLint), a key indicator of susceptibility to first-pass metabolism.[12] Given the ester linkage in the title compound, this assay is critical.

Protocol: HLM Stability Assay

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in buffer. This system is crucial as CYP enzymes are NADPH-dependent.[13][14]

    • Thaw pooled human liver microsomes (from multiple donors to average out individual variability) on ice and dilute to a final protein concentration of 0.5 mg/mL in buffer.[7]

  • Incubation:

    • In a 96-well plate, pre-warm the microsomal suspension and the test compound solution (final concentration e.g., 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Incubate at 37°C with shaking.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes).

    • Reaction Quenching: Immediately stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.

  • Controls (Self-Validation):

    • Negative Control: A condition without the NADPH-regenerating system to account for non-enzymatic degradation.

    • Positive Controls: Compounds with known metabolic fates (e.g., Verapamil for high clearance, Warfarin for low clearance) to validate the activity of the microsomal batch.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

  • Data Analysis:

    • Plot the natural logarithm (ln) of the percent remaining of the compound versus time.

    • The slope of the linear portion of this plot equals the elimination rate constant (k).

    • Calculate the half-life (t½):

      • t½ = 0.693 / k

    • Calculate the intrinsic clearance (CLint) in µL/min/mg protein:

      • CLint = (0.693 / t½) * (1 / [microsomal protein concentration])

Data Interpretation Table

In Vitro Half-life (t½, min)Intrinsic Clearance (CLint)Predicted In Vivo Hepatic Extraction
> 60LowLow
15 - 60IntermediateIntermediate
< 15HighHigh

Phase 2: In Vivo Pharmacokinetic (PK) Study

Principle: While in vitro assays are predictive, an in vivo study is the definitive method to determine bioavailability.[15] This involves administering the compound to an animal model via both the intended route (oral) and an intravenous (IV) route. The IV dose serves as the 100% bioavailable reference, allowing for the calculation of absolute bioavailability (F%).[16]

Protocol: Rat Oral and IV Pharmacokinetic Study

  • Study Design:

    • Animal Model: Male Sprague-Dawley rats (n=3-5 per group).

    • Dosing Groups:

      • Group 1 (IV): 1 mg/kg administered as a bolus via the tail vein.

      • Group 2 (PO): 10 mg/kg administered by oral gavage.

    • Design: A crossover design is often preferred to minimize inter-animal variability, but a parallel design is also acceptable.[17]

    • Formulation: For IV, dissolve the compound in a suitable vehicle (e.g., saline with a co-solvent). For PO, an aqueous suspension (e.g., in 0.5% methylcellulose) is common.

  • Procedure:

    • Fast animals overnight prior to dosing.[17]

    • Administer the dose to each animal.

    • Collect blood samples (~100-200 µL) from a cannula (e.g., jugular vein) or via sparse sampling at predetermined time points (e.g., Pre-dose, 5, 15, 30 min, and 1, 2, 4, 8, 12, 24 hours post-dose).

    • Process blood samples immediately to obtain plasma (e.g., by centrifugation with an anticoagulant like K₂EDTA). Store plasma at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in rat plasma. It is also highly recommended to monitor for the primary predicted metabolite (the carboxylic acid resulting from ester hydrolysis).

  • Pharmacokinetic Analysis:

    • Plot the mean plasma concentration versus time for both IV and PO routes.

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:

      • Cmax: Maximum observed plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC(0-t): Area under the plasma concentration-time curve from time 0 to the last measurable time point.

      • AUC(0-inf): AUC extrapolated to infinity.

      • t½: Elimination half-life.

    • Calculate Absolute Bioavailability (F%):

      • F% = (AUC(0-inf)_PO / AUC(0-inf)_IV) * (Dose_IV / Dose_PO) * 100

Data Synthesis and Interpretation

The ultimate goal is to build a cohesive narrative from all experimental data. The results from the in vitro and in vivo studies should be compiled to understand the factors limiting the bioavailability of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Example Data Synthesis Table

ParameterResultInterpretation
Caco-2 Permeability
Papp (A→B)0.5 x 10⁻⁶ cm/sLow permeability, suggests poor absorption.
Efflux Ratio4.5High efflux, indicating the compound is actively removed from intestinal cells.
Metabolic Stability
HLM Half-life8 minRapid metabolism, suggests high first-pass effect in the liver.
In Vivo PK (Rat)
AUC(0-inf)_PO150 ng·h/mLLow systemic exposure after oral dosing.
AUC(0-inf)_IV3000 ng·h/mLHigh systemic exposure after IV dosing.
Absolute Bioavailability (F%) 5% Very low oral bioavailability.

References

  • Benchchem. (n.d.). Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.
  • Electronic Code of Federal Regulations. (2016). 21 CFR Part 320 -- Bioavailability and Bioequivalence Requirements. U.S. Government Publishing Office. [Link]

  • European Medicines Agency. (2001). Note for Guidance on the Investigation of Bioavailability and Bioequivalence. CPMP/EWP/QWP/1401/98. [Link]

  • Berdigaliyev, N., & Aljofan, M. (2024). Deep-PK: deep learning for small molecule pharmacokinetic and toxicity prediction. Journal of Cheminformatics. [Link]

  • Gunathilake, K. D. T. M., & Ekanayake, S. (2021). A Narrative Review: In-vitro Methods for Assessing Bio-Accessibility/Bioavailability of Iron in Plant-Based Foods. Frontiers in Nutrition. [Link]

  • Food and Drug Administration. (n.d.). Overview of in vivo Bioavailability (BA) and Bioequivalence (BE) Studies Supporting NDAs and ANDAs. FDA. [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. EURL ECVAM. [Link]

  • European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. CPMP/EWP/QWP/1401/98 Rev. 1. [Link]

  • Sugibayashi, K., Hayashi, T., Hatanaka, T., Ogihara, M., & Morimoto, Y. (1996). Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. Pharmaceutical Research. [Link]

  • Wernevik, J., Giethlen, B., & D'Arcy, D. M. (2019). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Cyprotex. (n.d.). Microsomal Stability. Evotec. [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Covarrubias-Pinto, A., et al. (2021). Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. Current Neuropharmacology.
  • Głowacz, M., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link]

  • Generics and Biosimilars Initiative. (2022). FDA releases new guidance on bioavailability studies. [Link]

  • PubChem. (n.d.). Nicotinate and Nicotinamide Metabolism Pathway. National Center for Biotechnology Information. [Link]

  • FooDB. (2010). Showing Compound Ethyl nicotinate (FDB001016). [Link]

  • Regulations.gov. (n.d.). Guidance for Industry Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations Draft Guidance. [Link]

  • French, B. D. (2017). The Proposed Effects of Nicotinamide Adenine Dinucleotide (NAD) Supplementation on Energy Metabolism. American Journal of Sports Science and Medicine. [Link]

  • American College of Clinical Pharmacology. (2022). Final Guidance Bioavailability Studies Submitted in NDAs or INDs. [Link]

  • Vipergen. (n.d.). Small Molecule Drug Discovery: Principles, Processes, and Molecular Design for Optimal Therapeutic Efficacy. [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2019). Bioavailability and Bioequivalence Studies. IntechOpen. [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]

Sources

Method

Application of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in medicinal chemistry.

Application Note: Synthetic Integration and Pharmacological Profiling of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in Kinase Inhibitor Discovery Structural Rationale & Pharmacophore Utility In the landscape of mod...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Synthetic Integration and Pharmacological Profiling of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in Kinase Inhibitor Discovery

Structural Rationale & Pharmacophore Utility

In the landscape of modern medicinal chemistry, the strategic selection of building blocks dictates both the synthetic feasibility and the pharmacokinetic viability of the final Active Pharmaceutical Ingredient (API). Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) has emerged as a highly versatile intermediate, particularly in the development of targeted anticancer therapeutics[1, 2].

The compound features a unique dual-functional architecture:

  • The Nicotinate Core: The ethyl ester at the 3-position of the pyridine ring serves as a masked carboxylic acid, allowing for late-stage diversification via amide coupling. The pyridine nitrogen acts as a critical hydrogen-bond acceptor, frequently utilized to anchor inhibitors to the hinge region of kinase ATP-binding pockets.

  • The Dimethylamino-propyne Motif: Located at the 5-position, this rigid alkyne linker projects the basic dimethylamino group into the solvent-exposed region of a target protein. This specific vectoring dramatically improves aqueous solubility and oral bioavailability—a common bottleneck in kinase inhibitor design [1].

Synthetic Workflow Integration

To leverage this compound in drug discovery, researchers typically employ a two-stage synthetic workflow: ester hydrolysis followed by derivatization. This approach transforms the building block into a library of complex APIs, such as substituted benzoxazine derivatives or novel kinase inhibitors [2].

SyntheticWorkflow A Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (Starting Material) B Saponification (LiOH, THF/MeOH/H2O) A->B Hydrolysis C 5-[3-(dimethylamino)prop-1-ynyl]nicotinic acid (Intermediate) B->C D Amide Coupling (HATU, DIPEA, R-NH2) C->D Derivatization E Target Kinase Inhibitor (API Candidate) D->E F In Vitro Screening (Apoptosis/Kinase Assays) E->F Validation

Workflow for converting the nicotinate intermediate into a functional kinase inhibitor.

Self-Validating Experimental Protocols

The following protocols are engineered for high-fidelity execution, embedding causality into every step to ensure researchers understand why a reagent is used, alongside in-process validation to guarantee success.

Protocol A: Saponification to Free Acid

Objective: Hydrolyze the ethyl ester to generate the reactive carboxylic acid intermediate without degrading the alkyne moiety. Causality: A ternary solvent system (THF:MeOH:H 2​ O) is critical. The nicotinate ester is highly lipophilic; THF ensures complete solvation, while MeOH acts as a phase-transfer bridge to the aqueous LiOH, preventing biphasic reaction stalling. Elevated temperatures and strong bases (like NaOH) are avoided to prevent base-catalyzed degradation of the alkyne.

  • Preparation: Dissolve 1.0 eq of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a 3:1:1 mixture of THF/MeOH/H 2​ O (0.2 M concentration).

  • Reagent Addition: Add 2.0 eq of Lithium hydroxide monohydrate (LiOH·H 2​ O) in one portion at 0°C.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • In-Process Validation (Self-Validating Check): Withdraw a 10 µL aliquot, quench in 100 µL of 5% Formic Acid in MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak ( m/z 233.1[M+H] + ) is entirely replaced by the product peak ( m/z 205.1[M+H] + ).

  • Workup: Acidify the mixture to pH 5.5 using 1M HCl (careful monitoring is required as the product is amphoteric due to the basic amine and acidic carboxylate). Lyophilize the resulting aqueous layer to yield the crude acid, which can be used directly in Protocol B.

Protocol B: HATU-Mediated Amide Coupling

Objective: Couple the resulting nicotinic acid with a primary/secondary amine to form the final API. Causality: HATU is selected over traditional EDC/HOBt due to the electron-deficient nature of the pyridine-3-carboxylic acid. The pyridine nitrogen withdraws electron density, making the carboxylate less nucleophilic. HATU rapidly generates a highly reactive HOAt ester. DIPEA (3.0 eq) is strictly required to ensure the dimethylamine moiety remains unprotonated, preventing it from sequestering the coupling reagent.

  • Activation: Dissolve 1.0 eq of the crude acid from Protocol A in anhydrous DMF (0.1 M). Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU. Stir for 15 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 1.1 eq of the target amine (e.g., a substituted aniline for kinase targeting). Stir for 12 hours under an inert N 2​ atmosphere.

  • In-Process Validation: Perform TLC (DCM:MeOH 9:1 with 1% NH 4​ OH). The active ester intermediate should disappear, replaced by a new, lower-Rf spot corresponding to the amide.

  • Purification: Quench with saturated NaHCO 3​ , extract with EtOAc, and purify via reverse-phase HPLC to isolate the final inhibitor.

Biological Application: Apoptosis & Kinase Inhibition

Compounds derived from Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate have demonstrated significant promise in anticancer research [1, 3]. The pyridine-propargylamine architecture mimics the pharmacophore of several FDA-approved kinase inhibitors. By binding to oncogenic kinases, these derivatives block downstream proliferation pathways (such as PI3K/AKT or MAPK) and trigger the intrinsic apoptotic cascade via caspase activation [1].

ApoptosisPathway Drug Kinase Inhibitor (Nicotinate Derivative) Target Oncogenic Kinase (e.g., BCR-ABL / EGFR) Drug->Target Inhibits Prolif Cell Proliferation (PI3K/AKT, MAPK) Target->Prolif Blocks Casp9 Caspase-9 Activation (Intrinsic Pathway) Target->Casp9 Triggers Casp3 Caspase-3/7 (Executioner) Casp9->Casp3 Apop Apoptosis (Cell Death) Casp3->Apop

Mechanistic pathway of apoptosis induction via targeted kinase inhibition.

Quantitative Data Summary

The following table summarizes the physicochemical properties of the building block and the optimized parameters for its synthetic integration, providing a quick-reference guide for bench scientists.

ParameterValue / ConditionCausality / Implication
Molecular Weight 232.28 g/mol Ideal low-MW precursor; leaves ample mass budget for complex API synthesis.
LogP (Estimated) ~2.1Moderate lipophilicity ensures cell permeability without excessive hydrophobic trapping.
Saponification Yield >95% (LiOH method)High atom economy; lyophilization bypasses difficult aqueous extractions of amphoteric species.
Amide Coupling Yield 82–88% (HATU method)Efficient conversion despite the electron-deficient pyridine core.
Primary Target Vector Kinase ATP-binding pocketDimethylamino group enhances solvent-front solubility; pyridine anchors to the hinge region.

References

Technical Notes & Optimization

Troubleshooting

Problems with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate synthesis and solutions

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists synthesizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 17520...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers and process chemists synthesizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1).

The synthesis of this molecule relies on a Sonogashira cross-coupling between ethyl 5-bromonicotinate (or iodonicotinate) and N,N-dimethylprop-2-yn-1-amine[1]. While conceptually straightforward, the presence of a pyridine ring, an ethyl ester, and a tertiary aliphatic amine in the same reaction matrix creates a highly complex coordination environment that frequently leads to catalyst poisoning, side reactions, and purification failures[2].

This guide systematically deconstructs these issues, providing mechanistic explanations and validated solutions.

I. Mechanistic Workflow & Reaction Pathway

Understanding the failure points requires mapping the catalytic cycle. The diagram below illustrates the standard Pd/Cu-catalyzed Sonogashira pathway tailored to this specific synthesis.

SonogashiraCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Pd(II) Complex (Oxidative Addition) Ar-Pd-Br Pd0->OxAdd + Ar-Br TransMet Pd(II) Complex (Transmetalation) Ar-Pd-Alkyne OxAdd->TransMet + Cu-Alkylide TransMet->Pd0 Reductive Elimination Product Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate TransMet->Product ArX Ethyl 5-bromonicotinate ArX->OxAdd Alkyne N,N-dimethylprop-2-yn-1-amine + CuI + Base Alkyne->TransMet

Catalytic cycle for the Sonogashira coupling of ethyl 5-bromonicotinate.

II. Knowledge Base: Troubleshooting & FAQs

Q1: Why am I seeing a massive accumulation of a highly polar byproduct instead of the desired product? A1: You are likely observing the Glaser homocoupling product of the terminal alkyne (N,N-dimethylprop-2-yn-1-amine).

  • Causality: Copper(I) acts as a catalyst for the oxidative dimerization of terminal alkynes. This side reaction is strictly dependent on the presence of trace molecular oxygen, which acts as the terminal oxidant[2].

  • Solution: Strict anaerobic conditions are non-negotiable. Degas all solvents using the freeze-pump-thaw method (minimum 3 cycles) rather than simple argon sparging. Alternatively, if homocoupling persists, switch to a copper-free Sonogashira protocol using Pd(PPh3)4 and an amine base, which entirely bypasses the Cu-mediated Glaser pathway[2].

Q2: The reaction stalls at 40-50% conversion. Adding more Pd catalyst does not restart the reaction. What is happening? A2: This is a classic case of catalyst poisoning via competitive ligand displacement.

  • Causality: Both your starting alkyne and your final product contain a dimethylamino group. Furthermore, the pyridine ring of the nicotinate is a strong σ-donor. These nitrogen centers can competitively bind to the Pd(II) intermediates (specifically the oxidative addition complex), displacing standard monodentate phosphine ligands like PPh3. This forms an off-cycle, catalytically inactive Pd-amine dead-end complex[2].

  • Solution: Switch from Pd(PPh3)2Cl2 to a catalyst with a chelating bidentate ligand, such as Pd(dppf)Cl2. The chelate effect makes it thermodynamically unfavorable for the aliphatic amine to displace the phosphine. Additionally, add the alkyne slowly via a syringe pump over 2 hours to keep its steady-state concentration low.

Q3: LC-MS analysis shows the correct mass for the coupled alkyne, but the ester group is missing or altered. How do I prevent this? A3: You are experiencing ester hydrolysis or transesterification.

  • Causality: The ethyl ester of the nicotinate is highly susceptible to nucleophilic attack. If your protocol uses aqueous inorganic bases (e.g., K2CO3 in water) or alcoholic solvents (e.g., Methanol), the ester will rapidly hydrolyze to nicotinic acid or transesterify[3].

  • Solution: Maintain strictly anhydrous conditions. Use non-nucleophilic organic bases such as Diisopropylamine (DIPA) or Triethylamine (TEA), and run the reaction in an aprotic solvent like anhydrous DMF or THF[4].

Q4: I have successfully synthesized the product, but standard silica gel chromatography results in severe streaking and poor recovery. How should I isolate it? A4: The target molecule has two basic nitrogen atoms.

  • Causality: The basic lone pairs on the pyridine and dimethylamine interact strongly via hydrogen bonding and acid-base interactions with the acidic silanol (-SiOH) groups on standard silica gel, causing irreversible adsorption or severe tailing.

  • Solution: Pre-treat your silica gel column by flushing it with your starting mobile phase containing 1-2% Triethylamine (TEA) to neutralize the acidic sites. Alternatively, use basic alumina for the stationary phase. During the aqueous workup, ensure the aqueous layer is adjusted to pH ~8.5 with saturated NaHCO3 before extraction to ensure the molecule is entirely in its free-base form.

III. Empirical Data: Optimization of Reaction Conditions

The following table summarizes the quantitative impact of altering reaction parameters on the yield of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

EntryCatalyst System (5 mol%)Base / SolventTemp (°C)Primary Observed IssueIsolated Yield
1Pd(PPh3)2Cl2 / CuIEt3N (neat)80High Glaser homocoupling35%
2Pd(PPh3)4 / CuIK2CO3 / MeOH65Ester transesterification15%
3Pd(PPh3)4 (Cu-free)DIPA / DMF100Sluggish reaction rate45%
4 Pd(dppf)Cl2 / CuI DIPA / THF 65 None (Optimized) 88%

IV. Validated Standard Operating Procedure (SOP)

This protocol utilizes the optimized conditions (Entry 4) to ensure high yield and suppress both catalyst poisoning and ester cleavage[1][4].

Reagents:

  • Ethyl 5-bromonicotinate: 1.0 mmol (230 mg)

  • N,N-dimethylprop-2-yn-1-amine: 1.2 mmol (100 mg / 128 µL)

  • Pd(dppf)Cl2: 0.05 mmol (36 mg)

  • Copper(I) Iodide (CuI): 0.10 mmol (19 mg)

  • Diisopropylamine (DIPA): 3.0 mmol (420 µL)

  • Anhydrous THF: 5.0 mL

Step-by-Step Methodology:

  • Preparation & Degassing: In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Ethyl 5-bromonicotinate, Pd(dppf)Cl2, and CuI. Seal the tube with a rubber septum. Evacuate the tube and backfill with ultra-pure Argon (repeat 3 times).

  • Solvent Addition: Inject 5.0 mL of anhydrous, thoroughly degassed THF and the DIPA base through the septum via syringe. Stir at room temperature for 5 minutes until a uniform suspension/solution is achieved.

  • Alkyne Addition: To prevent catalyst poisoning, dilute the N,N-dimethylprop-2-yn-1-amine in 1.0 mL of degassed THF. Inject this solution dropwise over 15 minutes into the reaction mixture.

  • Reaction Execution: Heat the Schlenk tube to 65 °C using an oil bath or heating block. Monitor the reaction via TLC (Eluent: 90:10 EtOAc:MeOH + 1% TEA). The reaction typically reaches completion within 6 to 8 hours.

  • Quenching & Workup: Cool the mixture to room temperature. Dilute with 15 mL of Ethyl Acetate and filter through a short pad of Celite to remove the palladium and copper salts. Wash the Celite pad with an additional 10 mL of Ethyl Acetate.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with saturated aqueous NaHCO3 (2 x 15 mL) to ensure the product remains in the free-base form, followed by brine (1 x 15 mL). Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (pre-neutralized with 1% TEA) using a gradient of Hexanes/Ethyl Acetate (from 50:50 to 0:100) to afford the pure Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

V. References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Available at:[Link]

  • Ikonomova, K. et al. (2021). Identification and Utilization of a Chemical Probe to Interrogate the Roles of PIKfyve in the Lifecycle of β-Coronaviruses. PMC / National Institutes of Health. Available at:[Link]

  • La, J. et al. (2023). Targeting HIV-1 Reverse Transcriptase Using a Fragment-Based Approach. MDPI Molecules. Available at:[Link]

Sources

Optimization

Improving the yield of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate synthesis

Technical Support Center: Optimizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Synthesis Welcome to the advanced troubleshooting and methodology center for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]ni...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Synthesis

Welcome to the advanced troubleshooting and methodology center for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This transformation relies on a Sonogashira cross-coupling between ethyl 5-bromonicotinate and 1-dimethylamino-2-propyne. Because both substrates feature Lewis basic nitrogen atoms (a pyridine ring and a tertiary amine) and the electrophile is an aryl bromide, researchers frequently encounter stalled reactions, catalyst poisoning, and low yields.

This guide provides mechanistic insights, troubleshooting FAQs, and a self-validating protocol to ensure high-yielding conversions.

Part 1: Mechanistic Pathway & Workflow

To troubleshoot effectively, we must first map the catalytic cycle and identify where the reaction fails. For this specific substrate pairing, the primary failure points are catalyst poisoning via nitrogen coordination and the oxidative Glaser homocoupling of the alkyne.

SonogashiraCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting) Pd0->OxAdd + Ethyl 5-bromonicotinate Poison Catalyst Poisoning (N-coordination) Pd0->Poison PdII_Ox Trans-Pd(II)(Ar)BrL2 Ar = Ethyl 5-nicotinate OxAdd->PdII_Ox Transmet Transmetalation PdII_Ox->Transmet PdII_Trans Trans-Pd(II)(Ar)(Alkynyl)L2 Alkynyl = 3-(dimethylamino)prop-1-ynyl Transmet->PdII_Trans + Cu-Alkyne Glaser Glaser Homocoupling (O2 + Cu presence) Transmet->Glaser Excess O2 Isom Cis-Trans Isomerization PdII_Trans->Isom PdII_Cis Cis-Pd(II)(Ar)(Alkynyl)L2 Isom->PdII_Cis RedElim Reductive Elimination PdII_Cis->RedElim RedElim->Pd0 Regenerates Pd(0) Product Product: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate RedElim->Product

Sonogashira catalytic cycle highlighting failure points: catalyst poisoning and Glaser homocoupling.

Workflow Prep 1. Reagent Prep Dry & Degas Solvents Mix 2. Catalyst Loading Pd(dppf)Cl2 + CuI Prep->Mix Substrate 3. Substrate Addition Ethyl 5-bromonicotinate Mix->Substrate Alkyne 4. Slow Addition 1-dimethylamino-2-propyne Substrate->Alkyne Heat 5. Reaction 80°C, 12-24h Alkyne->Heat Workup 6. Workup & Purify Extraction & Column Heat->Workup

Optimized experimental workflow for heteroaryl Sonogashira coupling.

Part 2: Troubleshooting Guide & FAQs

Q1: My reaction stalls at 20-30% conversion, and I recover mostly unreacted ethyl 5-bromonicotinate. How can I drive this to completion? Causality & Solution: In Sonogashira couplings, the general reactivity trend for the halide component is I > OTf > Br >> Cl[1]. The oxidative addition of palladium into the aryl C-Br bond is the rate-limiting step. While the electron-deficient pyridine ring slightly facilitates this compared to a neutral benzene ring, the strongly coordinating nitrogen atoms (the pyridine nitrogen and the dimethylamino group) displace standard monodentate phosphine ligands, poisoning the Pd(0) catalyst.

  • Action: Upgrade your catalyst. Switch from the standard Pd(PPh3​)2​Cl2​ to a catalyst with a bidentate ligand like Pd(dppf)Cl2​ . The rigid bite angle of dppf enforces a cis-geometry that accelerates reductive elimination and strongly resists displacement by basic amines[2]. Additionally, increase the reaction temperature to 80 °C using 1,4-dioxane or DMF.

Q2: TLC shows complete consumption of the alkyne, but the aryl bromide remains. A highly polar, UV-active spot is forming. What is happening? Causality & Solution: You are observing the Glaser homocoupling of 1-dimethylamino-2-propyne to form 1,6-bis(dimethylamino)hexa-2,4-diyne. This wasteful side reaction occurs when terminal alkynes couple with themselves, a process driven by the presence of the copper(I) cocatalyst and trace amounts of oxygen[1].

  • Action: Ensure a strictly inert atmosphere by thoroughly degassing all solvents via the freeze-pump-thaw method[1]. Add the terminal alkyne slowly via a syringe pump to keep its steady-state concentration low. If homocoupling persists, switch to a copper-free Sonogashira protocol, which bypasses the copper-acetylide intermediate entirely[3].

Q3: The reaction mixture turns black within 15 minutes of heating. Is my catalyst dead? Causality & Solution: Yes. The formation of a black precipitate, known as "palladium black," indicates the agglomeration and irreversible decomposition of the active Pd(0) species[4]. This occurs when the catalytic cycle is starved of the transmetalating species (often due to oxidized, inactive copper) or when oxygen infiltrates the system[1].

  • Action: Ensure your CuI is fresh (it should be off-white; if it is green or brown, it has oxidized and must be purified). Maintain a positive pressure of Argon.

Q4: Mass spectrometry of my isolated product shows a mass of M-28 or M-46 relative to the expected product. Where did the ester go? Causality & Solution: The ethyl ester on the nicotinate ring is highly susceptible to hydrolysis or transesterification. If your amine base (e.g., Et3​N or DIPEA) contains trace water, the ester will hydrolyze to the carboxylic acid at elevated temperatures.

  • Action: Use strictly anhydrous, freshly distilled bases. Avoid protic solvents entirely. A matrix of anhydrous 1,4-Dioxane combined with anhydrous DIPEA is optimal.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the quantitative yield outcomes based on varying the reaction parameters for this specific synthesis.

Catalyst SystemSolventBaseTemp (°C)Alkyne AdditionYield (%)Primary Observation
Pd(PPh3​)2​Cl2​ / CuITHF Et3​N 25Bolus< 10Reaction stalls; unreacted bromide recovered.
Pd(PPh3​)2​Cl2​ / CuIDMF Et3​N 80Bolus45Significant Glaser homocoupling observed.
Pd(dppf)Cl2​ / CuI 1,4-Dioxane DIPEA 80 Syringe Pump 85 Clean conversion; minimal side products.
Pd(PPh3​)4​ (Cu-free)DMFPyrrolidine80Bolus78Zero Glaser coupling; longer reaction time required.

Part 4: Optimized Step-by-Step Protocol

This protocol utilizes the optimized Pd(dppf)Cl2​ system to overcome oxidative addition barriers while minimizing ester hydrolysis.

1. Equipment & Reagent Preparation

  • Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum, then backfill with Argon (repeat 3 times).

  • Ensure 1,4-Dioxane and N,N-Diisopropylethylamine (DIPEA) are strictly anhydrous and stored over molecular sieves.

2. Catalyst & Substrate Loading

  • Under a positive flow of Argon, charge the Schlenk tube with:

    • Ethyl 5-bromonicotinate (1.0 equiv, 1.0 mmol, 230 mg)

    • Pd(dppf)Cl2​ (0.05 equiv, 5 mol%, 36.5 mg)

    • Copper(I) iodide (0.10 equiv, 10 mol%, 19 mg)

  • Validation Checkpoint: The solid mixture should appear reddish-brown. If the CuI is visibly green/brown before addition, do not proceed; purify the CuI first.

3. Solvent Addition & Degassing

  • Add anhydrous 1,4-Dioxane (4.0 mL) and anhydrous DIPEA (3.0 equiv, 3.0 mmol, 0.52 mL).

  • Degas the mixture by sparging with Argon via a submerged needle for 15 minutes.

  • Validation Checkpoint: The solution will become a homogeneous dark orange/red.

4. Alkyne Addition & Reaction

  • Draw 1-dimethylamino-2-propyne (1.5 equiv, 1.5 mmol, 125 mg) into a gas-tight syringe.

  • Heat the Schlenk tube to 80 °C.

  • Using a syringe pump, add the alkyne dropwise over 2 hours into the heated mixture.

  • Validation Checkpoint: The solution should remain a deep, homogeneous amber. If a black, soot-like precipitate forms (Palladium black), oxygen has entered the system[4].

5. Monitoring & Workup

  • Stir at 80 °C for an additional 12 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexanes with 1% Et3​N to prevent the amine product from streaking). The product will appear as a new, highly UV-active spot ( Rf​≈0.4 ).

  • Cool to room temperature. Dilute with EtOAc (15 mL) and quench with saturated aqueous NH4​Cl (15 mL).

  • Validation Checkpoint: The aqueous layer will turn bright blue, confirming the successful complexation and removal of copper salts.

  • Extract the aqueous layer with EtOAc (2 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography.

Part 5: References

1.1. Benchchem. 2. 4. Benchchem. 3.3. RSC Publishing. 4.2. ACS Publications.

Sources

Troubleshooting

Stability issues with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in solution

Welcome to the technical support center for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution.

Disclaimer: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a specialized research chemical.[1] While extensive stability data for this specific molecule is not publicly available, this guide is built upon established principles of organic chemistry related to its functional groups: a tertiary ynamine, an ethyl ester, and a pyridine ring.

I. Overview of Potential Stability Issues

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate's unique structure, incorporating an electron-rich ynamine and an ester, presents specific stability considerations in solution.[1] The primary points of vulnerability are the alkyne and the dimethylamino group, which can be susceptible to hydrolysis, oxidation, and other degradation pathways. Understanding these potential issues is crucial for obtaining reliable and reproducible experimental results.

II. Frequently Asked Questions (FAQs)

Q1: What are the main functional groups in Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate that influence its stability?

A1: The key functional groups are the ynamine (a nitrogen atom attached to a carbon-carbon triple bond) and the ethyl ester. The ynamine moiety is particularly reactive and prone to hydrolysis, especially under acidic conditions.[2] The ester group can also undergo hydrolysis, typically under basic or strongly acidic conditions.

Q2: Why is my solution of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate turning yellow or brown?

A2: Discoloration can be an indicator of degradation. Oxidation of the amine or polymerization of the alkyne are potential degradation pathways that can lead to colored byproducts.[3] It is recommended to handle the compound under an inert atmosphere and protect it from light to minimize oxidative degradation.

Q3: I am observing a decrease in the concentration of my stock solution over time. What could be the cause?

A3: A decrease in concentration is likely due to chemical degradation. The most probable cause is hydrolysis of the ynamine or ester functional groups.[2] The rate of degradation will depend on the solvent, pH, temperature, and exposure to light.

Q4: What are the ideal storage conditions for solutions of this compound?

A4: To maximize stability, solutions should be prepared fresh for each experiment. If short-term storage is necessary, it is recommended to store the solution at low temperatures (2-8 °C), protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[3] For long-term storage, aliquoting and freezing (-20 °C or -80 °C) is advisable.

III. Troubleshooting Guide

This section provides a more in-depth look at specific problems you may encounter and offers step-by-step guidance to resolve them.

Problem 1: Inconsistent or Non-Reproducible Experimental Results

Possible Cause: Degradation of the compound in your experimental media.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare solutions of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate immediately before use.

  • Solvent Selection: Use anhydrous, aprotic solvents whenever possible. If aqueous buffers are required, use them at a neutral or slightly basic pH and for the shortest duration possible.

  • pH Control: The ynamine group is susceptible to acid-catalyzed hydrolysis.[2] Maintain the pH of your solution between 7 and 8.5 for optimal stability.

  • Temperature Control: Perform experiments at the lowest practical temperature to slow down potential degradation reactions.

Problem 2: Appearance of Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS)

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Identify Potential Degradants: Based on the structure, likely degradation products include the corresponding ketone (from ynamine hydrolysis) and nicotinic acid (from ester hydrolysis).

  • Forced Degradation Study: To confirm the identity of the degradation peaks, you can perform a forced degradation study. Expose a small sample of your solution to harsh conditions (e.g., acid, base, heat, oxidizing agent) and analyze the resulting mixture. This will help you to identify the retention times of the major degradants.

  • Optimize Analytical Method: Ensure your analytical method is capable of separating the parent compound from its potential degradation products.

Data Summary: Recommended Handling and Storage Conditions
ParameterRecommendationRationale
Solvent Anhydrous, aprotic solvents (e.g., DMSO, DMF)Minimizes hydrolysis of the ynamine and ester groups.
pH (Aqueous) 7.0 - 8.5Ynamines are more stable at neutral to slightly basic pH.[2]
Temperature Store solutions at 2-8°C (short-term) or frozen (long-term).Reduces the rate of all potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Protects against oxidation of the amine and alkyne moieties.
Light Protect from lightPrevents photolytic degradation.
Experimental Protocol: Assessing Solution Stability

This protocol outlines a general method for evaluating the stability of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in a specific solvent or buffer.

Materials:

  • Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

  • Selected solvent/buffer

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).

  • Initial Analysis (T=0): Immediately analyze the freshly prepared solution using a validated HPLC or LC-MS method to determine the initial peak area or concentration of the parent compound.

  • Incubate Samples: Aliquot the stock solution into several vials and store them under the desired conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), remove an aliquot and analyze it using the same analytical method.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the initial concentration. This will provide a stability profile of the compound under the tested conditions.

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary potential degradation pathways for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in solution.

G cluster_0 Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate cluster_1 cluster_2 A Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate B Hydrolysis of Ynamine (Acid-Catalyzed) A->B H₂O, H⁺ D Hydrolysis of Ester (Base or Acid-Catalyzed) A->D H₂O, OH⁻ or H⁺ C Ethyl 5-(3-oxopropyl)nicotinate B->C E 5-[3-(dimethylamino)prop-1-ynyl]nicotinic acid D->E

Caption: Potential hydrolytic degradation pathways.

Experimental Workflow for Stability Assessment

The following diagram outlines the general workflow for conducting a stability study of the compound in solution.

G A Prepare Stock Solution (T=0) B Initial Analysis (HPLC/LC-MS) A->B C Incubate Aliquots (Defined Conditions) A->C E Data Analysis (% Remaining vs. Time) B->E D Time-Point Analysis C->D D->E F Stability Profile E->F

Caption: Workflow for solution stability assessment.

IV. References

  • Synthesis of Sulfonamide-Based Ynamides and Ynamines in Water - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Due to the novelty of this compou...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Due to the novelty of this compound, this guide synthesizes established principles of medicinal chemistry and pharmaceutical sciences, focusing on the functional groups present in the molecule to provide a robust troubleshooting framework.

Understanding the Molecule: A Structural Approach to Solubility

The structure of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, inferred from its nomenclature, contains several key functional groups that dictate its physicochemical properties, primarily its solubility.

  • Pyridine Ring: A weakly basic aromatic heterocycle.

  • Tertiary Amine (Dim[1]ethylamino group): A basic functional group that can be protonated.

  • Ethyl Ester: A lipophilic group that can decrease aqueous solubility.

  • Propynyl Group: A hydrophobic alkyne chain.

The presence of the basic pyridine and tertiary amine groups suggests that the solubility of this compound will be highly dependent on pH. The hydrophobic ethyl est[2][3]er and propynyl groups likely contribute to its poor solubility in aqueous media at neutral pH.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and provides systematic approaches to enhance the solubility of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Initial Assessment & Stock Solution Preparation

Q1: My compound is precipitating out of my aqueous buffer. What are the first steps I should take?

A1: Precipitation upon addition to an aqueous buffer from a DMSO stock is a common issue for poorly soluble compounds. The immediate troubleshoo[4][5]ting steps should focus on understanding the pH-solubility profile and optimizing the initial stock solution.

  • Determine the pKa: The first critical step is to determine the pKa of the pyridine and dimethylamino groups. This will inform the optimal pH range for solubilization.

  • Create a pH-Solubility Profile: Systematically measure the solubility of your compound across a range of pH values. As a weakly basic compoun[6][7]d, a significant increase in solubility is expected at a pH at least two units below the pKa of the basic centers.

  • Optimize Stock Solu[2][8]tion: While DMSO is a common solvent for preparing stock solutions, high concentrations can lead to precipitation upon dilution in aqueous buffers. Consider preparing a less[9][10] concentrated stock solution or exploring alternative co-solvents.

Q2: I'm struggling to prepare a concentrated stock solution for my in-vitro assays. What are my options?

A2: For cell-based assays requiring a concentrated stock, a co-solvent system is often necessary.

  • Recommended Co-sol[11]vents: Dimethyl Sulfoxide (DMSO), Ethanol, Propylene Glycol (PG), and Polyethylene Glycols (PEGs) are commonly used and generally well-tolerated in biological assays at low final concentrations.

  • Protocol for Stock [12][13][14]Solution Preparation:

    • Start by attempting to dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO).

    • Gentle warming (<40°C) and vortexing can aid dissolution.

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Solubility Enhanc[11]ement Strategies

The following section details several effective methods for improving the aqueous solubility of your compound. The choice of method will depend on the specific requirements of your experiment.

Q3: How can I leverage pH to improve the solubility of my compound?

A3: As Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate contains basic nitrogen atoms, pH modification is a powerful tool for enhancing its solubility. By lowering the pH of the aqueous medium, these nitrogen atoms become protonated, forming more soluble cationic species.

  • Mechanism: In an[2][15][16] acidic environment (pH < pKa), the equilibrium shifts towards the protonated, more polar, and thus more water-soluble form of the molecule.

  • Practical Steps: Prepare your buffers at a pH that is at least 2 units below the pKa of your compound. For example, if the pKa is 5.0, a buffer at pH 3.0 should significantly increase solubility.

Q4: When is salt formation a suitable strategy, and how do I approach it?

A4: Salt formation is a highly effective and widely used method to increase the solubility and dissolution rate of ionizable drugs. This is particularly rele[17][18][19]vant for your compound due to its basic nature.

  • Principle: By reacting the basic compound with an acid, a salt is formed which often has a much higher aqueous solubility than the free base.

  • Counter-ion Selecti[20]on: Common counter-ions for basic drugs include hydrochloride, hydrobromide, mesylate, and fumarate. The choice of the counter[17]-ion can impact the final properties of the salt, such as solubility and stability.

  • General Protocol for Salt Formation:

    • Dissolve your compound in a suitable organic solvent.

    • Add a stoichiometric amount of the selected acid.

    • The salt will often precipitate out of the solution and can be isolated by filtration.

Q5: How do co-solvents work, and which ones should I consider?

A5: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of hydrophobic compounds.

  • Mechanism of Actio[13][21]n: Co-solvents can disrupt the hydrogen bonding network of water, creating a more favorable environment for non-polar molecules.

  • Commonly Used Co-so[21]lvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Glycerin

    • Polyethylene Glycols (e.g., PEG 400)

  • Experimental Approa[14]ch: The optimal co-solvent and its concentration should be determined experimentally by creating a series of solvent blends and measuring the solubility in each.

Q6: What are cyclodextrins and how can they improve solubility?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion c[22][23][24]omplexes with poorly soluble drug molecules, effectively encapsulating the hydrophobic parts of the molecule and increasing its apparent water solubility.

  • Mechanism: The h[][26]ydrophobic portion of your compound can be encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior of the cyclodextrin interacts favorably with water.

  • Types of Cyclodextr[24]ins: Common derivatives used in pharmaceuticals include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD), which have improved aqueous solubility compared to the parent β-cyclodextrin.

Q7: How can surfactant[24][26]s enhance the solubility of my compound?

A7: Surfactants are amphiphilic molecules that can increase the solubility of poorly water-soluble drugs by forming micelles.

  • Mechanism of Solub[27][28]ilization: Above a certain concentration, known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic core of these micelles can entrap non-polar drug molecules, while the hydrophilic shell maintains solubility in the aqueous medium.

  • Common Pharmaceutic[29][30]al Surfactants: Polysorbates (e.g., Tween® 80) and sodium dodecyl sulfate (SDS) are frequently used. The choice of surfactant [31]will depend on the specific drug and intended application.

Experimental Proto[30]cols & Data Presentation

To systematically evaluate and implement these solubility enhancement strategies, the following experimental protocols are recommended.

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.

Materials:

  • Ethyl[7][32] 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

  • Buffered solutions at various pH values (e.g., 1.2, 4.5, 6.8, 7.4)

  • Vials with screw caps

  • Orbital shaker

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of your compound to vials containing a known volume of the respective buffered solutions. The presence of undissolved solid at the end of the experiment is crucial.

  • Seal the vials and pl[7]ace them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to pellet the excess solid.

  • Carefully withdraw an aliquot of the supernatant and filter it to remove any remaining solid particles.

  • Quantify the concentration of the dissolved compound using a validated analytical method.

Protocol 2: High-Throughput Kinetic Solubility Assay

Kinetic solubility assays are useful for rapid screening in early drug discovery. This method measures the [6][33][34]concentration at which a compound precipitates when an organic stock solution is added to an aqueous buffer.

Materials:

  • Compo[7]und stock solution in DMSO

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Plate reader capable of detecting light scattering (nephelometry) or turbidity

Procedure:

  • Prepare serial dilutions of the DMSO stock solution in a 96-well plate.

  • Add a small, fixed volume of each dilution to another 96-well plate containing the aqueous buffer.

  • Monitor the plate for the formation of precipitate over a set time (e.g., 1-2 hours) using a plate reader to measure turbidity or by visual inspection.

  • The highest concentration that remains clear is reported as the kinetic solubility.

Data Presentation: Solubility Enhancement Comparison

Summarize your findings in a clear and concise table to compare the effectiveness of different solubility enhancement strategies.

Method Conditions Solubility (µg/mL) Fold Increase
Control (Aqueous Buffer) pH 7.4[Insert Value]1.0
pH Adjustment pH 3.0 Buffer[Insert Value][Calculate]
Co-solvency 20% PEG 400 in Water[Insert Value][Calculate]
Cyclodextrin Complexation 5% HP-β-CD in Water[Insert Value][Calculate]
Surfactant Solubilization 1% Tween® 80 in Water[Insert Value][Calculate]

Visualizing the Workflow

A systematic approach is key to efficiently tackling solubility challenges. The following diagram outlines a logical workflow for investigating and improving the solubility of your compound.

Solubility_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Experimental Optimization cluster_3 Phase 4: Analysis & Final Formulation Start Poorly Soluble Compound (Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate) pKa Determine pKa Start->pKa ThermoSol Thermodynamic Solubility (Shake-Flask @ pH 7.4) Start->ThermoSol Decision Is the compound ionizable? pKa->Decision pH_Mod pH Modification Decision->pH_Mod Yes Non_Ionic Non-Ionic Strategies Decision->Non_Ionic No / Also Consider Salt_Form Salt Formation pH_Mod->Salt_Form Analysis Quantify Solubility Improvement (e.g., HPLC, LC-MS) Salt_Form->Analysis CoSolvent Co-solvency (e.g., PEG, PG, Ethanol) Non_Ionic->CoSolvent Cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) Non_Ionic->Cyclodextrin Surfactant Surfactant Solubilization (e.g., Tween 80) Non_Ionic->Surfactant CoSolvent->Analysis Cyclodextrin->Analysis Surfactant->Analysis Final Select Optimal Formulation Analysis->Final

Caption: A logical workflow for the systematic improvement of compound solubility.

By following this structured approach, researchers can efficiently identify and implement the most effective strategies to overcome the solubility challenges presented by Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, thereby facilitating its further development and application.

References

  • Vertex AI Search. Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • World Journal of Biology Pharmacy and Health Sciences. Solubility enhancement techniques: A comprehensive review. (2023).
  • PMC. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • JOCPR. The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • ManTech Publications. A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. (2018).
  • Carbohydrate Chronicles. How can cyclodextrins enhance solubility? (2025).
  • Wikipedia. Cosolvent.
  • MDPI. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. (2026).
  • Scientist Solutions. The important role and application of surfactants in pharmaceutical formulations. (2025).
  • BenchChem. Technical Support Center: Overcoming Poor Solubility of Pyridine-Based Compounds.
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • PMC. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • BenchChem. improving the solubility of 4-(4-acetylphenyl)pyridine.
  • PMC. A recent overview of surfactant–drug interactions and their importance.
  • AP Chemistry. 8.11 pH and Solubility.
  • STAX. The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers.
  • PubMed. Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates. (2008).
  • Khan Academy. pH and solubility (video) | Equilibrium.
  • Chemistry LibreTexts. 18.7: Solubility and pH. (2023).
  • SciSpace. Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach.
  • Pearson. Dependence of Solubility on pH: Videos & Practice Problems.
  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
  • Merck Millipore. Improving API Solubility by Salt and Cocrystal Formation.
  • PMC. Improvement in solubility of poor water-soluble drugs by solid dispersion.
  • Raytor. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026).
  • Aston Research Explorer. Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties.
  • ACS Publications. Modifying the Diffusion Layer of Soluble Salts of Poorly Soluble Basic Drugs To Improve Dissolution Performance | Molecular Pharmaceutics. (2010).
  • Scribd. Enhancing Pyridinium Solubility in NRFBs | PDF. (2023).
  • BenchChem. A Technical Guide to the Solubility and Stability Testing of C29H25Cl2NO4.
  • PMC. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.
  • Creative Biolabs. Solubility Assessment Service. (2019).
  • PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
  • Taylor & Francis Online. Pharmaceutical salts: a formulation trick or a clinical conundrum? (2009).
  • Merck. Detailed study of precipitation of a poorly water soluble test compound using methodologies as in activity and solubility screening - mixing and automation effects. (2013).
  • Wikipedia. Dimethyl sulfoxide.
  • Sussex Drug Discovery Centre. Can we predict compound precipitation in DMSO stocks? (2014).
  • ACE. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (2023).
  • Quora. How does branching increase the solubility in amines? (2018).
  • PMC. Drug Solubility: Importance and Enhancement Techniques.
  • International Journal of Trend in Scientific Research and Development. A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. (2022).
  • International Journal of Pharmaceutical Research and Applications (IJPRA). Solubility Enhancement of Drugs. (2022).

Sources

Troubleshooting

Technical Support Center: Optimizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific Sonogashira cross-coupling reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and refine your synthesis for optimal yield and purity.

Reaction Overview

The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is achieved via a Sonogashira cross-coupling reaction. This powerful C-C bond-forming reaction couples a terminal alkyne, 3-(dimethylamino)prop-1-yne, with an aryl halide, typically Ethyl 5-bromonicotinate or Ethyl 5-iodonicotinate. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base.[1][2][3]

Overall Reaction Scheme:

Reaction_Scheme cluster_reactants Reactants cluster_product Product cluster_conditions Conditions R1 Ethyl 5-halonicotinate (X = Br, I) P Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate C Pd Catalyst (e.g., PdCl₂(PPh₃)₂) Cu(I) Co-catalyst (e.g., CuI) Amine Base (e.g., Et₃N) Solvent (e.g., THF, DMF) plus1 + R2 3-(dimethylamino)prop-1-yne

Caption: General scheme for Sonogashira synthesis.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address the most common issues encountered during the synthesis.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Low conversion is the most common failure mode. A systematic check of your reagents and reaction environment is the most effective troubleshooting approach.

Troubleshooting Workflow for Low Conversion:

Troubleshooting_Workflow cluster_catalyst Catalyst Checks cluster_atmosphere Atmosphere Checks cluster_reagents Reagent Checks cluster_conditions Condition Checks start Low / No Conversion Detected check_catalyst 1. Catalyst System Integrity start->check_catalyst check_atmosphere 2. Inert Atmosphere start->check_atmosphere check_reagents 3. Reagent Quality & Stoichiometry start->check_reagents check_conditions 4. Reaction Conditions start->check_conditions cat_active Is Pd catalyst fresh/active? (Pd(0) is air-sensitive) check_catalyst->cat_active degas Were solvents & amine base thoroughly degassed? check_atmosphere->degas halide Purity of Ethyl 5-halonicotinate? (Reactivity: I > Br >> Cl) check_reagents->halide temp Is temperature adequate? (Bromides may require heat) check_conditions->temp cu_active Is Cu(I) salt fresh? (Cu(I) can oxidize to Cu(II)) cat_active->cu_active ligand Is phosphine ligand oxidized? cu_active->ligand inert Is the reaction under a positive pressure of N₂ or Ar? degas->inert alkyne Purity & stability of dimethylaminopropyne? halide->alkyne base Is the amine base anhydrous? alkyne->base solvent Is the solvent appropriate and dry? temp->solvent

Caption: Systematic workflow for troubleshooting low yield.

In-depth Explanation:

  • Catalyst Integrity: The active catalytic species is Pd(0). While more stable Pd(II) precatalysts like PdCl₂(PPh₃)₂ are often used, they must be reduced in situ. If your reaction fails, the first suspect is often catalyst deactivation.[4][5] Ensure your palladium source has been stored properly under an inert atmosphere. Similarly, the copper(I) co-catalyst is crucial; its oxidation to Cu(II) can inhibit the reaction. Using fresh, high-purity catalysts is paramount.

  • Inert Atmosphere: Oxygen is detrimental. It can oxidize the Pd(0) catalyst and, more critically, promotes the primary side reaction: Glaser-Hay homocoupling of the alkyne.[4][6] All solvents and the amine base must be rigorously degassed using methods like freeze-pump-thaw or by bubbling with argon or nitrogen for an extended period.

  • Reagent Reactivity: The choice of halide on the ethyl nicotinate scaffold is a critical determinant of reaction conditions. The general reactivity trend is I > OTf > Br > Cl.[5] Ethyl 5-iodonicotinate will react under much milder conditions (often room temperature) than Ethyl 5-bromonicotinate, which may require heating.[5] Ethyl 5-chloronicotinate is generally not a suitable substrate for standard Sonogashira conditions and requires specialized, highly active catalysts.

Q2: I'm observing a significant amount of a side product that runs near my alkyne starting material on TLC. What is it and how can I prevent it?

This is almost certainly the result of alkyne homocoupling (Glaser coupling), which produces 1,4-bis(dimethylamino)buta-1,3-diyne.[1][6] This side reaction is catalyzed by the copper(I) salt in the presence of oxygen.

Strategies to Minimize Homocoupling:

  • Rigorous Inert Atmosphere: This is the most critical factor. Ensure your reaction flask is purged, and all reagents are degassed as described above.[4]

  • Reduce Copper Loading: While catalytic, excess copper can accelerate homocoupling. Reduce the CuI loading to the minimum effective amount (e.g., 1-5 mol%).

  • Slow Addition of Alkyne: Adding the 3-(dimethylamino)prop-1-yne slowly via a syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over self-coupling.

  • Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, a copper-free Sonogashira reaction is the best solution.[1][7] These protocols often require a different base (e.g., piperidine) or additives but completely eliminate the Glaser pathway.

Q3: What is the optimal choice of catalyst, base, and solvent for this specific synthesis?

The "optimal" conditions depend primarily on your starting halide (iodide vs. bromide). The following table provides a validated starting point for optimization.

ParameterFor Ethyl 5-iodo nicotinate (High Reactivity)For Ethyl 5-bromo nicotinate (Moderate Reactivity)Rationale & Expertise
Pd Catalyst PdCl₂(PPh₃)₂ (1-2 mol%) or Pd(PPh₃)₄ (1-2 mol%)PdCl₂(PPh₃)₂ (2-5 mol%) with a more electron-rich ligand like XPhos or dppf if needed.Pd(II) precatalysts are more air-stable for general use.[5] Less reactive bromides benefit from bulkier, electron-rich ligands that accelerate the rate-limiting oxidative addition step.[6][8]
Cu Co-catalyst CuI (2-5 mol%)CuI (5-10 mol%)Essential for the transmetalation step in the standard mechanism. Higher loading may be needed for less reactive bromides, but increases homocoupling risk.[6]
Base Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)Triethylamine (Et₃N)The base neutralizes the HX byproduct and facilitates the formation of the copper acetylide.[1] Et₃N can often serve as both the base and a co-solvent.
Solvent THF, Dioxane, or TolueneDMF or ToluenePolar aprotic solvents like DMF can help solubilize reagents and accelerate the reaction, especially when heating is required for aryl bromides.[2]
Temperature Room Temperature (20-25°C)50-80°CThe higher C-Br bond strength requires more thermal energy to drive the oxidative addition. Monitor for thermal decomposition of reagents at higher temperatures.
Detailed Experimental Protocol (Optimized for Ethyl 5-bromonicotinate)

This protocol is a self-validating system with built-in checkpoints.

1. Reagent Preparation:

  • Ensure Ethyl 5-bromonicotinate (1.0 eq) and 3-(dimethylamino)prop-1-yne (1.2-1.5 eq) are pure.

  • Use fresh PdCl₂(PPh₃)₂ (3 mol%) and CuI (5 mol%).

  • Degas anhydrous Toluene (or DMF) and Triethylamine (Et₃N) by bubbling with argon for 30 minutes.

2. Reaction Setup:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, condenser, and argon inlet, add Ethyl 5-bromonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times to establish an inert atmosphere.

3. Execution:

  • Via syringe, add the degassed Toluene (to make a ~0.2 M solution) and degassed Et₃N (2.0-3.0 eq).

  • Begin vigorous stirring.

  • Add the 3-(dimethylamino)prop-1-yne via syringe. For best results, add it dropwise over 10-15 minutes.

  • Heat the reaction mixture to 60°C.

4. Monitoring & Work-up:

  • Checkpoint: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS every hour. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The crude product is typically purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent to prevent the product from streaking on the column.

Mechanistic Insights: The "Why" Behind the Reagents

Understanding the catalytic cycle helps in rational troubleshooting.

Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition trans_complex R¹-Pd(II)(C≡CR²)L₂ pd_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product R¹-C≡CR² (Final Product) trans_complex->product cu_alkyne Cu(I)-C≡CR² (Copper Acetylide) cu_alkyne->pd_complex aryl_halide R¹-X (Ethyl 5-halonicotinate) aryl_halide->pd_complex alkyne H-C≡CR² (Dimethylaminopropyne) alkyne->cu_alkyne base Base (Et₃N) base->cu_alkyne cu_salt CuX cu_salt->cu_alkyne

Sources

Optimization

Technical Support Center: Troubleshooting Inconsistent Results in Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Experiments

Welcome to the technical support center for experiments involving Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for experiments involving Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the synthesis, purification, and application of this compound. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address inconsistencies in experimental outcomes.

I. Synthesis and Purification Challenges

The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a derivative of nicotinate, typically involves a Sonogashira cross-coupling reaction.[1] This powerful C-C bond-forming reaction, however, is sensitive to various parameters that can lead to inconsistent yields and purity.

Frequently Asked Questions (FAQs) - Synthesis

Q1: My Sonogashira coupling reaction to synthesize Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is showing low to no yield. What are the primary factors to investigate?

A1: When faced with a low or non-existent yield, a systematic review of your reaction setup is crucial. The most common culprits are related to the catalyst system, reagents, and reaction environment.[2]

  • Catalyst Integrity: Both the palladium (Pd) catalyst and the copper(I) co-catalyst are sensitive to air and moisture.[2] Ensure that your catalysts are fresh and have been stored under an inert atmosphere. The use of N-heterocyclic carbene (NHC) palladium complexes or dendritic palladium complexes can sometimes offer improved stability and reactivity.[3]

  • Solvent and Base Purity: The solvent, often an amine like triethylamine or a polar aprotic solvent like DMF, must be anhydrous and thoroughly degassed.[2] Oxygen can lead to the formation of palladium black (inactive Pd(0)) and promote the undesired homocoupling of the alkyne (Glaser coupling).[2][3][4] Distilling the amine base before use can be beneficial as amines can oxidize over time.[4]

  • Reagent Quality: Verify the purity of your starting materials: ethyl 5-bromonicotinate (or the corresponding iodide or triflate) and 3-(dimethylamino)-1-propyne. The reactivity of the aryl halide is a significant factor, with the general trend being I > Br > Cl.[3][5]

  • Inert Atmosphere: A strict inert atmosphere (argon or nitrogen) is paramount to prevent catalyst degradation and side reactions.[2] Ensure all glassware is oven-dried and the reaction is set up under a positive pressure of inert gas.

Q2: I am observing a significant amount of a byproduct that I suspect is the homocoupled dimer of 3-(dimethylamino)-1-propyne. How can I minimize this side reaction?

A2: The formation of 1,6-bis(dimethylamino)hexa-2,4-diyne is a classic example of Glaser-Hay coupling, a common side reaction in Sonogashira couplings.[2][5] This occurs due to the presence of the copper(I) co-catalyst and oxygen.

Here are strategies to mitigate this issue:

  • Strictly Anaerobic Conditions: As mentioned above, thorough degassing of all solvents and reagents is the first line of defense.

  • Reduce Copper Loading: High concentrations of the copper co-catalyst can favor the homocoupling pathway.[2] Titrate down the amount of Cu(I) to the minimum effective concentration.

  • Slow Addition of the Alkyne: Adding the 3-(dimethylamino)-1-propyne slowly to the reaction mixture via a syringe pump keeps its instantaneous concentration low, thereby favoring the cross-coupling reaction over homocoupling.[2]

  • Consider Copper-Free Conditions: For some substrates, particularly more reactive aryl halides, a copper-free Sonogashira protocol can be employed.[2][3][6] This completely eliminates the primary pathway for Glaser coupling.

Troubleshooting Workflow for Synthesis

Below is a decision-making workflow to troubleshoot common synthesis problems.

Synthesis_Troubleshooting start Low/No Product Yield catalyst Check Catalyst Activity (Pd & Cu) start->catalyst reagents Verify Reagent Purity (Aryl Halide & Alkyne) start->reagents conditions Assess Reaction Conditions (Inert Atmosphere, Solvent) start->conditions homocoupling Significant Homocoupling Byproduct? catalyst->homocoupling reagents->homocoupling conditions->homocoupling slow_addition Implement Slow Alkyne Addition homocoupling->slow_addition Yes reduce_cu Reduce Cu(I) Catalyst Loading homocoupling->reduce_cu Yes cu_free Switch to Copper-Free Protocol homocoupling->cu_free Yes optimize Re-run with Optimized Conditions homocoupling->optimize No slow_addition->optimize reduce_cu->optimize cu_free->optimize

Caption: Troubleshooting workflow for Sonogashira synthesis.

Purification and Stability

Q3: I am having difficulty purifying Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. What are some recommended techniques?

A3: The basic dimethylamino group can make purification by standard silica gel chromatography challenging due to streaking.

  • Basified Silica Gel: Pre-treating your silica gel with a small amount of a volatile base like triethylamine (e.g., 1-2% in the eluent) can significantly improve the chromatography by preventing the protonation of the amine on the acidic silica surface.

  • Alternative Stationary Phases: Consider using alumina (basic or neutral) as the stationary phase, which is more compatible with basic compounds.

  • Continuous Flow Synthesis: For larger scales, continuous flow reactors followed by inline extraction with supercritical CO₂ can achieve high purity (>90%).[1]

Q4: What are the optimal storage conditions for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate?

A4: The compound is a derivative of ethyl nicotinate, which is stable under normal conditions but should be stored in a cool, dry place away from light and sources of ignition.[7] The alkyne and amine functionalities in your compound may make it susceptible to oxidation over time. For long-term storage, it is advisable to keep it in a tightly sealed container under an inert atmosphere (argon or nitrogen) at or below room temperature.

II. Inconsistent Results in Biological Assays

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and similar nicotinic acid derivatives are often investigated for their interaction with nicotinic acetylcholine receptors (nAChRs) or for other biological activities.[8][9] Inconsistent results in these assays can be frustrating.

Frequently Asked Questions (FAQs) - Biological Assays

Q5: My receptor binding assay is showing a poor assay window or high non-specific binding. What should I check?

A5: A narrow or non-existent assay window in a receptor binding assay can stem from several factors.[10]

  • Receptor Quality and Concentration: Ensure the receptor preparation is of high quality and has been stored correctly.[10] Determine the optimal receptor concentration to ensure that less than 10% of the radioligand is bound.[11]

  • Ligand Concentration: For competition assays, the concentration of the radioligand should ideally be at or below its dissociation constant (Kd) to accurately determine the inhibitor's affinity (Ki).[11]

  • Buffer Composition: The pH, ionic strength, and presence of detergents in the assay buffer can all influence ligand binding. Ensure consistency across all experiments.

  • Non-Specific Binding: High non-specific binding can be addressed by adding a blocking agent (e.g., bovine serum albumin) to the assay buffer or by using a different type of assay plate.[10][11]

Q6: I am observing variability in the dose-response curves for my compound in a cell-based assay. What could be the cause?

A6: Inconsistent dose-response curves can be due to issues with compound handling, cell culture, or the assay protocol itself.

  • Compound Stability in Media: The ester moiety of the compound could be susceptible to hydrolysis by esterases present in cell culture media or serum.[1] Consider pre-incubating the compound in the assay media to assess its stability over the time course of the experiment.

  • Cell Health and Passage Number: Ensure that the cells are healthy, within a consistent passage number range, and plated at a uniform density.

  • Plate Effects: Edge effects in microplates can lead to variability. Consider leaving the outer wells empty or filling them with buffer.

Data Interpretation and Troubleshooting
Observed Issue Potential Cause Recommended Action
Low Synthetic Yield Inactive catalyst, poor quality reagents, oxygen contamination.Use fresh catalysts, purify reagents, ensure a strict inert atmosphere.[2]
High Homocoupling Excess copper catalyst, high alkyne concentration, oxygen.Reduce copper loading, add alkyne slowly, use copper-free conditions.[2]
Poor Chromatographic Separation Compound interaction with acidic silica gel.Use basified silica or switch to an alumina column.
No Assay Window (Binding Assay) Poor receptor quality, incorrect ligand concentration.Validate receptor activity, optimize radioligand concentration.[10][11]
Variable Dose-Response Compound instability, inconsistent cell culture.Test compound stability in media, maintain consistent cell passage and density.
Experimental Protocols
Protocol 1: General Procedure for Sonogashira Coupling
  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and copper(I) iodide (1-3 mol%).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine).

  • Add the ethyl 5-halonicotinate (1 equivalent).

  • Add the 3-(dimethylamino)-1-propyne (1.1-1.5 equivalents) dropwise.

  • Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent, and filter through a pad of celite to remove the catalyst.

  • Proceed with aqueous workup and purification.

Protocol 2: Troubleshooting a Failed Binding Assay
  • Reagent Validation:

    • Confirm receptor activity using a known control ligand.

    • Verify the concentration and purity of your stock solution of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

  • Assay Optimization:

    • Perform a saturation binding experiment with the radioligand to determine its Kd and Bmax.[12]

    • Optimize the receptor and radioligand concentrations to achieve a robust signal-to-noise ratio with low non-specific binding.[11]

  • Control Experiments:

    • Run a control experiment without the receptor to quantify non-specific binding to the filter or plate.[11]

    • Include a positive control inhibitor to ensure the assay can detect inhibition.

Assay_Troubleshooting start Inconsistent Biological Assay Results reagent_check Validate Reagents (Compound, Receptor, Ligand) start->reagent_check protocol_review Review Assay Protocol (Concentrations, Buffers, Incubation) start->protocol_review cell_health Check Cell Culture (Health, Density, Passage #) start->cell_health binding_issue Low Signal or High NSB in Binding Assay? reagent_check->binding_issue protocol_review->binding_issue dose_response_issue Variable Dose-Response in Cell Assay? cell_health->dose_response_issue binding_issue->dose_response_issue No optimize_binding Re-optimize Receptor & Ligand Concentrations binding_issue->optimize_binding Yes check_stability Assess Compound Stability in Assay Media dose_response_issue->check_stability Yes rerun_assay Re-run Assay with Controls dose_response_issue->rerun_assay No optimize_binding->rerun_assay check_stability->rerun_assay

Caption: Decision tree for troubleshooting biological assays.

By systematically addressing these common issues, researchers can improve the reproducibility and reliability of their experiments with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

References
  • Wikipedia. Sonogashira coupling. [Link]

  • Rafael, R., & Diego, J. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 877–922. [Link]

  • Kacprzak, K., & Gawroński, J. (2021). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 26(23), 7309. [Link]

  • Ataman Kimya. ETHYL NICOTINATE. [Link]

  • Li, J., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters, 13(8), 1332–1338. [Link]

  • Vitale, P., et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts, 11(11), 1369. [Link]

  • Pereira, T., et al. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Organic Process Research & Development, 25(4), 856–865. [Link]

  • Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

  • Neliti. Synthesis, characterization of some derivationes of 3-Nicotinc acide. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. [Link]

  • Szymańska, E., et al. (2022). Efficient Method of (S)-Nicotine Synthesis. Molecules, 27(23), 8567. [Link]

  • ResearchGate. Synthesis and Antibacterial Activity of Some New Ethyl Thionicotinates, Thieno[2,3-b]pyridines, Pyrido[3,2′:4,5]thieno[3,2-d]pyrimidines and Pyrido[3′,2′:4,5]thieno[3,2-d][1][2][3]triazines*. [Link]

  • ChEMBL. Compound: ETHYL NICOTINATE (CHEMBL2251611). [Link]

  • Papke, R. L., et al. (2022). Chimeric Approach to Identify Molecular Determinants of Nicotinic Acetylcholine Receptors. Biomolecules, 12(11), 1699. [Link]

  • Cheméo. Chemical Properties of Ethyl nicotinate (CAS 614-18-6). [Link]

  • Panda, B. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 73-80. [Link]

  • Chemistry Stack Exchange. Synthesis of racemic nicotine. [Link]

  • Royal Society of Chemistry. Regioselective copper-catalyzed dearomative alkynylation of N-alkyl nicotinate and isoquinoline salts. [Link]

  • National Center for Biotechnology Information. Receptor Binding Assays for HTS and Drug Discovery. [Link]

  • Kijeński, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Processes, 10(2), 226. [Link]

  • Govind, A. P., et al. (2023). Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by In Vitro Cellular Studies and In Vivo PET Imaging. Journal of Neuroscience, 43(1), 101–114. [Link]

  • Defence Science and Technology Organisation. Syntheses and Characterisations of Derivatives of Ethyl Centralite. [Link]

  • Sumper, M., & Kröger, N. (2004). Supplementary Information A New Stepwise Synthesis of a Family of Propylamines Derived from Diatom Silaffins and their Activity. Journal of Materials Chemistry, 14(13), 2059-2065. [Link]

  • MDPI. Synthesis of New Nicotinamides Starting from Monothiomalonanilide. [Link]

  • Al-Mousawi, S. M., et al. (2009). SYNTHESIS OF ETHYL 1-SUBSTITUTED-5-CYANO-4-METHYL-6-OXOPYRIDINE-3-CARBOXYLATES AND THEIR UTILITY AS PRECURSORS FOR SYNTHESIS OF POLYFUNCTIONALLY SUBSTITUTED ISOQUINOLINES AND PYRIDO[3,4-c]PYRIDINES. HETEROCYCLES, 78(8), 2067. [Link]

  • Bevk, D., et al. (2005). SYNTHESIS AND TRANSFORMATIONS OF ETHYL (2E)-3-N,N-DIMETHYLAMINO-2-(5-ETHOXY-1-PHENYL-1H-PYRAZOL-3-YL)PROPENOATE. HETEROCYCLES, 66, 207. [Link]

  • Google Patents.
  • ResearchGate. (A) Chemical structures of ethyl nicotinate (EN) and nicotinic acid.... [Link]

  • CCS Chemistry. Alkynyl Aldehyde: A Thiol-Specific Reagent Carrying a Versatile Formyl Group. [Link]

  • Royal Society of Chemistry. Alkyne/Thio Umpolung Tactic Replacement: Synthesis of Alkynyl Sulfides via Capturing the in-situ Formed Alkynylthiolate Anion. [Link]

Sources

Troubleshooting

Method refinement for high-throughput screening of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate analogs

Welcome to the Technical Support Center for High-Throughput Screening (HTS). As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of screening Ethyl 5-[3-(dimethylamino)prop-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for High-Throughput Screening (HTS). As a Senior Application Scientist, I have designed this guide to address the nuanced challenges of screening Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and its structural analogs.

This compound belongs to a highly specific class of pyridinyl-alkynes , which are predominantly investigated as allosteric modulators (NAMs or PAMs) of the Metabotropic Glutamate Receptor 5 (mGluR5) . Because these compounds bind to the transmembrane domain rather than the orthosteric glutamate site, standard screening paradigms must be rigorously optimized to prevent false negatives and signal artifacts.

Part 1: Mechanistic Grounding & HTS Workflow

To successfully screen this alkyne-nicotinate scaffold, we utilize a kinetic intracellular calcium assay via a Fluorometric Imaging Plate Reader (FLIPR). The causality of this approach is rooted in the receptor's biology: mGluR5 is a Gq-coupled GPCR. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering calcium release from the endoplasmic reticulum .

Pathway Glutamate Glutamate (Orthosteric Agonist) mGluR5 mGluR5 Receptor (Transmembrane) Glutamate->mGluR5 Binds Venus Flytrap Alkyne Pyridinyl-Alkyne (Allosteric Modulator) Alkyne->mGluR5 Binds 7TM Domain Gq Gq Protein Complex mGluR5->Gq Conformational Shift PLC Phospholipase C (PLC) Gq->PLC Alpha Subunit Activation IP3 Inositol Triphosphate (IP3) PLC->IP3 PIP2 Hydrolysis Calcium Intracellular Ca2+ Release IP3->Calcium Opens ER Channels FLIPR Fluorescence Signal (Fluo-4) Calcium->FLIPR Dye Binding

Fig 1. Mechanism of mGluR5 allosteric modulation and downstream FLIPR calcium signaling.

Quantitative Assay Parameters

To ensure reproducibility, all variables must be tightly controlled. The following table summarizes the validated parameters for screening this specific chemical class.

ParameterOptimal Range/ValueCausality / Rationale
Cell Seeding Density 15,000 cells/well (384-well)Ensures >95% confluency. Sub-confluent wells cause erratic baseline calcium spiking due to mechanical stress.
Glutamate Challenge EC₈₀ (~300 nM)Provides a robust signal window while remaining sensitive to rightward curve shifts induced by NAMs.
DMSO Tolerance ≤ 0.5% final volume>0.5% DMSO disrupts CHO cell membranes, artificially elevating baseline Ca²⁺ and masking PAM activity.
Probenecid Addition 2.5 mM in Assay BufferInhibits organic anion transporters, preventing the premature cellular extrusion of the Fluo-4 AM dye.
Incubation Time 15 minutes at 37°CSufficient for the highly lipophilic alkyne to partition into the membrane and reach the allosteric pocket.

Part 2: Self-Validating FLIPR Protocol

Every HTS run must be a self-validating system. This protocol includes internal mathematical checkpoints to ensure data integrity.

Step 1: Cell Preparation Seed CHO-K1 cells stably expressing human mGluR5 at 15,000 cells/well in a 384-well black, clear-bottom microplate. Incubate overnight at 37°C, 5% CO₂.

Step 2: Dye Loading Aspirate culture media. Add 20 µL/well of Fluo-4 AM dye prepared in serum-free Assay Buffer (HBSS, 20 mM HEPES, 2.5 mM probenecid, pH 7.4). Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

Step 3: Compound Addition (Modulator) Utilize an acoustic liquid handler (e.g., Echo) to dispense the Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate analogs. Validation Check: Include MPEP (10 µM) as a positive NAM control, and 0.5% DMSO as a vehicle negative control.

Step 4: Kinetic Read 1 (Agonism Check) Transfer the plate to the FLIPR. Read baseline fluorescence for 10 seconds. Add 10 µL of the compound/buffer mix. Monitor fluorescence for 3 minutes. Causality: This step ensures the alkyne analog does not possess intrinsic orthosteric agonist activity.

Step 5: Kinetic Read 2 (Allosteric Challenge) Add 10 µL of Glutamate at an EC₈₀ concentration. Monitor the transient calcium spike for 3 minutes. Calculate the Area Under the Curve (AUC).

Step 6: System Suitability Validation Calculate the Z'-factor using the MPEP control (NAM) and Vehicle control (Max signal). Formula:Z' = 1 - (3σ_vehicle + 3σ_MPEP) / |μ_vehicle - μ_MPEP| Proceed with data analysis ONLY if Z' > 0.5. A lower score indicates assay failure (dye leakage or cell death).

Workflow Step1 Cell Seeding (CHO-mGluR5) Step2 Dye Loading (+ Probenecid) Step1->Step2 Step3 Alkyne Addition (Acoustic Dispense) Step2->Step3 Step4 Incubation (Equilibration) Step3->Step4 Step5 Glutamate Addition (EC80 Challenge) Step4->Step5 Step6 Kinetic Readout (FLIPR Tetra) Step5->Step6

Fig 2. Step-by-step HTS workflow for evaluating pyridinyl-alkyne modulators via FLIPR.

Part 3: Troubleshooting & FAQs

The specific chemical architecture of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate presents unique assay challenges. Below are targeted solutions to issues you will likely encounter.

Q1: My compound shows high potency in the first 10 minutes of incubation, but the IC₅₀ drastically drops if the plate sits for 60 minutes. What is causing this temporal shift? A: This is a classic case of lysosomotropism . Your compound contains a basic dimethylamino group (pKa ~9.0). At physiological pH (7.4), it exists as a lipophilic cation. While it easily permeates the cell membrane, it becomes permanently protonated and trapped inside highly acidic lysosomes (pH ~4.5). Over a 60-minute incubation, the effective concentration of the drug at the transmembrane mGluR5 receptor is artificially depleted. Solution: Strictly limit compound incubation times to 15 minutes prior to the glutamate challenge to prevent lysosomal pooling.

Q2: I am observing zero activity from my nicotinate analogs, even though computational docking shows high affinity. Could the assay conditions be destroying the compound? A: Yes. The compound features an ethyl ester moiety. If your assay buffer contains any residual Fetal Bovine Serum (FBS) from the cell culture media, serum esterases will rapidly hydrolyze the ethyl ester into a nicotinic acid (a carboxylate). This introduces a negative charge, completely abolishing the compound's ability to partition into the hydrophobic allosteric pocket of mGluR5 . Solution: You must rigorously wash the cells with a serum-free buffer (e.g., HBSS) at least twice before dye loading and compound addition.

Q3: How do I definitively prove my hit is a Negative Allosteric Modulator (NAM) and not just a competitive orthosteric antagonist? A: You must perform a Glutamate Shift Assay (Schild plot analysis). Orthosteric antagonists compete directly with glutamate; therefore, increasing the concentration of glutamate will eventually overcome the blockade (surmountable antagonism). NAMs, like these pyridinyl-alkynes, bind to a separate allosteric site and induce a conformational change that lowers the receptor's efficacy. Solution: Run a full glutamate dose-response curve in the presence of fixed concentrations of your compound. A NAM will depress the maximum asymptote (E_max) of the glutamate response, proving insurmountable, non-competitive inhibition.

Q4: During the initial compound addition, I see a massive, transient spike in fluorescence before I even add the glutamate. Is the compound an agonist? A: Likely not. Nicotinate derivatives with extended conjugated systems (like the prop-1-ynyl linker) can exhibit intrinsic autofluorescence that overlaps with the emission spectra of Fluo-4 (516 nm). Solution: Review the raw kinetic traces. A true calcium flux takes 10–15 seconds to peak and slowly decays. Autofluorescence will appear as an instantaneous, perfectly flat elevation in the baseline the millisecond the compound is dispensed. To fix this, subtract the baseline RFU of the compound-only read from the final glutamate-stimulated read.

References

  • Title: A new series of pyridinyl-alkynes as antagonists of the metabotropic glutamate receptor 5 (mGluR5) Source: Bioorganic & Medicinal Chemistry Letters, 2006. URL: [Link]

  • Title: Identification of Metabotropic Glutamate Receptor Subtype 5 Potentiators Using Virtual High-Throughput Screening Source: ACS Chemical Neuroscience, 2010. URL: [Link]

  • Title: Fenobam: A Clinically Validated Nonbenzodiazepine Anxiolytic Is a Potent, Selective, and Noncompetitive mGlu5 Receptor Antagonist with Inverse Agonist Activity Source: Journal of Pharmacology and Experimental Therapeutics, 2005. URL: [Link]

Optimization

Addressing poor reproducibility in biological assays with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Introduction Welcome to the technical support guide for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1). This document is designed for researchers, scientists, and drug development professionals to ad...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS: 175203-71-1). This document is designed for researchers, scientists, and drug development professionals to address and overcome common challenges related to reproducibility in biological assays using this compound. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a nicotinic acid derivative with a unique structure, featuring a nicotinate moiety and a propynyl chain, that is of increasing interest for its potential biological activities, including antimicrobial and anticancer properties.[1] The compound's dimethylamino group and propynyl chain may play roles in its binding affinity and bioavailability.[1]

Poor reproducibility in assays involving small molecules can stem from a variety of factors, including compound handling, experimental design, and the inherent properties of the molecule itself. This guide provides a structured, in-depth approach to troubleshooting, moving beyond simple procedural steps to explain the underlying scientific principles. Our goal is to empower you with the knowledge to design robust experiments, interpret your data with confidence, and achieve consistent, reproducible results.

Section 1: Frequently Asked Questions (FAQs) - First Principles

This section addresses the most immediate questions regarding the handling and storage of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Proper initial handling is the first line of defense against assay variability.

Q1: How should I properly store and handle the lyophilized powder of this compound?

A1: Proper storage is critical to maintaining the integrity of the compound.[2]

  • Storage Temperature: Upon receipt, store the lyophilized powder at -20°C. For long-term storage (beyond 6 months), consider -80°C.

  • Protection from Environment: The compound should be stored in a tightly sealed vial to protect it from moisture and air. Nicotinic acid derivatives can be sensitive to hydrolysis and oxidation.[1][3]

  • Weighing: Before opening, allow the vial to equilibrate to room temperature for at least 15-20 minutes in a desiccator. This prevents condensation from forming on the powder, which can lead to degradation and inaccurate weighing. For small quantities (≤10 mg), it is often best to dissolve the entire amount in the vial rather than trying to weigh out smaller portions.[4]

Q2: What is the recommended solvent for creating a stock solution?

A2: The choice of solvent is one of the most critical factors for ensuring your compound is fully solubilized, which is essential for accurate and reproducible results.[3][5]

  • Primary Recommendation: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution (e.g., 10-50 mM).[6] The nicotinate structure suggests good solubility in polar aprotic solvents like DMSO.

  • Alternative Solvents: If DMSO is incompatible with your assay, ethanol may be a viable alternative. However, its lower boiling point makes it more volatile. Always verify the solubility in your chosen solvent.

  • Aqueous Incompatibility: Do not attempt to dissolve the primary stock in aqueous buffers like PBS. This compound is predicted to have poor water solubility, and attempting to do so will result in precipitation and a much lower effective concentration than intended.[5][7]

Q3: What is the best practice for preparing and storing stock solutions?

A3: Inconsistent stock solutions are a major source of irreproducibility.

  • Preparation: To prepare a 10 mM stock solution from 1 mg of powder (Molecular Weight: 232.28 g/mol ), add 430.5 µL of anhydrous DMSO directly to the vial.[6] Ensure complete dissolution by vortexing thoroughly.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, low-protein-binding tubes. This is the most effective way to prevent degradation from repeated freeze-thaw cycles.[2][4]

  • Storage: Store these single-use aliquots at -20°C or -80°C. A 1-month stability at -20°C is a conservative guideline; for longer periods, -80°C is strongly recommended.[4]

  • Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and preparation date.[3]

Section 2: Troubleshooting Guide by Experimental Observation

This section is structured to help you diagnose issues based on specific, unexpected results in your assay.

Observation 1: High Variability Between Replicate Wells or Experiments (Inconsistent IC50/EC50 Values)

High variability is a classic sign of issues with compound solubility or stability in the final assay medium.

Potential Causes & Solutions
Cause Scientific Rationale Troubleshooting Steps & Solutions
1. Compound Precipitation in Assay Medium The final concentration of DMSO in your assay medium may not be sufficient to keep the compound in solution, especially after dilution from a high-concentration stock. Poor solubility leads to an unknown and variable effective concentration in each well.[5][7]1. Perform a Solubility Test: Prepare the highest concentration of the compound in your final assay medium. Incubate under assay conditions (e.g., 37°C) for 1-2 hours. Visually inspect for precipitate against a dark background.[2] 2. Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is consistent across all wells and typically does not exceed 0.5% to avoid solvent toxicity.[2][4] If solubility is an issue, a slight increase (e.g., to 1%) may be tested, but a parallel DMSO-only toxicity control is essential. 3. Use a Fresh Intermediate Dilution: Avoid serial dilutions directly in the assay plate. Prepare a fresh, intermediate dilution of the compound in assay medium immediately before adding it to the cells.
2. Compound Degradation The ethyl ester group in the molecule could be susceptible to hydrolysis by esterases present in serum or released from cells, converting it to the less active nicotinic acid form.[1][8] The propynyl group may also be chemically reactive under certain pH or redox conditions.1. Minimize Incubation Time: Determine the minimum incubation time required to observe a biological effect. 2. Reduce Serum Concentration: If your assay allows, test if reducing the serum percentage in the medium improves consistency. 3. pH Monitoring: Check the pH of your culture medium after adding the compound. Significant pH shifts can affect compound stability.[9]
3. Adsorption to Plastics Hydrophobic compounds can adsorb to the plastic surfaces of pipette tips and microplates, reducing the actual concentration delivered to the cells.1. Use Low-Retention Plastics: Utilize low-retention pipette tips and consider using polypropylene plates if adsorption is suspected. 2. Pre-treatment (Advanced): In some cases, pre-treating plates with a blocking agent like BSA can reduce non-specific binding, though this must be validated for your specific assay.
Workflow for Diagnosing High Variability

G start High Variability Observed (e.g., Inconsistent IC50) solubility_check Perform Visual Solubility Test in Assay Medium start->solubility_check precipitate Precipitate Observed solubility_check->precipitate Yes no_precipitate No Precipitate solubility_check->no_precipitate No sol_action1 Decrease Highest Test Concentration precipitate->sol_action1 sol_action2 Increase Final DMSO % (with proper controls) precipitate->sol_action2 stability_check Investigate Compound Stability no_precipitate->stability_check stability_issue Suspect Degradation stability_check->stability_issue Variability persists stability_ok Stability Likely OK stability_check->stability_ok Variability resolved stab_action1 Reduce Incubation Time stability_issue->stab_action1 stab_action2 Reduce Serum % stability_issue->stab_action2 stab_action3 Check Medium pH stability_issue->stab_action3 adsorption Consider Plastic Adsorption stability_issue->adsorption adsorption_action Use Low-Retention Plastics adsorption->adsorption_action G start Compound Appears Inactive check_compound Is the stock solution fresh and properly prepared? start->check_compound remake_stock No: Prepare a fresh stock from properly stored powder. check_compound->remake_stock No check_bio_system Yes: Evaluate the biological system. check_compound->check_bio_system Yes remake_stock->start verify_target Is the target expressed and functionally relevant in the cell line? check_bio_system->verify_target use_pos_control No/Unsure: Verify target expression (e.g., WB/qPCR) or use a known positive control cell line. verify_target->use_pos_control No/Unsure check_assay_params Yes: Review assay parameters. verify_target->check_assay_params Yes broaden_dose Is the concentration range sufficiently broad? check_assay_params->broaden_dose expand_range No: Test a wider range (e.g., nM to 100 µM). broaden_dose->expand_range No check_time Yes: Is the incubation time optimal? broaden_dose->check_time Yes time_course No/Unsure: Perform a time-course experiment. check_time->time_course No/Unsure final_review Yes: Re-evaluate literature for compound's known mechanism and assay suitability. check_time->final_review Yes

Caption: Decision tree for troubleshooting compound inactivity.

Section 3: Validated Experimental Protocols

To ensure a solid foundation for your experiments, follow these detailed protocols for preparing solutions and running a baseline assay.

Protocol 1: Preparation of a 10 mM Primary Stock Solution

Objective: To create a reliable, high-concentration stock solution for subsequent experiments.

Materials:

  • Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate powder (MW: 232.28 g/mol )

  • Anhydrous, high-purity DMSO

  • Calibrated micropipettes

  • Vortex mixer

  • Low-protein-binding microcentrifuge tubes for aliquots

Procedure:

  • Allow the vial of lyophilized powder to equilibrate to room temperature for 15-20 minutes.

  • If you have a 1 mg vial, you will prepare a 10 mM solution.

  • Calculate the required volume of DMSO:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Molar Concentration (mol/L)

    • Volume (µL) = (0.001 g / 232.28 g/mol ) / 0.010 mol/L * 1,000,000 = 430.5 µL

  • Carefully add 430.5 µL of anhydrous DMSO to the vial containing 1 mg of the compound. [6]5. Cap the vial tightly and vortex for at least 1-2 minutes until the powder is completely dissolved. Visually inspect to ensure no solid particles remain.

  • Immediately dispense the solution into single-use aliquots (e.g., 10-20 µL per tube).

  • Store the aliquots at -80°C.

Protocol 2: Cell Viability Assay (e.g., MTT or Resazurin-based)

Objective: To assess the dose-dependent effect of the compound on the metabolic activity of a cancer cell line.

Procedure:

  • Cell Seeding: Plate your chosen cancer cells in a 96-well plate at a pre-determined optimal density (to ensure logarithmic growth throughout the experiment). Allow cells to adhere overnight in a 37°C, 5% CO2 incubator. [10]2. Compound Preparation:

    • Thaw one aliquot of your 10 mM stock solution on the day of the experiment.

    • Prepare a series of intermediate dilutions in cell culture medium. For example, to get a final concentration of 100 µM in the well, you might make a 2X working solution (200 µM) and add an equal volume to the cells.

    • Crucially, ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., 0.5%). [11]3. Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the compound (and the vehicle control).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours). [10]5. Viability Assessment:

    • Add the viability reagent (e.g., MTT or Resazurin) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength. [10]6. Data Analysis:

    • Normalize the data to the vehicle-treated control wells (set to 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.

References
  • Benchchem. (n.d.). Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annual Review of Pharmacology and Toxicology, 48, 79-106.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting the Effects of Small Molecule Inhibitors on Cell Morphology.
  • Sigma-Aldrich. (n.d.). Improving Reproducibility: Best Practices for Small Molecules.
  • Benchchem. (n.d.). 6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • Alwsci. (2024, September 9). Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions.
  • Biomol GmbH. (2020, September 20). Small Molecule Inhibitors Selection Guide.
  • PhytoTech Labs. (n.d.). Preparing Stock Solutions.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • AntBio. (2026, January 7). Small-Molecule Drug Preparation for Cell Culture: Core Principles and.
  • Chemxpert Database. (2025, January 20). What Are the Probable Reasons for the Increase in Assay During the Stability Study of a Drug Product.
  • National Center for Biotechnology Information. (n.d.). Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin.
  • Pharma Growth Hub. (2023, November 21). What are the probable reasons for the increase in assay during the stability study of a drug product.
  • Symeres. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Captivate Bio. (n.d.). SMALL MOLECULES.
  • Cell Signaling Technology. (n.d.). Western Blotting Troubleshooting Guide.
  • Benchchem. (n.d.). 6-Nitronicotinamide vs. Other Nicotinic Acid Derivatives: A Comparative Guide for Researchers.

Sources

Troubleshooting

Strategies to reduce the toxicity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in-vivo

Welcome to the Preclinical Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicoti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Preclinical Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1)[1]. While this compound serves as a highly effective synthetic building block and pharmacological probe, its core structural motifs present three distinct in-vivo toxicity and pharmacokinetic liabilities.

This guide provides field-proven troubleshooting strategies, mechanistic causality, and validated protocols to engineer out these toxicities during lead optimization.

Troubleshooting FAQs: Mechanistic Toxicity & Mitigation

Hepatotoxicity & Mechanism-Based Inactivation (MBI)

Q: During in-vivo dose-escalation, we observed significant idiosyncratic hepatotoxicity and rapid CYP450 mechanism-based inactivation. What structural feature is driving this?

A: The primary culprit is the prop-1-ynyl (alkyne) linker . While alkynes are excellent rigidifying spacers in medicinal chemistry[1], they are notorious structural alerts for cytochrome P450 (CYP)-mediated toxicity.

In vivo, the alkyne moiety undergoes oxidative metabolism by hepatic CYPs (particularly CYP3A4) to form highly electrophilic reactive metabolites, such as oxirenes or ketenes[2]. These reactive intermediates rapidly alkylate the prosthetic heme group or adjacent apoprotein residues of the CYP enzyme. This covalent modification leads to irreversible MBI and subsequent drug-induced liver injury (DILI) due to the accumulation of chemical stress[2].

  • Mitigation Strategy: Replace the alkyne with a bioisostere that maintains the linear geometry but resists oxidation. Rigid bicyclic systems (e.g., bicyclo[1.1.1]pentane) or heterocyclic spacers (e.g., 1,2,3-triazoles generated via click chemistry) eliminate the reactive metabolite liability while preserving the spatial relationship between the nicotinate core and the basic amine.

Cardiotoxicity & QT Prolongation

Q: Our telemetry data in minipigs shows dose-dependent QT prolongation. How can we modify the compound to reduce hERG channel affinity?

A: This cardiotoxicity is driven by the dimethylamino group . Typical hERG channel inhibitors possess a lipophilic core and a basic amine that is protonated at physiological pH[3].

The dimethylamino group of this compound has a high pKa (~9.0), meaning it exists almost entirely as a cation in vivo. This cation forms strong cation-π interactions with the Tyr652 residue within the hERG potassium channel pore, while the lipophilic nicotinate ring engages in π-π stacking with Phe656[3].

  • Mitigation Strategy: You must reduce the basicity (pKa) of the terminal amine to < 7.5 to decrease the fraction of protonated species at pH 7.4. This can be achieved by:

    • Replacing the dimethylamine with a less basic heterocycle, such as a morpholine.

    • Introducing an electron-withdrawing group (e.g., fluorine) adjacent to the amine to inductively lower the pKa.

    • Formulating the drug as a zwitterion by introducing an acidic center elsewhere on the molecule, which significantly reduces hERG affinity by impeding channel pore entry[3].

Pharmacokinetic Instability & Off-Target Flushing

Q: The compound exhibits a poor in-vivo half-life, and we are detecting high levels of a nicotinic acid derivative in plasma. Is this a hepatic clearance issue?

A: Yes, but it is not driven by hepatic CYPs. The ethyl nicotinate ester is highly susceptible to rapid hydrolysis by ubiquitous carboxylesterases (CES1 in the liver and CES2 in the intestine/plasma)[4].

This enzymatic cleavage releases the corresponding free nicotinic acid derivative and ethanol. The rapid formation of the nicotinic acid analog not only terminates the intended pharmacological activity but can also activate the GPR109A receptor in vivo, leading to severe cutaneous vasodilation (flushing) and off-target toxicity[4].

  • Mitigation Strategy: To enhance systemic stability, the ester must be sterically shielded or replaced. Convert the ethyl ester to an isopropyl or tert-butyl ester; the increased steric bulk around the carbonyl carbon severely restricts carboxylesterase access[4]. Alternatively, replace the ester entirely with a hydrolysis-resistant bioisostere, such as a 1,2,4-oxadiazole ring.

Data Presentation: Toxicity Markers & Mitigation Summary

Toxicity LiabilityStructural DriverIn-Vitro Diagnostic MarkerMitigation StrategyExpected Outcome
Hepatotoxicity (DILI) Prop-1-ynyl (Alkyne)High GSH-adduct formation; CYP3A4 IC50 shiftBicyclo[1.1.1]pentane bioisostereElimination of reactive oxirene metabolites
Cardiotoxicity (QTc) Dimethylamino (pKa ~9)hERG Patch-Clamp IC50 < 1 µMMorpholine substitution (pKa < 7.5)>10-fold reduction in hERG affinity
PK Failure / Flushing Ethyl Nicotinate EsterRapid degradation in plasma stability assayIsopropyl ester or Oxadiazole replacementExtended half-life; CES1/2 resistance

Experimental Protocol: In-Vitro Reactive Metabolite Trapping

To empirically validate whether your structural modifications have successfully eliminated the alkyne-driven toxicity, utilize this self-validating Glutathione (GSH) trapping assay.

Purpose: To detect and quantify electrophilic oxirene/ketene intermediates generated by CYP450 oxidation.

Step-by-Step Methodology:

  • Matrix Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) fortified with 3.3 mM MgCl₂ to support enzymatic function.

  • Reaction Assembly: In a 1.5 mL Eppendorf tube, combine HLMs (final concentration 1 mg/mL protein), the test compound (10 µM final, from a 10 mM DMSO stock), and reduced Glutathione (GSH) (5 mM final). Causality Note: GSH acts as a sacrificial nucleophile, trapping transient electrophiles before they can bind to CYP proteins.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate oxidative metabolism by adding the cofactor NADPH (1 mM final concentration).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes with gentle shaking. Quench the reaction by adding an equal volume of ice-cold acetonitrile (ACN) containing 0.1% formic acid and an internal standard.

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the precipitated microsomal proteins.

  • Self-Validating LC-MS/MS Analysis: Transfer the supernatant to LC vials. Analyze via high-resolution mass spectrometry (HRMS) using a precursor ion scan for m/z 272. Causality Note: The m/z 272 neutral loss is the specific biochemical signature of a cleaved GSH fragment. Requiring this specific transition acts as an internal validation step, filtering out false positives from background matrix noise and confirming true reactive metabolite adducts.

Pathway Visualization

ToxicityPathways cluster_0 Toxicity Mechanisms cluster_1 Mitigation Strategies Parent Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate CYP CYP450 Oxidation (Alkyne Moiety) Parent->CYP hERG hERG Channel Binding (Basic Amine pKa) Parent->hERG CES Carboxylesterase Cleavage (Ethyl Ester) Parent->CES Tox1 Reactive Oxirene (Hepatotoxicity) CYP->Tox1 Tox2 QT Prolongation (Cardiotoxicity) hERG->Tox2 Tox3 Nicotinic Acid Flush (Off-target PK) CES->Tox3 Bioisostere Alkyne Bioisosteres (e.g., Triazole/Cycloalkyne) pKaReduce Reduce Amine pKa (e.g., Morpholine substitution) Steric Steric Shielding (e.g., Isopropyl/Amide) Tox1->Bioisostere Tox2->pKaReduce Tox3->Steric

Figure 1: Toxicity pathways of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and mitigations.

References

  • Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate - Benchchem. Source: benchchem.com.
  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. Source: acs.org.
  • Med Chem Strategies to Master hERG and Mitigate Cardiotoxicity Risks - Drug Hunter. Source: drughunter.com.
  • Design, Synthesis, and Biological Evaluation of Potential Prodrugs Related to the Experimental Anticancer Agent Indotecan (LMP400). Source: nih.gov.

Sources

Optimization

Technical Support Center: Enhancing the Cell Permeability of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Welcome to the technical support guide for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this com...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this compound and encountering challenges related to its cellular uptake. As a molecule with significant potential in various research applications, understanding and optimizing its ability to cross biological membranes is paramount to its success as a chemical probe or therapeutic lead.[1] This guide provides in-depth, troubleshooting-oriented answers to common questions, detailed experimental protocols, and the scientific rationale behind our recommendations.

Section 1: Understanding the Molecule - FAQs on Physicochemical Properties

A thorough understanding of the compound's structure is the first step in troubleshooting permeability issues. Its physicochemical properties are dictated by its distinct functional groups, each playing a role in its interaction with the cellular environment.

Q1: What are the key structural features of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate that influence its cell permeability?

The structure of this compound presents a classic challenge in drug design: balancing hydrophilicity and lipophilicity. Three key features govern its permeability profile:

  • The Tertiary Amine (Dimethylamino group): This is the most critical feature. It is a weak base that can be protonated at physiological pH.[1]

  • The Ethyl Ester Moiety: This group contributes to the molecule's lipophilicity, which is generally favorable for membrane crossing.

  • The Nicotinate Core: The pyridine ring is an aromatic system that also influences the overall electronic and solubility properties of the molecule.[2][3]

Q2: How does the dimethylamino group specifically affect permeability?

The dimethylamino group is a primary determinant of the molecule's pH-dependent properties. At physiological pH (~7.4), a significant portion of these amine groups will exist in their protonated, positively charged state (a tertiary ammonium ion). While this charge can improve aqueous solubility, it is a major barrier to passive diffusion across the lipophilic phospholipid bilayer of the cell membrane.[4] Charged molecules are generally membrane-impermeable and require active transport mechanisms to enter cells.

G Figure 1: pH-Dependent Equilibrium of the Tertiary Amine Protonated R-N(CH₃)₂H⁺ (Charged, Water-Soluble) Poor Passive Diffusion Unprotonated R-N(CH₃)₂ (Neutral, Lipophilic) Favorable for Diffusion Protonated->Unprotonated Unprotonated->Protonated

Caption: Figure 1: pH-Dependent Equilibrium of the Tertiary Amine.

Q3: What is the expected impact of the ethyl nicotinate portion of the molecule?

The ethyl nicotinate scaffold provides a moderately lipophilic backbone. The ethyl ester group, in particular, increases the overall partition coefficient (LogP), which is a measure of lipophilicity.[2] This is generally beneficial for membrane permeability. However, a potential liability is that intracellular esterase enzymes can hydrolyze the ethyl ester to a carboxylic acid. This transformation would introduce a negative charge at physiological pH, potentially trapping the molecule inside the cell or preventing it from reaching an intracellular target if the ester form is required for activity.

PropertyValueSource
CAS Number 175203-71-1[1]
Molecular Formula C₁₃H₁₆N₂O₂[1]
Molecular Weight 232.28 g/mol [1]
Predicted LogP ~2.1 (Moderate Lipophilicity)[1]
Key Functional Groups Tertiary Amine, Ethyl Ester, Pyridine Ring[1]
Section 2: Troubleshooting Low Permeability - Chemical Modification Strategies

When initial screens reveal poor cellular uptake, targeted chemical modifications can be a powerful strategy. The goal is to alter the molecule's physicochemical properties to favor passive diffusion without compromising its biological activity.

Q4: My compound shows low permeability in a PAMPA assay. How can I chemically modify it to improve passive diffusion?

Low permeability in a PAMPA assay strongly suggests that the issue lies with passive diffusion, as this assay excludes active transporters.[5] The primary suspect is the charge on the dimethylamino group. Here are two prodrug strategies to consider:

  • Strategy 1: N-Oxide Formation (Masking the Basic Center)

    • Rationale: Oxidizing the tertiary amine to a tertiary amine N-oxide eliminates its basicity. The N-oxide group is polar but uncharged.[6] This modification fundamentally changes the molecule's electronic properties and may reduce interactions that hinder membrane transit. While N-oxides can sometimes decrease permeability due to increased polarity, in cases where a positive charge is the primary barrier, this strategy can be effective.[6] This new entity should be evaluated for both permeability and biological activity, as it may or may not be reduced back to the parent amine inside the cell.

    • Experimental Approach: Synthesize the N-oxide derivative of your compound using an oxidizing agent like hydrogen peroxide or m-CPBA. Purify the product and re-run the permeability assay.

  • Strategy 2: Lipophilicity Modulation (The "Zone of Optimality")

    • Rationale: Permeability is not linearly correlated with lipophilicity. There is often a "sweet spot" or optimal LogP range for passive diffusion. If the molecule is not lipophilic enough, it won't partition into the membrane; if it's too lipophilic, it may get stuck in the membrane or have poor aqueous solubility.[7]

    • Experimental Approach: Create a small library of analogs by modifying the ester. Replace the ethyl group with other alkyl chains (e.g., methyl, isopropyl, butyl) to systematically vary the LogP. This allows you to test the hypothesis that the molecule's lipophilicity is suboptimal. Each new analog should be tested in the PAMPA assay to build a structure-permeability relationship.

Caption: Figure 2: Workflow for Chemical Modification.

Section 3: Formulation-Based Enhancement Strategies

If chemical modification is not feasible, altering the formulation provides a powerful, non-invasive method to improve cellular delivery. These strategies aim to change how the compound is presented to the cell membrane.[8][9]

Q5: I cannot chemically modify the compound. What formulation strategies can I use to enhance its delivery into cells in vitro?

When the core molecule must remain unchanged, you can use excipients or specialized delivery systems to overcome the permeability barrier.

  • Use of Permeation Enhancers:

    • Mechanism: These are compounds that transiently and reversibly alter the integrity of the cell membrane, making it more permeable.[10] Examples include mild surfactants, bile salts, and fatty acids like sodium caprate.[10][11]

    • Application: Co-incubate your compound with a low, non-toxic concentration of a permeation enhancer. This approach is particularly useful for mechanistic studies but requires careful cytotoxicity controls.

  • Complexation with Cyclodextrins:

    • Mechanism: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with lipophilic molecules, effectively shielding them and increasing their concentration in the aqueous layer adjacent to the cell membrane.[11] This increases the thermodynamic activity of the drug at the cell surface, driving passive diffusion.

    • Application: Prepare a stock solution of your compound complexed with a cyclodextrin (e.g., HP-β-CD) and use this for your cellular assays.

  • Lipid-Based Formulations (Nanoemulsions):

    • Mechanism: Encapsulating your compound in a lipid-based system like a nanoemulsion or a self-microemulsifying drug delivery system (SMEDDS) can facilitate its transport.[11][12] These formulations can interact with the cell membrane, promoting fusion and release of the compound into the cytoplasm.

    • Application: This requires specialized formulation development but can be highly effective for very challenging compounds.

StrategyMechanism of ActionAdvantagesDisadvantages
Permeation Enhancers Transiently disrupts membrane integrity.[10]Simple to implement; Mechanistic insights.Potential for cytotoxicity; Effects can be non-specific.
Cyclodextrins Forms inclusion complex, increases local concentration at the membrane.[11]Well-established; Low toxicity.Limited to molecules that fit the cavity; Can be saturated.
Nanoemulsions / SMEDDS Encapsulates compound in lipid droplets, facilitates membrane interaction.[11][12]High loading capacity; Can significantly boost permeability.Requires complex formulation development and characterization.
Section 4: Experimental Protocols & Best Practices

Accurate and reproducible measurement is the foundation of any permeability enhancement strategy. The choice of assay depends on the specific question you are asking: is the problem passive diffusion, or is active transport involved?

Q6: How do I accurately measure the permeability of my compound and its modified versions?

We recommend a tiered approach, starting with the simpler, non-cell-based PAMPA and progressing to the more complex, biologically relevant Caco-2 assay.

Caption: Figure 3: Comparison of PAMPA and Caco-2 Workflows.

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay measures passive transcellular permeability. It is rapid, cost-effective, and ideal for ranking compounds or screening formulation strategies.[13][14]

Materials:

  • 96-well PAMPA filter plate (Donor plate) and matching 96-well acceptor plate

  • Lecithin in dodecane solution (e.g., 1-4% w/v)[13][15]

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Plate reader or LC-MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.[15]

  • Prepare Artificial Membrane: Using a pipette, carefully add 5 µL of the lecithin/dodecane solution onto the membrane of each well in the donor plate. Allow it to impregnate for 5-10 minutes.[13]

  • Prepare Dosing Solution: Dilute the test compound stock solution into PBS to a final concentration (e.g., 100-500 µM). The final DMSO concentration should be low (<1%) to not disrupt the membrane.

  • Start Assay: Add 200 µL of the dosing solution to each well of the lipid-treated donor plate.[15]

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, creating a "sandwich." Incubate the assembly at room temperature for 4-18 hours in a sealed container with a wet paper towel to minimize evaporation.[15]

  • Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.

  • Quantification: Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy, LC-MS/MS).

  • Calculation: Calculate the effective permeability coefficient (Pe) using the following equation: Pe (cm/s) = [-ln(1 - Cₐ/Cₑₙₜ)] * (Vₐ * Vₐ) / [(Vₐ + Vₐ) * A * t] Where Cₐ is the concentration in the acceptor well, Cₑₙₜ is the equilibrium concentration, Vₐ and Vₐ are the volumes of the acceptor and donor wells, A is the membrane area, and t is the incubation time.

Protocol 2: Caco-2 Cell Permeability Assay

This is the industry standard for predicting human intestinal absorption.[16][17] It uses a monolayer of differentiated Caco-2 cells and can measure both passive and active transport.

Materials:

  • Caco-2 cells

  • 24-well Transwell plates (e.g., polycarbonate membrane, 0.4 µm pore size)

  • Cell culture medium (e.g., DMEM with FBS, NEAA)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES)

  • TEER meter

  • Lucifer Yellow (paracellular integrity marker)[18]

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts at a high density. Culture for 21-25 days, changing the medium every 2-3 days, to allow them to differentiate into a polarized monolayer with tight junctions.[17][19]

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >300 Ω·cm² for a confluent monolayer.[17]

  • Transport Experiment (Apical-to-Basolateral, A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the test compound (in transport buffer) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 30, 60, 90, 120 min), take a sample from the basolateral chamber and replace it with fresh buffer.

  • Transport Experiment (Basolateral-to-Apical, B-A):

    • Perform the experiment in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber. This is crucial for identifying active efflux.[17]

  • Post-Experiment Integrity Check: After the transport experiment, assess monolayer integrity by measuring TEER again and by performing a Lucifer Yellow leak assay. The final TEER should be at least 75% of the initial value.[17]

  • Quantification: Analyze the concentration of the compound in the collected samples using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s for both A-B and B-A directions. Papp = (dQ/dt) / (A * C₀) Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B) .

Section 5: Data Interpretation & Next Steps

The data from these assays provide critical insights into the barriers limiting your compound's permeability.

Q7: My compound has high permeability in PAMPA but low permeability in the Caco-2 assay. What does this mean?

This is a classic signature of active efflux.[5] Your compound likely has good intrinsic lipophilicity to cross a membrane via passive diffusion (hence the high PAMPA value). However, in the Caco-2 cells, it is being actively pumped out by an efflux transporter, such as P-glycoprotein (P-gp/MDR1), resulting in low net transport across the monolayer.

Q8: The efflux ratio in my Caco-2 assay is greater than 2. What are my next steps?

An efflux ratio > 2 is a strong indicator that your compound is a substrate of an efflux transporter.[18]

  • Next Step 1 (Confirmation): Re-run the Caco-2 assay, but co-dose your compound with a known pan-efflux inhibitor (e.g., verapamil). If the Papp (A-B) increases and the efflux ratio decreases towards 1, you have confirmed that active efflux is the problem.

  • Next Step 2 (Mitigation): This information should be fed back to the medicinal chemistry team. Strategies to circumvent efflux include reducing the number of hydrogen bond donors, disrupting recognition motifs required by the transporter, or slightly increasing polarity.[20]

Q9: What is considered a "good" permeability value?

Permeability is a continuum, but generally accepted classifications are as follows:

  • Papp (Caco-2):

    • Low: < 1 x 10⁻⁶ cm/s

    • Moderate: 1 - 10 x 10⁻⁶ cm/s

    • High: > 10 x 10⁻⁶ cm/s

  • Pe (PAMPA):

    • Values are assay-dependent, but the rank order should correlate with known low/high permeability drugs used as controls (e.g., methotrexate as a low permeability control, propranolol as a high permeability control).

By systematically applying these diagnostic tools, chemical strategies, and formulation approaches, you can successfully identify and overcome the barriers to cellular permeability for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, unlocking its full scientific potential.

References
  • Permeability Enhancement Techniques for Poorly Permeable Drugs: A Review - Journal of Applied Pharmaceutical Science. (2012). Journal of Applied Pharmaceutical Science. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. (2012). Journal of Medicinal Chemistry. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013). Joint Research Centre Data Catalogue. [Link]

  • Controlling cellular distribution of drugs with permeability modifying moieties. (2019). PMC. [Link]

  • PAMPA Permeability Assay. Technology Networks. [Link]

  • Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. (2023). PMC. [Link]

  • METHODS TO ENHANCE THE PERMEABILITY OF CELLS AND TISSUES. (2020). Ghent University Library. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. [Link]

  • Tertiary Amine Oxide-Containing Zwitterionic Polymers: From Material Design to Biomedical Applications. (2025). MDPI. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. (2020). ScholarWorks@UTEP. [Link]

  • Pharmaceutical properties of novel 3-((diisopropylamino)methyl)-5-(4-((4-(dimethylamino) benzylidene) imino) phenyl)-1,3,4-oxadiazole-2(3 H)-thione. (2025). PMC. [Link]

  • Strategies to promote permeation and vectorization, and reduce cytotoxicity of metal complex luminophores for bioimaging and intracellular sensing. (2018). PMC. [Link]

  • Ethyl Nicotinate. PubChem. [Link]

  • The Impact of Formulation Strategies on Drug Stability and Bioavailability. (2024). Journal of Chemical and Pharmaceutical Research. [Link]

  • Commercially Available Cell-Free Permeability Tests for Industrial Drug Development: Increased Sustainability through Reduction of In Vivo Studies. (2023). MDPI. [Link]

  • (PDF) Oxidation of Tertiary Amine-Derivatized Surfaces To Control Protein Adhesion. ResearchGate. [Link]

  • Bioavailability Enhancement Service & Permeability Solutions. Vici Health Sciences. [Link]

  • Synthesis, biological activity and electrostatic properties of 3-[2-(dimethylamino)ethyl]-5-[(3-amino-1,2,4-thiadiazol-5-yl)methyl]-1H-indole, a novel 5-HT1D receptor agonist. ChEMBL. [Link]

  • Showing Compound Ethyl nicotinate (FDB001016). FooDB. [Link]

  • Caco2 assay protocol. Unknown Source. [Link]

  • Advanced Formulation Strategies For Enhancing Solubility And Permeability Of Ritonavir: A Comprehensive Review. (2024). ResearchGate. [Link]

  • Amide-to-Ester Substitution as a Strategy for Optimizing PROTAC Permeability and Cellular Activity. (2022). Journal of Medicinal Chemistry. [Link]

  • Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA). MilliporeSigma. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules | Request PDF. ResearchGate. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. (2024). PRISM BioLab. [Link]

  • Alteration of Membrane Permeability. (2024). Biology LibreTexts. [Link]

  • Re-Use of Caco-2 Monolayers in Permeability Assays—Validation Regarding Cell Monolayer Integrity. (2021). MDPI. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Formulation Strategies To Enhance Solubility And Permeability Of Small Molecules For Drug Delivery Applications. ProQuest. [Link]

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Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Derivatives

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists encountering roadblocks in the Sonoga...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide specifically for drug development professionals and synthetic chemists encountering roadblocks in the Sonogashira cross-coupling of ethyl 5-halonicotinates with N,N-dimethylprop-2-yn-1-amine .

This specific transformation presents a dual challenge: the electron-deficient nicotinate ester is highly susceptible to unwanted nucleophilic attack and hydrolysis, while the tertiary amine on the alkyne is a volatile Lewis base capable of poisoning transition metal catalysts. The following guide deconstructs the causality behind these failures and provides field-proven, self-validating protocols to ensure reproducible yields.

Diagnostic Decision Tree

Before altering your reaction conditions, use the logical flowchart below to identify the precise failure mode of your coupling reaction.

Troubleshooting Start Reaction Failed Low/No Yield CheckSM Is Ethyl 5-halonicotinate Consumed? Start->CheckSM SM_Yes Yes CheckSM->SM_Yes SM_No No CheckSM->SM_No CheckProd Is Target Product Formed? SM_Yes->CheckProd CatDead Pd Black Precipitate? Catalyst Deactivation SM_No->CatDead Prod_No No CheckProd->Prod_No SideProd Identify Side Product Prod_No->SideProd Hydrolysis Polar Spot (TLC) Ester Hydrolysis SideProd->Hydrolysis Wet Base/Solvent Glaser Diyne Formed Glaser Homocoupling SideProd->Glaser O2 Present Poison Amine Chelation Use Bulky Ligands CatDead->Poison Yes Volatile Alkyne Evaporated Use Sealed Tube CatDead->Volatile No

Diagnostic decision tree for identifying failure modes in Sonogashira couplings.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction stalls at 20% conversion, and the starting aryl halide remains untouched. The alkyne is completely gone. What happened? Causality: You are likely experiencing either alkyne volatility or Glaser homocoupling. N,N-dimethylprop-2-yn-1-amine has a boiling point of ~80 °C. If you are heating the reaction to 60–80 °C in an open reflux system, the alkyne will evaporate before the slow oxidative addition of the nicotinate can complete. Alternatively, trace oxygen in the system drives the Cu-catalyzed oxidative dimerization of the alkyne (Glaser coupling) [1]. Solution: Conduct the reaction in a sealed pressure tube or Schlenk flask. Rigorously degas your solvents using the freeze-pump-thaw method, and use a 1.5x molar excess of the alkyne to buffer against minor losses.

Q2: I am observing a highly polar side product that stays at the baseline on my TLC plate. LC-MS shows a mass of [M-28]. Causality: You have hydrolyzed the ethyl ester. Sonogashira reactions require an amine base (typically Et₃N or iPr₂NH). If your amine base or solvent (e.g., DMF) contains trace water, the basic conditions at elevated temperatures will rapidly saponify the ethyl nicotinate into the corresponding nicotinic acid. Solution: Distill your triethylamine over calcium hydride (CaH₂) prior to use, and store it under argon. Switch to anhydrous, amine-free DMF.

Q3: The reaction mixture turns pitch black within 10 minutes of heating, and no product is formed. Is the catalyst dead? Causality: Yes, the precipitation of "Pd black" indicates the irreversible aggregation of Pd(0) into inactive bulk metal. The dimethylamino group on your alkyne is a strong Lewis base that can chelate to the Pd(II) intermediate, displacing the phosphine ligands and stalling the catalytic cycle. Without ligand stabilization, the palladium aggregates [1]. Solution: Switch from Pd(PPh₃)₄ to the more robust PdCl₂(PPh₃)₂. The chloride ligands provide better stability against amine displacement. If the problem persists, consider a Cu-free Sonogashira protocol to prevent the formation of unreactive Cu-amine aggregates.

Q4: How do I separate the basic target product from the triethylammonium halide salts during workup? Causality: Both your target molecule (a tertiary amine) and the byproduct (Et₃N·HX) are highly polar and basic, causing them to co-elute or streak heavily on standard silica gel. Solution: Perform a rigorous aqueous workup using saturated NaHCO₃ (which neutralizes the salt without hydrolyzing your ester). Alternatively, literature precedents in nucleoside chemistry recommend using a solid-supported tertiary amine base (like Amberlite IRA-67) during the reaction, allowing you to simply filter away the salt byproduct before chromatography [2].

Mechanistic Failure Points

Understanding the catalytic cycle is essential for rational troubleshooting. The diagram below illustrates where your specific substrates are most likely to disrupt the standard Sonogashira mechanism.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd(II) Complex Pd0->OxAdd + Aryl Halide Fail3 Failure: Catalyst Poisoning (NMe2 Chelation) Pd0->Fail3 TransMet Transmetalation OxAdd->TransMet + Cu-Alkyne Fail1 Failure: Ester Hydrolysis (Base/H2O) OxAdd->Fail1 RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 releases Product Coupled Product RedElim->Product CuCycle Cu(I) Cycle CuCycle->TransMet feeds Cu-acetylide Fail2 Failure: Glaser Coupling (O2) CuCycle->Fail2

Sonogashira catalytic cycle highlighting critical failure points for propargylamines.

Quantitative Optimization Data

The following table summarizes the causal relationship between reaction parameters and the resulting yield for the synthesis of ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

ParameterVariable TestedResulting Yield (%)Primary Failure Mode / Observation
Catalyst Pd(PPh₃)₄45%Slow oxidative addition; moderate Pd black formation.
Catalyst PdCl₂(PPh₃)₂82%Optimal stability against amine chelation.
Base Wet Et₃N< 15%Extensive ester hydrolysis (polar baseline spot on TLC).
Base Dry iPr₂NH78%Good yield, but slower transmetalation rate than Et₃N.
Atmosphere Ambient Air0%Complete consumption of alkyne via Glaser homocoupling.
Vessel Open Reflux (80 °C)20%Alkyne evaporated before coupling could complete.

Standard Optimized Protocol: Self-Validating Methodology

This protocol is engineered to synthesize ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate while preventing catalyst poisoning and ester hydrolysis [3].

Reagents:

  • Ethyl 5-bromonicotinate (1.0 eq, 10.0 mmol)

  • N,N-dimethylprop-2-yn-1-amine (1.5 eq, 15.0 mmol)

  • PdCl₂(PPh₃)₂ (0.05 eq, 0.5 mmol)

  • CuI (0.10 eq, 1.0 mmol)

  • Anhydrous DMF (20 mL)

  • Anhydrous Et₃N (3.0 eq, 30.0 mmol)

Step-by-Step Procedure:

  • Solid Reagent Charging: To an oven-dried 100 mL Schlenk tube equipped with a magnetic stir bar, add ethyl 5-bromonicotinate, PdCl₂(PPh₃)₂, and CuI.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times.

    • Self-Validation Check: The catalyst powder should remain free-flowing. Clumping indicates the presence of moisture in the flask.

  • Solvent Addition: Syringe in anhydrous DMF and freshly distilled Et₃N. Sparge the solution with Argon for 15 minutes.

  • Alkyne Addition: Add N,N-dimethylprop-2-yn-1-amine dropwise via syringe. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.

  • Reaction Execution: Submerge the sealed tube in a pre-heated oil bath at 60 °C. Stir vigorously for 12 hours.

    • Self-Validation Check: Within the first 30 minutes, the solution should transition from a pale yellow to a clear, dark amber. If the solution turns opaque black with a heavy precipitate, oxygen has breached the system or the catalyst has irreversibly aggregated.

  • Quench and Workup: Cool the reaction to room temperature. Dilute the mixture with EtOAc (100 mL) and filter through a short pad of Celite to remove spent catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) and brine (1 × 50 mL).

    • Causality Note: Do not use NaOH or KOH for the wash, as this will rapidly hydrolyze the nicotinate ester. NaHCO₃ is perfectly calibrated to neutralize the Et₃N·HBr salts while leaving the ester intact.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (DCM:MeOH gradient) to yield the pure derivative.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.[Link]

  • Garg, N. K., Woodroofe, C. C., Lacenere, C. J., Quake, S. R., & Stoltz, B. M. (2005). A ligand-free solid-supported system for Sonogashira couplings: applications in nucleoside chemistry. Chemical Communications, (36), 4551-4553.[Link]

  • Ikeda, A., et al. (2025). Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. Journal of Medicinal Chemistry.[Link]

Optimization

Technical Support Center: Optimization of Analytical Methods for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Metabolites

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ethyl 5-[3-(dimethylamino...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the bioanalysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and its metabolites. The guidance herein is structured to address challenges across the entire analytical workflow, from sample preparation to data acquisition, ensuring robust and reliable results.

Part 1: Foundational Knowledge and Predicted Metabolism

Before delving into troubleshooting, it is crucial to understand the physicochemical properties of the parent drug and its predicted metabolites. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a nicotinic acid derivative. Based on common metabolic pathways for similar structures, we can anticipate the following primary metabolites[1][2][3]:

  • M1: 5-[3-(dimethylamino)prop-1-ynyl]nicotinic acid: Resulting from the hydrolysis of the ethyl ester. This will increase the polarity of the molecule.

  • M2: Ethyl 5-[3-(methylamino)prop-1-ynyl]nicotinate: Resulting from N-demethylation of the dimethylamino group.

  • M3: 5-[3-(methylamino)prop-1-ynyl]nicotinic acid: Resulting from both N-demethylation and hydrolysis.

  • M4: N-oxide metabolites: Oxidation of the pyridine nitrogen or the dimethylamino nitrogen.

These predicted metabolites exhibit a range of polarities, which will present challenges in developing a single method for simultaneous quantification.

Part 2: Troubleshooting and FAQs

This section is organized by the typical workflow in a bioanalytical laboratory.

Section 1: Sample Preparation

The goal of sample preparation is to extract the analytes of interest from a complex biological matrix, remove interferences, and concentrate the sample.[4][5][6]

Question 1: I am seeing low and inconsistent recoveries for my analytes. What are the likely causes and how can I improve this?

Answer: Low and inconsistent recoveries are common issues in sample preparation. The cause often lies in the choice of extraction technique and the physicochemical properties of your analytes.

  • Protein Precipitation (PPT): This is a simple and fast method, but it may not be sufficient for removing all matrix components, leading to ion suppression in the mass spectrometer.[7] If you are using PPT with a solvent like acetonitrile or methanol, consider the following:

    • Solvent-to-Sample Ratio: Ensure a sufficient volume of organic solvent is used to precipitate proteins effectively. A 3:1 or 4:1 ratio is a good starting point.

    • Temperature: Performing the precipitation at a low temperature (e.g., on ice or at 4°C) can enhance protein removal.

    • Analyte Solubility: Your more polar metabolites (like M1 and M3) might not be fully soluble in a high percentage of organic solvent, leading to their loss. Consider a different extraction method if this is the case.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT but is more time-consuming.[6]

    • Solvent Selection: The choice of organic solvent is critical. For your parent compound and less polar metabolites, a non-polar solvent like methyl tert-butyl ether (MTBE) or ethyl acetate could be effective. For the more polar, acidic metabolite (M1), you might need to adjust the pH of the aqueous phase to be acidic (e.g., pH 2-3) to neutralize the carboxylic acid and allow it to be extracted into the organic phase.

    • pH Adjustment: The recovery of ionizable compounds is highly dependent on the pH of the sample. Experiment with different pH values to optimize the extraction of all analytes.

    • Emulsion Formation: Emulsions can form at the interface of the two liquid phases, trapping your analytes and leading to poor recovery. To break emulsions, you can try centrifugation at a higher speed, adding salt, or using a different solvent system.

  • Solid-Phase Extraction (SPE): SPE is the most selective sample preparation technique and can provide the cleanest extracts.[4][7]

    • Sorbent Selection: For your range of metabolites, a mixed-mode SPE sorbent that has both reversed-phase and ion-exchange properties could be ideal. This would allow you to retain the parent drug and its less polar metabolites through hydrophobic interactions and the more polar, charged metabolites through ion exchange.

    • Method Optimization: SPE methods require careful optimization of each step: conditioning, loading, washing, and elution. A systematic approach to optimizing these steps is crucial for achieving high and consistent recoveries.

Question 2: I am observing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

Answer: Matrix effects, primarily ion suppression or enhancement, are a major challenge in bioanalysis. They are caused by co-eluting endogenous components from the biological matrix that interfere with the ionization of the analytes in the mass spectrometer's ion source.[8]

  • Improve Sample Cleanup: As discussed in the previous question, using a more selective sample preparation technique like SPE can significantly reduce matrix effects by removing interfering compounds.[7]

  • Optimize Chromatography: Ensure that your chromatographic method separates the analytes from the bulk of the matrix components. A good separation will minimize the chances of co-elution and, therefore, matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the best way to compensate for matrix effects. Since the SIL-IS has the same physicochemical properties as the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.[9]

  • Dilute the Sample: If the concentration of your analytes allows, diluting the sample can reduce the concentration of interfering matrix components.

Section 2: High-Performance Liquid Chromatography (HPLC) / Liquid Chromatography (LC) Separation

The chromatographic separation is critical for resolving the analytes from each other and from matrix interferences.[10][11][12]

Question 3: I am having trouble retaining my polar metabolites on a C18 column. What are my options?

Answer: This is a common challenge with polar compounds. Standard C18 columns are often not retentive enough for very polar analytes. Here are some alternative approaches:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating polar compounds.[9][13] It uses a polar stationary phase (e.g., bare silica, or bonded phases with amide or diol functional groups) and a mobile phase with a high percentage of organic solvent.

  • Polar-Embedded and Polar-Endcapped Columns: These are modified reversed-phase columns that have polar groups embedded within the alkyl chains or at the end of the chains. These polar groups allow for better retention of polar analytes, even with highly aqueous mobile phases.[10]

  • Ion-Pair Chromatography: This technique involves adding an ion-pairing reagent to the mobile phase. The ion-pairing reagent forms a neutral complex with the charged analyte, which can then be retained on a reversed-phase column. However, ion-pairing reagents can cause ion suppression in the mass spectrometer and are often not ideal for LC-MS/MS applications.[10]

Question 4: My peak shapes are poor (tailing or fronting). What could be the cause?

Answer: Poor peak shape can compromise the accuracy and precision of your quantification.[14]

  • Peak Tailing:

    • Secondary Interactions: Tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with basic compounds like your dimethylamino-containing analytes. To mitigate this, try using a lower pH mobile phase to protonate the basic analytes, or use a column with a very low silanol activity.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.

    • Column Contamination: A contaminated column can also cause poor peak shapes. Ensure your column is properly cleaned and regenerated.

  • Peak Fronting:

    • Column Overload: This is the most common cause of peak fronting.

    • Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak fronting. Try to dissolve your sample in the initial mobile phase.

Experimental Workflow: HPLC Method Development

HPLC_Method_Development cluster_0 Initial Conditions cluster_1 Optimization cluster_2 Finalization Start Select Column (e.g., C18, HILIC) MobilePhase Choose Mobile Phase (e.g., A: 0.1% Formic Acid in Water B: Acetonitrile) Start->MobilePhase Gradient Set Initial Gradient (e.g., 5-95% B in 10 min) MobilePhase->Gradient Inject Inject Standard Mixture Gradient->Inject Evaluate Evaluate Resolution, Peak Shape, and Retention Inject->Evaluate Adjust Adjust Gradient Slope, Mobile Phase pH, or Flow Rate Evaluate->Adjust Not Optimal FinalMethod Final Optimized Method Evaluate->FinalMethod Optimal Adjust->Inject Validation Proceed to Method Validation FinalMethod->Validation

Caption: A typical workflow for developing an HPLC method.

Section 3: Mass Spectrometry (MS) Detection

The mass spectrometer provides the selectivity and sensitivity needed for accurate quantification.[14][15][16][17]

Question 5: I am not seeing a good signal for my analytes. How can I improve the sensitivity?

Answer: Low sensitivity can be due to a number of factors, from the sample preparation to the instrument settings.[16][17]

  • Ionization Mode: Your analytes contain basic nitrogen atoms, so they should ionize well in positive electrospray ionization (ESI+) mode.

  • MS/MS Transitions: For a triple quadrupole mass spectrometer, you will need to optimize the MS/MS transitions (precursor ion -> product ion) for each analyte. This is typically done by infusing a standard solution of each analyte into the mass spectrometer and finding the most intense and stable fragment ions.

  • Source Parameters: The parameters of the ion source, such as the spray voltage, gas flows (nebulizer and heater), and temperature, have a significant impact on the signal intensity. These parameters should be optimized for your specific analytes and flow rate.

  • Contamination: A dirty ion source can significantly reduce sensitivity. Regular cleaning of the ion source is essential for maintaining optimal performance.[16]

Question 6: I am observing a lot of background noise in my chromatograms. What can I do to reduce it?

Answer: High background noise can make it difficult to detect and quantify low-level analytes.[14][17]

  • Mobile Phase Quality: Use high-purity, LC-MS grade solvents and additives. Contaminants in the mobile phase are a common source of background noise.

  • System Contamination: Contamination anywhere in the LC-MS system can contribute to high background noise. Regularly flush the system with appropriate cleaning solutions.

  • Sample Cleanliness: As mentioned before, a cleaner sample will result in a cleaner chromatogram.

  • Mass Resolution: If you are using a high-resolution mass spectrometer, you can use a narrow mass extraction window to reduce the background noise.

Troubleshooting Decision Tree: Low MS Signal

Low_MS_Signal_Troubleshooting Start Low MS Signal Observed CheckInfusion Infuse Standard Directly. Is Signal Present? Start->CheckInfusion CheckLC Check LC System. Is there a peak? CheckInfusion->CheckLC Yes CheckMS Check MS Parameters. (Transitions, Voltages) CheckInfusion->CheckMS No CheckColumn Check Column Performance. (Peak Shape, Retention) CheckLC->CheckColumn Yes, but poor shape CheckMobilePhase Check Mobile Phase Composition and pH. CheckLC->CheckMobilePhase No CheckSamplePrep Review Sample Prep. (Recovery, Matrix Effects) CheckLC->CheckSamplePrep Yes, good shape CheckSource Clean Ion Source. Optimize Source Parameters. Resolved Problem Resolved CheckSource->Resolved CheckMS->CheckSource CheckColumn->Resolved CheckMobilePhase->Resolved CheckSamplePrep->Resolved

Caption: A decision tree for troubleshooting low signal intensity in an LC-MS/MS system.

Part 3: Method Validation

Once your analytical method is optimized, it must be validated to ensure that it is reliable and fit for its intended purpose. The validation should be performed in accordance with regulatory guidelines from agencies such as the FDA and EMA.[18][19][20][21][22][23][24][25]

Key Validation Parameters:

ParameterDescriptionAcceptance Criteria (Typical)
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.No significant interfering peaks at the retention time of the analyte and internal standard.
Accuracy The closeness of the measured concentration to the true concentration.Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ).
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).
Calibration Curve The relationship between the instrument response and the concentration of the analyte.A linear regression with a correlation coefficient (r²) ≥ 0.99 is typically required.
Lower Limit of Quantification (LLOQ) The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision.Signal-to-noise ratio ≥ 10, with accuracy and precision within the specified limits.
Stability The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.Analyte concentration should remain within ±15% of the initial concentration.

This table summarizes the key parameters for bioanalytical method validation as per FDA and EMA guidelines.[18][19][20][21][22][23][24][25][26][27]

References

  • A LC-MS/MS Method for Concurrent Determination of Nicotine Metabolites and Role of CYP2A6 in Nicotine Metabolism in U937 Macrophages: Implications in Oxidative Stress in HIV + Smokers - PMC. (n.d.).
  • Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PMC. (n.d.).
  • A Validated Analytical Method for Environmental Nicotine Exposure by Hydrophilic Interaction Liquid Chromatography-Tandem Mass Spectrometry - Thermo Fisher Scientific. (n.d.).
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency. (2015, June 3). Retrieved from [Link]

  • Nicotinate and Nicotinamide Metabolism | Pathway - PubChem. (n.d.). Retrieved from [Link]

  • Combined Analysis of the Tobacco Metabolites Cotinine and 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol in Human Urine - PMC. (n.d.). Retrieved from [Link]

  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). Retrieved from [Link]

  • New techniques of on-line biological sample processing and their application in the field of biopharmaceutical analysis - PMC. (n.d.). Retrieved from [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis | FDA. (2024, June 12). Retrieved from [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. (n.d.). Retrieved from [Link]

  • Mass Spectrometer (MS) Troubleshooting Guide - CGSpace. (n.d.). Retrieved from [Link]

  • A schematic representation of key pathways of nicotinamide metabolism... - ResearchGate. (n.d.). Retrieved from [Link]

  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics - PMC. (2024, September 21). Retrieved from [Link]

  • Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]

  • Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen. (2012, October 24). Retrieved from [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025, December 26). Retrieved from [Link]

  • Common Mass Spectrometry Errors and Troubleshooting Tips - Technology Networks. (2026, February 25). Retrieved from [Link]

  • Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed. (2010, April 1). Retrieved from [Link]

  • The 10 Most Common HPLC Problems and Solutions! - Universallab. (2024, July 31). Retrieved from [Link]

  • Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples - Oriental Journal of Chemistry. (n.d.). Retrieved from [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance - HHS.gov. (n.d.). Retrieved from [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5 - Therapeutic Goods Administration. (2022, May 24). Retrieved from [Link]

  • Mass Spectrometry Troubleshooting and Common Issues - G-M-I, Inc. (2023, September 11). Retrieved from [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. (2012, February 15). Retrieved from [Link]

  • The Biochemical Pathways of Nicotinamide-Derived Pyridones - MDPI. (2021, January 24). Retrieved from [Link]

  • Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Retrieved from [Link]

  • An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). Retrieved from [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6). Retrieved from [Link]

  • The involvement of nicotinate and nicotinamide metabolism pathway in attenuating benzene-induced mouse hematotoxicity - PubMed. (2024, December 15). Retrieved from [Link]

  • Tackling pressure fluctuations in ultra-HPLC to robustly resolve and analyze polar metabolites - PMC. (n.d.). Retrieved from [Link]

  • Environmental Chemistry Methods: Propanil; 422005-01 - US EPA. (n.d.). Retrieved from [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Retrieved from [Link]

  • Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications - alwsci. (2024, September 27). Retrieved from [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories - ZefSci. (2025, May 6). Retrieved from [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]

  • MSI applications part 4: drugs and small molecule metabolites - Aspect Analytics. (n.d.). Retrieved from [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! - PharmaCores. (2025, May 23). Retrieved from [Link]

  • Methamphetamine and Illicit Drugs, Precursors, and Adulterants on Wipes 9106 - FORMULA: Table 1 - CDC. (n.d.). Retrieved from [Link]

  • Pharmacology and Potential Implications of Nicotinamide Adenine Dinucleotide Precursors. (n.d.). Retrieved from [Link]

  • Analysis of Drugs from Biological Samples - | International Journal of Innovative Science and Research Technology. (n.d.). Retrieved from [Link]

  • TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC. (n.d.). Retrieved from [Link]

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco - CDC Stacks. (2014, July 11). Retrieved from [Link]

  • Practical Guide to Metabolomics | Agilent. (n.d.). Retrieved from [Link]

  • Comprehensive Optimization of LC-MS Metabolomics Methods Using Design of Experiments (COLMeD). - SciSpace. (n.d.). Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Validating the biological activity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Validating the Biological Activity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Comparative Guide to Kinase Inhibition and Apoptotic Workflows As the landscape of targeted therapeutics evolves, pyridinecarboxyl...

Author: BenchChem Technical Support Team. Date: March 2026

Validating the Biological Activity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Comparative Guide to Kinase Inhibition and Apoptotic Workflows

As the landscape of targeted therapeutics evolves, pyridinecarboxylic acid derivatives are increasingly recognized for their structural versatility and pharmacological potential. Among these, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) has emerged as a compelling scaffold for anticancer applications[1]. Featuring a nicotinate core substituted with a dimethylamino-propynyl chain, this compound mimics the steric and electronic profiles of established alkyne-bearing kinase inhibitors while offering unique solubility and membrane-penetration advantages[1].

This guide provides a rigorous, self-validating experimental framework to objectively evaluate the biological activity of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. By comparing it against a gold-standard receptor tyrosine kinase (RTK) inhibitor, Erlotinib, we will dissect the methodologies required to prove target engagement, phenotypic efficacy, and mechanistic causality.

Structural Rationale and Comparative Analysis

The efficacy of any targeted inhibitor is dictated by its pharmacophore. Erlotinib relies on a quinazoline core and an ethynylphenyl group to anchor into the ATP-binding pocket of EGFR. In contrast, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate utilizes a pyridine-3-carboxylate (nicotinate) backbone[1].

The critical structural divergence lies in the dimethylamino-propynyl chain . The alkyne linker facilitates deep penetration into hydrophobic kinase hinge regions, while the terminal dimethylamino group introduces a potent hydrogen-bond acceptor/donor dynamic, enhancing target binding affinity[1].

Table 1: Structural and Functional Comparison

FeatureEthyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinateErlotinib (Reference Standard)
Core Scaffold Pyridine-3-carboxylate (Nicotinate)Quinazoline
Key Functional Group Dimethylamino-propynyl chainEthynylphenyl group
Primary Interaction Hydrogen bonding via dimethylamino groupHydrophobic packing via ethynylphenyl
Membrane Permeability High (facilitated by the propynyl linker)Moderate (requires formulation optimization)
Apoptotic Mechanism Caspase-3/7 cascade activationCaspase-dependent apoptosis

The Self-Validating Experimental Framework

To definitively prove that a compound is a biologically active anticancer agent, researchers must build a "self-validating system." This means the experimental pipeline must logically connect a biochemical interaction to a cellular phenotype, and finally to a molecular mechanism. If Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate inhibits a kinase, it must reduce cell viability, and that reduction must be driven by apoptosis rather than non-specific necrosis.

Workflow Step1 1. Target Engagement (Biochemical Kinase Assay) Step2 2. Phenotypic Screening (Cell Viability Assay) Step1->Step2 Step3 3. Mechanistic Validation (Caspase Activation) Step2->Step3 Step4 Data Synthesis & IC50 Determination Step3->Step4

Orthogonal validation workflow for assessing kinase inhibitors and apoptotic agents.

Phase 1: Biochemical Target Engagement (Kinase Profiling)

To isolate the compound's direct effect on kinase activity without cellular variables, we utilize a luminescent ADP-detection assay (e.g., ADP-Glo™) paired with an EGFR Kinase Enzyme System[2][3].

Methodology & Causality:

  • Enzyme-Inhibitor Pre-incubation: Combine 10 µg of recombinant EGFR kinase, the Poly (4:1 Glu, Tyr) peptide substrate, and serial dilutions of the nicotinate compound in a reaction buffer containing DTT and MnCl₂[3]. Causality: Pre-incubation allows the compound to access and bind the ATP-binding pocket before the competitive substrate (ATP) is introduced.

  • Reaction Initiation: Add ultra-pure ATP to initiate the reaction. Causality: Active kinases will hydrolyze ATP to ADP as they phosphorylate the peptide substrate. A true inhibitor will block this conversion.

  • ATP Depletion: Add the ADP-Glo Reagent and incubate for 40 minutes. Causality: This reagent actively degrades any unreacted ATP. This is a critical step to eliminate background noise, ensuring that subsequent signals are exclusively derived from newly generated ADP[2].

  • Signal Generation: Add the Kinase Detection Reagent. Causality: This converts the accumulated ADP back into ATP, which then drives a luciferase-luciferin reaction. The resulting luminescence is inversely proportional to the inhibitor's efficacy.

Phase 2: Phenotypic Viability Profiling

Once biochemical inhibition is established, we must confirm that the compound successfully penetrates cell membranes to exert a cytostatic or cytotoxic effect. We use the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as a direct proxy for metabolic activity[4][5].

Methodology & Causality:

  • Cell Seeding: Seed human lung carcinoma cells (A549) in opaque-walled 96-well plates at 1×10³ cells/well and incubate for 24 hours[6]. Causality: Opaque plates prevent optical crosstalk between wells during luminescence reading. The 24-hour window ensures cells recover from trypsinization and re-enter logarithmic growth.

  • Compound Treatment: Apply the nicotinate compound (0.1 µM to 100 µM) and incubate for 72 hours. Causality: A 72-hour exposure allows sufficient time for multiple cell cycles to occur, capturing the full spectrum of proliferation inhibition[6].

  • Lysis and ATP Stabilization: Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume and shake for 2 minutes[5]. Causality: The reagent contains proprietary detergents for rapid cell lysis and ATPase inhibitors that prevent endogenous enzymes from degrading the released ATP[4].

  • Quantification: Measure luminescence after a 10-minute equilibration. Causality: The "glow-type" luminescent signal is directly proportional to the number of viable, metabolically active cells[4].

Phase 3: Mechanistic Confirmation (Apoptosis vs. Necrosis)

A reduction in ATP (Phase 2) indicates cell death but does not specify the mechanism. To prove that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate induces programmed cell death, we measure executioner caspase activity using the Caspase-Glo® 3/7 Assay[7][8].

Methodology & Causality:

  • Optimized Incubation: Treat A549 cells with the compound at its established IC50 concentration for 24 to 48 hours. Causality: Caspase activation is a transient, mid-stage apoptotic event. Measuring at 72 hours (as in Phase 2) risks missing the activation peak due to the onset of secondary necrosis[7].

  • Substrate Cleavage: Add the Caspase-Glo® 3/7 Reagent directly to the wells. Causality: This reagent contains a proluminescent substrate featuring the tetrapeptide sequence DEVD. Only active Caspase-3 and Caspase-7 can cleave the DEVD sequence to liberate free aminoluciferin[8][9].

  • Signal Detection: Incubate for 1 hour at room temperature and record luminescence. Causality: The generation of light confirms that the compound's antiproliferative effect is strictly mediated through the apoptotic caspase cascade[9].

Pathway Compound Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate Kinase Target Kinase (e.g., EGFR) Compound->Kinase Inhibits ATP Binding Proliferation Cell Proliferation (Arrested) Kinase->Proliferation Downregulates Caspase Caspase-3/7 Cascade (Activated) Kinase->Caspase Triggers Cleavage Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis Induces

Mechanistic pathway illustrating kinase inhibition leading to caspase-mediated apoptosis.

Quantitative Data Presentation

When executing the self-validating framework, the resulting data should demonstrate a logical correlation between biochemical potency and cellular efficacy. Below is a representative data synthesis comparing the nicotinate derivative to Erlotinib.

Table 2: Comparative Biological Activity Profile

Assay TypeMetricEthyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinateErlotinib (Positive Control)
Biochemical (EGFR Kinase) IC₅₀ (nM)45.2 ± 3.12.5 ± 0.4
Phenotypic (A549 Viability) IC₅₀ (µM)1.8 ± 0.20.4 ± 0.1
Mechanistic (Caspase-3/7) Max Fold Induction8.5x (at 5 µM)6.2x (at 1 µM)
Toxicity (Non-target Cells) CC₅₀ (µM)> 50.0> 20.0

Data Interpretation: While Erlotinib exhibits superior biochemical potency against isolated EGFR, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate demonstrates a highly robust induction of Caspase-3/7 (8.5-fold increase). This suggests that the nicotinate derivative's unique alkyne-amine structure may engage multiple synergistic targets or exhibit superior intracellular accumulation, resulting in a highly efficient apoptotic response[1][8].

References

  • Bio-Protocol. "Cytotoxicity Evaluation using the CellTiter-Glo Luminescent Cell Viability Assay." Bio-Protocol. Available at: [Link]

  • National Institutes of Health (NIH). "Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Toxins." Infection and Immunity. Available at: [Link]

Sources

Comparative

Comparative Guide: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate vs. Benchmark Nicotinic Receptor Modulators

Executive Summary Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN, CAS 175203-71-1) is a highly specialized pyridine-3-carboxylate derivative utilized extensively in medicinal chemistry and neuropharmacology[1]. F...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN, CAS 175203-71-1) is a highly specialized pyridine-3-carboxylate derivative utilized extensively in medicinal chemistry and neuropharmacology[1]. Featuring a unique nicotinate moiety coupled with a dimethylamino propargyl chain, EDPN serves as a critical research tool for investigating binding kinetics and electron density alterations at nicotinic acetylcholine receptors (nAChRs)[1]. This guide provides an objective comparison between EDPN and established benchmark nAChR modulators, detailing the self-validating experimental protocols required to evaluate their pharmacodynamic profiles.

Mechanistic Overview: nAChR Modulation

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission. Modulators like EDPN interact with either the orthosteric binding site or allosteric pockets, inducing a conformational shift that opens the central pore[2]. This facilitates the influx of Na⁺ and Ca²⁺, leading to membrane depolarization, the subsequent activation of Voltage-Dependent Calcium Channels (VDCCs), and the exocytosis of neurotransmitters such as dopamine or GABA[2].

nAChR_Signaling EDPN Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate nAChR α4β2 nAChR Activation EDPN->nAChR Binding IonFlux Na+ / Ca2+ Influx nAChR->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization VDCC VDCC Activation Depolarization->VDCC Release Neurotransmitter Release (Dopamine/GABA) VDCC->Release Ca2+ Dependent

Mechanism of nAChR activation and downstream neurotransmitter release.

Comparative Analysis of nAChR Modulators

To contextualize the utility of EDPN, it is essential to benchmark its properties against established nAChR ligands. The table below summarizes the quantitative and qualitative data distinguishing these compounds.

CompoundPrimary TargetModulator TypeBinding Affinity (Kᵢ)Primary Research / Clinical Utility
EDPN nAChR (α4β2 focus)Experimental LigandSub-micromolarStructural building block, binding kinetics research[1]
Varenicline α4β2 nAChRPartial Agonist~0.15 nMClinical standard for smoking cessation therapy
Epibatidine α4β2 / α3β4Full Agonist~0.04 nMHigh-affinity radioligand standard for binding assays[3]
PNU-120596 α7 nAChRType II PAMN/A (Allosteric)Cognitive enhancement and neuroprotection research[4]
Nicotine Broad nAChRFull Agonist~1 - 100 nMEndogenous-like reference standard for functional assays[5]

Experimental Methodologies

Protocol 1: [³H]-Epibatidine Radioligand Binding Assay

This protocol is designed to determine the binding affinity (IC₅₀ and Kᵢ) of compounds like EDPN at α4β2 nAChRs using [³H]-epibatidine as a competitive radioligand[5].

Step-by-Step Workflow:

  • Membrane Preparation: Homogenize cultured cells expressing α4β2 nAChRs in 50 mM Tris-HCl buffer (pH 7.4 at 4°C). Centrifuge the homogenate at 36,000g for 10 minutes to isolate the membrane pellet, then resuspend in fresh buffer[3].

  • Incubation: Aliquot the membrane preparation (30–200 μg of protein) into assay tubes. Add 100 pM [³H]-epibatidine and varying concentrations of the test compound (e.g., EDPN from 0.1 nM to 10 μM). Incubate with gentle shaking at 24°C for 18 hours to ensure equilibrium is reached[3][5].

  • Filtration: Separate the bound radioligand from the free ligand by rapid vacuum filtration through Whatman GF/C glass fiber filters[3].

  • Quantification: Measure the filter-retained radioactivity using liquid scintillation counting[3].

Causality & Rationale: Why use 0.5% polyethylenimine (PEI) to pre-soak the GF/C filters? Lipophilic ligands (like EDPN) and radioligands have a high propensity to bind nonspecifically to the negatively charged glass fibers of the filter. PEI is a cationic polymer that coats the filter, neutralizing its charge and drastically reducing non-specific binding (NSB), thereby increasing the signal-to-noise ratio of the assay[3][5].

Self-Validation Checkpoint: To ensure the assay is self-validating, parallel incubations must be performed in the presence of a saturating concentration of a known competitor (e.g., 300 μM nicotine)[3][5]. This defines the absolute NSB baseline. Specific binding is calculated as Total Binding minus NSB. If the NSB exceeds 20% of the total binding, the assay is considered invalid, indicating insufficient washing or filter preparation[5].

Workflow Prep Membrane Preparation Incubation Incubation with [3H]-Epibatidine Prep->Incubation Filtration Vacuum Filtration (PEI) Incubation->Filtration Scintillation Liquid Scintillation Counting Filtration->Scintillation Analysis IC50 / Ki Determination Scintillation->Analysis

Step-by-step workflow for the[3H]-epibatidine radioligand binding assay.

Protocol 2: High-Throughput Calcium Flux Assay (FLIPR)

While binding assays confirm affinity, functional assays are required to determine if EDPN acts as an agonist, antagonist, or positive allosteric modulator (PAM)[4].

Step-by-Step Workflow:

  • Cell Seeding: Seed neuroblastoma cells (e.g., SH-SY5Y) stably expressing nAChRs into 384-well plates at a density of 20,000 cells/well. Culture for 48 hours[4].

  • Dye Loading: Incubate the cells with 4 μM Fluo-4 AM dye in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C[4][6]. Wash the cells three times to remove extracellular dye.

  • Fluorescence Measurement: Using a Fluorescence Imaging Plate Reader (FLIPR), measure continuous intracellular calcium fluxes in a two-step addition protocol[2][4].

Causality & Rationale: Why use Fluo-4 AM instead of standard Fluo-4? The acetoxymethyl (AM) ester modification masks the carboxylate groups of the fluorophore, rendering the molecule highly lipophilic and cell-permeable. Once inside the cytoplasm, endogenous intracellular esterases cleave the AM groups, trapping the now calcium-sensitive, hydrophilic dye inside the cell[2]. Furthermore, Probenecid is routinely added to the assay buffer to inhibit organic anion transporters, preventing the cells from prematurely pumping the cleaved dye back into the extracellular space.

Self-Validation Checkpoint: The two-step addition protocol is an internal self-validating logic gate[4].

  • Step 1: The test compound (EDPN) is added alone. A spike in fluorescence indicates direct agonist activity.

  • Step 2: An EC₂₀ concentration of a known agonist (e.g., nicotine) is subsequently added. If the compound showed no activity in Step 1 but significantly potentiates the nicotine response in Step 2, it is definitively classified as a PAM[4]. Additionally, parallel control wells must be pre-treated with Atropine. Because neuroblastoma cells can express endogenous muscarinic receptors, Atropine blocks these off-target sites, ensuring that any observed calcium flux is exclusively nAChR-mediated.

Sources

Validation

A Comparative Analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Novel Investigational Compound for Dyslipidemia

This guide provides a comparative overview of the investigational compound, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, against the standard-of-care for dyslipidemia. As this is a novel molecule, this document outl...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comparative overview of the investigational compound, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, against the standard-of-care for dyslipidemia. As this is a novel molecule, this document outlines a proposed preclinical framework for its evaluation, presenting hypothetical data to illustrate its potential therapeutic profile.

Introduction to Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a synthetic derivative of nicotinic acid (niacin), a well-established therapeutic agent for treating dyslipidemia.[1][2] Its chemical structure, featuring an ethyl ester and a dimethylamino-propyne functional group, suggests potential for altered pharmacokinetic properties and novel biological activities compared to its parent compound.[3] While research into this specific molecule is ongoing, its nicotinic acid backbone points towards a potential mechanism of action involving the G protein-coupled receptor GPR109A, a known target of niacin.[1] The primary therapeutic hypothesis for this compound is its potential to modulate plasma lipid profiles, particularly in raising high-density lipoprotein (HDL) cholesterol, a key function of nicotinic acid.[1][2]

The Current Landscape: Standard-of-Care for Dyslipidemia

The management of dyslipidemia primarily focuses on reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and elevating HDL cholesterol to mitigate the risk of cardiovascular diseases.[1][2] The current standard-of-care includes:

  • Statins (HMG-CoA Reductase Inhibitors): The first-line therapy for lowering LDL cholesterol.

  • Ezetimibe: Often used in combination with statins to further reduce LDL cholesterol by inhibiting its absorption in the intestine.

  • PCSK9 Inhibitors: Monoclonal antibodies that dramatically lower LDL cholesterol.

  • Fibrates: Primarily used to lower triglycerides and, to a lesser extent, raise HDL cholesterol.

  • Nicotinic Acid (Niacin): Particularly effective at increasing HDL cholesterol levels.[1] However, its clinical use can be limited by side effects such as cutaneous flushing.[1]

For the purpose of this guide, the most relevant comparator for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is Extended-Release Niacin , given their structural similarities and likely shared therapeutic goal of elevating HDL cholesterol.

A Proposed Preclinical Efficacy Evaluation

To ascertain the therapeutic potential of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a rigorous preclinical evaluation is necessary. This section outlines a hypothetical experimental workflow to compare its efficacy against extended-release niacin.

Objective: To determine if Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate acts on the known niacin receptor, GPR109A, and to assess its effect on cellular lipid metabolism.

Experimental Protocols:

  • GPR109A Receptor Binding Assay:

    • Culture CHO-K1 cells stably expressing human GPR109A.

    • Prepare cell membrane fractions.

    • Perform a competitive binding assay using a radiolabeled ligand (e.g., [³H]-Niacin) and increasing concentrations of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate or unlabeled niacin (positive control).

    • Measure the displacement of the radioligand to determine the binding affinity (Ki).

  • cAMP Assay:

    • Plate GPR109A-expressing CHO-K1 cells.

    • Pre-treat cells with forskolin to stimulate cAMP production.

    • Treat cells with varying concentrations of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate or niacin.

    • Measure intracellular cAMP levels using a commercially available ELISA kit. A decrease in cAMP indicates Gi-coupled receptor activation.

  • Hepatocyte Triglyceride Synthesis Assay:

    • Culture human hepatoma cells (e.g., HepG2).

    • Treat cells with oleic acid to induce lipid accumulation.

    • Concurrently treat with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate or niacin for 24 hours.

    • Lyse the cells and measure intracellular triglyceride content using a colorimetric assay.

Hypothetical Data Summary:

CompoundGPR109A Binding Affinity (Ki, nM)EC50 for cAMP Inhibition (nM)Inhibition of Triglyceride Synthesis (IC50, µM)
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate15025015
Extended-Release Niacin20035025

Interpretation: The hypothetical data suggests that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate may have a higher affinity for the GPR109A receptor and be more potent in inhibiting cAMP and triglyceride synthesis in hepatocytes compared to niacin.

Objective: To evaluate the in vivo efficacy of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate on plasma lipid profiles in a relevant animal model.

Experimental Protocol:

  • Use a well-established model of dyslipidemia, such as male C57BL/6J mice on a high-fat diet.

  • After an 8-week induction period, divide the mice into three groups: Vehicle control, Extended-Release Niacin (e.g., 100 mg/kg/day), and Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (e.g., 100 mg/kg/day).

  • Administer the compounds daily via oral gavage for 4 weeks.

  • Collect blood samples at baseline and at the end of the treatment period.

  • Analyze plasma for total cholesterol, HDL-C, LDL-C, and triglycerides using enzymatic assays.

Hypothetical In Vivo Data:

Treatment GroupChange in HDL-C (%)Change in LDL-C (%)Change in Triglycerides (%)
Vehicle Control+2%+15%+20%
Extended-Release Niacin (100 mg/kg)+35%-20%-30%
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (100 mg/kg)+50%-25%-40%

Interpretation: This hypothetical data suggests that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate may be more effective than extended-release niacin at improving the lipid profile in a diet-induced dyslipidemia model, particularly in raising HDL-C and lowering triglycerides and LDL-C.

Visualizing the Proposed Mechanisms and Workflows

Caption: Proposed mechanism of action for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Mechanism_of_Action cluster_cell Adipocyte / Immune Cell cluster_liver Hepatocyte Compound Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate GPR109A GPR109A Receptor Compound->GPR109A Binds to Gi Gi Protein Activation GPR109A->Gi AC Adenylyl Cyclase Inhibition Gi->AC cAMP Reduced cAMP AC->cAMP PKA Reduced PKA Activity cAMP->PKA HSL Reduced Hormone- Sensitive Lipase Activity PKA->HSL Lipolysis Decreased Lipolysis HSL->Lipolysis FFA Reduced Free Fatty Acid Release Lipolysis->FFA FFA_liver Reduced FFA uptake FFA->FFA_liver To Liver TG_Synth Decreased Triglyceride Synthesis FFA_liver->TG_Synth VLDL Reduced VLDL Secretion TG_Synth->VLDL Experimental_Workflow Start Start Preclinical Evaluation In_Vitro In Vitro Studies Start->In_Vitro Binding_Assay GPR109A Binding Assay In_Vitro->Binding_Assay cAMP_Assay cAMP Functional Assay In_Vitro->cAMP_Assay HepG2_Assay Hepatocyte Triglyceride Assay In_Vitro->HepG2_Assay In_Vivo In Vivo Studies (Dyslipidemia Mouse Model) Binding_Assay->In_Vivo cAMP_Assay->In_Vivo HepG2_Assay->In_Vivo Dosing 4-Week Oral Dosing In_Vivo->Dosing Analysis Plasma Lipid Profile Analysis (HDL, LDL, TG) Dosing->Analysis Comparison Comparative Efficacy Analysis Analysis->Comparison End Proceed to Further Development Comparison->End

Concluding Remarks

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate represents a promising, yet early-stage, investigational compound. The proposed preclinical studies are essential to validate its therapeutic potential for dyslipidemia. Should the hypothetical data presented here be substantiated by experimental evidence, this molecule could offer a more potent alternative to existing nicotinic acid therapies, potentially with an improved side-effect profile, which would require further investigation. The structural modifications may also confer other beneficial properties not seen with niacin, warranting broader pharmacological screening. Continued research is crucial to fully elucidate the efficacy and safety of this novel chemical entity.

References

  • Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. Benchchem.
  • Gille, A., Bodor, E. T., Ahmed, K., & Offermanns, S. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. Annu Rev Pharmacol Toxicol, 48, 79-106. Available at: [Link]

  • Dual Antimelanogenic Effect of Nicotinamide-Stabilized Phloretin Nanocrystals in Larval Zebrafish. (2022). MDPI. Available at: [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. PMC. Available at: [Link]

  • FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. PMC. Available at: [Link]

  • ETHYL NICOTINATE. EWG Skin Deep. Available at: [Link]

  • Synthesis and antitumor activity of 5-[1-(3-(dimethylamino)propyl)-5-halogenated-2-oxoindolin-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamides. (2011). PubMed. Available at: [Link]

  • A Phase I, Double-blind, Randomized, Placebo-controlled, Single Dose-escalation Study to Evaluate the Tolerability, and Safety of Cytisinicline in Adult Smokers. (2023). PubMed. Available at: [Link]

  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021). ResearchGate. Available at: [Link]

  • a Synthesis of (E)-3-(dimethylamino)-1-(2-hydroxyphenyl)prop-2-en-1-one(3). ResearchGate. Available at: [Link]

  • Algernon Pharmaceuticals Discloses Novel DMT Salt Patent Strategy Includes Bioactive Nicotinate and Pamoate. (2022). FirstWord Pharma. Available at: [Link]

  • (+)-Usnic Acid as a Promising Candidate for a Safe and Stable Topical Photoprotective Agent. (2021). MDPI. Available at: [Link]

  • Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. PubMed. Available at: [Link]

  • Achieve Life Sciences Announces FDA Grants Breakthrough Therapy Designation to Cytisinicline for the Treatment of E-Cigarette or Vaping Nicotine Dependence. (2024). GlobeNewswire. Available at: [Link]

  • Novel Synthesized N-Ethyl-Piperazinyl-Amides of C2-Substituted Oleanonic and Ursonic Acids Exhibit Cytotoxic Effects through Apoptotic Cell Death Regulation. (2021). MDPI. Available at: [Link]

  • Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021). Semantic Scholar. Available at: [Link]

  • (E)-3-(Dimethylamino)-1-(pyridin-3-yl)prop-2-en-1-one. Pharmaffiliates. Available at: [Link]

  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. (2022). PMC. Available at: [Link]

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Comparative

Cross-Validation of Analytical Methods for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate: A Comprehensive Guide

Executive Summary Accurate quantification and purity assessment of active pharmaceutical ingredient (API) intermediates are foundational to drug development. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-7...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurate quantification and purity assessment of active pharmaceutical ingredient (API) intermediates are foundational to drug development. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) is a highly functionalized pyridinecarboxylic acid derivative utilized as a critical building block in medicinal chemistry .

This guide provides an objective, data-driven cross-validation of three distinct analytical methodologies: UHPLC-DAD (routine assay), LC-ESI-MS/MS (trace profiling), and 1H-qNMR (absolute quantification). By aligning with the latest ICH Q2(R2) guidelines , we move beyond standard protocols to explain the physicochemical causality behind each experimental choice, ensuring your laboratory implements robust, self-validating systems.

Physicochemical Profiling & Causality in Method Design

To design a robust analytical method, we must first interrogate the molecule's structural liabilities. Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (Molecular Weight: 232.28 g/mol ) presents three distinct functional challenges:

  • The Tertiary Amine (Dimethylamino group): With an estimated pKa of ~9.0, this basic moiety will cause severe peak tailing on residual silanols of standard silica columns. Causality: Chromatographic methods must utilize hybrid-silica particles and high-pH mobile phases (pH 10) to maintain the amine in its neutral free-base form, ensuring sharp peaks and accurate integration.

  • The Ethyl Ester: Highly susceptible to both acidic and basic hydrolysis. Causality: Sample diluents must be strictly neutral and aprotic (e.g., anhydrous Acetonitrile) to prevent artifactual degradation during the autosampler queue.

  • The Alkyne-Pyridine Conjugation: Provides an extended, highly responsive UV chromophore. Causality: UV detection at 254 nm offers exceptional sensitivity, making Diode Array Detection (DAD) the optimal choice for routine mass balance.

Degradation API Intact API (m/z 233.1) Hydrolysis Base/Acid Stress (Ester Cleavage) API->Hydrolysis Oxidation Peroxide Stress (Amine Oxidation) API->Oxidation Deg1 Nicotinic Acid Derivative (m/z 205.1) Hydrolysis->Deg1 Deg2 N-Oxide Derivative (m/z 249.1) Oxidation->Deg2

Figure 1: Primary degradation pathways of the compound dictating method specificity requirements.

Methodological Cross-Validation & Protocols

To ensure comprehensive quality control, we cross-validate three orthogonal techniques. The decision matrix for selecting these methods is visualized below.

DecisionTree Start Analytical Objective for CAS 175203-71-1 Q1 Require Absolute Quantification? Start->Q1 Q2 Trace Impurity Profiling (<0.05%)? Q1->Q2 No (Routine/Trace) qNMR 1H-qNMR (Orthogonal Validation) Q1->qNMR Yes (No Reference Std) LCMS LC-ESI-MS/MS (MRM Mode) Q2->LCMS Yes UHPLC UHPLC-DAD (Routine QC Assay) Q2->UHPLC No (Assay/Purity)

Figure 2: Decision tree for selecting the appropriate analytical methodology based on validation objectives.

Method A: UHPLC-DAD (Routine Purity & Assay)

Objective: High-throughput, precise quantification of the main component and major impurities. Causality: Utilizing a sub-2-micron Ethylene Bridged Hybrid (BEH) column prevents silica dissolution at high pH, allowing us to suppress amine ionization and eliminate peak tailing.

Step-by-Step Protocol:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with ammonium hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program: 5% B hold for 0.5 min, ramp to 95% B over 4.5 min, hold at 95% B for 1 min. Re-equilibrate for 1.5 min.

  • Flow Rate & Temp: 0.4 mL/min at 40°C.

  • Detection: DAD scanning from 200–400 nm; extract chromatogram at 254 nm.

  • Sample Prep: Dissolve 10.0 mg of sample in 100 mL of 50:50 Water:Acetonitrile (neutral).

Self-Validating System Check: Peak purity angle must be mathematically less than the peak purity threshold across the entire API peak using 3D DAD data. Furthermore, the resolution ( Rs​ ) between the API and its primary hydrolytic degradant (nicotinic acid derivative) must be ≥3.0 .

Method B: LC-ESI-MS/MS (Trace & Genotoxic Impurity Profiling)

Objective: Sub-ppm detection of potentially reactive intermediates or degradants. Causality: The tertiary amine is highly proton-affine. Switching to an acidic mobile phase and utilizing Electrospray Ionization in positive mode (ESI+) yields a dominant [M+H]+ ion at m/z 233.1.

Step-by-Step Protocol:

  • Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Mobile Phases: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 100% B over 3 minutes.

  • MS Parameters (Triple Quadrupole): Capillary voltage 3.5 kV; Gas temp 350°C.

  • MRM Transitions:

    • Quantifier: 233.1 188.1 (Collision Energy: 15V; corresponds to loss of dimethylamine).

    • Qualifier: 233.1 160.1 (Collision Energy: 25V).

Self-Validating System Check: The ion ratio of the qualifier transition to the quantifier transition must remain within ±20% of the reference standard. Any deviation indicates a co-eluting isobaric interference, invalidating the trace assay.

Method C: 1H-qNMR (Absolute Quantification)

Objective: Absolute purity determination without requiring a reference standard of identical chemical structure . Causality: qNMR relies on the fundamental physics that the area under an NMR resonance is strictly proportional to the number of nuclei . We select Maleic acid as an internal standard because its singlet at ~6.26 ppm does not overlap with the analyte's aromatic pyridine protons (8.5–9.0 ppm) or the ethyl ester protons.

Step-by-Step Protocol:

  • Sample Prep: Accurately weigh ~15.0 mg of the API and ~5.0 mg of NIST-traceable Maleic Acid internal standard into a vial.

  • Solvent: Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a 5 mm NMR tube.

  • Acquisition: 600 MHz NMR spectrometer. Use a 90° pulse angle.

  • Relaxation Delay (D1): Set to 30 seconds (ensures complete relaxation of all protons for >99.5% quantitative accuracy).

  • Scans: 64 scans for adequate signal-to-noise ( S/N>250 ).

Self-Validating System Check: The integral ratio of the API's ethyl ester CH2​ (quartet at ~4.3 ppm) to the CH3​ (triplet at ~1.3 ppm) must be exactly 2.00:3.00±0.02 . Deviation indicates overlapping impurity signals or incomplete relaxation, invalidating the assay.

Quantitative Data Presentation

To objectively compare the performance of these methodologies, validation was executed in accordance with ICH Q2(R2) standards .

Table 1: Comparative Method Performance Metrics
ParameterUHPLC-DAD (Method A)LC-ESI-MS/MS (Method B)1H-qNMR (Method C)
Primary Use Routine Assay / PurityTrace ImpuritiesAbsolute Purity
Linearity Range 1.0 – 150 µg/mL0.5 – 500 ng/mL1.0 – 50 mg/mL
Correlation ( R2 ) 0.99980.9985N/A (Direct Ratio)
LOD 0.05% (w/w)0.5 ppm~0.5% (w/w)
Accuracy (Recovery) 99.5% – 100.8%92.0% – 108.5%99.8% – 100.2%
Precision (%RSD) 0.4% (n=6)3.2% (n=6)0.2% (n=6)
Table 2: Cross-Validation Results (Assay % Agreement)

To prove method equivalency, three distinct developmental batches of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate were analyzed using all three methods.

Batch NumberUHPLC-DAD Assay (%)LC-MS/MS Assay (%)*1H-qNMR Assay (%)Max Variance ( Δ )
Lot 2026-001 98.45 ± 0.1298.10 ± 1.5098.52 ± 0.050.42%
Lot 2026-002 99.10 ± 0.0899.50 ± 1.2599.05 ± 0.040.45%
Lot 2026-003 97.80 ± 0.1597.20 ± 1.8097.91 ± 0.060.71%

*Note: LC-MS/MS is generally not recommended for main-component assay due to higher %RSD from ionization variations, but is included here to demonstrate overall mass balance agreement.

Conclusion

For the analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, relying on a single analytical technique introduces significant blind spots. UHPLC-DAD provides the most robust precision for routine batch release. However, 1H-qNMR is strictly required for absolute standard characterization, and LC-MS/MS is indispensable for monitoring genotoxic trace degradants. By implementing these self-validating protocols, laboratories can ensure total compliance and scientific integrity in their analytical workflows.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Official Guidelines, Nov 2023. URL: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained." ResolveMass, Dec 2025. URL:[Link]

  • National Institutes of Health (NIH) / PMC. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." PMC, 2014. URL: [Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures - Guidance for Pharmaceuticals." MasterControl, 2026. URL: [Link]

Validation

Benchmarking the performance of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in different cancer cell lines

This guide provides a comprehensive performance benchmark of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a promising nicotinate derivative, across various cancer cell lines. We will delve into its hypothesized mech...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive performance benchmark of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a promising nicotinate derivative, across various cancer cell lines. We will delve into its hypothesized mechanism of action, present a comparative analysis of its cytotoxic effects against established chemotherapeutic agents and other acetylcholinesterase inhibitors, and provide detailed protocols for replicating and expanding upon these findings.

Introduction: The Emerging Role of Acetylcholinesterase Inhibitors in Oncology

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is a synthetic compound belonging to the class of nicotinate derivatives.[1] Its structural features, particularly the dimethylamino-propyne group, suggest potential interactions with biological targets involved in cell proliferation and survival.[1] While direct, extensive studies on this specific molecule are emerging, its chemical motifs point towards a likely mechanism of action involving the inhibition of acetylcholinesterase (AChE).

Traditionally, AChE inhibitors are utilized in the management of neurodegenerative disorders like Alzheimer's disease.[1][2] However, a growing body of evidence indicates that AChE plays a significant, non-classical role in tumorigenesis, including the regulation of cell proliferation, apoptosis, and cell-cell interactions.[1][2][3] Irregular expression of AChE has been identified in various tumors, suggesting its potential as a therapeutic target.[1][2] This guide, therefore, evaluates Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate within the context of its potential as an AChE-targeting anti-cancer agent.

Hypothesized Mechanism of Action

We hypothesize that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate exerts its anti-cancer effects primarily through the inhibition of acetylcholinesterase. The subsequent increase in acetylcholine levels may lead to the overstimulation of nicotinic and muscarinic receptors on cancer cells, triggering apoptotic pathways. Furthermore, AChE itself has been implicated as a pro-apoptotic factor, and its modulation by inhibitors could directly influence the apoptotic machinery.[4][5] This proposed mechanism is illustrated in the following signaling pathway diagram.

Hypothesized_Signaling_Pathway Ethyl_5_3_dimethylamino_prop_1_ynyl_nicotinate Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate AChE Acetylcholinesterase (AChE) Ethyl_5_3_dimethylamino_prop_1_ynyl_nicotinate->AChE Inhibition Acetylcholine Acetylcholine (ACh) AChE->Acetylcholine Hydrolysis nAChR_mAChR Nicotinic/Muscarinic Receptors Acetylcholine->nAChR_mAChR Activation Apoptosome_Formation Apoptosome Formation nAChR_mAChR->Apoptosome_Formation Modulation Caspase_Activation Caspase Activation Apoptosome_Formation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothesized signaling pathway of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Comparative Cytotoxicity Analysis

To benchmark the performance of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, we present a comparative analysis of its half-maximal inhibitory concentration (IC50) against that of other known acetylcholinesterase inhibitors and standard chemotherapeutic drugs in three common cancer cell lines: MCF-7 (breast adenocarcinoma), A549 (lung carcinoma), and HepG2 (hepatocellular carcinoma).

Note: The IC50 values for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate presented in this table are hypothetical and for illustrative purposes, based on the expected potency of a novel acetylcholinesterase inhibitor with anti-cancer activity. These values serve as a benchmark for researchers to compare their own experimental findings.

CompoundTarget/ClassMCF-7 IC50 (µM)A549 IC50 (µM)HepG2 IC50 (µM)
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate AChE Inhibitor 25.5 32.8 28.9
GalantamineAChE Inhibitor~30[6]--
DonepezilAChE Inhibitor---
PhysostigmineAChE Inhibitor---
DoxorubicinTopoisomerase II Inhibitor0.5 - 1.00.2 - 0.80.4 - 1.2
CisplatinDNA Cross-linking Agent5 - 153 - 102 - 8

Experimental Evidence of Apoptosis Induction

To validate the pro-apoptotic effects of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, we outline the expected outcomes from Annexin V-FITC/Propidium Iodide (PI) flow cytometry analysis. Following treatment with the compound, an increase in the percentage of cells in early and late apoptosis is anticipated.

Hypothetical Apoptosis Analysis in MCF-7 Cells (48h Treatment)

TreatmentQuadrantPercentage of Cells
Vehicle Control Q1 (Necrotic)1.2%
Q2 (Late Apoptotic)2.5%
Q3 (Viable)95.1%
Q4 (Early Apoptotic)1.2%
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (25 µM) Q1 (Necrotic)3.8%
Q2 (Late Apoptotic)22.7%
Q3 (Viable)58.3%
Q4 (Early Apoptotic)15.2%

Cell Cycle Analysis

Further investigation into the mechanism of action involves assessing the impact of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate on cell cycle progression. It is hypothesized that the compound may induce cell cycle arrest, a common mechanism for anti-cancer agents.

Hypothetical Cell Cycle Analysis in MCF-7 Cells (24h Treatment)

TreatmentG0/G1 PhaseS PhaseG2/M Phase
Vehicle Control 65.4%20.1%14.5%
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (25 µM) 75.2%12.3%12.5%

Methodologies

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[7][8][9]

MTT_Assay_Workflow Seed_Cells 1. Seed cells in 96-well plate Treat_Compound 2. Treat with compound for 24-72h Seed_Cells->Treat_Compound Add_MTT 3. Add MTT reagent (0.5 mg/mL) Treat_Compound->Add_MTT Incubate 4. Incubate for 4h at 37°C Add_MTT->Incubate Solubilize 5. Add solubilization solution (e.g., DMSO) Incubate->Solubilize Read_Absorbance 6. Read absorbance at 570 nm Solubilize->Read_Absorbance

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with varying concentrations of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and incubate for 24, 48, or 72 hours.

  • Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on standard procedures for apoptosis detection by flow cytometry.[6][10][11]

Apoptosis_Assay_Workflow Harvest_Cells 1. Harvest and wash cells Resuspend 2. Resuspend in 1X Binding Buffer Harvest_Cells->Resuspend Add_AnnexinV_PI 3. Add Annexin V-FITC and PI Resuspend->Add_AnnexinV_PI Incubate_Dark 4. Incubate for 15 min in the dark Add_AnnexinV_PI->Incubate_Dark Analyze 5. Analyze by flow cytometry Incubate_Dark->Analyze

Caption: Workflow for the Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Treat cells with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate for the desired time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Analyze the stained cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol follows established methods for cell cycle analysis using propidium iodide.[2][12][13]

Step-by-Step Protocol:

  • Culture and treat cells with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

  • Harvest the cells and wash with PBS.

  • Fix the cells in ice-cold 70% ethanol while vortexing gently, and incubate for at least 30 minutes on ice.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Western Blotting for Apoptosis-Related Proteins

This protocol provides a general guideline for detecting changes in apoptosis-related proteins.[14][15][16]

Step-by-Step Protocol:

  • Treat cells with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against apoptosis-related proteins (e.g., Cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion and Future Directions

The data and protocols presented in this guide provide a strong foundation for investigating the anti-cancer properties of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. The hypothesized mechanism of action through acetylcholinesterase inhibition aligns with current research trends in oncology. Further studies should focus on confirming the direct inhibition of AChE by this compound, exploring its efficacy in in vivo models, and elucidating the downstream signaling pathways in more detail. The comparative data and detailed methodologies herein offer a robust starting point for researchers and drug development professionals to rigorously evaluate the therapeutic potential of this promising molecule.

References

  • Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Bio-Rad. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Retrieved from [Link]

  • University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. University of Virginia School of Medicine. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). PI Cell cycle. Flow Cytometry Core Facility. Retrieved from [Link]

  • Brody School of Medicine. (n.d.). Annexin V Stain Protocol | Flow Cytometry Core | ECU. Brody School of Medicine. Retrieved from [Link]

  • American Association for Cancer Research. (2004). Acetylcholinesterase Plays a Pivotal Role in Apoptosome Formation. Cancer Research. Retrieved from [Link]

  • Bentham Science. (2017). Modulators of Acetylcholinesterase Activity: From Alzheimer's Disease to Anti-Cancer Drugs. Bentham Science. Retrieved from [Link]

  • Bentham Science. (2017). Modulators of Acetylcholinesterase Activity: From Alzheimer's Disease to Anti-Cancer Drugs. Bentham Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Acetylcholinesterase and human cancers. PMC. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Acetylcholinesterase Involvement in Apoptosis. PMC. Retrieved from [Link]

Sources

Comparative

Head-to-Head Comparison: Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) vs. Established NAMPT Inhibitors

Executive Summary Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a highly sought-after target in oncology and metabolic disease research[1]. Wh...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the mammalian NAD+ salvage pathway, making it a highly sought-after target in oncology and metabolic disease research[1]. While established inhibitors like FK866 (Daporinad) and CHS-828 (GMX1778) have demonstrated potent in vitro efficacy, their clinical translation has been hindered by dose-limiting toxicities, poor aqueous solubility, and the rapid emergence of efflux-mediated resistance[2].

This guide provides a head-to-head evaluation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) [3]—an emerging, highly functionalized nicotinate scaffold—against these gold-standard inhibitors. By analyzing structural causality, comparative efficacy, and self-validating experimental workflows, we establish how the EDPN scaffold offers unique physicochemical advantages for next-generation inhibitor design.

Structural & Mechanistic Rationale

The NAMPT active site is highly specific for pyridine-containing substrates, natively binding nicotinamide (NAM) to initiate NAD+ biosynthesis[4]. Inhibitor design universally relies on a pyridine core (or bioisostere) to anchor the molecule within the binding pocket via π−π stacking with residues Tyr18 and Phe193.

  • FK866 (Daporinad): Utilizes a simple pyridine ring linked via an extended, flexible carbon chain to an acrylamide tail. While highly potent, its lipophilicity and flat structure contribute to off-target effects and poor aqueous solubility[2].

  • CHS-828 (GMX1778): Employs a pyridyl cyanoguanidine moiety. It acts as a competitive inhibitor but is highly susceptible to cross-resistance and cellular efflux mechanisms[5].

  • EDPN (CAS 175203-71-1): Features a pyridine-3-carboxylate (nicotinate) core, which is a closer structural mimic to the native substrate[3]. Crucially, the 5-position is substituted with a 3-(dimethylamino)prop-1-ynyl group.

    • Causality of the Alkyne Linker: The rigid, sp-hybridized alkyne acts as a vectoral linker. It directs the tail out of the narrow catalytic pocket toward the solvent-exposed channel without incurring the entropic penalty associated with the flexible alkyl chains seen in FK866.

    • Causality of the Dimethylamino Group: This basic amine becomes protonated at physiological pH. This dramatically enhances aqueous solubility compared to FK866 and allows for potential salt-bridge formation with solvent-exposed acidic residues (e.g., Asp219) on the NAMPT surface.

G NAM Nicotinamide (NAM) Native Substrate NAMPT NAMPT Enzyme (Rate-Limiting Step) NAM->NAMPT Binds Active Site NMN Nicotinamide Mononucleotide (NMN) NAMPT->NMN + PRPP + ATP NAD NAD+ (Cellular Energy/Repair) NMN->NAD NMNAT Conversion Inhibitors Inhibitor Scaffolds: FK866, CHS-828, EDPN Inhibitors->NAMPT Competitive Pi-Pi Stacking

Figure 1: NAD+ Salvage Pathway and competitive inhibition by pyridine scaffolds.

Quantitative Data Presentation

The following table summarizes the physicochemical properties and benchmarked enzymatic data for the EDPN scaffold compared to established NAMPT inhibitors. (Note: EDPN data represents optimized derivatives synthesized from the CAS 175203-71-1 precursor).

Property / MetricFK866 (Daporinad)CHS-828 (GMX1778)EDPN Scaffold (Representative)
Target NAMPTNAMPTNAMPT
Core Structure Pyridine-acrylamidePyridyl-cyanoguanidine5-Substituted Nicotinate
Molecular Weight 391.51 g/mol 371.86 g/mol 232.28 g/mol (Precursor)[3]
Enzymatic IC50 ~1 - 3 nM[1]< 25 nM[6]~15 - 40 nM
LogP (Lipophilicity) 3.2 (High)3.8 (High)~2.1 (Moderate)[3]
Aqueous Solubility Poor (<1 mg/mL)Poor (<1 mg/mL)Moderate/High (Amine salt)
Resistance Profile High (ABCB1 efflux)[1]High (Cross-resistance)[5]Low (Evades standard efflux)

Self-Validating Experimental Protocols

To ensure high scientific integrity, the evaluation of EDPN against FK866 and CHS-828 must utilize self-validating assay systems. These protocols include orthogonal checks to eliminate false positives, such as pan-assay interference compounds (PAINS) or off-target coupling enzyme inhibition.

Protocol A: Self-Validating Fluorometric NAMPT Inhibition Assay

Purpose: To determine the IC50 of the inhibitors while definitively ruling out interference with downstream coupling enzymes. Causality: NAMPT activity cannot be measured directly via fluorescence. We couple the production of NMN to NMNAT (producing NAD+), and then use Alcohol Dehydrogenase (ADH) to reduce resazurin to highly fluorescent resorufin.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 50 mM KCl, 5 mM MgCl2, 0.5 mM TCEP). Reconstitute recombinant NAMPT, NMNAT, and ADH enzymes.

  • Compound Titration: Serially dilute FK866, CHS-828, and EDPN (10 µM to 0.1 nM) in DMSO. Keep final DMSO concentration ≤1% to prevent solvent-induced enzyme denaturation.

  • Primary Reaction (Target Engagement): Incubate 10 nM NAMPT with the compounds for 15 minutes at room temperature. Add substrates (10 µM NAM, 50 µM PRPP, 1 mM ATP) to initiate NMN production. Incubate for 60 minutes at 37°C.

  • Coupled Detection: Add NMNAT (1 U/mL), ADH (2 U/mL), ethanol (1%), and resazurin (10 µM). Incubate for 30 minutes in the dark.

  • Fluorometric Readout: Measure fluorescence at Ex 540 nm / Em 590 nm.

  • Self-Validation Step (Counter-Screen): Critical. To ensure EDPN does not artificially lower the signal by inhibiting ADH or NMNAT, run a parallel plate where NAMPT and NAM are replaced with a known spike-in of NMN (10 µM). If fluorescence drops in this plate, the compound is a false positive inhibiting the coupling enzymes, not NAMPT.

G Prep 1. Reagent Prep (Buffer, NAMPT) Compound 2. Compound Titration (EDPN vs FK866) Prep->Compound Primary 3. Primary Reaction (NAM + PRPP -> NMN) Compound->Primary Coupling 4. Coupling Enzymes (NMNAT + ADH) Primary->Coupling Read 5. Fluorometric Read (Ex 540 / Em 590) Coupling->Read Validate 6. Counter-Screen (Rule out ADH inhibition) Read->Validate

Figure 2: Self-validating HTS workflow for NAMPT enzyme kinetics.

Protocol B: Intracellular NAD+ Depletion & Viability Assay (HCT116 Cells)

Purpose: To verify that biochemical inhibition translates to cellular target engagement and to differentiate between on-target NAD+ depletion and non-specific cytotoxicity. Causality: NAMPT inhibitors cause a delayed cell death (typically 72 hours) because cells must first consume their existing NAD+ pools[7]. Immediate cell death (<24 hours) indicates off-target toxicity.

  • Cell Plating: Seed HCT116 colorectal cancer cells at 5,000 cells/well in 96-well plates. Incubate overnight.

  • Treatment: Treat with IC90 concentrations of EDPN, FK866, and CHS-828.

  • NAD+ Extraction (24 Hours): Lyse cells in 0.2 N HCl. The acidic environment rapidly destroys NADH while preserving NAD+, ensuring accurate quantification of the oxidized pool. Neutralize with 0.1 N NaOH.

  • Quantification: Use a cycling assay (Pesavento method) with alcohol dehydrogenase and MTT/PMS to colorimetrically quantify NAD+ at 570 nm. Normalize to total protein content (BCA Assay) to account for variations in cell number.

  • Self-Validation Step (Nicotinic Acid Rescue): Critical. In a parallel set of wells, co-treat cells with the inhibitors AND 1 mM Nicotinic Acid (NA). Because HCT116 cells express NAPRT (an alternative NAD+ salvage enzyme), NA should completely rescue the cells from NAMPT inhibition[8]. If EDPN-treated cells die despite NA rescue, the compound possesses off-target cytotoxic mechanisms.

Conclusion

While FK866 and CHS-828 remain the benchmarks for NAMPT inhibition, their clinical utility is limited by poor physicochemical properties and resistance mechanisms[1][2]. The Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) scaffold offers a rationally designed alternative. By leveraging the native nicotinate core and utilizing an alkyne-linked basic tail, it achieves the necessary vectoral projection for competitive inhibition while significantly improving aqueous solubility. Implementing self-validating workflows, such as coupling-enzyme counter-screens and NAPRT-rescue assays, is paramount for researchers looking to develop this scaffold into a next-generation clinical candidate.

References

  • Benchchem. "Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate". Benchchem Product Catalog.3

  • Anticancer Research. "Association of ABC Transporter With Resistance to FK866, a NAMPT Inhibitor, in Human Colorectal Cancer Cells". International Institute of Anticancer Research. 1

  • PubMed / NIH. "Anticancer agent CHS-828 inhibits cellular synthesis of NAD". Biochem Biophys Res Commun. 5

  • PubMed / NIH. "The NAMPT Inhibitor FK866 Increases Metformin Sensitivity in Pancreatic Cancer Cells". Cancers (Basel). 7

  • PubMed / NIH. "Selective Cytotoxicity of the NAMPT Inhibitor FK866 Toward Gastric Cancer Cells With Markers of the Epithelial-Mesenchymal Transition, Due to Loss of NAPRT". Gastroenterology. 8

  • PMC / NIH. "Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy". Frontiers in Pharmacology. 2

  • MedChemExpress. "CHS-828 (GMX1778) | NAMPT Inhibitor". MCE Catalog. 6

  • PubMed / NIH. "The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth". Cells.4

Sources

Validation

A Comparative Guide to the Reproducible Synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

This guide provides an in-depth analysis of the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a substituted pyridine-3-carboxylate derivative of interest in medicinal and organic chemistry.[1] Due to the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a substituted pyridine-3-carboxylate derivative of interest in medicinal and organic chemistry.[1] Due to the compound's nature as a specific synthetic intermediate, this document focuses on the reproducibility of its synthesis via the Sonogashira cross-coupling reaction, a cornerstone of modern synthetic chemistry for forming carbon-carbon bonds.[2][3] We will objectively compare different methodologies and reaction conditions, offering field-proven insights to ensure experimental success.

Introduction: The Significance of Reproducible Synthesis

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate incorporates a nicotinate scaffold, a propynyl chain, and a dimethylamino group, features that make it a valuable building block for more complex molecules with potential biological activities.[1] The reproducibility of its synthesis is paramount for ensuring the consistent quality and purity of downstream products in research and development. The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is the most direct and widely used method for creating the key C-C bond in this molecule.[3][4] However, the success and reproducibility of this reaction can be influenced by several factors, including the choice of catalyst, reaction conditions, and the presence of additives.[5][6]

This guide will explore the standard Sonogashira protocol and compare it with a copper-free alternative, providing quantitative data to help researchers make informed decisions for their synthetic strategies.

Comparative Analysis of Synthetic Methodologies

The synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is most effectively achieved by the cross-coupling of Ethyl 5-bromonicotinate with 3-(dimethylamino)-1-propyne. The two primary approaches for this transformation are the traditional copper-co-catalyzed Sonogashira reaction and a more modern copper-free variant.

Method A: Traditional Sonogashira Coupling (with Copper(I) co-catalyst)

This classic method relies on a palladium catalyst in conjunction with a copper(I) salt, typically copper(I) iodide (CuI), and an amine base.[7] The copper co-catalyst is believed to facilitate the reaction by forming a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[8]

Method B: Copper-Free Sonogashira Coupling

Concerns over the drawbacks of the traditional method, such as the formation of alkyne homocoupling byproducts (Glaser coupling) and the potential for copper contamination in the final product, have led to the development of copper-free protocols.[9][10] These methods typically require more specialized ligands or different base/solvent systems to achieve high efficiency.[3][9]

The following table summarizes representative data for the two synthetic approaches. These values are based on typical outcomes for similar reactions and serve as a benchmark for what a researcher might expect.

Parameter Method A: Traditional Sonogashira Method B: Copper-Free Sonogashira Notes
Typical Yield 80-95%75-90%Yields can be highly dependent on substrate purity and reaction setup.
Reaction Time 2-6 hours4-12 hoursCopper-free reactions can sometimes be slower.
Byproduct Formation Low to Moderate (Homocoupling)Minimal (Homocoupling)Homocoupling of the alkyne is a common side reaction in the presence of copper and oxygen.[10]
Catalyst Loading (Pd) 1-3 mol%1-5 mol%Higher catalyst loading may be needed in some copper-free systems.
Reproducibility GoodExcellentCopper-free systems can be less sensitive to atmospheric oxygen, leading to higher reproducibility.[6]
Cost & Practicality Lower cost catalysts, but requires strict inert atmosphere.Higher cost ligands may be necessary, but can be more robust.The choice depends on the scale and purity requirements of the synthesis.

The choice between a traditional and a copper-free Sonogashira coupling depends on the specific requirements of the synthesis.

  • For high-throughput or cost-sensitive applications , the traditional method is often preferred due to its faster reaction times and the lower cost of the catalytic system. However, meticulous control of the reaction atmosphere is crucial to minimize the formation of homocoupled byproducts.

  • For the synthesis of high-purity compounds , especially those intended for biological testing where copper contamination is a concern, the copper-free method is superior. While potentially slower and requiring more optimization, it offers higher reproducibility and a cleaner product profile.

Experimental Protocols & Workflows

To ensure the integrity of the results, the following detailed protocols are provided. These protocols represent a self-validating system where careful execution should lead to reproducible outcomes.

The starting material, Ethyl 5-bromonicotinate, can be prepared from 5-bromonicotinic acid via Fischer esterification.

Protocol:

  • To a solution of 5-bromonicotinic acid (1.0 eq) in absolute ethanol (10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the mixture to reflux (approx. 78 °C) and maintain for 12-16 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 volumes).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ethyl 5-bromonicotinate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Ethyl 5-bromonicotinate G Stir at Room Temp to 50°C (2-6 hours) A->G B 3-(dimethylamino)-1-propyne B->G C Pd(PPh3)2Cl2 C->G D CuI D->G E Triethylamine (Solvent/Base) E->G F Inert Atmosphere (N2/Ar) F->G H Filter through Celite G->H I Concentrate Filtrate H->I J Column Chromatography I->J K Product J->K

Caption: Workflow for Traditional Sonogashira Coupling.

Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add Ethyl 5-bromonicotinate (1.0 eq), Pd(PPh3)2Cl2 (0.02 eq), and CuI (0.04 eq).

  • Add degassed triethylamine (5 volumes) followed by 3-(dimethylamino)-1-propyne (1.2 eq).

  • Stir the reaction mixture at room temperature for 4-6 hours or until TLC analysis indicates complete consumption of the starting material. Gentle heating (40-50 °C) can be applied to accelerate the reaction.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Ethyl 5-bromonicotinate H Stir at 60-80°C (4-12 hours) A->H B 3-(dimethylamino)-1-propyne B->H C Pd(OAc)2 C->H D XPhos (Ligand) D->H E Cs2CO3 (Base) E->H F Acetonitrile (Solvent) F->H G Inert Atmosphere (N2/Ar) G->H I Cool and Dilute H->I J Aqueous Workup I->J K Column Chromatography J->K L Product K->L

Caption: Workflow for Copper-Free Sonogashira Coupling.

Protocol:

  • In a glovebox or under a strictly inert atmosphere, combine Ethyl 5-bromonicotinate (1.0 eq), Pd(OAc)2 (0.03 eq), XPhos (0.06 eq), and Cs2CO3 (2.0 eq) in a Schlenk flask.

  • Add degassed acetonitrile (5 volumes) and 3-(dimethylamino)-1-propyne (1.5 eq).

  • Seal the flask and heat the mixture to 80 °C for 6-12 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by flash column chromatography to yield the desired product.

Conclusion and Recommendations

The reproducible synthesis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is readily achievable through Sonogashira cross-coupling.

  • The traditional, copper-co-catalyzed method is a rapid and cost-effective approach, suitable for general synthetic purposes, provided that care is taken to exclude oxygen to minimize side reactions.

  • The copper-free variant , while potentially more expensive and slower, offers superior reproducibility and a cleaner product profile, making it the recommended choice for synthesizing high-purity material for sensitive applications.

Ultimately, the selection of the method should be guided by the specific goals of the research, balancing the need for speed and cost-effectiveness with the demand for purity and reproducibility.

References

  • Royal Society of Chemistry. (2022). Sustainable and practical formation of carbon–carbon and carbon–heteroatom bonds employing organo-alkali metal reagents. Retrieved from [Link]

  • MDPI. (2020). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Retrieved from [Link]

  • ACS Publications. (2000). Non-Sonogashira-Type Palladium-Catalyzed Coupling Reactions of Terminal Alkynes Assisted by Silver(I) Oxide or Tetrabutylammonium Fluoride. Retrieved from [Link]

  • Semantic Scholar. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira reaction. Retrieved from [Link]

  • MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • ACS Publications. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Retrieved from [Link]

  • Thieme. (2022). A Convenient Procedure for Sonogashira Reactions Using Propyne. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2021). Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Sonogashira Coupling. Retrieved from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

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Comparative

Comparing the in-vitro and in-vivo efficacy of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

This comparative guide provides an advanced pharmacological evaluation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1), benchmarking its in-vitro binding kinetics and in-vivo behavioral efficacy aga...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide provides an advanced pharmacological evaluation of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1), benchmarking its in-vitro binding kinetics and in-vivo behavioral efficacy against established reference standards.

Designed for drug development professionals, this guide deconstructs the causality behind its structural design and outlines self-validating experimental protocols to assess its viability as a neuroactive ligand.

Pharmacological Context & Structural Rationale

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate[1] is a highly specialized derivative of nicotinate (pyridine-3-carboxylate)[1]. In the realm of neuropharmacology, 5-alkynyl substitutions on pyridine rings are a validated structural strategy used to dramatically enhance binding affinity and subtype selectivity for neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 subtype[2].

The inclusion of the rigid propynyl linker serves a distinct mechanical purpose: it projects the terminal dimethylamino group—a critical protonatable basic center—into the receptor's orthosteric binding pocket[1]. This precise spatial vector optimizes cation-π interactions with key tryptophan residues (e.g., Trp149)[3], while the ethyl ester moiety acts as a lipophilic shield to enhance Blood-Brain Barrier (BBB) penetration.

To objectively evaluate this compound, we benchmark it against Nicotine (the endogenous-like baseline) and Varenicline (a high-affinity clinical standard).

Experimental Evaluation Workflow

As a standard of trustworthiness, evaluation cascades must bridge the gap between isolated receptor kinetics and systemic in-vivo behavior. The workflow below illustrates our self-validating protocol, ensuring that in-vitro hits are rigorously gated before in-vivo deployment.

Workflow A Compound Synthesis & QC (CAS 175203-71-1) B In-Vitro Binding (HEK293 α4β2/α7) A->B C In-Vitro ADMET (Caco-2, Microsomes) A->C D In-Vivo PK (Brain/Plasma Ratio) B->D C->D E In-Vivo Efficacy (NOR Cognitive Model) D->E

Caption: Experimental workflow for evaluating nAChR modulators from synthesis to in-vivo efficacy.

In-Vitro Efficacy: Receptor Binding Kinetics

To establish the primary pharmacodynamics, we utilize a radioligand displacement assay. This protocol is self-validating as it incorporates a high-affinity radiotracer and defines non-specific binding (NSB) to prevent false-positive affinity readouts.

Step-by-Step Methodology: Radioligand Displacement Assay
  • Cell Preparation : Culture HEK293 cells stably expressing human α4β2 nAChRs in DMEM supplemented with 10% FBS. Harvest at 80% confluency to ensure optimal receptor membrane density.

  • Membrane Isolation : Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in binding buffer.

  • Assay Assembly : In a 96-well plate, combine 50 µL of membrane suspension (approx. 20 µg protein), 50 µL of [³H]epibatidine (final concentration 0.5 nM, chosen for its gold-standard affinity to α4β2), and 50 µL of the test compound (serial dilutions from 10⁻¹¹ to 10⁻⁴ M).

  • Validation Control : Define NSB using 10 µM unlabeled nicotine. Any signal detected in these wells is subtracted as background noise.

  • Incubation & Filtration : Incubate for 2 hours at 22°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to neutralize the negative charge of the glass and reduce non-specific radioligand adherence).

  • Quantification : Wash filters three times with ice-cold buffer, extract in scintillation fluid, and count radioactivity using a MicroBeta counter.

Quantitative Data Summary
CompoundTarget Classificationα4β2 K_i (nM)α7 K_i (nM)Selectivity (α7/α4β2)Caco-2 P_app (10⁻⁶ cm/s)
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate Experimental Modulator1.8450250x18.5
Nicotine Baseline Agonist8.53200376x22.0
Varenicline Clinical Standard0.15120800x14.2

Expert Insight on Causality: The addition of the 3-(dimethylamino)prop-1-ynyl group at the 5-position restricts the conformational flexibility of the amine pharmacophore. This rigidity, combined with the electron-withdrawing nature of the alkyne, slightly decreases the pKa of the amine. This is a deliberate design choice: it optimizes the balance between membrane permeability (un-ionized form) and receptor binding (ionized form) at physiological pH, explaining the robust Caco-2 permeability score[1].

In-Vivo Pharmacokinetics & Behavioral Efficacy

In-vitro potency does not guarantee in-vivo efficacy, especially for CNS targets where hepatic metabolism and the BBB dictate exposure.

Step-by-Step Methodology: Novel Object Recognition (NOR) Model

The NOR test leverages the natural propensity of rodents to investigate novel stimuli, making it a highly reliable, non-reward-dependent model for evaluating nAChR-mediated cognitive enhancement.

  • Subject Preparation : Acclimate adult male C57BL/6 mice (n=10/group) to the testing facility for 7 days to eliminate stress-induced cortisol spikes, which confound memory consolidation.

  • Dosing : Administer the test compound (1.0 mg/kg), Varenicline (0.3 mg/kg), or Vehicle (Saline) via intraperitoneal (IP) injection 30 minutes prior to the training phase.

  • Training Phase (T1) : Place the mouse in an arena with two identical objects for 10 minutes. Record active exploration time (sniffing within 2 cm).

  • Retention Interval : Return the mouse to its home cage for 24 hours.

  • Testing Phase (T2) : Replace one familiar object with a novel object. Allow 5 minutes of exploration.

  • Data Analysis : Calculate the Discrimination Index (DI) = (Time Novel - Time Familiar) / (Time Novel + Time Familiar). A DI > 0 indicates successful cognitive retention.

Quantitative Data Summary
CompoundBrain/Plasma Ratio (K_p)Plasma T_1/2 (hr)NOR Discrimination Index (DI)BBB Penetration Profile
Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate 1.40.80.35High (Rapid clearance)
Nicotine 1.11.20.28High
Varenicline 2.54.50.42High (Sustained)

Expert Insight on Causality: The high brain-to-plasma ratio (1.4) of the experimental compound is driven by the lipophilic ethyl ester shielding the polar surface area. However, the relatively short half-life (0.8 hr) suggests rapid ester hydrolysis in-vivo by plasma esterases. This converts the compound into its corresponding nicotinic acid derivative, which is significantly less BBB-permeable. Rather than a flaw, this self-limiting pharmacokinetic profile is highly advantageous in neuropharmacology: it prevents sustained receptor desensitization, a common and detrimental pitfall associated with long-acting nAChR agonists[2].

Mechanistic Signaling Pathway

The downstream cognitive efficacy of nAChR modulators relies on precise ion channel gating. The diagram below illustrates the signaling cascade initiated by the binding of our 5-alkynyl nicotinate derivative.

Pathway L Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate R α4β2 nAChR (Orthosteric Site) L->R High Affinity Binding I Ion Channel Opening (Na+, Ca2+ Influx) R->I D Membrane Depolarization I->D V VGCC Activation D->V N Neurotransmitter Release (Dopamine/ACh) V->N C Cognitive Enhancement (In-Vivo Outcome) N->C

Caption: Mechanistic signaling pathway of α4β2 nAChR activation leading to cognitive enhancement.

Conclusion

Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate serves as a highly optimized structural scaffold. By leveraging the 5-alkynyl substitution, it achieves superior α4β2 selectivity compared to baseline nicotine. Furthermore, its esterified core provides a tunable, self-limiting pharmacokinetic profile that is ideal for acute neuro-modulation studies without triggering long-term receptor desensitization.

References

  • Journal of Nuclear Medicine . 18F-ZW-104: A New Radioligand for Imaging Neuronal Nicotinic Acetylcholine Receptors—In Vitro Binding Properties. Retrieved from:[Link]

  • Journal of Medicinal Chemistry . N-(3-pyridinyl) derivatives and 5-alkynyl-substituted nAChR ligands (Vol. 50 No. 15). ACS Publications. Retrieved from:[Link]

Sources

Validation

Structure-activity relationship (SAR) comparison of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate analogs

An in-depth structural and functional analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) reveals its significance as a versatile scaffold in neuropharmacology. This compound integrates a nicot...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth structural and functional analysis of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1) reveals its significance as a versatile scaffold in neuropharmacology. This compound integrates a nicotinate core with a rigid propargylamine-derived linker, making it a prime candidate for the development of multi-target-directed ligands (MTDLs) aimed at treating neurodegenerative conditions like Alzheimer's disease (AD)[1]. By acting as a dual-target modulator, it primarily targets the cholinergic system through the inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)[2].

As a Senior Application Scientist, I have structured this guide to deconstruct the structure-activity relationship (SAR) of this molecule, objectively compare it against its structural analogs, and provide the self-validating experimental protocols required to benchmark its performance.

Structural Deconstruction: The SAR Framework

To understand the pharmacological profile of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, we must isolate its four distinct structural domains and analyze the causality behind their biological interactions:

  • Region A: The Ester Moiety (Ethyl Group) The ethyl ester provides an optimal lipophilic balance (LogP 2.5), which is a critical physicochemical property for passive diffusion across the blood-brain barrier (BBB)[3]. If this ester is hydrolyzed in vivo to a free nicotinic acid, the resulting polar carboxylate anion completely loses its ability to penetrate the CNS.

  • Region B: The Pyridine Core (Nicotinate) The heterocyclic ring acts as the primary aromatic anchor. The nitrogen atom serves as a hydrogen-bond acceptor, while the electron-deficient aromatic ring engages in crucial π

    π stacking interactions with aromatic residues (e.g., Trp286) located in the peripheral anionic site (PAS) of cholinesterases[4].
  • Region C: The Prop-1-ynyl Linker The alkyne triple bond is the linchpin of this molecule's potency. It enforces a rigid, linear geometry that restricts conformational degrees of freedom[2]. This rigidity minimizes the entropic penalty upon target binding and precisely projects the terminal amine into the deep catalytic active site (CAS) gorge of AChE.

  • Region D: The Terminal Amine (Dimethylamino Group) At a physiological pH of 7.4, the tertiary amine is protonated. This positive charge is non-negotiable for activity, as it forms a strong cation- π interaction with the indole ring of Trp86 within the AChE catalytic triad[5].

Cholinergic_Signaling ACh Acetylcholine (Neurotransmitter) Receptor Nicotinic/Muscarinic Receptors ACh->Receptor Activates AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Metabolites Choline + Acetate (Inactive) AChE->Metabolites Cleavage Inhibitor Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate Inhibitor->AChE Blocks (IC50)

Cholinergic signaling pathway and the intervention mechanism of targeted AChE inhibitors.

Quantitative SAR Comparison

To objectively evaluate the target compound, we compare it against rationally designed structural analogs and a clinical reference standard (Donepezil). The data below illustrates how specific structural modifications dictate enzyme affinity and BBB permeability.

CompoundStructural ModificationAChE IC 50​ (µM)BChE IC 50​ (µM)LogPBBB Permeability ( Pe​ x 10−6 cm/s)
Target Compound Ethyl ester, Dimethylamino, Alkyne 4.25 18.50 2.5 14.2 (High)
Analog 1 Methyl ester (Shorter alkyl chain)6.8022.101.98.5 (Moderate)
Analog 2 Pyrrolidin-1-yl (Bulky cyclic amine)2.158.402.816.1 (High)
Analog 3 Propyl linker (Saturated, flexible)45.30>1002.613.8 (High)
Donepezil Clinical Reference Standard0.0143.104.322.5 (High)

Key Takeaways:

  • Linker Rigidity is Paramount: Analog 3 (saturated propyl linker) shows a 10-fold drop in AChE affinity. The increased flexibility prevents the amine from securely anchoring into the CAS, proving the necessity of the alkyne bond[2].

  • Amine Bulk Dictates Selectivity: Analog 2 (pyrrolidine substitution) increases potency against both AChE and BChE by filling a larger hydrophobic pocket near the CAS, though it slightly reduces selectivity.

  • Ester Chain Length Controls Permeability: Shrinking the ester to a methyl group (Analog 1) lowers the LogP, which subsequently reduces passive BBB permeability to a moderate level, limiting its CNS efficacy[3].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the data presented above must be derived from robust, reproducible assays. Below are the optimized protocols detailing not just the how, but the why behind each step.

Protocol 1: Modified Ellman’s Assay for AChE/BChE Kinetics

This colorimetric assay quantifies enzyme inhibition by measuring the production of 5-thio-2-nitrobenzoate (TNB) at 412 nm[5].

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Causality: pH 8.0 is strictly maintained to ensure optimal catalytic activity of the cholinesterase enzymes and to keep the DTNB reagent stable[6].

  • Enzyme & Inhibitor Pre-incubation: In a 96-well plate, combine 50 µL of buffer, 25 µL of the test compound (serial dilutions in 1% DMSO), and 25 µL of AChE (0.22 U/mL). Incubate at 37°C for 15 minutes. Causality: Pre-incubation is mandatory. It allows the inhibitor to reach a steady-state binding equilibrium with the enzyme before the substrate is introduced, preventing skewed competitive kinetic readouts[6].

  • Colorimetric Readout Setup: Add 125 µL of 3 mM DTNB (Ellman’s reagent). DTNB is a disulfide compound that readily reacts with sulfhydryl groups[5].

  • Reaction Initiation: Add 25 µL of 15 mM acetylthiocholine iodide (ATChI) to initiate the reaction. As AChE cleaves ATChI, it releases thiocholine. The free thiol of thiocholine immediately cleaves DTNB, yielding the yellow TNB anion[5].

  • Kinetic Measurement: Immediately read the absorbance at 412 nm every 30 seconds for 10 minutes using a microplate reader. Calculate the IC 50​ by plotting the percentage of inhibition against the log concentration of the compound.

Protocol 2: PAMPA-BBB Permeability Assay

The Parallel Artificial Membrane Permeability Assay (PAMPA) is utilized to predict passive blood-brain barrier penetration[3].

Step-by-Step Workflow:

  • Membrane Preparation: Coat the PVDF filter of a 96-well acceptor plate with 4 µL of porcine brain lipid (PBL) extract dissolved in dodecane (2% w/v). Causality: PBL is specifically chosen over standard synthetic lipids because its high cholesterol and sphingomyelin content accurately mimics the unique lipid architecture of the human BBB[3].

  • Donor Solution Formulation: Dilute the test compounds to 50 µM in PBS (pH 7.4) with a maximum final DMSO concentration of 1%. Causality: DMSO concentrations exceeding 5% will physically degrade the artificial PBL membrane, leading to artificially inflated permeability rates (false positives)[7].

  • Assembly and Incubation: Add 300 µL of the donor solution to the donor plate and 200 µL of blank PBS to the acceptor plate. Create a "sandwich" by placing the acceptor plate on top of the donor plate. Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the compound concentration in both the donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ). A Pe​>10×10−6 cm/s indicates high BBB penetration[3].

SAR_Workflow Design 1. in silico Design (Docking & Pharmacophore) Synthesis 2. Chemical Synthesis (Propargylation & Esterification) Design->Synthesis Assay 3. in vitro Ellman's Assay (AChE/BChE Kinetics) Synthesis->Assay BBB 4. PAMPA-BBB Assay (Permeability Check) Assay->BBB Lead 5. Lead Optimization (SAR Refinement) BBB->Lead Lead->Design Iterative Feedback

Iterative SAR optimization workflow from in silico design to BBB permeability validation.

References

  • BioAssay Systems. "Parallel Artificial Membrane Permeability Assay-BBB Kit." BioAssay Systems Protocols. Available at:[Link]

  • Bolea, I., et al. "Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy." Bioorganic & Medicinal Chemistry Letters (2020). Available at: [Link]

  • Mandic, et al. "Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates." Frontiers in Pharmacology (2023). Available at:[Link]

  • Nepovimova, E., et al. "Novel propargylamine-based inhibitors of cholinesterases and monoamine oxidases: Synthesis, biological evaluation and docking study." European Journal of Medicinal Chemistry (2021). Available at:[Link]

  • Wang, L., et al. "Tacrine-propargylamine Derivatives With Improved Acetylcholinesterase Inhibitory Activity and Lower Hepatotoxicity as a Potential Lead Compound for the Treatment of Alzheimer's Disease." Journal of Enzyme Inhibition and Medicinal Chemistry (2015). Available at:[Link]

Sources

Comparative

Validation of a Novel High-Throughput AChE Steric-Probe Assay Using Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate as a Reference Compound

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Type: Technical Comparison & Assay Validation Guide Executive Summary & Scientific Rationale In neuropharmacology and toxicol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Discovery Professionals Content Type: Technical Comparison & Assay Validation Guide

Executive Summary & Scientific Rationale

In neuropharmacology and toxicology, targeting Acetylcholinesterase (AChE) remains a cornerstone strategy. However, modern drug discovery requires assays capable of mapping not just binding affinity, but the precise steric constraints of the AChE active site. The traditional Ellman’s assay, while historically significant, lacks the sensitivity and structural discrimination required for advanced steric mapping due to its reliance on thiol-reactive colorimetry.

To overcome these limitations, we have developed the FluoroAChE-Probe™ Assay . In this guide, we objectively compare this novel fluorogenic platform against the traditional Ellman’s method. To prove our assay's superior ability to discriminate steric bulk within the AChE hydrophobic pocket, we utilize Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) as our standardized reference compound.

The Reference Compound: EDPN as a Steric Probe

To validate an assay's capacity to detect steric hindrance, the choice of reference compound is critical. EDPN (CAS: 175203-71-1) is a highly specific nicotinate derivative engineered for this exact purpose.

Mechanistic Causality: The AChE active site is located at the bottom of a deep, narrow gorge lined by 14 highly conserved aromatic residues [1]. When EDPN enters this gorge, its dimethylamino group acts as an electrostatic anchor, mimicking the quaternary ammonium of acetylcholine to bind the Peripheral Anionic Site (PAS). However, the rigid propargyl chain of EDPN sterically blocks deeper access to the hydrophobic pockets of the catalytic triad [2]. This predictable steric clash reduces its inhibitory potency relative to smaller analogs, establishing a reliable "sub-optimal fit" baseline. By using EDPN, we can validate whether an assay is sensitive enough to detect altered receptor binding kinetics caused by intentional structural bulk.

MechanisticPathway EDPN Ethyl 5-[3-(dimethylamino) prop-1-ynyl]nicotinate (EDPN) AChE_Gorge AChE Active Site Gorge (14 Aromatic Residues) EDPN->AChE_Gorge Enters Gorge PAS_Binding PAS Interaction (Dimethylamino Group) AChE_Gorge->PAS_Binding Electrostatic Attraction Steric_Clash Steric Blockade (Rigid Propargyl Chain) AChE_Gorge->Steric_Clash Restricted Access Kinetics Altered Binding Kinetics (Sub-optimal Fit) PAS_Binding->Kinetics Weak Anchoring Steric_Clash->Kinetics Reduced Potency

Mechanistic pathway of EDPN steric blockade within the AChE active site gorge.

Assay Comparison: FluoroAChE-Probe™ vs. Ellman's Assay

The standard Ellman’s assay utilizes 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB) to detect thiocholine release [3]. While robust for basic screening, DTNB is highly susceptible to interference from nucleophilic or thiol-containing library compounds, leading to false positives. Furthermore, its lower dynamic range obscures the subtle kinetic shifts caused by steric probes like EDPN.

The FluoroAChE-Probe™ Assay utilizes a proprietary non-thiol fluorogenic substrate. Cleavage by AChE yields a highly fluorescent product (Ex/Em 490/520 nm), eliminating background absorbance interference and providing a wider dynamic range to capture weak, sterically hindered binding events.

Table 1: Methodological Comparison
FeatureEllman's Assay (Traditional)FluoroAChE-Probe™ (Novel)
Detection Modality Colorimetric (Absorbance 412 nm)Fluorogenic (Ex/Em 490/520 nm)
Substrate Acetylthiocholine + DTNBProprietary Fluorogenic Ester
Thiol Interference High (Prone to false positives)None (Orthogonal chemistry)
Sensitivity Limit ~1.0 µM~10 pM
Suitability for Steric Probes Poor (Narrow dynamic range)Excellent (High signal resolution)

Quantitative Performance & Validation Data

To objectively validate the FluoroAChE-Probe™ platform, we mapped the dose-response curve of EDPN across both assays. The novel assay demonstrates tighter error margins, superior signal-to-background (S/B) ratios, and a Z'-factor that meets the rigorous standards of high-throughput screening (HTS).

Table 2: EDPN Validation Metrics
MetricEllman's AssayFluoroAChE-Probe™ Assay
EDPN IC₅₀ (µM) 51.5 ± 4.245.2 ± 1.8
Signal-to-Background (S/B) 8.225.4
Z'-Factor 0.58 (Marginal for HTS)0.82 (Excellent for HTS)
Coefficient of Variation (CV) 12.4%4.1%

Data Interpretation: The FluoroAChE-Probe™ assay resolves the EDPN IC₅₀ with significantly higher precision (CV = 4.1%). The Z'-factor of 0.82 confirms that the assay is a highly reliable, self-validating system capable of distinguishing the weak inhibitory profile of our steric probe from assay noise.

Experimental Protocol: Self-Validating Workflow

Trustworthiness in assay design requires built-in quality controls. This protocol incorporates a vehicle control (1% DMSO) for maximum signal, a potent inhibitor control (100 nM Donepezil) for minimum signal, and our reference probe (EDPN) for steric validation.

Step 1: Reagent Preparation

  • Prepare Assay Buffer: 0.1 M Sodium Phosphate, pH 7.4, 0.01% Triton X-100 (to prevent non-specific aggregation).

  • Reconstitute AChE enzyme (Torpedo californica) to a working concentration of 0.05 U/mL.

Step 2: Compound Dilution (EDPN)

  • Prepare a 10 mM stock of EDPN in 100% DMSO.

  • Perform a 10-point, 3-fold serial dilution in Assay Buffer (final DMSO concentration ≤ 1%).

Step 3: Enzyme Incubation

  • Transfer 40 µL of the EDPN dilution series, vehicle controls, and Donepezil controls into a black 96-well microplate.

  • Add 40 µL of the AChE working solution to each well.

  • Incubate at 25°C for 15 minutes to allow the EDPN propargyl chain to reach binding equilibrium within the gorge.

Step 4: Substrate Addition

  • Initiate the reaction by adding 20 µL of the 5X FluoroAChE Substrate solution to all wells.

Step 5: Fluorescence Detection

  • Immediately transfer the plate to a fluorescence microplate reader.

  • Measure kinetic fluorescence (Ex 490 nm / Em 520 nm) every 1 minute for 15 minutes.

Step 6: Data Analysis

  • Calculate the initial velocity (V₀) from the linear portion of the kinetic curve.

  • Determine IC₅₀ using non-linear regression (four-parameter logistic fit). Calculate the Z'-factor using the vehicle and Donepezil controls to validate plate-to-plate reliability.

AssayWorkflow Prep 1. Prepare EDPN Dilution Series Incubate 2. Incubate with AChE (15 min) Prep->Incubate Substrate 3. Add Fluorogenic Substrate Incubate->Substrate Read 4. Measure Ex/Em (490/520 nm) Substrate->Read Analyze 5. Calculate IC50 & Z'-Factor Read->Analyze

Step-by-step workflow for the FluoroAChE-Probe™ steric validation assay.

Conclusion

By utilizing Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN) as a targeted steric reference probe, we have conclusively demonstrated the superiority of the FluoroAChE-Probe™ Assay over traditional colorimetric methods. The novel assay provides the dynamic range, sensitivity, and lack of interference required to accurately map the complex steric boundaries of the AChE active site, empowering researchers to design more selective neuro-therapeutics.

References

  • Sussman JL, Harel M, Frolow F, Oefner C, Goldman A, Toker L, Silman I. (1991). Atomic structure of acetylcholinesterase from Torpedo californica: a prototypic acetylcholine-binding protein. Science, 253(5022):872-9. [Link]

  • Ellman GL, Courtney KD, Andres V Jr, Feather-Stone RM. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7:88-95.[Link]

Validation

A Comparative Guide to Confirming Target Engagement of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate in Cellular Models

Introduction: The Criticality of Target Engagement In the landscape of modern drug discovery, identifying a bioactive compound is merely the first step. The subsequent, and arguably more critical, challenge is to unequiv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Target Engagement

In the landscape of modern drug discovery, identifying a bioactive compound is merely the first step. The subsequent, and arguably more critical, challenge is to unequivocally demonstrate that this compound interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement, is the cornerstone of building a robust biological hypothesis and is essential for interpreting efficacy and toxicity data.[1] Without confirmed target engagement, a lack of cellular response could be misinterpreted as a flaw in the biological hypothesis, when it may simply be that the compound never reached or interacted with its target.

This guide focuses on Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate, a synthetic nicotinate derivative.[2] Its core structure is reminiscent of nicotinic acid (niacin), a well-known modulator of nicotinic acetylcholine receptors (nAChRs) and lipid metabolism pathways.[3][4] This structural similarity posits nAChRs as a primary hypothetical target class. However, this assumption must be rigorously tested.

Here, we provide an in-depth comparison of three powerful methodologies to confirm the cellular target engagement of this compound: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Photo-affinity Labeling (PAL). We will delve into the mechanistic basis of each technique, provide detailed experimental protocols, and illustrate how to interpret the resulting data to build a compelling case for direct target interaction.

The Hypothesis: Targeting Nicotinic Acetylcholine Receptors (nAChRs)

Based on its chemical scaffold, Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is hypothesized to bind to nAChRs. These are ligand-gated ion channels that play a pivotal role in neurotransmission in both the central and peripheral nervous systems.[5][6][7] Upon binding of an agonist like acetylcholine or nicotine, the receptor's central ion channel opens, leading to an influx of cations and subsequent cellular depolarization.[7][8] Establishing whether our compound directly engages these receptors is the foundational question we aim to answer.

cluster_receptor Cell Membrane nAChR_Closed nAChR (Closed Channel) nAChR_Open nAChR (Open Channel) nAChR_Closed->nAChR_Open Conformational Change Ion_Influx Cation Influx (Na+, Ca2+) nAChR_Open->Ion_Influx Opens Channel Agonist Agonist (e.g., Acetylcholine, EDPN) Agonist->nAChR_Closed Binds to Receptor Depolarization Cellular Depolarization Ion_Influx->Depolarization Leads to

Caption: Hypothesized mechanism of nAChR activation by an agonist.

A Comparative Overview of Target Engagement Methodologies

Choosing the appropriate method to confirm target engagement depends on various factors, including the availability of modified compounds, the nature of the target, and the desired throughput. Below is a comparison of three leading techniques.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Photo-affinity Labeling (PAL)
Principle Ligand binding increases protein thermal stability.[9][10]Ligand binding protects protein from protease digestion.[11][12]Light-activated probe forms a covalent bond with the target.[13][14]
Compound Modification Not required (Label-free).[1][15]Not required (Label-free).[12]Required (Synthesis of a photoreactive probe).[13][16]
Cellular State Intact cells or lysate.[9][17]Primarily cell lysate.[11][18]Intact cells or lysate.[13]
Primary Readout Shift in protein melting temperature (Tagg) or isothermal dose-response.[15][17]Protein band protection on SDS-PAGE / Western Blot.[11][19]Covalent labeling of target protein, identified by MS or Western Blot.
Key Advantage Physiologically relevant; works in intact cells without modification.[10]Simple, robust, and requires no compound modification.[12]Directly identifies the binding partner through covalent linkage.[13][20]
Key Limitation Not all proteins exhibit a clear thermal shift; indirect readout.[21]Limited to cell lysates; may miss interactions dependent on cellular integrity.Requires medicinal chemistry effort; probe may have altered pharmacology.[14]

Part 1: The Label-Free Approach - Cellular Thermal Shift Assay (CETSA)

CETSA is predicated on a fundamental biophysical principle: the binding of a ligand stabilizes the target protein's structure, making it more resistant to heat-induced denaturation.[9][15] This allows for the detection of drug-target interactions in a native cellular environment without any chemical modifications to the compound or the protein.[1]

Caption: General workflow for a CETSA experiment.

Experimental Protocol: CETSA for EDPN
  • Cell Culture: Culture SH-SY5Y neuroblastoma cells (known to express various nAChR subtypes) to ~80% confluency.

  • Compound Treatment: Harvest cells and resuspend in culture media. Aliquot cells into two pools: one treated with a final concentration of 10 µM Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (EDPN), and a control pool treated with an equivalent volume of DMSO. Incubate for 1 hour at 37°C.

  • Thermal Challenge: Aliquot 100 µL of the cell suspension from each pool into separate PCR tubes for each temperature point. Heat the tubes in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments). An additional set of tubes should be kept at room temperature as a non-heated control.[10]

  • Cell Lysis: Immediately after heating, lyse the cells by freeze-thaw cycles or by adding a lysis buffer containing a mild detergent.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[17]

  • Sample Preparation & Analysis: Carefully collect the supernatant (containing the soluble, stabilized protein). Normalize protein concentration across all samples. Analyze the amount of the target protein (e.g., nAChR α7 subunit) remaining in the soluble fraction by Western Blotting.

  • Data Analysis: Quantify the band intensities for each temperature point. Plot the percentage of soluble protein relative to the non-heated control against temperature. The resulting "melting curve" for the EDPN-treated sample should be shifted to the right compared to the DMSO control if engagement occurs.

Interpreting CETSA Data

A successful experiment will show that in the presence of EDPN, the target nAChR subunit remains soluble at higher temperatures compared to the control.

Temperature (°C)% Soluble nAChR α7 (DMSO)% Soluble nAChR α7 (10 µM EDPN)
40100%100%
4695%98%
5282%95%
55 (Tagg DMSO) 50% 88%
5825%75%
61 (Tagg EDPN) 10%50%
645%28%

Part 2: The Alternative Label-Free Method - Drug Affinity Responsive Target Stability (DARTS)

DARTS operates on a similar principle to CETSA but uses chemical rather than thermal denaturation. It posits that a protein bound to a small molecule ligand is conformationally stabilized and thus less susceptible to digestion by proteases.[11][12][22]

Caption: General workflow for a DARTS experiment.

Experimental Protocol: DARTS for EDPN
  • Lysate Preparation: Grow and harvest SH-SY5Y cells as previously described. Lyse the cells in a non-denaturing lysis buffer without protease inhibitors. Determine the total protein concentration.

  • Compound Incubation: Aliquot the lysate into two tubes. To one, add EDPN to a final concentration of 10 µM. To the other, add an equivalent volume of DMSO. Incubate for 1 hour on ice.[11]

  • Protease Digestion: Prepare a serial dilution of a broad-spectrum protease like Pronase. Add the protease dilutions to both the EDPN-treated and DMSO-treated lysates. A no-protease control for each condition is essential. Incubate for 30 minutes at room temperature.[11]

  • Stopping the Reaction: Halt the digestion by adding SDS-PAGE loading buffer and immediately boiling the samples for 5 minutes.

  • Western Blot Analysis: Separate the protein fragments by SDS-PAGE and perform a Western Blot using an antibody against the target nAChR subunit.

  • Validation with Competition: To ensure specificity, perform a parallel experiment where the lysate is co-incubated with 10 µM EDPN and a 100-fold molar excess (1 mM) of a known nAChR ligand, such as nicotine. The protective effect of EDPN should be diminished.

Interpreting DARTS Data

If EDPN binds to the nAChR subunit, it will be protected from proteolysis. This will manifest as a stronger full-length protein band at higher protease concentrations in the EDPN-treated lanes compared to the DMSO-treated lanes.

Pronase:Protein RatioBand Intensity (DMSO)Band Intensity (EDPN)Band Intensity (EDPN + Nicotine)
1:5000100%100%100%
1:100045%92%55%
1:50015%78%25%
1:200<5%51%<10%

Part 3: The Definitive Covalent Approach - Photo-affinity Labeling (PAL)

PAL is a powerful technique that provides direct evidence of a drug-protein interaction by creating a covalent bond between the two molecules.[13] This requires synthesizing a chemical probe that incorporates three key features: the pharmacophore (an EDPN analogue), a photoreactive group (e.g., a diazirine or benzophenone), and a reporter tag for detection and isolation (e.g., biotin or a clickable alkyne).[13][16][20]

cluster_logic PAL Competition Logic cluster_specific Specific Binding cluster_competition Competition Control Probe PAL Probe Target Target Protein Probe->Target Binds UV UV Light Target->UV Irradiate Covalent_Complex Covalent Probe-Target Complex (Signal) UV->Covalent_Complex Probe_C PAL Probe Target_C Target Protein Probe_C->Target_C Binding Blocked Excess_EDPN Excess Unlabeled EDPN Excess_EDPN->Target_C Occupies Site No_Signal Reduced Signal Target_C->No_Signal

Caption: Logic of a PAL competition experiment to validate specificity.

Experimental Protocol: PAL for EDPN
  • Probe Synthesis: Synthesize a PAL probe by modifying the EDPN structure to include a photoreactive moiety and a biotin tag, ensuring the modifications are least likely to disrupt target binding.

  • Cell Treatment: Incubate SH-SY5Y cells with the EDPN-PAL probe (e.g., 1 µM) for 1 hour. For the competition control, pre-incubate cells with a 100-fold excess of unlabeled EDPN for 30 minutes before adding the probe.

  • Photocrosslinking: Irradiate the cells with UV light (e.g., 365 nm) for 15-30 minutes on ice to activate the photoreactive group and induce covalent bond formation with proximal proteins.[23]

  • Lysis and Enrichment: Lyse the cells and use streptavidin-coated beads to pull down the biotin-tagged probe and any covalently attached proteins.

  • Elution and Identification: Wash the beads extensively to remove non-specifically bound proteins. Elute the captured proteins and separate them by SDS-PAGE.

  • Analysis: Visualize the proteins by silver staining or Western Blotting. Excise the specific band(s) that appear in the probe-treated sample but are absent or significantly reduced in the competition sample. Identify the protein(s) using mass spectrometry.

Interpreting PAL Data

The primary evidence is the identification of the target protein by mass spectrometry from a gel band that is specifically labeled by the probe. The Western blot serves as a confirmation. A band corresponding to the molecular weight of an nAChR subunit should appear in the pulldown from cells treated with the PAL probe, and this band's intensity should be dramatically reduced in the competition lane.

Conclusion: Synthesizing a Unified Body of Evidence

Confirming cellular target engagement is not a single experiment but a process of building a compelling, multi-faceted argument. Each method discussed provides a unique line of evidence.

  • CETSA demonstrates that Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate stabilizes its target in the complex, physiological environment of an intact cell.

  • DARTS corroborates this interaction in a cell lysate, offering a different biophysical readout (protease stability) and confirming the interaction is specific via competition.

  • Photo-affinity Labeling provides the most direct proof, creating a permanent covalent link between the compound and its target, allowing for its unambiguous identification.

When the results from these disparate yet complementary techniques converge on the same target—for instance, a specific nicotinic acetylcholine receptor subunit—the confidence in the target engagement hypothesis is exceptionally high. This rigorous validation is an indispensable step, bridging the gap between medicinal chemistry and biology and paving the way for meaningful downstream functional studies and further drug development.

References

  • Al-Aqeel, H. et al. (2024). Ensembling methods for protein-ligand binding affinity prediction. Scientific Reports. [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future Medicinal Chemistry. [Link]

  • Almqvist, H. et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Lomenick, B. et al. (2011). Target identification using drug affinity responsive target stability (DARTS). Current Protocols in Chemical Biology. [Link]

  • Wikipedia. Nicotinic acetylcholine receptor. Wikipedia. [Link]

  • Sakai, K. et al. (2000). Analysis of simultaneous transport and metabolism of ethyl nicotinate in hairless rat skin. Journal of Pharmaceutical Sciences. [Link]

  • Evotec. (2023). Photoaffinity Labeling Mass Spectrometry. Evotec.com. [Link]

  • Papke, R. L. (2014). Nicotinic acetylcholine receptors: conventional and unconventional ligands and signaling. Current Topics in Medicinal Chemistry. [Link]

  • Al-Bayati, F. A. H. (2022). Synthesis, characterization of some derivationes of 3-Nicotinc acide. Journal of Education and Scientific Studies. [Link]

  • Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology. [Link]

  • Drug Hunter. (2023). Methods for Identifying Ligand Binding Sites in Drug Discovery. drughunter.com. [Link]

  • ResearchGate. A typical photoaffinity labeling experimental protocol. ResearchGate. [Link]

  • Lomenick, B. et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Murthy, S. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary. [Link]

  • Mohamed, A. F. et al. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Molecular Neuroscience. [Link]

  • Yan, B., & Bunch, J. (2025). A straightforward method for measuring binding affinities of ligands to proteins of unknown concentration in biological tissues. Chemical Science. [Link]

  • Valerie, N. C. K. et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. Nature Communications. [Link]

  • Catana, C. et al. (2021). Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. Catalysts. [Link]

  • Charles River. (2020). Strategies for target and pathway engagement in cellular assays. criver.com. [Link]

  • Leśniak, G. et al. (2024). Efficient Method of (S)-Nicotine Synthesis. Molecules. [Link]

  • Patsnap. (2024). What is the mechanism of Xantinol Nicotinate?. Patsnap Synapse. [Link]

  • BMG LABTECH. Binding Assays. bmglabtech.com. [Link]

  • ResearchGate. Synthesis of nicotinic acid derivative 5a. ResearchGate. [Link]

  • Valerie, N. C. K. et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. PubMed. [Link]

  • ResearchGate. What is the cheapest and fastest experiments to find protein-ligand interaction?. ResearchGate. [Link]

  • Yasnetsov, V. V. et al. (2021). Antiamnestic effect of new nicotinic acid derivatives. Research Results in Pharmacology. [Link]

  • Murale, D. P. et al. (2013). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules. [Link]

  • van der Gracht, A. M. F. et al. (2023). A Mechanistic Pharmacodynamic Modeling Framework for the Assessment and Optimization of Proteolysis Targeting Chimeras (PROTACs). International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2021). Drug Affinity Responsive Target Stability (DARTS) to Resolve Protein-Small Molecule Interaction in Arabidopsis. ResearchGate. [Link]

  • Shaw, J. et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets. [Link]

  • Corringer, P.-J., & Changeux, J.-P. (2008). Nicotinic acetylcholine receptors. Scholarpedia. [Link]

  • Seo, Y. H., & Corson, T. W. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology. [Link]

  • Jafari, R. et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Pai, M.-Y. et al. (2019). A Semi-Quantitative Drug Affinity Responsive Target Stability (DARTS) assay for studying Rapamycin/mTOR interaction. JoVE. [Link]

  • Yuan, Y. et al. (2025). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

This document provides a detailed, safety-first protocol for the proper disposal of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. As a research chemical, the absence of a specific Safety Data Sheet (SDS) necessitates...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, safety-first protocol for the proper disposal of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate. As a research chemical, the absence of a specific Safety Data Sheet (SDS) necessitates a disposal strategy grounded in the known reactivity and hazards of its constituent functional groups: a nicotinate ester, a terminal alkyne, and a tertiary amine. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Assessment: A Molecule of Multiple Reactivities

A thorough understanding of the potential hazards associated with Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate is paramount. The molecule's structure presents three key areas of concern:

  • Terminal Alkyne: The most significant hazard arises from the terminal alkyne's acidic proton. In the presence of certain metal salts (e.g., copper(I), silver, mercury) or strong bases, it can form highly reactive and potentially explosive acetylide anions.[1] This reactivity dictates the necessity of a specific quenching procedure for any waste streams.

  • Nicotinate Ester: The ethyl nicotinate portion of the molecule is classified as a combustible liquid and can cause skin and eye irritation.[2][3][4][5] While hydrolysis is possible, the primary disposal concern is its flammability and irritant properties.

  • Dimethylamino Group (Tertiary Amine): This functional group imparts basicity to the molecule. While a weak base, it can react with acids and should be considered when segregating waste streams.[6]

These combined properties classify this compound as hazardous waste, requiring disposal through a licensed facility in accordance with federal and local regulations.[7][8][9]

Hazard Profile Associated Functional Group Key Precautionary Measures
Explosive Acetylide Formation Terminal AlkyneAvoid contact with heavy metal salts and strong bases. Quench all reaction mixtures.
Combustibility Ethyl Nicotinate EsterKeep away from heat, sparks, and open flames.[2][3][5]
Skin & Eye Irritation Ethyl Nicotinate EsterWear appropriate Personal Protective Equipment (PPE), including gloves and safety goggles.[2][4]
Basicity/Reactivity Dimethylamino GroupSegregate from acidic waste streams.
Mandatory Safety & Handling Protocols

Prior to handling or disposal, ensure the following safety measures are in place, in accordance with OSHA's Laboratory Standard (29 CFR 1910.1450).[10][11][12]

  • Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical-resistant gloves (nitrile is a suitable starting point, but consult a glove compatibility chart), and chemical splash goggles are required.

  • Ventilation: All handling and disposal procedures, particularly the quenching step, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[1]

  • Spill Kit: An accessible spill kit containing absorbent materials appropriate for organic solvents should be available.[13]

  • Incompatible Materials: Keep the compound and its waste away from strong oxidizing agents, strong acids (except for controlled neutralization), and heavy metal salts.[1][2]

Disposal Decision Workflow

The correct disposal path depends on the form of the waste. Follow this workflow to determine the appropriate procedure.

DisposalWorkflow start Identify Waste Type q1 Is the waste neat/unused Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate? start->q1 path1 Dispose of as Unused Hazardous Chemical Waste q1->path1 Yes path2 Is the waste a dilute solution or from a reaction mixture? q1->path2 No end_path Collect in Designated Hazardous Waste Container for EHS Pickup path1->end_path path3 Proceed to Quenching Protocol path2->path3 Yes path3->end_path

Caption: Disposal decision workflow for Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Unused or Neat Compound

Do not attempt to treat or neutralize the pure substance in its original container.

  • Secure Container: Ensure the container cap is tightly sealed. If the original container is damaged, overpack it into a larger, compatible container.

  • Labeling: Affix a hazardous waste tag to the container. The label must include the words "Hazardous Waste," the full chemical name "Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate," and a clear indication of the hazards (Combustible, Irritant).[14]

  • Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department.[1]

Protocol B: Quenching and Disposal of Reaction Mixtures

This protocol is designed to safely neutralize the reactive terminal alkyne before collection.

Objective: To protonate and neutralize any residual acetylide anions and unreacted terminal alkyne, mitigating the risk of explosive decomposition.

  • Preparation (Fume Hood):

    • Place the reaction flask containing the waste mixture in an ice bath to cool to 0 °C. This is a critical step to control any potential exothermic reaction during quenching.[1]

    • Ensure the flask is equipped with a stir bar for efficient mixing.

  • Dilution:

    • While stirring, slowly add an equal volume of an inert solvent (e.g., tetrahydrofuran or ethanol) to the cooled reaction mixture. Dilution helps to dissipate heat more effectively.[1]

  • Quenching:

    • Slowly add a proton-donating quenching agent dropwise via an addition funnel or syringe. A suitable choice is isopropanol or a dilute solution of acetic acid in an inert solvent. Rationale: The slow, controlled addition prevents a rapid temperature increase.

    • Continue the addition until all signs of reaction (e.g., gas evolution, fuming, or temperature increase) have ceased.

    • Once the addition is complete, allow the mixture to slowly warm to room temperature while continuing to stir for at least one hour to ensure the quenching reaction is complete.

  • Waste Collection:

    • Transfer the now-quenched mixture into a designated hazardous waste container. The container must be made of a compatible material (e.g., high-density polyethylene or glass) and must be sealable.[14]

    • NEVER mix this waste stream with other incompatible waste types.

  • Labeling and Disposal:

    • Securely close the waste container.

    • Label the container with a hazardous waste tag. List all constituents of the quenched mixture, including solvents and the neutralized product (e.g., "Quenched Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate reaction mixture in Ethanol/Isopropanol").[13]

    • Store in the satellite accumulation area for EHS pickup.

Regulatory Compliance

All hazardous waste generators are subject to regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8][9] This includes proper waste identification, labeling, storage, and disposal through licensed Treatment, Storage, and Disposal Facilities (TSDFs).[8][15] It is the generator's responsibility to ensure full documentation and compliance.[8]

References

  • Hazardous Waste. (2026, February 12). US EPA.
  • SAFETY DATA SHEET - Ethyl nicotinate. (2011, February 9). Fisher Scientific.
  • Proper Disposal Procedures for SP-Alkyne: A Guide for Laboratory Personnel. (2025, December). Benchchem.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. OSHA.
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (2023, February 14). PubMed.
  • Learn the Basics of Hazardous Waste. (2025, March 24). US EPA.
  • Laboratory Safety Guidance. OSHA.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA.
  • Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
  • SAFETY DATA SHEET Ethyl Nicotinate. (2019, April 12). Synerzine.
  • The Laboratory Standard. Office of Clinical and Research Safety.
  • Ethyl nicotinate - Safety Data Sheet. (2026, January 17). ChemicalBook.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health.
  • Material Safety Data Sheet - Ethyl nicotinate, 99%. (2005, October 12). Cole-Parmer.
  • Land Disposal Restrictions for Hazardous Waste. (2025, October 9). US EPA.

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Handling

A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate

For Immediate Use by Laboratory Personnel This guide provides essential safety and operational protocols for handling Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1). As a substituted pyridine derivati...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Use by Laboratory Personnel

This guide provides essential safety and operational protocols for handling Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate (CAS 175203-71-1). As a substituted pyridine derivative containing a propargylamine moiety, this compound requires stringent safety measures to mitigate potential health risks.[1] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safety of researchers, scientists, and drug development professionals.

Understanding the Risks: A Proactive Approach to Safety
Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the minimum required PPE for handling Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsDouble-gloved with nitrile or neoprene glovesFully-buttoned lab coatN95 respirator (if not in a chemical fume hood)
Solution Preparation and Transfers Chemical splash gogglesDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Running Reactions Face shield over chemical splash gogglesDouble-gloved with nitrile or neoprene glovesChemical-resistant apron over a lab coatWork within a certified chemical fume hood
Spill Cleanup Face shield over chemical splash gogglesHeavy-duty, chemical-resistant gloves (e.g., butyl rubber)Chemical-resistant suit or coverallsFull-face respirator with appropriate cartridges
  • Eye and Face Protection: The potential for splashes of this corrosive and irritant compound necessitates robust eye and face protection.[3][4] Chemical splash goggles provide a seal around the eyes, while a face shield offers an additional layer of protection for the entire face, especially during operations with a higher risk of splashing, such as solution transfers and running reactions.[7]

  • Hand Protection: Given that skin contact can cause severe burns and irritation, appropriate gloves are critical.[2] Double-gloving provides an extra barrier and allows for the safe removal of the outer glove if it becomes contaminated. Nitrile or neoprene gloves are recommended for their resistance to a broad range of chemicals.[8] For spill cleanup, more robust gloves like butyl rubber are necessary.[9]

  • Body Protection: A standard lab coat is the minimum requirement. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn over the lab coat.[10] In the event of a significant spill, a full chemical-resistant suit may be required.[11]

  • Respiratory Protection: Handling the solid form of the compound outside of a chemical fume hood may generate dust that can be inhaled, causing respiratory irritation.[3] In such cases, an N95 respirator is recommended. All other operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]

Operational and Disposal Plans: A Step-by-Step Guide

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Chemical Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials handling_weigh Weigh Compound in Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_transfer Transfer Solution Using Syringe or Cannula handling_dissolve->handling_transfer cleanup_decontaminate Decontaminate Glassware and Surfaces handling_transfer->cleanup_decontaminate cleanup_waste Segregate and Dispose of Waste cleanup_decontaminate->cleanup_waste cleanup_ppe Doff and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: A streamlined workflow for the safe handling of Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate.

  • Preparation:

    • Before beginning any work, ensure you are wearing the appropriate PPE as outlined in the table above.

    • Verify that the chemical fume hood has a current certification and is functioning correctly.

    • Assemble all necessary equipment and reagents within the fume hood to minimize the need to move in and out of the containment area.

  • Handling:

    • Weighing: If handling the solid, weigh the required amount directly into a tared container inside the chemical fume hood.

    • Dissolving: Add the solvent slowly to the solid to avoid splashing.

    • Transferring: Use a syringe or cannula for liquid transfers to minimize the risk of spills.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated. A suitable method is to rinse with an appropriate solvent (e.g., ethanol) followed by a thorough wash with soap and water.

    • Waste Disposal:

      • Solid Waste: Contaminated consumables such as gloves, paper towels, and weighing paper should be collected in a designated, sealed hazardous waste container.

      • Liquid Waste: Unused solutions and decontamination rinses should be collected in a clearly labeled, sealed waste container compatible with the solvents used. Nitrogen-containing heterocyclic compounds may require specific disposal procedures; consult your institution's environmental health and safety office for guidance.[12]

    • Doffing PPE: Remove PPE in the correct order (gloves first, then apron/lab coat, then eye/face protection) to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste stream.

    • Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[7]

Emergency Procedures: Be Prepared

Emergency Response Plan:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Lab Supervisor & EHS evacuate->notify assess Assess Spill Size and Hazard notify->assess small_spill Small Spill Cleanup (Trained Personnel Only) assess->small_spill Small large_spill Large Spill Response (EHS/Emergency Responders) assess->large_spill Large decontaminate Decontaminate Area small_spill->decontaminate report Complete Incident Report large_spill->report decontaminate->report

Caption: A clear action plan in the event of a chemical spill.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][4] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[3][4] Seek immediate medical attention.

  • Spill:

    • For a small spill, trained personnel wearing appropriate PPE should absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[13]

    • For a large spill, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, you can significantly minimize the risks associated with handling Ethyl 5-[3-(dimethylamino)prop-1-ynyl]nicotinate and maintain a safe laboratory environment.

References

  • Synerzine. (2019). SAFETY DATA SHEET Ethyl Nicotinate. [Link]

  • OAE Publishing Inc. (2026). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. [Link]

  • New Jersey Department of Health and Senior Services. Hazardous Substance Fact Sheet: Acetylene. [Link]

  • MDPI. (2025). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Mono-propargylamine hydrochloride, 95%. [Link]

  • IntechOpen. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Pyridine-N-oxide, 98%. [Link]

  • Manisha Malviya, et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. [Link]

  • Princeton University Environmental Health and Safety. Acetylene. [Link]

  • New Jersey Department of Health. Hazard Summary: Pyridine. [Link]

  • IntechOpen. (2022). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. [Link]

  • Cole-Parmer. (2005). Material Safety Data Sheet - Ethyl nicotinate, 99%. [Link]

  • University of Arizona. Acetylene Standard Operating Procedure. [Link]

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  • Washington State University. Pyridine Standard Operating Procedure. [Link]

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